molecular formula C8H17NO B032782 4-Piperidinepropanol CAS No. 7037-49-2

4-Piperidinepropanol

Cat. No.: B032782
CAS No.: 7037-49-2
M. Wt: 143.23 g/mol
InChI Key: DBIMLJDSPUCGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinepropanol is a versatile and valuable chemical building block in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a privileged scaffold in drug discovery, connected to a flexible propanol linker. This structure makes it an ideal intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of potential pharmaceuticals targeting the central nervous system (CNS), such as antipsychotics, antidepressants, and analgesics. The nucleophilic nitrogen of the piperidine ring can be functionalized via alkylation or amide bond formation, while the primary alcohol group serves as a handle for further derivatization, esterification, or etherification. Researchers utilize this compound to introduce a critical pharmacophore that can influence a compound's binding affinity to receptors like sigma receptors or modulate its physicochemical properties, including solubility and lipophilicity, to improve drug-like characteristics. Its application extends to the construction of complex molecular architectures in agrochemical and material science research. This product is offered in high purity to ensure consistency and reliability in your synthetic workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIMLJDSPUCGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064546
Record name 4-Piperidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7037-49-2
Record name 4-Piperidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7037-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinepropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007037492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinepropanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidinepropanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Piperidinepropanol, also identified by its IUPAC name 3-(piperidin-4-yl)propan-1-ol, is a bifunctional organic molecule featuring a secondary amine within a piperidine ring and a primary alcohol at the terminus of a propyl chain. This unique structural arrangement imparts versatile chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets. The presence of a hydroxyl group provides a convenient handle for derivatization, allowing for the construction of diverse chemical libraries for screening and optimization. This guide offers an in-depth exploration of the fundamental properties, synthesis, characterization, and applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical entity is foundational to its application. The core properties of this compound are summarized below, providing the necessary data for its identification, handling, and use in synthetic protocols.

Core Physicochemical Data

The physical and chemical properties of this compound determine its behavior in different solvents and reaction conditions. Key parameters are consolidated in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7037-49-2[1][2][3]
Molecular Formula C₈H₁₇NO[1][2][3]
Molecular Weight 143.23 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Melting Point 65 °C (lit.)[1][4]
Boiling Point 235 °C (lit.)[1][4]
Density 0.929 g/cm³[1][4]
Flash Point 90 °C[1][4]
pKa (Predicted) 15.16 ± 0.10[1][4]
Storage Store at 2–8 °C under inert gas[1][4]

Causality Insight: The piperidine nitrogen is basic, readily protonated under acidic conditions. The predicted pKa refers to the hydroxyl proton; the pKa of the conjugate acid of the piperidine nitrogen is expected to be around 10-11, similar to other secondary amines, making it a strong base in physiological conditions.[5][6] Its solid state at room temperature and relatively high boiling point are attributable to hydrogen bonding mediated by both the N-H and O-H groups.

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (300 MHz, CD₃OD): The proton NMR spectrum shows characteristic signals including a triplet around 3.56 ppm corresponding to the two protons of the CH₂ group adjacent to the hydroxyl (–CH₂OH).[1] The protons on the piperidine ring appear as complex multiplets between 1.08 and 3.04 ppm.[1] Specifically, the axial and equatorial protons adjacent to the nitrogen (positions 2 and 6) show distinct chemical shifts.[1][7][8]

    • ¹³C NMR (75 MHz, CD₃OD): The carbon spectrum displays a peak around 64.0 ppm for the carbon attached to the hydroxyl group (–CH₂OH).[1] The carbons of the piperidine ring typically appear in the range of 31.5 to 47.9 ppm.[1][9]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum exhibits a broad absorption peak around 3290 cm⁻¹, which is characteristic of the O-H stretching vibration, indicative of the alcohol functional group.[1] Another key absorption is the N-H stretch of the secondary amine, which is often observed in the 3300-3500 cm⁻¹ region, though it can be broad and may overlap with the O-H signal.[10][11] C-H stretching vibrations for the aliphatic chain and ring are observed below 3000 cm⁻¹.[1][11]

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecule [M+H]⁺ at an m/z of 144.[1] Dimer formation [2M+H]⁺ at m/z 287 may also be observed.[1]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthesis Protocol: Catalytic Hydrogenation of 4-Pyridinepropanol

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of 4-Pyridinepropanol. This method is advantageous due to its high yield and the availability of the starting material.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis Start 4-Pyridinepropanol in Methanol/HCl Catalyst Add PtO₂ Catalyst Start->Catalyst Hydrogenation Stir under H₂ atmosphere (low pressure, 46h) Catalyst->Hydrogenation Filtration Filter to remove catalyst Hydrogenation->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Basification Dissolve residue in 15% NaOH (aq) Concentration->Basification Extraction Extract with Dichloromethane Basification->Extraction Drying Dry organic phase (Na₂SO₄) Extraction->Drying Final_Concentration Concentrate organic phase under reduced pressure Drying->Final_Concentration Product This compound (White Crystalline Solid) Final_Concentration->Product Analysis Characterize by TLC, NMR, IR, MS Product->Analysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup : A solution of 4-pyridinepropanol (1.0 eq) is prepared in methanol, to which concentrated hydrochloric acid is added under an inert argon atmosphere.[1] Platinum(IV) oxide (PtO₂, Adams' catalyst) is then added.[1]

    • Expert Insight: The acidic medium (HCl) is crucial for protonating the pyridine ring, which enhances its susceptibility to hydrogenation. Platinum oxide is a highly effective catalyst for the reduction of aromatic rings.

  • Hydrogenation : The reaction mixture is stirred vigorously under a low pressure of hydrogen gas for approximately 46 hours.[1]

    • Self-Validation: Reaction completion is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material. A typical TLC system is dichloromethane/methanol/28% ammonia (50:10:1), where the product has an Rf of approximately 0.2.[1]

  • Workup :

    • The catalyst is removed by filtration through a pad of Celite.[1]

    • The solvent is removed under reduced pressure.[1]

    • The resulting residue is dissolved in an aqueous solution of 15% sodium hydroxide to deprotonate the piperidinium hydrochloride salt and bring the pH to >12.[1]

    • The aqueous layer is extracted multiple times with dichloromethane.[1]

  • Purification : The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white crystalline solid.[1] The reported yield for this procedure is high, around 98%.[1]

Chemical Reactivity

This compound possesses two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. This duality allows for selective functionalization.

Diagram: Key Reactive Sites

Caption: Reactive centers of the this compound molecule.

  • Reactions at the Nitrogen Atom : The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination reactions.[12] To perform reactions selectively at the hydroxyl group, the piperidine nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group.[13]

  • Reactions at the Oxygen Atom : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or esterified. These transformations are standard procedures in organic synthesis and allow for the introduction of a wide variety of functional groups.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile scaffold and intermediate in the synthesis of complex, biologically active molecules.

  • G-Protein Coupled Receptor (GPCR) Agonists : It is used in the synthesis of agonists for G-protein coupled receptor 119 (GPR119), which is a target for the treatment of type 2 diabetes and obesity.[1]

  • Antimicrobial Agents : The scaffold is incorporated into novel quinoline derivatives that have been investigated for their antimicrobial activities.[1]

  • Pharmaceutical Intermediates : As a building block, it is a precursor to more complex piperidine-containing structures found in a range of pharmaceuticals. The ability to modify both the nitrogen and oxygen centers allows for the generation of diverse libraries for high-throughput screening.

Safety and Handling

According to safety data, this compound is classified as an irritant.[1][14]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][14]

  • Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15][16] All manipulations should be performed in a well-ventilated fume hood.[15][16] Avoid inhalation of dust or vapors and contact with skin and eyes.[15]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere like argon or nitrogen to prevent degradation.[1][4]

Conclusion

This compound is a foundational building block for chemical synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, combining a reactive secondary amine and a primary alcohol on the privileged piperidine scaffold, provides chemists with a versatile tool for creating novel molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for its effective and safe application in the laboratory and in the development of next-generation therapeutics.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details.
  • ChemBK. (2024). This compound.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • PubChem, National Institutes of Health. (n.d.). Piperidine-1-propanol.
  • Sino-Biochemical Laboratory Co.,Ltd. (n.d.). This compound.HCl CAS NO.155270-01-2.
  • Chemsrc. (2025). 1-Piperidinepropanol | CAS#:104-58-5.
  • Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5).
  • National Institute of Standards and Technology (NIST). (n.d.). piperidine-1-propanol.
  • National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine.
  • University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic IR Absorptions.
  • Veeprho. (n.d.). 1-Piperidinepropanol | CAS 104-58-5.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

Introduction: The Versatility of a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Piperidinepropanol (CAS 7037-49-2) for Drug Discovery Professionals

This compound (CAS No. 7037-49-2), also known by its IUPAC name 3-(Piperidin-4-yl)propan-1-ol, is a bifunctional organic compound featuring a piperidine ring and a propanol side chain.[1] This structure is of significant interest to medicinal chemists and drug development professionals. The piperidine moiety is a ubiquitous scaffold found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[2][3] The presence of a primary alcohol group provides a reactive handle for further chemical modification, making this compound a valuable and versatile building block for synthesizing complex molecules and diverse compound libraries.[4][5] This guide provides a technical overview of its properties, synthesis, analysis, applications, and safety protocols, tailored for researchers in the pharmaceutical sciences.

Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The molecule's characteristics are derived from its two primary functional groups: the basic secondary amine within the piperidine ring and the nucleophilic primary alcohol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7037-49-2[1][6][7]
Molecular Formula C₈H₁₇NO[1][6][8]
Molecular Weight 143.23 g/mol [1][6][8]
Appearance White to light yellow solid[6][9]
Melting Point 65 °C (lit.)[6][8][9]
Boiling Point 235 °C (lit.)[6][8][9]
Density 0.929 g/cm³[6][8][9]
Flash Point 90 °C[6][8][9]
pKa 15.16 ± 0.10 (Predicted)[6][9]
Storage Temperature 2–8 °C, under inert gas[6][9]

Synthesis: From Pyridine to Piperidine

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-Pyridinepropanol. This reaction reduces the pyridine ring to a saturated piperidine ring.

Causality of Experimental Design

The choice of a platinum-based catalyst, such as Platinum(IV) oxide (Adam's catalyst), is crucial for this transformation. Platinum is highly effective for the hydrogenation of aromatic heterocycles. The reaction is typically performed under a hydrogen atmosphere in an acidic methanolic solution.[6] The acidic conditions (provided by hydrochloric acid) protonate the pyridine nitrogen, which activates the ring towards reduction and improves the substrate's solubility. Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. The workup procedure is designed to first remove the heterogeneous catalyst by filtration, neutralize the acid, and then extract the free base product into an organic solvent for purification.[6]

Synthesis_Workflow Start 4-Pyridinepropanol in Methanol / HCl Reagents Start->Reagents Reaction Filtration Filtration Reagents->Filtration Workup Step 1 Distillation Reduced Pressure Distillation Filtration->Distillation Remove Catalyst Extraction Dissolve in 15% NaOH(aq) Extract with CH₂Cl₂ Distillation->Extraction Remove Solvent Drying Dry with Na₂SO₄ Extraction->Drying Isolate Product Concentration Concentrate under Reduced Pressure Drying->Concentration Remove Water Product This compound (White Crystalline Solid) Concentration->Product Final Product

Caption: Catalytic hydrogenation workflow for this compound synthesis.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods.[6]

  • Reaction Setup: Under an argon atmosphere, add Platinum(IV) oxide (1.45 g, 6.4 mmol) to a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL).

  • Hydrogenation: Vigorously stir the reaction mixture under a low-pressure hydrogen atmosphere (8 kPa) for 46 hours at room temperature.

  • Catalyst Removal: Upon reaction completion, remove the platinum catalyst via filtration through a pad of Celite.

  • Solvent Removal: Remove the volatile solvents (methanol, water, excess HCl) from the filtrate by distillation under reduced pressure. This will yield an oily residue.

  • Neutralization and Extraction: Dissolve the oily residue in an aqueous solution of 15% sodium hydroxide (80 mL). Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).

  • Washing and Drying: Combine the organic phases, wash with deionized water (20 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure. Dry the resulting solid under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid (typical yield: ~10.3 g, 98%).[6]

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Analytical_Workflow Sample Synthesized This compound TLC TLC Analysis (Initial Purity Check) DCM/MeOH/NH₃ Sample->TLC NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR GCMS GC-MS (Purity & Impurity Profile) Sample->GCMS TLC->NMR Report Certificate of Analysis (Identity, Purity, Structure) TLC->Report NMR->MS NMR->Report MS->IR MS->Report IR->GCMS IR->Report GCMS->Report

Caption: A typical analytical workflow for quality control of this compound.

Table 2: Spectroscopic Data for Characterization

TechniqueData and Interpretation
¹H NMR (300 MHz, CD₃OD) δ (ppm): 3.56 (t, 2H, J=6.6 Hz, -CH₂OH), 3.04 (td, 2H, J=12.4, 2.9 Hz), 2.59 (dt, 2H, J=12.4, 2.6 Hz), 1.74 (br d, 2H, J≈13.4 Hz), 1.53-1.63 (m, 2H), 1.36-1.49 (m, 1H), 1.27-1.36 (m, 2H), 1.08-1.23 (m, 2H). The triplet at 3.56 ppm is characteristic of the methylene protons adjacent to the hydroxyl group.[6]
¹³C NMR (75 MHz, CD₃OD) δ (ppm): 64.0, 47.9, 38.0, 35.2, 34.8, 31.5. The peak at 64.0 ppm corresponds to the carbon bearing the hydroxyl group (-CH₂OH).[6]
Mass Spec. (ESI, MeOH) m/z (%): 144 (100) [M+H]⁺. This confirms the molecular weight of the compound (143.23 g/mol ).[6]
IR Spec. (Nujol) Characteristic absorption peaks at 3290 cm⁻¹ (O-H stretch) and 1320 cm⁻¹ (C-N stretch).[6]
TLC R𝒻 = 0.2 (Eluent: dichloromethane/methanol/28% ammonia = 50:10:1).[6]

For more rigorous purity assessment and detection of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[10][11] A validated GC-MS method can effectively separate and identify volatile and semi-volatile impurities that may not be visible by NMR.[12]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for the synthesis of novel therapeutic agents. The piperidine ring serves as a robust scaffold, while the propanol tail allows for diverse functionalization strategies.

Applications Core This compound (Scaffold) GPR119 G-Protein Coupled Receptor (GPR119) Agonists Core->GPR119 Used in synthesis of Antimicrobial Novel Quinolines (Antimicrobial Agents) Core->Antimicrobial Used in synthesis of CNS CNS Agents (e.g., Antipsychotics, Analgesics) Core->CNS Potential precursor for Other Other Therapeutic Targets (e.g., Kinase Inhibitors) Core->Other Potential precursor for

Caption: Role of this compound as a key building block in drug discovery.

  • G-Protein Coupled Receptor (GPR119) Agonists: this compound is explicitly used in the synthesis of GPR119 agonists that are based on a bicyclic amine scaffold.[6][9] GPR119 is a target of interest for the treatment of type 2 diabetes and other metabolic disorders.

  • Antimicrobial Agents: The compound serves as a key intermediate in the development of novel quinoline derivatives that exhibit antimicrobial activities.[6][9] This highlights its utility in addressing infectious diseases.

  • Broader Pharmaceutical Potential: The piperidine nucleus is a cornerstone in drug discovery, appearing in drugs targeting the central nervous system, inflammation, and cancer.[4][13][14] As a functionalized piperidine, this compound is an ideal starting point for library synthesis to explore these and other therapeutic areas.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with this compound.

  • Hazard Identification: The compound is classified as an irritant.[6][15]

    • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

    • Signal Word: Warning.[6][9]

    • GHS Pictogram: GHS07 (Exclamation Mark).[6]

  • Precautionary Measures & Handling:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

    • Avoid breathing dust or vapors.[16]

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.[16]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • For long-term stability, store under an inert gas (e.g., Nitrogen or Argon) at 2–8 °C.[6][9]

References

  • This compound - ChemBK.
  • piperidine-4-propanol | 7037-49-2 - ChemicalBook.
  • This compound.HCl CAS NO.
  • This compound - Substance Details - SRS | US EPA.
  • SAFETY D
  • This compound | CAS 7037-49-2 | SCBT.
  • Piperidine-4-propanol - Pipzine Chemicals.
  • piperidine-4-propanol Nine Chongqing Chemdad Co. ,Ltd.
  • piperidine-4-propanol | 7037-49-2 - ChemicalBook.
  • Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem - NIH.
  • 7037-49-2 | 3-(piperidin-4-yl)propan-1-ol - Capot Chemical.
  • 3-(Piperidin-4-yl)propan-1-ol , 97% , 7037-49-2 - CookeChem.
  • N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum - ChemicalBook.
  • This compound | 7037-49-2 - Sigma-Aldrich.
  • CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol | Pharmaffili
  • Material Safety D
  • emerging phaaceutical applications of piperidine, pyrrolidine and it s deriv
  • SAFETY D
  • 104-58-5|3-(Piperidin-1-yl)propan-1-ol - BLDpharm.
  • SAFETY D
  • SAFETY D
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
  • Pharmacological Applications of Piperidine Deriv
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Analytical Methods - RSC Publishing.
  • 1-Piperidinepropanol | CAS#:104-58-5 | Chemsrc.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (PDF)
  • 1-Piperidinepropanol structure and functional groups - Benchchem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • Exploring the Potential of Piperidine Deriv
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301)
  • PIPERIDINE - CAMEO Chemicals - NOAA.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - NIH.
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects - Cellular, Molecular and Biomedical Reports.

Sources

An In-depth Technical Guide to 4-Piperidinepropanol: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Piperidinepropanol (CAS No. 7037-49-2), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. We will delve into its core molecular features, physicochemical properties, a validated synthesis protocol, and its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, systematically named 3-(Piperidin-4-yl)propan-1-ol, is a bifunctional organic molecule featuring a saturated piperidine ring substituted at the 4-position with a propanol group.[1] The structure combines a secondary amine within the heterocyclic ring and a primary alcohol at the terminus of the propyl chain. This unique arrangement makes it a versatile intermediate for introducing a hydrophilic, functionalized side chain onto a core piperidine scaffold, a privileged structure in numerous pharmaceuticals.[2][3]

The key identifiers for this compound are crucial for unambiguous documentation and procurement in a research setting.

  • IUPAC Name: 3-(Piperidin-4-yl)propan-1-ol[1]

  • CAS Number: 7037-49-2[1][4]

  • Molecular Formula: C₈H₁₇NO[4][5]

  • SMILES: N1CCC(CCCO)CC1[4]

  • InChI Key: DBIMLJDSPUCGGY-UHFFFAOYSA-N[4]

The presence of both a nucleophilic secondary amine and a reactive hydroxyl group allows for sequential or orthogonal chemical modifications, a highly desirable trait in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design, including reaction setup, purification, and storage. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 143.23 g/mol [1][4][5]
Appearance White to light yellow solid[4]
Melting Point 65 °C[4][6]
Boiling Point 235 °C[4][6]
Density 0.929 g/cm³[4][6]
Flash Point 90 °C[4]
pKa 15.16 ± 0.10 (Predicted)[4]
Storage Temperature 2–8 °C under inert gas[4]

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-pyridinepropanol. This method is robust, scalable, and provides high yields of the desired product.

Expertise in Action: Causality Behind the Protocol

The choice of Platinum(IV) oxide (Adam's catalyst) is deliberate; it is highly effective for the hydrogenation of pyridine rings, which are generally resistant to reduction.[4] The reaction is conducted in a methanol/hydrochloric acid medium. The acid protonates the pyridine nitrogen, which activates the ring towards reduction and improves the substrate's solubility. The subsequent workup with a strong base (NaOH) is essential to deprotonate the piperidinium hydrochloride salt formed during the reaction, yielding the free amine which can then be extracted into an organic solvent.

Experimental Protocol: Catalytic Hydrogenation of 4-Pyridinepropanol[4]

Step 1: Reaction Setup

  • To a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL), add Platinum(IV) oxide (1.45 g, 6.4 mmol) under an inert argon atmosphere.

Step 2: Hydrogenation

  • Stir the reaction mixture vigorously under a low pressure of hydrogen gas (8 kPa) for approximately 46 hours.

  • Reaction progress should be monitored by a suitable analytical method (e.g., TLC, GC-MS) to confirm the complete consumption of the starting material.

Step 3: Catalyst Removal and Solvent Evaporation

  • Upon completion, remove the platinum catalyst by filtration through a pad of Celite.

  • Remove the volatile solvent (methanol) and excess HCl from the filtrate by distillation under reduced pressure. This will yield an oily residue.

Step 4: Workup and Extraction

  • Dissolve the oily residue in a 15% aqueous solution of sodium hydroxide (80 mL) to neutralize the hydrochloride salt and liberate the free amine.

  • Extract the aqueous layer with dichloromethane (1 x 150 mL, followed by 3 x 100 mL).

  • Combine the organic phases.

Step 5: Drying and Purification

  • Wash the combined organic phase with deionized water (20 mL) and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Dry the resulting solid under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid (Expected yield: ~10.3 g, 98%).[4]

Visualizing the Workflow: Synthesis Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start 4-Pyridinepropanol in MeOH/HCl catalyst Add PtO₂ Catalyst start->catalyst hydrogenation Stir under H₂ Atmosphere (46h) catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration distillation Distill to Remove Solvent filtration->distillation basify Dissolve Residue in 15% NaOH(aq) distillation->basify extraction Extract with CH₂Cl₂ basify->extraction dry_concentrate Dry & Concentrate Organic Phase extraction->dry_concentrate product This compound (White Solid) dry_concentrate->product

Caption: A workflow diagram for the synthesis of this compound.

Applications in Drug Discovery and Development

The piperidine nucleus is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[2] this compound serves as a critical starting material or intermediate in the synthesis of a wide range of biologically active molecules due to its versatile functional handles.

  • G-Protein Coupled Receptor (GPCR) Agonists: It is explicitly used in the synthesis of G-protein coupled receptor 119 (GPR119) agonists, which are investigated as potential treatments for type 2 diabetes and obesity.[4]

  • Antimicrobial Agents: The compound is a precursor in the development of novel quinoline derivatives that exhibit antimicrobial activities.[4]

  • General Synthetic Utility: The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or reductive amination, while the primary alcohol can undergo oxidation, esterification, or etherification. This dual functionality allows it to be incorporated into diverse molecular frameworks, making it a valuable tool for building compound libraries for high-throughput screening.

Visualizing Structure-Activity Relationships

G cluster_apps Synthetic Applications substance This compound Piperidine Ring (Secondary Amine) Propanol Chain (Primary Alcohol) app1 Scaffold for GPCR Agonists substance:f0->app1 app2 Precursor to Antimicrobial Agents substance:f0->app2 app3 Further Functionalization (e.g., N-Alkylation) substance:f0->app3 app4 Chain Extension / Modification (e.g., Esterification) substance:f1->app4

Sources

The Synthesis of 4-Piperidinepropanol: A Technical Guide for Advancing Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Piperidinepropanol Scaffold

This compound, also known as 3-(4-piperidinyl)-1-propanol, is a crucial heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a piperidine ring tethered to a propanol side chain, is prevalent in a wide array of pharmacologically active compounds. The piperidine ring serves as a versatile scaffold, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the propanol moiety provides a key site for further functionalization to modulate biological activity. This guide offers an in-depth exploration of the primary synthetic pathways to this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for efficient and scalable synthesis. The focus will be on the causality behind experimental choices, ensuring a robust understanding of the underlying chemical principles.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached through two principal strategies:

  • Saturation of a Pre-functionalized Pyridine Ring: This is the most direct and atom-economical approach, involving the catalytic hydrogenation of 4-pyridinepropanol. This method leverages a commercially available starting material and reduces the pyridine ring to the desired piperidine scaffold.

  • Alkylation of a Pre-formed Piperidine Ring: This strategy involves the construction of the propanol side chain by attaching it to a suitable piperidine precursor. This is typically achieved through nucleophilic substitution, where a piperidine derivative reacts with a three-carbon electrophile.

This guide will delve into the technical details of these two core pathways, offering step-by-step protocols and a comparative analysis to inform strategic synthetic planning.

Pathway 1: Catalytic Hydrogenation of 4-Pyridinepropanol

This is the most widely employed and scalable method for the synthesis of this compound. The strategy relies on the reduction of the aromatic pyridine ring of 4-pyridinepropanol to the corresponding saturated piperidine.

Mechanistic Insights and Rationale for Experimental Choices

The catalytic hydrogenation of a pyridine ring is a challenging transformation due to the aromatic stability of the heterocycle. The reaction requires a potent catalytic system to overcome this energy barrier. Platinum group metals, particularly platinum(IV) oxide (PtO₂), are highly effective for this purpose. The reaction is typically carried out in an acidic medium, such as methanol with hydrochloric acid, which protonates the pyridine nitrogen. This protonation facilitates the reduction by increasing the electrophilicity of the ring and preventing catalyst poisoning by the basic nitrogen atom of the starting material and product. The hydrogenation proceeds in a stepwise manner on the surface of the catalyst, where hydrogen is dissociatively adsorbed.

Experimental Protocol: Platinum-Catalyzed Hydrogenation

The following protocol provides a detailed procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 4-Pyridinepropanol

  • Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH)

  • 32% Hydrochloric acid (HCl)

  • 15% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • High-pressure reactor

Procedure:

  • Reaction Setup: In a high-pressure reactor, a solution of 4-pyridinepropanol (1.0 eq) in methanol is prepared. To this, 32% hydrochloric acid is added under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: Platinum(IV) oxide (approx. 0.09 eq) is carefully added to the reaction mixture.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under hydrogen pressure (e.g., 8 kPa) for an extended period (e.g., 46 hours) at room temperature.

  • Work-up:

    • Upon completion, the excess hydrogen is carefully vented, and the catalyst is removed by filtration through a pad of celite. Caution: The catalyst may be pyrophoric; the filter cake should be kept wet with water.

    • The volatile solvent (methanol) is removed from the filtrate by distillation under reduced pressure.

  • Extraction and Isolation:

    • The resulting oily residue is dissolved in a 15% aqueous solution of sodium hydroxide to neutralize the hydrochloric acid and deprotonate the piperidine nitrogen.

    • The aqueous solution is then extracted multiple times with dichloromethane.

    • The combined organic phases are washed with deionized water and dried over anhydrous sodium sulfate.

  • Purification: The organic phase is concentrated under reduced pressure, and the resulting solid is dried under vacuum to yield this compound as a white crystalline solid. A reported yield for this process is approximately 98%.

Visualizing the Hydrogenation Pathway

Hydrogenation_Pathway cluster_reactants Reactants & Conditions cluster_product Product 4-Pyridinepropanol 4-Pyridinepropanol This compound This compound 4-Pyridinepropanol->this compound Catalytic Hydrogenation (Reduction of Pyridine Ring) H2 H₂ (Hydrogen Gas) PtO2 PtO₂ (Catalyst) HCl_MeOH HCl in Methanol N_Alkylation_Pathway cluster_reactants Reactants & Conditions cluster_product Product Piperidine_Derivative 4-Substituted Piperidine Alkylated_Product 4-Substituted-1-(3-hydroxypropyl)piperidine Piperidine_Derivative->Alkylated_Product Nucleophilic Substitution (SN2) 3-Halopropanol 3-Halopropanol (e.g., 3-Bromopropanol) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., 1-Butanol)

Caption: N-Alkylation of a 4-substituted piperidine to form the propanol side chain.

Comparative Analysis of Synthetic Pathways

The choice between the catalytic hydrogenation and N-alkylation pathways depends on several factors, including the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the molecule.

FeaturePathway 1: Catalytic HydrogenationPathway 2: N-Alkylation
Starting Material 4-Pyridinepropanol4-Substituted Piperidine & 3-Halopropanol
Key Transformation Reduction of an aromatic ringC-N bond formation (S(_N)2)
Advantages High atom economy, high yield, direct routeMilder conditions (no high pressure), tolerates functional groups sensitive to reduction
Disadvantages Requires high-pressure equipment, potent and potentially pyrophoric catalyst, may reduce other functional groupsLower yields, potential for over-alkylation, requires a pre-functionalized piperidine
Typical Yield Very High (~98%)Moderate (~48.5%) [1]
Scalability Well-suited for large-scale industrial synthesisSuitable for lab-scale and pilot-scale synthesis

Alternative Synthetic Strategies

While the two pathways detailed above are the most common, other methods for the synthesis of this compound and its derivatives exist and may be advantageous in specific contexts.

  • Reductive Amination: This powerful one-pot reaction can form the piperidine ring and introduce the propanol side chain concurrently. It involves the reaction of a suitable dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents that can selectively reduce the imine in the presence of the carbonyl group.

  • Grignard Reaction: A Grignard reagent can be used to construct the propanol side chain. For example, reacting a suitable piperidine-containing electrophile with a Grignard reagent derived from a protected 3-halopropanol could be a viable route. Alternatively, reacting a piperidine-4-carboxaldehyde with ethylmagnesium bromide followed by reduction would yield the desired propanol side chain.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with multiple viable pathways. The catalytic hydrogenation of 4-pyridinepropanol stands out as the most efficient and scalable route for large-scale production, offering excellent yields. However, the N-alkylation approach provides a valuable alternative, particularly when functional group tolerance is a concern or when high-pressure equipment is not available. As the demand for complex and diverse pharmaceutical agents continues to grow, the development of novel, more efficient, and stereoselective methods for the synthesis of substituted piperidines, including this compound derivatives, will remain an active area of research. Advances in catalysis, including the use of non-precious metal catalysts and biocatalysis, are poised to offer even more sustainable and cost-effective synthetic solutions in the future.

References

  • PrepChem. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine.

Sources

Introduction: Understanding the Significance of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Piperidinepropanol for Pharmaceutical and Research Applications

This compound (CAS: 7037-49-2) is a heterocyclic compound featuring a piperidine ring substituted with a propanol group.[1][2][3] Its structural motifs, a secondary amine and a primary alcohol, make it a valuable and versatile building block in medicinal chemistry and organic synthesis. Notably, it serves as a key intermediate in the synthesis of various pharmaceutical agents, including G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial activity.[1] For researchers and drug development professionals, a comprehensive understanding of its solubility is paramount. Solubility dictates formulation strategies, reaction conditions, purification methods, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it.

This guide provides a detailed analysis of the solubility characteristics of this compound, grounded in physicochemical principles. It offers a predictive solubility profile across a range of common laboratory solvents and presents a rigorous, field-proven protocol for its experimental determination, empowering scientists to handle this compound with precision and efficacy.

Section 1: Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a white to light yellow crystalline solid at room temperature.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7037-49-2[2][3]
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Melting Point 65 °C[1][4]
Boiling Point 235 °C[1][4]
Density 0.929 g/cm³[4]

Molecular Structure Causality:

The solubility of this compound is governed by two key functional groups:

  • The Piperidine Ring: This saturated heterocycle contains a secondary amine nitrogen. The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor. Furthermore, the amine is basic and can be protonated in acidic media, forming a charged piperidinium ion, which dramatically increases aqueous solubility.

  • The Propanol Group (-CH₂CH₂CH₂OH): The terminal hydroxyl (-OH) group is both a hydrogen bond donor and acceptor. This group contributes significantly to the molecule's polarity and its ability to interact with protic solvents.

The combination of these two polar, hydrogen-bonding groups on a relatively small C8 hydrocarbon framework renders this compound a predominantly polar molecule.

Section 2: The Theoretical Framework of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The key factors are:

  • Polarity: Polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.[5][7][8] Polarity can be quantified by measures such as the dielectric constant; solvents with higher dielectric constants are more polar.[7]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (polar protic solvents) are particularly effective at dissolving solutes that also have hydrogen bond donor or acceptor sites, such as the -OH and -NH groups in this compound.[7]

  • Intermolecular Interactions: Solubility is the result of overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[6]

Section 3: Predictive Solubility Profile of this compound

While comprehensive experimental data is not publicly aggregated, a highly reliable solubility profile can be predicted based on the molecular structure and the principles outlined above.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

SolventTypePredicted SolubilityMechanistic Rationale
Water Polar ProticHighly Soluble / MiscibleThe hydroxyl and amine groups of this compound can form strong hydrogen bonds with water molecules.
Methanol Polar ProticHighly Soluble / MiscibleExcellent hydrogen bond donor and acceptor. Similar polarity to the solute.
Ethanol Polar ProticHighly Soluble / MiscibleStrong hydrogen bonding capabilities and favorable polarity match.
Isopropanol Polar ProticSolubleGood hydrogen bonding, though slightly less polar than methanol or ethanol.[9][10]
Acetone Polar AproticSolubleThe carbonyl oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound.
Ethyl Acetate Polar AproticModerately SolubleLess polar than acetone.[11][12] The ester carbonyls are weaker hydrogen bond acceptors.
Dichloromethane Polar AproticSparingly SolubleCan participate in dipole-dipole interactions but lacks hydrogen bonding capabilities.
Toluene NonpolarInsoluble / Very Sparingly SolubleAromatic hydrocarbon. Intermolecular forces (van der Waals) are too weak to overcome the strong hydrogen bonding between solute molecules.
Hexane NonpolarInsolubleAliphatic hydrocarbon with only weak London dispersion forces.[13] Highly unfavorable energy balance for dissolution.

Section 4: Experimental Determination of Equilibrium Solubility

To obtain precise quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the OECD.[14][15] This method establishes a thermodynamic equilibrium between the dissolved solute and the excess, undissolved solid.[16][17]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Solvent Preparation (e.g., Buffer at specific pH) B 2. Sample Weighing Add excess solid this compound to a vial with the solvent. A->B C 3. Incubation & Agitation Place vial in shaker incubator. (e.g., 25°C or 37°C, 100 rpm) for 24-72 hours. B->C D 4. Separation of Solid Centrifuge the suspension to pellet undissolved solid. C->D E 5. Filtration Carefully filter the supernatant using a 0.22 µm syringe filter. D->E F 6. Quantification Analyze the clear filtrate using a validated analytical method (e.g., HPLC). E->F G 7. Calculation Determine concentration against a standard curve. Report as mg/mL or M. F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

This protocol is based on the principles outlined by the OECD and common laboratory practice.[15][16][18]

  • Preparation of Materials:

    • Prepare the chosen solvent system (e.g., purified water, PBS buffer pH 7.4, or an organic solvent).

    • Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a clear glass vial. The excess solid is crucial for ensuring that equilibrium with a saturated solution is achieved.[19]

  • Equilibration:

    • Add a precise volume of the prepared solvent to the vial containing the solid.

    • Seal the vial securely to prevent solvent evaporation.

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

    • Causality: Continuous agitation over a prolonged period (typically 24 to 72 hours) is essential to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17][19] The duration may vary depending on the compound and solvent.

  • Phase Separation:

    • After the incubation period, remove the vials and allow them to stand briefly to let heavier solids settle.

    • To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).

    • Causality: This step is critical to avoid contamination of the sample with microscopic solid particles, which would lead to an overestimation of solubility.[16][19]

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Pre-rinsing the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter material.[19]

  • Quantification and Data Analysis:

    • Analyze the concentration of this compound in the clear filtrate using a validated and suitably sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[16][18]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility by comparing the analytical response of the sample to the calibration curve. The result is reported in units such as mg/mL or moles/L at the specified temperature.

  • Trustworthiness through Self-Validation:

    • Solid Phase Analysis: As a quality control measure, the remaining solid material from the vial should be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation of the compound occurred during the experiment.[19]

    • Time to Equilibrium: To validate the incubation time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility remains constant over the later time points.

Section 5: Key Factors Influencing Solubility Measurements

  • Temperature: The solubility of solids generally increases with temperature.[20] Therefore, precise temperature control during the equilibration phase is critical for reproducibility.[15]

  • pH: As a basic compound, the solubility of this compound is highly pH-dependent in aqueous media. In acidic solutions (pH < pKa), it will exist as the protonated, charged piperidinium salt, which is significantly more soluble in water than the free base.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, pure solid is essential for obtaining accurate data.

Conclusion

This compound is a polar molecule with a high affinity for polar protic solvents like water, methanol, and ethanol, owing to its capacity for strong hydrogen bonding. Its solubility is predicted to decrease significantly in less polar and nonpolar solvents. For drug development and research professionals, this profile indicates that formulation in aqueous or alcohol-based systems is highly feasible, while reactions in nonpolar organic solvents may require co-solvents or result in heterogeneous mixtures. When precise solubility values are required, the shake-flask method provides a robust and reliable framework. By carefully controlling experimental parameters and understanding the underlying physicochemical principles, researchers can accurately characterize the solubility of this compound, enabling its effective use in synthesis and formulation.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • ChemistryTalk. (n.d.). Solubility and Polarity.
  • Zhang, R., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Chemistry LibreTexts. (2020). 4.1: Basic Principles.
  • Jouyban, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Bio-protocol. (n.d.). 2.2.2. Equilibrium solubility measurement.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18001887, 4-amino-1-Piperidinepropanol.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425720, 3-(Piperidin-4-yl)propan-1-ol hydrochloride.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • U.S. Government Publishing Office. (2000). 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method. Code of Federal Regulations.
  • SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Refubium - Freie Universität Berlin. (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3776, Isopropanol.
  • Pharmaffiliates. (n.d.). CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol.
  • Korean Journal of Chemical Engineering. (2007). Solubility of piperonal in different pure solvents and binary isopropanol+water solvent mixtures.
  • Wikipedia. (n.d.). Isopropyl alcohol.
  • Wikipedia. (n.d.). Piperidine.
  • The Nest Group. (n.d.). Ethyl Acetate Solvent Properties.
  • Veeprho. (n.d.). 1-Piperidinepropanol | CAS 104-58-5.
  • National Institute of Standards and Technology. (n.d.). 2-Propanol with Toluene and Water - IUPAC-NIST Solubilities Database.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8058, Hexane.

Sources

safety and handling of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Piperidinepropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 7037-49-2), also known as 3-(4-Piperidinyl)propan-1-ol, is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds, including G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial activities[1]. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a versatile building block in medicinal chemistry and drug development.

However, like many reactive chemical intermediates, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for laboratory professionals. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for the 4-isomer, this guide incorporates a conservative approach by referencing the more detailed safety data of the structurally related isomer, 1-Piperidinepropanol, and the parent compound, Piperidine. This methodology ensures a high margin of safety by treating this compound with the caution merited by related, well-characterized hazardous compounds.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation[1]

Note: While this compound is classified as an irritant, the parent compound, Piperidine, is classified as highly flammable, acutely toxic, and corrosive[2][3]. Therefore, it is prudent to handle this compound with precautions that also mitigate risks of flammability and higher toxicity, especially when working with larger quantities or under conditions that could generate aerosols or vapors.

Physical and Chemical Properties

Understanding the physical properties of a substance is critical for its safe handling and storage.

PropertyValueSource
CAS Number 7037-49-2[4]
Molecular Formula C₈H₁₇NO[1][4]
Molecular Weight 143.23 g/mol [1][4]
Appearance White to light yellow solid[1]
Melting Point 65 °C[1]
Boiling Point 235 °C[1]
Flash Point 90 °C[1]
pKa 15.16 ± 0.10 (Predicted)[1]
Storage Temperature 2–8 °C under inert gas[1]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to eliminate or minimize hazards before relying on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear, e.g., gloves, goggles) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the hazard profile, the following controls and PPE are mandatory when handling this compound.

4.1. Engineering Controls

  • Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[5].

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly[6].

4.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is the final barrier between the researcher and the chemical hazard.

PPE TypeSpecificationRationale
Eye & Face Protection Tightly fitting safety goggles or a full-face shield if there is a splash hazard[5][7].Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of after contamination[8].Prevents skin contact which can cause irritation[6].
Body Protection A flame-retardant lab coat or a chemical-resistant apron worn over long-sleeved clothing[5][7].Protects skin from accidental spills and splashes.
Respiratory Protection Generally not required if work is performed within a certified fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used[8][9].Prevents respiratory tract irritation from inhalation of dust or vapors[6].
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Step 1: Preparation and Pre-Handling Check

  • Review the SDS: Before starting, review this guide and any available SDS for this compound and all other reagents being used.

  • Assemble PPE: Don all required PPE as specified in Section 4.2.

  • Prepare Work Area: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the controlled space.

Step 2: Weighing and Transferring

  • Inert Atmosphere: As this compound is stored under inert gas, it is best practice to handle it under an inert atmosphere (e.g., Nitrogen or Argon) if possible, particularly for sensitive reactions.

  • Static Control: When transferring the solid, use anti-static tools and ensure containers are grounded, a critical precaution borrowed from the handling of flammable piperidine[2][10].

  • Weighing: Tare a suitable container (e.g., a glass vial) on the balance. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.

  • Closure: Promptly and securely close the main stock container.

  • Dissolution: If dissolving the solid, add the solvent slowly to the container with the this compound inside the fume hood.

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

  • Waste Disposal: All contaminated disposable materials (e.g., weigh boats, gloves, wipes) must be placed in a designated, labeled hazardous waste container[11].

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the work is complete, even after wearing gloves[5].

Emergency Procedures

6.1. First Aid Measures Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor immediately[6].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice[6][12].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor[2][6].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison center immediately[6].

6.2. Spill Response In the event of a spill, a calm and systematic response is required.

Spill_Response_Workflow Start Spill Occurs Alert Alert personnel and evacuate area Start->Alert Assess Assess Spill Size & Hazard Level Alert->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large/Uncontrolled Spill Assess->LargeSpill Large Contain Contain spill with inert absorbent (e.g., vermiculite, sand) SmallSpill->Contain CallEHNS Call Emergency Services / EH&S LargeSpill->CallEHNS Cleanup Collect absorbent using non-sparking tools Contain->Cleanup Dispose Place in sealed hazardous waste container Cleanup->Dispose Decontaminate Decontaminate area and equipment Dispose->Decontaminate

Caption: Decision workflow for responding to a chemical spill in the laboratory.

Storage and Disposal

7.1. Storage Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Container: Keep the container tightly closed and store in the original receptacle[6].

  • Conditions: Store in a cool (2-8°C is recommended), dry, and well-ventilated area, away from direct sunlight and sources of ignition[1][13].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[14].

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel[2].

7.2. Disposal this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Regulations: All disposal must be in accordance with local, state, and federal environmental regulations[6][15].

  • Waste Collection: Collect waste in a designated, compatible, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name[11].

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Do not pour down the drain or mix with general waste[11][15].

Conclusion

This compound is a key synthetic intermediate whose safe use is predicated on a robust understanding of its hazards and a disciplined application of safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, adhering to established handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework to foster a strong safety culture in the laboratory, ensuring the protection of personnel and the integrity of scientific research.

References

  • Penta chemicals. (2024, May 7).
  • Chemos GmbH & Co.KG. (2019, June 24).
  • Carl ROTH. (2025, March 31).
  • National Center for Biotechnology Information. "Piperidine-1-propanol.
  • Scribd. 1 Piperidine 4 US en Sds. [Link]
  • U.S. Environmental Protection Agency. This compound - Substance Details. [Link]
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
  • U.S. Environmental Protection Agency. This compound, 1-(2-hydroxyethyl)- - Substance Details. [Link]
  • Chemsrc. (2025, August 21). 1-Piperidinepropanol | CAS#:104-58-5. [Link]
  • Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Carl ROTH.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
  • Lab Alley. How to Safely Dispose of Propanol. [Link]
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?[Link]

Sources

The Evolving Landscape of 4-Piperidinepropanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. Within this privileged class of heterocycles, 4-piperidinepropanol and its derivatives have emerged as a versatile platform for the development of novel therapeutics, particularly in the realm of analgesia and neuropharmacology. This technical guide provides an in-depth exploration of the synthesis, pharmacological evaluation, and structure-activity relationships of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

The Core Moiety: this compound

This compound, also known as 3-(4-piperidinyl)propan-1-ol, serves as the foundational building block for the derivatives discussed herein. A thorough understanding of its chemical and physical properties is paramount for its effective utilization in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7037-49-2
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Melting Point 65 °C
Boiling Point 235 °C
Appearance White to light yellow solid
Synthesis of the Core: A Validated Protocol

The synthesis of this compound is typically achieved through the hydrogenation of 4-pyridinepropanol. The following protocol is a robust and scalable method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Pyridinepropanol

  • Methanol (MeOH)

  • 32% Hydrochloric Acid (HCl)

  • Platinum(IV) oxide (PtO₂)

  • 15% Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 4-pyridinepropanol (1.0 eq) in methanol.

  • Carefully add 32% hydrochloric acid to the solution.

  • Add Platinum(IV) oxide (catalytic amount) to the mixture.

  • Stir the reaction mixture vigorously under a low pressure of hydrogen gas (e.g., 8 kPa) for approximately 46 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the volatile solvent (methanol) via distillation under reduced pressure.

  • Dissolve the resulting oily residue in a 15% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (4 x volumes).

  • Combine the organic phases and wash with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the platinum catalyst by atmospheric oxygen.

  • Acidic Conditions: The addition of hydrochloric acid protonates the pyridine nitrogen, facilitating the hydrogenation of the aromatic ring.

  • Platinum(IV) Oxide: This catalyst is highly effective for the reduction of pyridine rings to piperidines.

  • Low-Pressure Hydrogenation: This method is generally safer and requires less specialized equipment compared to high-pressure hydrogenation.

  • Basic Workup: The use of sodium hydroxide neutralizes the hydrochloric acid and deprotonates the piperidine nitrogen, allowing for efficient extraction into an organic solvent.

The Pharmacological Landscape: Targeting the Opioid System

The piperidine ring is a key pharmacophore in many opioid analgesics, with its nitrogen atom playing a critical role in receptor binding.[2] Derivatives of this compound have been extensively explored as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for most clinically used opioid painkillers.[2]

Mechanism of Action: Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Opening Ca_channel Ca2+ Channel G_protein->Ca_channel Closing cAMP cAMP AC->cAMP Conversion of ATP Neuron_activity Decreased Neuronal Excitability K_channel->Neuron_activity Hyperpolarization Ca_channel->Neuron_activity Reduced Neurotransmitter Release PKA PKA cAMP->PKA Activation Ligand This compound Derivative (Agonist) Ligand->MOR Binding

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ subunits directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The combined effect of these events is a hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, ultimately leading to an analgesic effect.

Crafting Derivatives: Synthetic Strategies and Protocols

The versatility of the this compound scaffold lies in the ease with which both the piperidine nitrogen and the terminal hydroxyl group can be functionalized.

N-Alkylation: Expanding the Pharmacophore

The secondary amine of the piperidine ring is a key site for modification to modulate pharmacological activity. Direct N-alkylation and reductive amination are two common and effective strategies.

Experimental Protocol: N-Alkylation of this compound via Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The choice of this mild reducing agent is critical as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[3]

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated derivative.

Ester and Amide Derivatives: Probing Structure-Activity Relationships

The terminal hydroxyl group of this compound provides another handle for derivatization, allowing for the synthesis of esters and amides. These modifications can significantly impact the compound's lipophilicity, metabolic stability, and receptor interactions.

Experimental Protocol: Synthesis of a this compound Ester Derivative

Materials:

  • This compound

  • Acid Chloride (e.g., Benzoyl Chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the solution to 0 °C in an ice bath. The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction without competing with the alcohol for the acylating agent.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

From Bench to Biological Activity: A Drug Discovery Workflow

The development of novel this compound derivatives follows a well-established drug discovery pipeline, from initial synthesis to preclinical evaluation.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Derivative Synthesis (N-Alkylation, Esterification, etc.) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Binding_Assay Receptor Binding Assays (e.g., [3H]DAMGO displacement) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS, cAMP) Binding_Assay->Functional_Assay Analgesia_Models Animal Models of Analgesia (e.g., Tail-Flick, Hot-Plate) Functional_Assay->Analgesia_Models ADME_Tox ADME/Toxicity Studies Analgesia_Models->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Data for SAR Lead_Optimization->Synthesis Iterative Design

Caption: A Generalized Drug Discovery Workflow.

Structure-Activity Relationships and Pharmacological Data

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent analgesic activity.

Key SAR Insights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. Aralkyl groups, such as phenethyl, often confer high potency.[4] The optimal length and composition of this substituent can significantly influence receptor affinity and selectivity.

  • 4-Position Substituent: Modifications at the 4-position of the piperidine ring can modulate activity. For instance, the introduction of a phenyl group can lead to potent opioid agonists.[5]

  • Propanol Chain: Esterification or amidation of the propanol side chain can impact the compound's pharmacokinetic properties and may also contribute to receptor interactions.

Table 2: Pharmacological Data for Selected Piperidine Derivatives

CompoundTarget(s)In Vitro Assay (Result)In Vivo Model (Result)Reference
N-(1-phenethyl-4-piperidyl)propanamides μ-opioid, I2-imidazoline receptorsRadioligand binding assays (High affinity for μ-opioid receptors)Hot plate and writhing tests (Moderate analgesic properties)
4,4-disubstituted piperidines Opioid receptors[³H]naloxone binding sites (High affinity)Mouse writhing and tail-flick tests (Analgesic potency comparable to morphine)
4-(4'-bromophenyl)-4-piperidinol derivatives Opioid receptors-Tail immersion test (Highly significant analgesic effect for phenacyl derivatives)
4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) derivatives μ-opioid receptor-Tail immersion method (Significant analgesia)

This compound and its derivatives represent a rich and promising area for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the profound impact of structural modifications on pharmacological activity, ensures its continued relevance in drug development. This guide has provided a comprehensive overview of the key technical aspects of working with these compounds, from their synthesis and characterization to their biological evaluation. By understanding the underlying principles of their design and the causal relationships between structure and function, researchers can more effectively navigate the path toward the development of next-generation therapeutics based on the this compound core.

References

  • ChemBK. This compound. [Link]
  • PubMed. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. [Link]
  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]
  • PubMed. Design, synthesis and SAR of analgesics. [Link]
  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]
  • PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. [Link]
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-Piperidinepropanol (CAS No: 7037-49-2), a valuable bifunctional molecule used in the synthesis of novel chemical entities, including G-protein coupled receptor (GPR119) agonists and antimicrobial quinoline derivatives.[1] For researchers and drug development professionals, unambiguous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive characterization profile. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to definitively confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of hydrogen and carbon atoms. For a molecule like this compound, with its distinct piperidine ring and propyl alcohol chain, NMR allows for the precise assignment of each atomic position.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated methanol (CD₃OD). The use of a deuterated solvent is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum. CD₃OD is an excellent choice as it readily dissolves the polar analyte and its residual proton signals are well-documented.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Data acquisition is performed on a spectrometer operating at a frequency of at least 300 MHz for protons.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard pulse programs. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: ¹H and ¹³C NMR Spectra

The following data were acquired in CD₃OD.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
3.56Triplet (t)2HH-1' (-CH₂-OH)The triplet pattern and downfield shift are characteristic of a methylene group adjacent to an electron-withdrawing oxygen atom.
3.04Triplet of doublets (td)2HH-2, H-6 (axial, piperidine)This downfield shift relative to other ring protons is due to their proximity to the nitrogen atom. The complex splitting arises from coupling to both axial and equatorial neighbors.
2.59Doublet of triplets (dt)2HH-2, H-6 (equatorial, piperidine)These protons are adjacent to the nitrogen. The splitting pattern reflects coupling to the geminal proton and adjacent methylene protons.
1.74Broad doublet (br d)2HH-3, H-5 (equatorial, piperidine)The broadness of the signal is typical for piperidine ring protons.
1.53-1.63Multiplet (m)2HH-2' (-CH₂-CH₂-OH)This signal corresponds to the central methylene of the propyl chain, coupled to protons on both adjacent carbons, resulting in a complex multiplet.
1.36-1.49Multiplet (m)1HH-4 (piperidine)This single proton is the methine group at the point of substitution on the piperidine ring.
1.27-1.36Multiplet (m)2HH-3' (Piperidine-CH₂-)These are the protons of the propyl chain directly attached to the piperidine ring.
1.08-1.23Multiplet (m)2HH-3, H-5 (axial, piperidine)These protons are shielded and appear furthest upfield, consistent with axial positions on the saturated ring.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
64.0C-1' (-CH₂-OH)The most downfield signal, characteristic of a carbon atom directly bonded to oxygen.
47.9C-2, C-6 (piperidine)These carbons are adjacent to the nitrogen atom, causing a significant downfield shift.
38.0C-4 (piperidine)The methine carbon where the propyl group is attached.
35.2C-3' (Piperidine-CH₂-)The carbon of the propyl chain directly attached to the piperidine ring.
34.8C-3, C-5 (piperidine)The remaining carbons of the piperidine ring.
31.5C-2' (-CH₂-CH₂-OH)The most upfield signal in the propyl chain, furthest from the electronegative oxygen.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: Nujol Mull Technique

For solid samples like this compound, the Nujol mull technique is a classic and reliable method for IR analysis.[1]

Methodology:

  • Sample Grinding: Place a small amount (2-5 mg) of this compound into an agate mortar and pestle. Grind the solid into a very fine, uniform powder. This is crucial to minimize scattering of the IR beam.[2]

  • Mull Creation: Add one to two drops of Nujol (mineral oil) to the ground powder. Continue grinding until a smooth, translucent paste is formed. The consistency should be similar to that of a thick cream.

  • Sample Application: Transfer a small amount of the mull onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

  • Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty beam path should be run first. Note that Nujol itself has characteristic C-H absorbances, which will be present in the spectrum but are easily distinguishable.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides direct evidence for the key functional groups in this compound.

Wavenumber (cm⁻¹)AssignmentInterpretation
3290O-H and N-H StretchThis strong, broad absorption is a hallmark of alcohol (O-H) and secondary amine (N-H) stretching vibrations.[1] The broadening is due to hydrogen bonding.
~2800-3000C-H StretchThese signals, which would overlap with the Nujol bands, are characteristic of the sp³ C-H bonds in the piperidine ring and propyl chain.
1320C-N Stretch / O-H BendThis peak in the fingerprint region can be attributed to C-N stretching vibrations from the piperidine ring or O-H bending vibrations.[1] Its presence confirms these structural motifs.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, serving as a final check on its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact.

Experimental Protocol: Electrospray Ionization (ESI-MS)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol (MeOH).[1]

  • Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

  • Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecular ions.

  • Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Data Interpretation: The Molecular Ion Peak

The ESI mass spectrum provides clear confirmation of the molecular weight.

m/z (Mass-to-Charge Ratio)Ion AssignmentInterpretation
144.0[M+H]⁺This is the base peak (100% relative abundance) and represents the intact this compound molecule with an added proton.[1] It confirms the molecular weight of 143.23 g/mol (C₈H₁₇NO).
287.0[2M+H]⁺This peak represents a dimer of the molecule with a single proton adduct.[1] Its presence is common in ESI-MS and further supports the assignment of the molecular weight.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods. Each technique provides a unique and complementary piece of the puzzle, leading to an unambiguous structural assignment.

G cluster_0 Spectroscopic Interrogation cluster_1 Analytical Techniques cluster_2 Data & Interpretation cluster_3 Conclusion Unknown Sample: this compound IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR Spectroscopy Unknown->NMR IR_Data Key Findings: - O-H and N-H groups present (3290 cm⁻¹) - C-N/O-H vibrations (1320 cm⁻¹) IR->IR_Data MS_Data Key Findings: - Molecular Weight Confirmed - [M+H]⁺ at m/z 144 MS->MS_Data NMR_Data Key Findings: - Confirmed C₈H₁₇NO formula - Detailed C-H framework - Connectivity of propyl chain and piperidine ring NMR->NMR_Data Conclusion Structure Confirmed: 3-(Piperidin-4-yl)propan-1-ol IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for the structural confirmation of this compound.

This integrated approach provides a self-validating system. The IR spectrum confirms the presence of hydroxyl and amine functional groups. The mass spectrum confirms the molecular formula C₈H₁₇NO. Finally, the detailed ¹H and ¹³C NMR spectra piece together the exact atomic connectivity, confirming the substitution at the 4-position of the piperidine ring and the structure of the propanol side chain. This multi-faceted analysis provides the highest level of confidence for researchers in the fields of chemical synthesis and drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79341, Piperidin-4-ol.
  • National Institute of Standards and Technology. (n.d.). piperidine-1-propanol. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425720, 3-(Piperidin-4-yl)propan-1-ol hydrochloride.
  • Wang, D., et al. (n.d.).
  • Alver, Ö., Parlak, C., & Bilge, M. (2012). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 59-69.
  • National Institute of Standards and Technology. (n.d.). piperidine-4-ethanol. In NIST Chemistry WebBook.
  • Alver, Ö., Parlak, C., & Bilge, M. (2012). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32383, 2-Piperidinepropanol.
  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). piperidine-1-propanol. In NIST Chemistry WebBook.
  • Chemsrc. (n.d.). 1-Piperidinepropanol | CAS#:104-58-5.
  • UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube.
  • ResearchGate. (n.d.). How to prepare IR samples?.
  • National Center for Biotechnology Information. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery.
  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • Automated Topology Builder & Repository. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray.
  • National Center for Biotechnology Information. (n.d.). Protocol to perform fragment screening using NMR spectroscopy.

Sources

The Strategic Role of 4-Piperidinepropanol in Modern Medicinal Chemistry: From Privileged Scaffold to Therapeutic Keystone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, forming the core of a significant percentage of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in the design of molecules that interact with complex biological targets. Within the vast library of piperidine-based building blocks, 4-Piperidinepropanol emerges as a particularly versatile and strategic intermediate.[3][4] This bifunctional molecule, featuring a secondary amine within the heterocycle and a primary alcohol on a propyl side chain, offers two distinct and chemically orthogonal handles for synthetic elaboration. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical reactivity, and pivotal role in the development of diverse therapeutic agents. We will examine its application as a pharmacophoric element and a key structural linchpin, supported by detailed protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on its potential in next-generation drug discovery.

The Piperidine Motif: A Foundation of Drug Design

The six-membered piperidine heterocycle is a cornerstone of pharmaceutical development, found in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders, cancer, infectious diseases, and pain.[1][5] Its prevalence stems from several key attributes:

  • Physicochemical Properties: The piperidine nitrogen is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This enhances aqueous solubility and facilitates the formation of crucial hydrogen bond interactions with biological targets.[1]

  • Metabolic Stability: The saturated ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]

  • Structural Versatility: The chair conformation of the piperidine ring allows for precise positioning of substituents in either axial or equatorial orientations, enabling chemists to fine-tune the topology of a molecule to fit a specific binding pocket.[1][6]

This compound (also known as 4-(3-Hydroxypropyl)piperidine) embodies these advantages while providing synthetic chemists with a readily accessible and highly functionalized starting point for complex molecule synthesis.[3]

Physicochemical Profile of this compound

A clear understanding of the fundamental properties of this building block is essential for its effective application in synthetic workflows.

PropertyValueReference(s)
CAS Number 7037-49-2[3][7]
Molecular Formula C₈H₁₇NO[7][8]
Molecular Weight 143.23 g/mol [7][8]
Appearance White to light yellow crystalline solid[3][9]
Melting Point 65 °C[8][9]
Boiling Point 235 °C[8][9]
pKa ~15.16 (Predicted for -OH), ~11 (Typical for piperidine N-H)[9]

Synthesis and Chemical Reactivity

The utility of a building block is intrinsically linked to its accessibility and the predictability of its chemical behavior. This compound is readily synthesized and offers two primary sites for chemical modification.

Core Synthesis Protocol: Catalytic Hydrogenation

A robust and scalable method for preparing this compound is the catalytic hydrogenation of 4-Pyridinepropanol. This reaction reduces the aromatic pyridine ring to the saturated piperidine heterocycle.[3]

Objective: To synthesize this compound via the hydrogenation of 4-Pyridinepropanol.

Materials:

  • 4-Pyridinepropanol (1.0 eq)

  • Methanol (MeOH)

  • 32% Hydrochloric Acid (HCl)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, ~0.09 eq)

  • Hydrogen (H₂) gas

  • 15% Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon (Ar) or Nitrogen (N₂) gas

Procedure:

  • Under an inert atmosphere (Ar or N₂), dissolve 4-Pyridinepropanol (e.g., 10.0 g, 72.89 mmol) in methanol (110 mL) in a suitable high-pressure reaction vessel.

  • Carefully add 32% hydrochloric acid (18 mL). The formation of the hydrochloride salt enhances solubility and activates the ring for hydrogenation.

  • To this solution, add Platinum(IV) oxide (1.45 g, 6.4 mmol).

  • Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 8 kPa).[3]

  • Stir the reaction mixture vigorously at room temperature for approximately 46 hours or until hydrogen uptake ceases (as monitored by a pressure gauge).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite. Rinse the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the volatile solvents, yielding an oily residue.

  • Dissolve the residue in a 15% aqueous solution of NaOH (80 mL) to neutralize the HCl and deprotonate the piperidine nitrogen.

  • Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).

  • Combine the organic phases, wash with deionized water (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure. Dry the resulting solid under vacuum to yield this compound as a white crystalline solid.[3]

Causality and Validation: The use of PtO₂ under acidic conditions is a classic and highly effective method for pyridine reduction. The acid converts the pyridine to the pyridinium ion, which is more susceptible to hydrogenation. The final basic workup is critical to isolate the free base form of the product, which is often more suitable for subsequent synthetic steps. The protocol's self-validating nature is confirmed by monitoring hydrogen uptake and characterizing the final product by standard analytical techniques (NMR, MS, m.p.).

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Pyridine 4-Pyridinepropanol Hydrogenation Hydrogenation (H₂, 8 kPa, 46h) Pyridine->Hydrogenation Solvent MeOH / HCl Solvent->Hydrogenation Catalyst PtO₂ Catalyst Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration1 Solvent Removal Filtration->Concentration1 Basification Basification (NaOH) Concentration1->Basification Extraction Extraction (DCM) Basification->Extraction Drying Drying & Concentration Extraction->Drying Product This compound Drying->Product

Workflow for the synthesis of this compound.
Strategic Derivatization

The true power of this compound lies in the differential reactivity of its two functional groups, allowing for sequential and controlled modifications.

N-Alkylation N-Alkylation/ Arylation N-Acylation N-Acylation Sulfonylation N-Sulfonylation Reductive_Amination Reductive Amination Esterification Esterification Etherification Etherification Oxidation Oxidation to Aldehyde/Acid Mitsunobu Mitsunobu Reaction C8H17NO C8H17NO C8H17NO->N-Alkylation R-X, Base C8H17NO->N-Acylation RCOCl C8H17NO->Sulfonylation RSO₂Cl C8H17NO->Reductive_Amination RCHO, NaBH(OAc)₃ C8H17NO->Esterification RCOOH, DCC C8H17NO->Etherification R-X, NaH C8H17NO->Oxidation PCC, DMP C8H17NO->Mitsunobu ROH, DEAD, PPh₃

Key reaction pathways for derivatizing this compound.
  • The Secondary Amine (Piperidine Nitrogen): This nucleophilic center is readily modified through N-alkylation, N-arylation, acylation, sulfonylation, and reductive amination. These reactions are fundamental for introducing side chains that can modulate potency, selectivity, and pharmacokinetic properties.[10] For instance, N-acylation or N-sulfonylation can introduce hydrogen bond acceptors and modulate the basicity of the nitrogen.[10]

  • The Primary Alcohol (-OH): The terminal hydroxyl group can be transformed via oxidation (to an aldehyde or carboxylic acid), esterification, or etherification. This position is often used to connect to other pharmacophoric elements or to introduce groups that interact with specific sub-pockets of a receptor.[10] The 3,5-bis(trifluoromethyl)benzyl ether is an example of a side chain introduced at this position that proved optimal for high-affinity NK1 antagonists.[10]

Applications in Drug Discovery: A Scaffold for Diverse Targets

This compound is not merely a synthetic curiosity; it is a validated intermediate in the synthesis of biologically active molecules targeting a range of diseases.

Drug Class / CandidateTherapeutic TargetRole of this compound ScaffoldReference(s)
GPR119 Agonists G-protein coupled receptor 119Used in the synthesis of agonists based on a bicyclic amine scaffold for potential treatment of type 2 diabetes.[3]
Quinolone Derivatives Bacterial targetsServes as a key building block for novel quinoline derivatives with antimicrobial activities.[3]
NK1 Antagonists Neurokinin-1 (NK1) ReceptorThe 4,4-disubstituted piperidine core, derived from related structures, is essential for high-affinity antagonists used as antiemetics and antidepressants.[10]
μ Opioid Receptor Agonists μ Opioid Receptor (MOR)Analogues based on the 4-hydroxypiperidine scaffold serve as potent and selective MOR agonists for pain management.[11][12]
Sigma-1 Receptor (S1R) Ligands Sigma-1 ReceptorThe piperidine ring is a core component in potent and selective S1R agonists, which are being investigated for neurodegenerative and psychiatric disorders.[13]
Case Study: Structure-Activity Relationships of NK1 Receptor Antagonists

Research into high-affinity NK1 antagonists provides a compelling example of how the 4-substituted piperidine scaffold can be systematically optimized.[10] Starting from a 4,4-disubstituted piperidine core, researchers found that:

  • Piperidine Nitrogen Substitution: The activity tolerated a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl derivatives, which could be introduced via reactions at the N-H position.[10]

  • The Propanol-derived Side Chain: The ether linkage derived from the hydroxyl group was critical. SAR studies established that the benzyl ether must be 3,5-disubstituted with highly lipophilic groups for maximal affinity. The 3,5-bis(trifluoromethyl)benzyl ether emerged as the optimal side chain.[10]

This demonstrates a classic medicinal chemistry strategy: using the piperidine core as a rigid scaffold to orient two distinct vectors—the N-substituent and the C4-side chain—into the binding site to maximize interactions and potency.

G cluster_molecule Generalized this compound Derivative cluster_receptor Receptor Binding Pocket Piperidine Piperidine Scaffold Sidechain O-R2 (Ether Side Chain) Piperidine->Sidechain C4-Propyl Linkage HBD_Acceptor H-Bond Acceptor Piperidine->HBD_Acceptor  Anchoring Interaction  (via N-H or substituent) R1 R1 (N-Substituent) R1->Piperidine N-Linkage Pocket1 Hydrophobic Pocket 1 R1->Pocket1  Modulates PK,  Selectivity Pocket2 Polar/Lipophilic Pocket 2 Sidechain->Pocket2  Governs Potency  (e.g., lipophilic groups)

Generalized SAR of 4-substituted piperidine derivatives.

Future Perspectives and Conclusion

The fundamental value of this compound in medicinal chemistry is secure. Its bifunctional nature makes it an ideal building block for combinatorial chemistry and fragment-based drug discovery (FBDD), where the two functional handles can be used to "grow" fragments into larger, more potent molecules.

Looking forward, the application of this scaffold is likely to expand into novel therapeutic modalities. For example, the primary alcohol could be functionalized with a warhead for targeted covalent inhibitors, while the secondary amine could serve as a linkage point to E3 ligase binders in the development of Proteolysis-Targeting Chimeras (PROTACs).

References

  • Latif, M., et al. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • DTIC. (n.d.). Piperidine Synthesis.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
  • WJPR. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis.
  • ResearchGate. (n.d.). Structure activity relationship.
  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold.
  • PubMed. (n.d.). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity.
  • ChemBK. (n.d.). This compound.
  • PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists.
  • PMC - PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

An In-depth Technical Guide to Sourcing and Quality Control of 4-Piperidinepropanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 4-Piperidinepropanol, a key building block in the synthesis of various pharmaceutical compounds. Adherence to the principles outlined herein is critical for ensuring experimental reproducibility, maintaining regulatory compliance, and accelerating the drug development timeline.

Strategic Sourcing of this compound: Beyond a Simple Purchase

The acquisition of a specialty chemical like this compound is not merely a transactional step but a foundational element of successful research and development. The quality of this raw material directly impacts the integrity of downstream processes, from formulation consistency to the validity of clinical trial data.[1] A strategic approach to sourcing is, therefore, a regulatory and scientific necessity.[2]

Supplier Qualification: A Risk-Based Approach

The initial step in procuring this compound involves a thorough qualification of potential suppliers. This process extends beyond a simple price comparison and delves into the supplier's quality management systems and regulatory adherence.[3] In the pharmaceutical industry, sourcing from a supplier with a strong history of providing high-quality materials is crucial to mitigating risks.[4]

Key considerations in supplier qualification include:

  • Regulatory Compliance: Suppliers should demonstrate adherence to Good Manufacturing Practices (GMP) or equivalent quality standards.[3] This ensures that the material is produced in a controlled and consistent manner.

  • Documentation: Reliable suppliers will provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and batch records.[3] This documentation is essential for traceability and regulatory submissions.[1]

  • Supply Chain Transparency: Understanding the entire supply chain, from the original manufacturer to the final distributor, is crucial for ensuring the material's integrity and mitigating the risk of contamination or adulteration.[5]

The following diagram illustrates a robust workflow for supplier qualification:

SupplierQualification Start Identify Potential Suppliers InitialScreening Initial Screening: - Website Review - Product Catalog - Initial Contact Start->InitialScreening RequestDocs Request Documentation: - Certificate of Analysis (Sample) - Safety Data Sheet (SDS) - Quality Management System Info InitialScreening->RequestDocs DocReview Documentation Review: - Completeness - Compliance with Standards RequestDocs->DocReview Audit Supplier Audit (Optional): - On-site or Virtual - Assessment of Facilities and Processes DocReview->Audit If High-Risk Material SampleTesting Request and Test Sample: - Verify Specifications - Assess Purity DocReview->SampleTesting If Documentation is Satisfactory Reject Reject Supplier DocReview->Reject Inadequate Documentation Audit->SampleTesting Approve Approve Supplier SampleTesting->Approve Sample Meets Specifications SampleTesting->Reject Sample Fails

Caption: Workflow for the qualification of this compound suppliers.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides a detailed summary of the quality control tests performed on a specific batch of this compound.[6][7] It is essential to scrutinize the CoA to ensure the material meets the required specifications for your application.

Table 1: Key Parameters on a this compound Certificate of Analysis

ParameterTypical SpecificationSignificance in Drug Development
Appearance White to off-white solidA visual check for consistency and absence of gross contamination.
Identity (by IR, NMR) Conforms to structureConfirms the chemical identity of the material, which is a fundamental quality attribute.
Assay (by GC, HPLC, or Titration) ≥ 98%Determines the purity of the compound and is critical for accurate dosing and reaction stoichiometry.
Water Content (by Karl Fischer) ≤ 0.5%Water can act as an impurity and interfere with certain chemical reactions.
Melting Point 64-68 °CA narrow melting point range is an indicator of high purity.
Residual Solvents (by GC-HS) Varies by solventSolvents used in the manufacturing process can be toxic and must be controlled within acceptable limits.
Heavy Metals ≤ 20 ppmHeavy metal contamination can pose a significant safety risk in the final drug product.

Incoming Quality Control: Verifying Supplier Specifications

While the supplier's CoA provides valuable information, it is a best practice in the pharmaceutical industry to perform in-house quality control testing on incoming raw materials.[8][9] This verification step ensures the material's quality and provides an independent confirmation of the supplier's results.[10]

Recommended Incoming Quality Control Tests

The extent of in-house testing can be determined by a risk-based assessment.[5] For a critical raw material like this compound, a comprehensive testing protocol is recommended.

Experimental Protocol: Incoming Quality Control of this compound

  • Visual Inspection:

    • Carefully inspect the container for any signs of damage or tampering.

    • Visually examine the material for uniform color and appearance.

  • Identity Confirmation (FTIR):

    • Obtain a Fourier-Transform Infrared (FTIR) spectrum of the incoming material.

    • Compare the spectrum to a reference standard or a previously qualified batch. The spectra should be superimposable.

  • Purity Assessment (HPLC or GC):

    • Develop and validate a suitable High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method for purity determination and impurity profiling.

    • Analyze the incoming material and quantify the main peak and any impurities. The purity should meet the pre-defined specification.

  • Water Content (Karl Fischer Titration):

    • Determine the water content using a Karl Fischer titrator. This is particularly important for moisture-sensitive reactions.

The following diagram outlines the workflow for incoming quality control:

IncomingQC Start Receive This compound VisualInspection Visual Inspection: - Container Integrity - Material Appearance Start->VisualInspection Sampling Representative Sampling VisualInspection->Sampling Testing Perform QC Tests: - Identity (FTIR) - Purity (HPLC/GC) - Water Content (KF) Sampling->Testing Compare Compare Results to Specifications Testing->Compare Release Release for Use Compare->Release Meets Specifications Quarantine Quarantine and Investigate Compare->Quarantine Out of Specification Reject Reject Batch Quarantine->Reject

Caption: Workflow for the incoming quality control of this compound.

The Impact of Impurities

Even small amounts of impurities in this compound can have a significant impact on drug development.[] Potential impurities can arise from the synthesis process, degradation, or improper storage. These impurities can:

  • Lead to side reactions: Impurities can react with other reagents, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

  • Affect the final drug product's safety and efficacy: Some impurities may be toxic or have pharmacological activity, compromising the safety and efficacy of the final drug product.

  • Complicate purification: The presence of impurities can make the purification of the final active pharmaceutical ingredient (API) more challenging and costly.

Therefore, a thorough understanding of the potential impurity profile of this compound is crucial for developing a robust and well-controlled manufacturing process.

Conclusion

The successful procurement and qualification of this compound are critical for researchers, scientists, and drug development professionals. By implementing a strategic sourcing process, conducting thorough supplier qualification, and performing rigorous incoming quality control, you can ensure the quality and consistency of this vital raw material. This, in turn, will contribute to the overall success of your research and development efforts, leading to the development of safe and effective medicines.

References

  • gmp-compliance.org.
  • Pacific BioLabs. Raw Material testing for pharmaceuticals and biologics. [Link]
  • Intertek. cGMP Pharmaceutical Quality Control Testing. [Link]
  • PharmTech.
  • Pharma Lesson.
  • ELPRO. The Ultimate Guide to Pharmaceutical Quality Control Testing. [Link]
  • Contract Laboratory. Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. [Link]
  • PharmaRead. Understanding Pharmaceutical Raw Materials Suppliers: Your Guide to the Backbone of the Industry. [Link]
  • BioPharm International. Qualification of Raw Materials for Biopharmaceutical Use. [Link]
  • LookChem. This compound.HCl CAS NO.155270-01-2. [Link]
  • Molport. A Step-by-Step Guide- Chemical Procurement in Drug Discovery. [Link]
  • LightSource. Procurement categories for chemical manufacturers: A brief guide. [Link]
  • Procol. Purchasing & procurement in chemical industry: benefits & types. [Link]
  • US EPA. This compound - Substance Details - SRS. [Link]
  • Datacor, Inc. Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. [Link]
  • Viseven.
  • Scribd.
  • ChemBK. This compound. [Link]
  • PubChem - NIH. Piperidine-1-propanol | C8H17NO | CID 66032. [Link]
  • Veeprho. 1-Piperidinepropanol | CAS 104-58-5. [Link]
  • Pharmaffiliates. CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol. [Link]
  • FDA. Current Good Manufacturing Practice (CGMP)
  • FDA. Current Good Manufacturing Practices (CGMPs) for Food and Dietary Supplements. [Link]

Sources

Foreword: The Strategic Imperative for Theoretical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational-Driven Characterization of 4-Piperidinepropanol

In modern medicinal chemistry, the piperidine ring is one of the most ubiquitous and valuable scaffolds, forming the structural core of numerous pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its three-dimensional structure which allows for precise vectoral presentation of substituents to engage with biological targets. This compound, a simple yet versatile derivative, represents a foundational building block for more complex molecules, including G-protein coupled receptor (GPR119) agonists and novel quinoline-based antimicrobials.[3]

This guide eschews a conventional review format. Instead, it serves as a strategic whitepaper, outlining a comprehensive in silico workflow for the theoretical characterization of this compound. We will treat this molecule as a model system to demonstrate how a synergistic application of conformational analysis, quantum chemical calculations, and molecular modeling can preemptively answer critical questions in the drug discovery pipeline. The methodologies detailed herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to deeply understand and intelligently modify such scaffolds for therapeutic advantage.

Part 1: Foundational Physicochemical & Structural Profile

Before any computational analysis, a baseline understanding of the molecule's known properties is essential. This data serves as the initial input for parameterization and as a sanity check for subsequent theoretical calculations.

PropertyValueSource
Molecular Formula C₈H₁₇NO[3][4][5]
Molecular Weight 143.23 g/mol [3][4][5]
Melting Point 65 °C[4]
Boiling Point 235 °C[4]
Density 0.929 g/cm³[4]
pKa (Predicted) 15.16 ± 0.10[3]
SMILES N1CCC(CCCO)CC1[3]

Part 2: Conformational Landscape Analysis: Beyond a Single Structure

A molecule's biological activity is intrinsically linked to its three-dimensional shape. For a flexible molecule like this compound, which contains a rotatable propanol side chain and a dynamic piperidine ring, a static 2D representation is insufficient. Conformational analysis is therefore the first and most critical theoretical step to understand its behavior in solution and within a protein binding pocket. The piperidine ring typically adopts a low-energy chair conformation, but the orientation of its substituents (axial vs. equatorial) and the rotamers of the side chain create a complex energy landscape.[6]

The preference for axial or equatorial substitution in piperidines is a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation, which can be significantly influenced by protonation state and the polarity of the solvent.[6][7][8][9]

Experimental Workflow: Conformational Search & Energy Minimization

This protocol outlines the essential steps to map the conformational space of this compound.

  • Initial Structure Generation:

    • Action: Build the 3D structure of this compound using a molecular editor (e.g., Maestro, ChemDraw 3D).

    • Causality: This provides a starting geometry. Ensure correct chirality and initial bond lengths/angles.

  • Protonation State Assignment:

    • Action: Determine the likely protonation state of the piperidine nitrogen at physiological pH (~7.4). Given the pKa of related amines, it will be predominantly protonated.

    • Causality: The charge state dramatically alters electrostatic potential and conformational preferences.[6] Both neutral and protonated forms should be studied for a comprehensive analysis.

  • Systematic Conformational Search:

    • Action: Employ a robust conformational search algorithm (e.g., Monte Carlo Multiple Minimum, Low-Mode MD) using a molecular mechanics force field like OPLS4 or MMFF94s.[10]

    • Causality: This systematically rotates all dihedral angles (especially in the propanol chain and the ring) to generate a diverse pool of possible conformers, preventing the analysis from being trapped in a local energy minimum.

  • Geometry Optimization and Energy Minimization:

    • Action: Subject each generated conformer to geometry optimization using a higher-level theoretical method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or def2-TZVP).[10][11][12]

    • Causality: This refines the initial, rough geometries to find the nearest stationary point on the potential energy surface, providing more accurate relative energies for each conformer.

  • Clustering and Analysis:

    • Action: Cluster the optimized conformers based on Root-Mean-Square Deviation (RMSD) and analyze the relative energies (Gibbs Free Energy) of the unique, low-energy conformers.

    • Causality: This identifies the most stable and populated conformations, which are most likely to be biologically relevant. The energy difference dictates the equilibrium population of each conformer according to the Boltzmann distribution.

G cluster_prep Structure Preparation cluster_search Conformational Sampling cluster_refine Refinement & Analysis a 1. 2D to 3D Structure Generation b 2. Assign Protonation State (pH 7.4) a->b c 3. Molecular Mechanics Conformational Search (e.g., Monte Carlo) b->c d Generate Diverse Conformers c->d e 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) d->e f 5. Calculate Gibbs Free Energies e->f g 6. Cluster by RMSD f->g h Low-Energy Conformational Ensemble g->h

Caption: Workflow for Conformational Analysis of this compound.

Part 3: Quantum Chemical Calculations: Unveiling Electronic Identity

Once the key low-energy conformers are identified, quantum chemical calculations can elucidate their electronic properties. This is vital for understanding molecular reactivity, stability, and intermolecular interactions.[12][13] DFT is the workhorse method for this task, balancing computational cost with accuracy.[11][14]

Key Electronic Descriptors and Their Significance
DescriptorAbbreviationSignificance in Drug Design
Highest Occupied Molecular Orbital Energy E(HOMO)Relates to the ability to donate electrons (nucleophilicity). Important for forming covalent or hydrogen bonds.
Lowest Unoccupied Molecular Orbital Energy E(LUMO)Relates to the ability to accept electrons (electrophilicity). Key for interactions with electron-rich residues.
HOMO-LUMO Gap ΔEA larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable.
Molecular Electrostatic Potential MEPMaps charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a target.
Mulliken Atomic Charges -Provides a quantitative measure of the partial charge on each atom, helping to rationalize intermolecular interactions like hydrogen bonds and salt bridges.
Protocol: DFT-Based Calculation of Electronic Properties
  • Input Geometry:

    • Action: Use the lowest-energy, optimized geometry of this compound (both neutral and protonated forms) from the conformational analysis.

    • Causality: The electronic properties are highly dependent on the molecular geometry. Using a high-quality, optimized structure is non-negotiable for accurate results.

  • Calculation Setup:

    • Action: Perform a single-point energy calculation using a DFT functional and basis set appropriate for electronic property analysis (e.g., M06-2X/def2-TZVP).[10] Request population analysis (for Mulliken charges) and generation of molecular orbitals.

    • Causality: This level of theory provides a robust description of electron correlation and a flexible basis set for accurately describing the electron distribution, essential for reliable HOMO/LUMO energies and charge calculations.[10]

  • MEP Surface Generation:

    • Action: Calculate the molecular electrostatic potential and map it onto the electron density surface of the molecule.

    • Causality: This creates a visually intuitive 3D map that pinpoints the exact locations of positive (blue) and negative (red) potential, guiding hypotheses about how the molecule will orient itself when approaching a biological target.

  • Data Extraction and Analysis:

    • Action: Extract the E(HOMO), E(LUMO), and atomic charges from the output files. Calculate the HOMO-LUMO gap.

    • Causality: These quantitative values form the basis for comparing the reactivity and stability of different derivatives or conformers, directly informing structure-activity relationship (SAR) studies.

G cluster_outputs Calculated Properties cluster_analysis Derived Insights a Start: Optimized Low-Energy Conformer b Perform Single-Point DFT Calculation (e.g., M06-2X/def2-TZVP) a->b c Molecular Orbitals (HOMO, LUMO) b->c d Electron Density b->d e Population Analysis (e.g., Mulliken) b->e f Reactivity Descriptors (HOMO-LUMO Gap) c->f g Molecular Electrostatic Potential (MEP) Map d->g h Atomic Charges e->h i Electronic Profile for SAR & Interaction Modeling f->i g->i h->i

Caption: Quantum Chemical Calculation Workflow for Electronic Properties.

Part 4: Application in Drug Development: Molecular Docking & Dynamics

The ultimate goal of these theoretical studies is to predict and rationalize how this compound-based ligands interact with a biological target. Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.[13][15]

As a case study, we can consider the Sigma-1 Receptor (S1R), a target for which many piperidine-based ligands have been developed.[15] The theoretical workflow can be used to predict the binding mode of a hypothetical this compound derivative within the S1R binding site (PDB ID: 5HK2).[15]

Protocol: Molecular Docking and Interaction Analysis
  • Receptor Preparation:

    • Action: Obtain the crystal structure of the target protein (e.g., S1R, PDB: 5HK2). Remove water molecules, add hydrogen atoms, and assign protonation states to ionizable residues.

    • Causality: A properly prepared receptor is crucial for accurate docking. Incorrect protonation states can lead to flawed predictions of key hydrogen bonding and electrostatic interactions.

  • Ligand Preparation:

    • Action: Use the lowest-energy, protonated conformer of the this compound derivative as the input ligand structure. Assign partial charges using a quantum mechanical method or a validated force field.

    • Causality: Starting with a pre-optimized, low-energy conformer increases the efficiency and accuracy of the docking search, as the algorithm begins from a physically realistic state.

  • Docking Simulation:

    • Action: Define the binding site based on the co-crystallized ligand in the PDB structure. Run a docking algorithm (e.g., Glide, AutoDock) to sample different poses (orientations and conformations) of the ligand within the binding site and score them.[15]

    • Causality: The scoring function estimates the binding affinity for each pose, allowing for the identification of the most probable binding mode.

  • Pose Analysis and Refinement:

    • Action: Visually inspect the top-scoring poses. Analyze the key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with the receptor's amino acid residues.

    • Causality: This step provides a structural hypothesis for the molecule's activity. It explains why the molecule binds and identifies which functional groups are most important, directly guiding the next cycle of molecular design.

  • (Optional) Molecular Dynamics Simulation:

    • Action: Take the best-docked pose and run an MD simulation in an explicit water environment.

    • Causality: MD provides a dynamic view of the ligand-receptor complex, assessing the stability of the predicted binding pose and key interactions over time, offering a more rigorous validation of the docking result.

G cluster_inputs Inputs cluster_validation Optional Validation a Prepared Ligand (Low-Energy Conformer) c Define Binding Site a->c b Prepared Receptor (e.g., PDB: 5HK2) b->c d Molecular Docking Simulation (e.g., Glide, AutoDock) c->d e Generate & Score Binding Poses d->e f Analyze Top-Scoring Pose(s) e->f g Identify Key Ligand-Receptor Interactions f->g h Binding Mode Hypothesis g->h i Molecular Dynamics Simulation h->i j Assess Pose Stability Over Time i->j

Caption: Workflow for Molecular Docking and Binding Mode Analysis.

Conclusion

The theoretical study of a molecular scaffold like this compound is not a mere academic exercise; it is a cornerstone of modern, rational drug design. By systematically characterizing its conformational preferences, electronic nature, and potential interactions with a target, we build a foundational understanding that accelerates the entire discovery pipeline. The integrated workflow presented in this guide—from conformational analysis to quantum mechanics and molecular docking—provides a powerful, predictive framework. It enables scientists to make more informed decisions, prioritize synthetic efforts, and ultimately design more potent, selective, and successful therapeutic agents.

References

  • ChemBK. (2024). This compound.
  • S. Genovese, et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details.
  • CAS Common Chemistry. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol.
  • Abraham, R. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205–212.
  • National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem Compound Database.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Structural Chemistry.
  • Carroll, F. I., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638–1654.
  • Agrawal, K., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835–2844.
  • Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. OUCI.
  • ResearchGate. (n.d.). Chemical molecular structures of studied piperidine derivatives: FMPPDBS, FMPPMBS, FMPPNBS.
  • Hempel, C., et al. (2018). Quantum chemistry calculations on a trapped-ion quantum simulator. arXiv.
  • Goldsmith, C. F., et al. (2021). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147.
  • Kumar, A., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1285, 135492.
  • Scilit. (n.d.). Quantum chemical calculation of piperidine-based synthesized compounds using the PM-3 semiempirical method.
  • Sagaama, A., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science, 33(5), 101476.
  • Barker, D., et al. (2019). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Molecules, 24(1), 133.
  • University of Arizona. (2017). Piperidine-based drug discovery.
  • ResearchGate. (2025). Quantum Chemical Studies on Solvents for Post-Combustion Carbon Dioxide Capture: Calculation of pKa and Carbamate Stability of Disubstituted Piperazines.
  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147.
  • ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • National Center for Biotechnology Information. (n.d.). Research in the Field of Drug Design and Development.

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. 4-Piperidinepropanol, a readily accessible chemical entity, represents such a scaffold, offering a unique combination of a basic nitrogen for pharmacokinetic modulation and a reactive hydroxyl group for diverse chemical modifications. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in scientific literature and field-proven insights. We will delve into its role as a key building block in the synthesis of compounds targeting a range of diseases, from metabolic disorders and infectious diseases to central nervous system (CNS) pathologies.

The Strategic Advantage of the this compound Moiety

The this compound structure combines a piperidine ring with a propanol side chain. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its potential for forming salt forms.[1] The propanol side chain provides a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophoric elements through ether or ester linkages, or further chemical transformations. This inherent versatility makes this compound an attractive starting point for the synthesis of diverse compound libraries.

Therapeutic Avenues for this compound Derivatives

The strategic placement of functional groups in this compound allows for its incorporation into molecules targeting a variety of biological receptors and enzymes. This guide will focus on four key areas of research where this scaffold has shown significant promise: G-protein coupled receptor 119 (GPR119) agonism, C-C chemokine receptor type 5 (CCR5) antagonism, sigma-1 (σ1) receptor modulation, and the development of antimicrobial quinoline derivatives.

GPR119 Agonists for Metabolic Disorders

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[2] Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[3] The this compound scaffold can be elaborated to create potent GPR119 agonists.

GPR119 activation initiates a signaling cascade through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin and GLP-1.[3]

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist (this compound Derivative) Agonist->GPR119 binds Gas->AC activates PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

GPR119 Signaling Cascade.

While specific examples starting directly from this compound are not abundant in the readily available literature, a logical synthetic approach would involve the etherification of the hydroxyl group of this compound with a suitable heterocyclic system, a common motif in known GPR119 agonists. For instance, coupling with a pyrimidine derivative, followed by N-functionalization of the piperidine ring, can lead to potent agonists.

Compound Series Target Key Structural Features for Activity EC50 / IC50
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivativesGPR119N-trifluoromethyl group enhances activity and improves hERG profile.[5][6]Potent agonism reported, specific values vary with substitution.[5][6]
Fused pyrimidine derivativesGPR119Fused ring system provides a rigid scaffold for receptor interaction.[7]High agonistic activity reported for several analogs.[7]

A common method to assess GPR119 agonism is to measure the intracellular accumulation of cAMP in cells expressing the receptor.

Objective: To quantify the agonist activity of a test compound at the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[3]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (this compound derivative).

  • Forskolin (positive control).

  • DMSO (vehicle control).

  • HTRF cAMP detection kit.[3]

  • 384-well low-volume white plates.

Procedure:

  • Cell Culture: Maintain HEK293-hGPR119 cells in appropriate culture medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend them in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Preparation: Add the appropriate volume of cell suspension to each well of a 384-well plate.

  • Compound Addition: Add the diluted test compound, forskolin (as a positive control for adenylyl cyclase activation), and vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the HTRF cAMP detection reagents according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the EC50 value of the test compound from the dose-response curve.

CCR5 Antagonists for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the R5 tropic strains of HIV-1 into host cells.[4] Blocking this receptor with small molecule antagonists is a validated therapeutic strategy for the treatment of HIV/AIDS. The piperidine scaffold, derivable from this compound, is a key feature in several classes of CCR5 antagonists.

HIV-1 entry is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host T-cell. This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and entry of the viral capsid.[8] CCR5 antagonists bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, allosterically preventing the conformational changes required for viral entry.[9]

HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 2. Binds gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Mediates CCR5->gp41 3. Triggers conformational change Antagonist CCR5 Antagonist (this compound Derivative) Antagonist->CCR5 Blocks

Mechanism of HIV-1 Entry and CCR5 Antagonism.

The synthesis of CCR5 antagonists often involves complex multi-step sequences. A plausible route starting from this compound would involve N-alkylation or N-acylation of the piperidine nitrogen with a suitable pharmacophore, followed by modification of the propanol side chain. For example, the hydroxyl group could be converted to a leaving group and displaced with a nitrogen-containing heterocycle, a common feature in many CCR5 antagonists.

Compound Series Target Key Structural Features for Activity EC50 / IC50
Piperidine-4-carboxamide derivativesCCR51-acetylpiperidin-4-yl group and hydrophobic substituents on a central phenyl ring.[10]11f: EC50 = 0.59 nM against HIV-1 replication.[10]
4-Hydroxypiperidine derivativesCCR5Optimization of a guanylhydrazone hit led to potent 4-hydroxypiperidine analogs.[11]10h: IC50 = 11 nM.[11]
Piperazinopiperidine amide analogsCCR5The S-configuration of the benzylic-substituent on the piperazine ring is crucial for activity.[12]Vicriviroc (Sch-D) is a potent example from this class.[12]

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCR5 receptor.

Objective: To determine the Ki of a test compound for the human CCR5 receptor.

Materials:

  • Cell membranes from a cell line stably expressing human CCR5 (e.g., HEK293-hCCR5).[9]

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Radioligand (e.g., [125I]MIP-1α or a suitable small molecule radioligand).

  • Unlabeled competitor (the test compound).

  • Non-specific binding control (a high concentration of a known CCR5 ligand, e.g., Maraviroc).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hCCR5 cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled CCR5 ligand).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a pre-soaked filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Sigma-1 (σ1) Receptor Modulators for CNS Disorders

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[13] It is implicated in a variety of CNS disorders, including neurodegenerative diseases, pain, and depression.[14] Both agonists and antagonists of the σ1 receptor are being investigated as potential therapeutics. The piperidine scaffold is a common feature in many high-affinity σ1 receptor ligands.

The precise mechanisms of σ1 receptor action are still being elucidated. It is known to modulate a variety of ion channels and intracellular signaling pathways, including calcium signaling.[15] Ligand binding can influence the interaction of the σ1 receptor with other proteins, thereby affecting cellular stress responses and neuronal function.

Derivatives of this compound can be synthesized to target the σ1 receptor. A common synthetic strategy involves the N-alkylation of the piperidine nitrogen with an appropriate arylalkyl or other hydrophobic moiety. The propanol side chain can be further modified to optimize binding affinity and selectivity.

Compound Series Target Key Structural Features for Activity Ki
3- and 4-hydroxypiperidine analogsσ1Indazole moiety provides potent and selective σ1 modulation.[13]12c: Ki = 0.7 nM.[13]
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidinesσ1Hydrophobic interactions are key drivers of σ1 binding.[16]High selectivity for σ1 receptor reported.[16]

This protocol outlines a method to determine the binding affinity of a test compound for the σ1 receptor.

Objective: To determine the Ki of a test compound for the σ1 receptor.

Materials:

  • Guinea pig liver membranes (a rich source of σ1 receptors).[14]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., -pentazocine).[14][17]

  • Unlabeled competitor (the test compound).

  • Non-specific binding control (e.g., 10 µM haloperidol).[14]

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare guinea pig liver membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, -pentazocine at a concentration near its Kd, and varying concentrations of the test compound.

  • Controls: Include wells for total binding and non-specific binding (defined with haloperidol).

  • Incubation: Add the membrane preparation and incubate the plate (e.g., 90 minutes at 37°C).[14]

  • Filtration: Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values.

Quinolone Derivatives with Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[9] The quinoline core is a well-known pharmacophore in antimicrobial drugs. The this compound scaffold can be incorporated into quinoline structures to enhance their antimicrobial properties and modulate their pharmacokinetic profiles.

The mechanism of action of quinoline-based antimicrobials can vary. Some, like the fluoroquinolones, inhibit bacterial DNA gyrase and topoisomerase IV.[18] Others may disrupt the bacterial cell membrane or inhibit other essential enzymes.[4]

This compound can be used to synthesize quinoline derivatives through various synthetic routes. For example, the piperidine nitrogen can act as a nucleophile to displace a leaving group on a pre-formed quinoline ring system.

Compound Series Target Organisms Key Structural Features for Activity MIC (µg/mL)
Quinoline-sulfonamide hybridsGram-positive and Gram-negative bacteria, fungiSulfonamide moiety enhances activity.[4]3.12 - 50.[4]
Quinolone coupled hybridsGram-positive and Gram-negative bacteriaHybrid structure may target multiple bacterial proteins.[18]0.125 - 8.[18]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans, Staphylococcus aureus, Mycobacterium tuberculosisHydroxyimidazolium moiety contributes to antifungal and antibacterial activity.[19]2 - 15.6.[19]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[20]

Objective: To determine the minimum concentration of a quinoline derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (quinoline derivative).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[20]

  • Microorganism suspension standardized to a 0.5 McFarland standard.

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve the desired final concentration in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its inherent structural features provide a solid foundation for the synthesis of diverse and potent modulators of various biological targets. The research applications highlighted in this guide—spanning metabolic diseases, HIV, CNS disorders, and infectious diseases—underscore the broad therapeutic potential of derivatives of this scaffold. The provided experimental protocols offer a starting point for researchers to explore and validate the activity of novel compounds derived from this compound, paving the way for the development of next-generation therapeutics.

References

  • An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282. Benchchem.
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • An In-Depth Technical Guide to the Ancriviroc Binding Site on the CCR5 Receptor. Benchchem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)
  • The biology of CCR5 and CXCR4. PMC.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
  • Sigma Receptor Binding Assays. PubMed.
  • Graphical representation of GPR119 agonist mechanism of action. (A....
  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central.
  • Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. Benchchem.
  • Structural basis of coreceptor recognition by HIV-1 envelope spike. PMC.
  • Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes.
  • Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated f
  • Scheme 1. Solid-phase synthesis of CCR5 antagonist library: (a) DIC,....
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC.
  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled....
  • G-protein coupled receptor 119 (GPR119) Cell Line-XP_066873.1. MyBioSource.
  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine deriv
  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers.
  • CCR5 antagonists as anti-HIV-1 agents.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar.
  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. PubMed.
  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PMC.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modul
  • Co-Receptor Tropism Assays. Clinical Info .HIV.gov.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Discovery of a Novel Series of GPR119 Agonists: Design, Synthesis, and Biological Evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine Derivatives | Request PDF.

Sources

The Versatile Scaffold: A Technical Guide to 4-Piperidinepropanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Piperidinepropanol, a bifunctional heterocyclic building block, has emerged as a cornerstone in the synthesis of complex molecular architectures for drug development. Its unique structure, featuring a reactive secondary amine within a piperidine ring and a primary alcohol on a propyl side chain, offers synthetic chemists a versatile platform for constructing novel therapeutics. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its strategic application in the synthesis of high-value pharmaceutical agents, particularly G-protein coupled receptor 119 (GPR119) agonists for metabolic disorders and novel quinoline-based antimalarials. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols for its derivatization, and illustrate its role in modulating key biological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Strategic Value of the Piperidine Moiety

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in FDA-approved pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3] this compound (CAS: 7037-49-2) is a particularly valuable derivative, offering two distinct points for chemical modification: the ring nitrogen for introducing diversity elements that can modulate pharmacology and pharmacokinetics, and the terminal hydroxyl group which can be used for linkage or further functionalization. This dual reactivity makes it a powerful intermediate in the construction of compounds targeting a wide array of diseases.[4][5]

Core Chemical Identity and Properties

A precise understanding of a molecule's identity is paramount for reproducible science. This compound is known by a variety of names, which can be a source of confusion. Below is a comprehensive table of its identifiers and key physicochemical properties.

Nomenclature and Chemical Identifiers
Identifier TypeValueSource(s)
Primary Name This compoundUS EPA[6]
IUPAC Name 3-(Piperidin-4-yl)propan-1-olUS EPA[6], Sigma-Aldrich
CAS Number 7037-49-2ChemicalBook[4], US EPA[6]
Molecular Formula C₈H₁₇NOChemicalBook[4], PubChem
Molecular Weight 143.23 g/mol US EPA[6], Santa Cruz Biotechnology
Synonyms piperidine-4-propanol, 3-(4-Piperidinyl)propanol, 4-(3-Hydroxypropyl)piperidine, 3-(4-Piperidyl)-1-propanolChemicalBook[4], ChemBK
InChI Key DBIMLJDSPUCGGY-UHFFFAOYSA-NChemicalBook[4]
SMILES N1CCC(CCCO)CC1ChemicalBook[4]
Physicochemical Properties
PropertyValueSource(s)
Appearance White to light yellow solidChemicalBook[4]
Melting Point 65 °CChemBK, Sigma-Aldrich
Boiling Point 235 °CChemBK
Flash Point 90 °CChemBK
Density 0.929 g/cm³ChemBK
pKa 15.16 ± 0.10 (Predicted)ChemicalBook[4]
Storage 2–8 °C under inert gasChemicalBook[4]

Synthesis of this compound

The most common and scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 3-(Pyridin-4-yl)propan-1-ol. This method is efficient and yields the desired product with high purity.

Synthesis Workflow: Catalytic Hydrogenation

The workflow involves the reduction of the pyridine ring using a platinum catalyst under a hydrogen atmosphere. The acidic conditions protonate the pyridine nitrogen, facilitating the hydrogenation process. Subsequent basification liberates the free amine.

G PyridinePropanol 3-(Pyridin-4-yl)propan-1-ol Reaction H₂, PtO₂ Methanol, HCl PyridinePropanol->Reaction Workup 1. Filter Catalyst 2. Concentrate 3. NaOH(aq) extraction 4. Dry & Evaporate Reaction->Workup FinalProduct This compound (High Purity Solid) Workup->FinalProduct GPR119_Pathway cluster_cell Pancreatic β-cell or Intestinal L-cell Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Exocytosis of Insulin or GLP-1 PKA->Secretion Promotes

Caption: GPR119 agonist-induced signaling cascade. [4][6]

Synthetic Strategy: Building a GPR119 Agonist

This compound serves as a key starting material for the "tail" portion of many GPR119 agonists. The synthesis involves two key stages:

  • Protection and Activation: The piperidine nitrogen is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent steps. The terminal hydroxyl group is then activated, often by converting it to a mesylate or tosylate, transforming it into a good leaving group.

  • Coupling: The activated piperidine fragment is then coupled to a core heterocyclic scaffold, which constitutes the main body of the agonist.

The following scheme illustrates a representative synthesis based on intermediates disclosed in patents for clinical candidates like GSK-1292263.

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling & Deprotection PiperidinePropanol This compound BocProtected Boc-Protected Intermediate PiperidinePropanol->BocProtected Boc₂O, NaOH Dioxane/H₂O Activated Activated Mesylate Intermediate BocProtected->Activated MsCl, TEA DCM FinalAgonist Final GPR119 Agonist Activated->FinalAgonist 1. K₂CO₃, DMF 2. TFA or HCl Core Heterocyclic Core (e.g., Pyridinol derivative) Core->FinalAgonist

Caption: Representative workflow for GPR119 agonist synthesis.

Experimental Protocol: Boc Protection of this compound

This protocol is a foundational step for utilizing this compound in multi-step syntheses and is based on a patented procedure.

  • Reaction Setup: Dissolve 3-(piperidin-4-yl)propan-1-ol (8.1 g, 56.7 mmol) in 1,4-dioxane (300 mL) and add a 3M aqueous solution of sodium hydroxide (100 mL).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 15.0 g, 68.0 mmol) in 1,4-dioxane (30 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (600 mL).

  • Washing: Wash the organic phase sequentially with saturated aqueous ammonium chloride (30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Structure-Activity Relationship (SAR) and Quantitative Data

The piperidine moiety is crucial for activity in many GPR119 agonists. Modifications to the substituent on the piperidine nitrogen are a key strategy for optimizing potency and pharmacokinetic properties.

Compound ScaffoldRepresentative hGPR119 EC₅₀ (nM)Reference
1,4-Disubstituted Cyclohexene3.8J Med Chem, 2025
6-Aminofuro[3,2-c]pyridin-3(2H)-one14ResearchGate Article
Bicyclic Amine (Indanone)Potent Agonist (Specific EC₅₀ not provided)Bioorg Med Chem Lett, 2012
Pyrimidine Derivative (AR231453)Potent Agonist (Specific EC₅₀ not provided)ResearchGate Article

Note: The table presents data for potent GPR119 agonists featuring related cyclic amine scaffolds to illustrate typical potency ranges.

Application in Antimalarial Drug Discovery

The quinoline scaffold is the backbone of several critical antimalarial drugs, including chloroquine and mefloquine. The mechanism of action for many 4-aminoquinolines involves inhibiting the biocrystallization of heme in the parasite's digestive vacuole, leading to a buildup of toxic heme and parasite death. Medicinal chemistry efforts continue to focus on synthesizing novel quinoline derivatives to combat rising drug resistance.

This compound can be used as a precursor to side chains that are attached to the 4-position of the quinoline core. This typically requires converting the terminal alcohol to an amine, which can then be coupled to a 4-chloroquinoline intermediate.

Synthetic Strategy: Quinoline-Piperidine Conjugates
  • Side Chain Synthesis: this compound is first protected (e.g., with Boc). The hydroxyl group is then converted to an amine, for example, via a Mitsunobu reaction with phthalimide followed by deprotection, or via mesylation and subsequent displacement with an amine equivalent.

  • Coupling: The resulting N-Boc-4-(aminopropyl)piperidine is then reacted with a 4-chloroquinoline derivative in a nucleophilic aromatic substitution reaction.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound.

Representative Experimental Protocol: Reductive Amination

While not a direct step in the quinoline synthesis described above, reductive amination is a cornerstone reaction for functionalizing the piperidine nitrogen of this compound itself, creating diverse libraries for screening.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature, add the desired aldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. This reagent is selective for the iminium ion over the aldehyde.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.

Conclusion and Future Outlook

This compound is a high-value, versatile building block whose utility in medicinal chemistry is well-established. Its bifunctional nature provides a robust platform for generating molecular diversity in a controlled and predictable manner. As demonstrated, it is a key precursor for scaffolds targeting critical diseases like Type 2 Diabetes and malaria. The synthetic protocols detailed herein—from its own synthesis to its derivatization via protection and N-alkylation—provide a practical framework for its application in research settings. The continued exploration of novel derivatives originating from this compound will undoubtedly lead to the discovery of new chemical entities with enhanced therapeutic profiles, reinforcing its status as a privileged scaffold in the art and science of drug discovery.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details. SRS.
  • ChemBK. (2024, April 9). This compound.
  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 201, 112330. [Link]
  • Semple, G., et al. (2012). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 3(10), 839-844.
  • Synapse. (2024, June 21). What are GPR119 agonists and how do they work?. Patsnap.
  • Hansen, K. B., et al. (2015). Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119. British Journal of Pharmacology, 172(16), 4034-4048.
  • ResearchGate. (n.d.). Schematic diagram illustrating the possible actions of GPR119 agonists.
  • Sakairi, M., et al. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(15), 5123-5128. [Link]
  • Yang, Z., et al. (2016). Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals, 47(3), 260-263.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists.
  • National Center for Biotechnology Information. (n.d.). 2-Piperidinepropanol. PubChem Compound Database.
  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 201, 112330. [Link]
  • MalariaWorld. (2020, July 15). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • Lee, J., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents.
  • Manallack, D. T., et al. (2015). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 58(8), 3517-3522.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Technology Networks. (2019, October 18). A New Way of Creating the Building Blocks of Drugs.
  • Google Patents. (n.d.). WO2008081204A1 - Pyrimidine derivatives as GPR119 agonists.
  • Frolov, N. A., & Vereshchagin, A. N. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117381.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Technology Networks. (2024, December 27). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Quinoline Derivatives with 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[3][4] The core structure of quinoline is a versatile scaffold that allows for molecular modifications to enhance potency and overcome resistance.[3] This application note provides a detailed protocol for the synthesis of a novel class of quinoline derivatives incorporating a 4-piperidinepropanol moiety, a structural feature intended to enhance the pharmacological profile of the resulting compounds. The strategic hybridization of the quinoline nucleus with a piperidine-containing side chain is a promising approach to developing new antimicrobial candidates.[5]

Rationale and Design Strategy

The synthesized target molecules are hybrids of a quinoline core and a this compound side chain. The quinoline scaffold is known to interfere with essential bacterial processes, such as DNA replication by inhibiting DNA gyrase and topoisomerase IV.[1] The introduction of a piperidine-containing side chain can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, and may provide additional interaction points with the biological target. The propanol linker offers flexibility, allowing the piperidine moiety to adopt an optimal orientation for binding. This design strategy aims to create compounds with enhanced antimicrobial efficacy and a favorable pharmacokinetic profile.

Synthetic Workflow Overview

The synthesis of the target antimicrobial quinoline derivatives is a two-stage process. The first stage involves the construction of a substituted 4-chloroquinoline core. The second stage is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position of the quinoline ring is displaced by the amino group of this compound.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Side Chain Incorporation cluster_2 Biological Evaluation start Starting Materials (e.g., Substituted Aniline) cyclization Cyclization Reaction (e.g., Gould-Jacobs) start->cyclization chlorination Chlorination of 4-hydroxyquinoline cyclization->chlorination snar Nucleophilic Aromatic Substitution (SNAr) chlorination->snar purification Purification and Characterization snar->purification antimicrobial_testing Antimicrobial Activity Testing (MIC determination) purification->antimicrobial_testing

Figure 1: General workflow for the synthesis and evaluation of antimicrobial quinoline-piperidinepropanol derivatives.

Experimental Protocols

Part 1: Synthesis of 4-Chloroquinoline Precursor

The synthesis of the 4-chloroquinoline precursor can be achieved through various established methods, such as the Gould-Jacobs reaction followed by chlorination.

Protocol 1.1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

This protocol describes the synthesis of a 4-hydroxyquinoline derivative from a substituted aniline and diethyl ethoxymethylenemalonate (DEEM).

  • Materials:

    • Substituted aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

    • Diphenyl ether (solvent)

  • Procedure:

    • In a round-bottom flask, combine the substituted aniline and DEEM.

    • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After the initial reaction, add diphenyl ether to the flask and heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the 4-hydroxyquinoline product.

    • Collect the precipitate by filtration, wash with hexane or petroleum ether to remove the diphenyl ether, and dry under vacuum.

Protocol 1.2: Chlorination of 4-Hydroxyquinoline

This protocol details the conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline using phosphorus oxychloride (POCl₃).

  • Materials:

    • 4-Hydroxyquinoline derivative (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

    • Dimethylformamide (DMF) (catalytic amount, optional)

  • Procedure:

    • In a fume hood, carefully add the 4-hydroxyquinoline derivative to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the 4-chloroquinoline product.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline. The product can be further purified by column chromatography or recrystallization if necessary.

Part 2: Synthesis of Antimicrobial Quinoline-4-Piperidinepropanol Derivatives

This stage involves the nucleophilic aromatic substitution (SNAr) of the 4-chloroquinoline with this compound. The nitrogen atom of the piperidine ring acts as the nucleophile, displacing the chloride at the C4 position of the quinoline ring.[6][7]

G cluster_0 SNAr Mechanism Reactants 4-Chloroquinoline + this compound Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Product Quinoline-Piperidinepropanol Derivative + HCl Intermediate->Product Chloride Elimination & Aromatization

Figure 2: Simplified mechanism of the SNAr reaction.

Protocol 2.1: Nucleophilic Aromatic Substitution with this compound

  • Materials:

    • 4-Chloroquinoline derivative (1.0 eq)

    • This compound (1.2 eq)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or ethanol)

    • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 eq)

  • Procedure:

    • In a round-bottom flask, dissolve the 4-chloroquinoline derivative and this compound in the chosen solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 12-24 hours. The reaction progress should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure quinoline-4-piperidinepropanol derivative.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (mp): For solid compounds, to determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[8]

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized quinoline derivatives should be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

  • Materials:

    • Synthesized quinoline derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum) for each plate.

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Results and Structure-Activity Relationship (SAR)

The synthesized quinoline-4-piperidinepropanol derivatives are expected to exhibit significant antimicrobial activity. The table below presents representative MIC values for analogous quinoline derivatives from the literature to provide an indication of potential efficacy.

Compound TypeTest OrganismMIC Range (µg/mL)Reference
Quinolone-piperazine hybridsS. aureus0.03 - 7.8[9]
Quinolone-piperazine hybridsM. catarrhalis0.03 - 1.0[9]
2-sulfoether-4-quinolonesS. aureus~0.3[1]
2-sulfoether-4-quinolonesB. cereus~0.6[1]
Rhodanine-quinoline conjugatesM. tuberculosis1.66 - 9.57[1]
Facilely accessible quinolinesMRSA1.5 - 6.0[10]
Facilely accessible quinolinesC. difficile≤ 4.0[10]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core can significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens, at positions 6 or 7 often enhance activity.

  • The Piperidine Moiety: The basicity of the piperidine nitrogen is crucial for the accumulation of the drug in acidic compartments of microorganisms, a key aspect of the mechanism of action for some quinoline-based drugs.

  • The Propanol Linker: The length and flexibility of the linker between the quinoline and piperidine moieties can impact the compound's ability to bind to its target.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of novel antimicrobial quinoline derivatives featuring a this compound side chain. The detailed protocols for the synthesis of the quinoline core, the subsequent nucleophilic aromatic substitution, and the assessment of antimicrobial activity offer a robust framework for researchers in drug discovery and development. The modular nature of this synthetic approach allows for the generation of a diverse library of compounds for further optimization and structure-activity relationship studies, paving the way for the discovery of new and effective antimicrobial agents.

References

  • Mphahane, N. J., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 8(8), e202204595.
  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 16(1), 1-15.
  • Gontijo, R. N., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules, 29(1), 123.
  • Singh, P., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100741.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-10.
  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 200, 112431.
  • Kumar, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630.
  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(10), 1463–1473.
  • Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2535-2546.
  • Ghorab, M. M., et al. (2023). Quinoline-bearing antimicrobial agents.
  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-11.
  • Tomma, J. H., & Abbas, S. F. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Ali, M. A., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 228-241.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13639-13653.
  • Organic Syntheses. (2018). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 95, 396-410.
  • Wieting, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • Mohammed, S. R., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-494.
  • Sharma, P. C., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances, 9(46), 26649-26660.
  • Sharma, S., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6861-6880.
  • ResearchGate. (2015). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • ResearchGate. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.
  • ResearchGate. (2012). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

Sources

using 4-Piperidinepropanol in the synthesis of bicyclic amine scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bicyclic Amine Scaffolds from 4-Piperidinepropanol

Abstract

Bicyclic amine scaffolds are privileged structures in modern medicinal chemistry, offering a valuable combination of three-dimensional complexity, conformational rigidity, and metabolic stability. These characteristics are crucial for enhancing ligand-receptor binding affinity and improving pharmacokinetic profiles, allowing researchers to "escape flatland" and explore novel chemical space.[1] This application note provides a detailed guide for synthetic, medicinal, and process chemists on the strategic utilization of this compound, a versatile and commercially available building block, for the construction of diverse bicyclic amine frameworks. We present two distinct, robust synthetic strategies: a modern Ring-Closing Metathesis (RCM) approach to generate unsaturated bicyclic ethers and a classical intramolecular cyclization pathway to form bicyclic lactams. Each strategy is accompanied by detailed, step-by-step protocols, mechanistic insights, and expert commentary on potential challenges and optimization.

Introduction: The Strategic Value of this compound

The piperidine ring is a ubiquitous motif in pharmaceuticals, but its inherent conformational flexibility can be a liability. Fusing a second ring onto the piperidine core introduces conformational constraint, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.[1] Bicyclic amines often exhibit improved physicochemical properties, such as increased solubility and reduced lipophilicity, compared to their monocyclic counterparts.[2]

This compound is an ideal starting material for building these scaffolds due to its two orthogonal functional handles:

  • A secondary amine (piperidine nitrogen): A nucleophilic center, readily functionalized through N-alkylation[3][4] or N-acylation.

  • A primary alcohol (propanol hydroxyl group): Can be easily converted into various functional groups, including ethers, esters, aldehydes, carboxylic acids, or leaving groups (e.g., tosylates, halides).

This bifunctionality allows for the systematic introduction of reactive partners at opposite ends of the molecule, setting the stage for intramolecular ring-forming reactions.

Retrosynthetic Strategy: Deconstructing the Bicyclic Scaffold

A successful synthesis begins with a logical retrosynthetic analysis. The core idea is to disconnect the target bicyclic scaffold in a way that leads back to simpler, achievable precursors and ultimately to our starting material, this compound. The diagram below illustrates the two primary disconnection approaches detailed in this guide.

G cluster_0 Retrosynthetic Analysis Target Target Bicyclic Amine Scaffold Precursor1 Diene Precursor (for RCM) Target->Precursor1 C=C Disconnection (Metathesis) Precursor2 Amino Acid Precursor (for Lactamization) Target->Precursor2 Amide Disconnection (Lactamization) Start This compound Precursor1->Start N-Allylation & O-Allylation Precursor2->Start N-Acylation & Oxidation

Caption: Retrosynthetic pathways from a bicyclic scaffold back to this compound.

Strategy I: Ring-Closing Metathesis (RCM) for Bicyclic Ethers

Ring-Closing Metathesis (RCM) is a powerful and highly convergent method for forming cyclic olefins from acyclic diene precursors, driven by the release of volatile ethylene.[5][6] Its tolerance for a wide variety of functional groups makes it a go-to strategy in complex molecule synthesis.[7][8] Here, we leverage RCM to construct an oxa-bridged bicyclic amine.

Workflow for RCM Synthesis

The overall process involves a two-step preparation of the diene precursor followed by the key RCM cyclization event.

G Start This compound Step1 Protocol 1: N-Allylation (Allyl Bromide, K₂CO₃) Start->Step1 Intermediate1 N-Allyl-4-piperidinepropanol Step1->Intermediate1 Step2 Protocol 2: O-Allylation (NaH, Allyl Bromide) Intermediate1->Step2 Diene Diene Precursor Step2->Diene Step3 Protocol 3: RCM Cyclization (Grubbs Catalyst) Diene->Step3 Product Bicyclic Product Step3->Product

Caption: Experimental workflow for the RCM synthesis of a bicyclic amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Allyl-4-piperidinepropanol (Intermediate)

  • Rationale: The first step is to introduce one of the required olefin functionalities onto the piperidine nitrogen. Standard N-alkylation conditions are effective.[3] Potassium carbonate is a mild base, sufficient to facilitate the reaction without causing significant side products.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, approx. 0.2 M).

    • Stir the suspension vigorously at room temperature.

    • Add allyl bromide (1.1 eq.) dropwise to the mixture.

    • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.

Protocol 2: Synthesis of the Diene Precursor

  • Rationale: The second olefin is installed via O-alkylation of the alcohol. A strong base like sodium hydride (NaH) is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide.

  • Procedure:

    • Dissolve N-allyl-4-piperidinepropanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add allyl bromide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

Protocol 3: Ring-Closing Metathesis (RCM) Cyclization

  • Rationale: This is the key ring-forming step. A second-generation Grubbs catalyst is chosen for its high activity and functional group tolerance.[5][7] The reaction is run at high dilution to favor the intramolecular RCM pathway over intermolecular oligomerization. The removal of the ethylene byproduct drives the reaction to completion.[6]

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve the diene precursor (1.0 eq.) in anhydrous, degassed dichloromethane (DCM) to a final concentration of 0.005 M.

    • Bubble N₂ or Ar gas through the solution for 20-30 minutes to remove dissolved oxygen.

    • Add the Grubbs II catalyst (2-5 mol%).

    • Heat the mixture to reflux (approx. 40 °C) under the inert atmosphere.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the solvent and purify the resulting bicyclic product directly by silica gel chromatography.

Representative Data
StepProductTypical YieldPurity (LC-MS)Key Analytical Data
1 N-Allyl-4-piperidinepropanol85-95%>95%¹H NMR shows new allyl peaks (~5.8, 5.2, 3.1 ppm)
2 Diene Precursor70-85%>98%¹H NMR shows two distinct allyl group signals
3 Bicyclic Ether75-90%>99%¹H NMR shows loss of terminal alkene protons, appearance of internal alkene proton (~5.6 ppm)

Strategy II: Intramolecular Cyclization for Bicyclic Lactams

An alternative, classical approach involves forming a bicyclic lactam (an amide within a ring). This strategy relies on well-established peptide coupling and oxidation methodologies and results in scaffolds with different geometric and hydrogen-bonding properties compared to the RCM products.

Workflow for Lactam Synthesis

This pathway involves functionalizing the nitrogen, oxidizing the alcohol, and then inducing an intramolecular amide bond formation.

G Start This compound Step1 Protocol 4: N-Acylation (Boc-Gly-OH, EDCI, HOBt) Start->Step1 Intermediate1 N-Acylated Alcohol Step1->Intermediate1 Step2 Protocol 5: Oxidation (TEMPO, Bleach) Intermediate1->Step2 Acid Amino Acid Precursor Step2->Acid Step3 Protocol 6: Deprotection & Cyclization (TFA, then HATU) Acid->Step3 Product Bicyclic Lactam Step3->Product

Caption: Experimental workflow for the synthesis of a bicyclic lactam.

Detailed Experimental Protocols

Protocol 4: N-Acylation with Boc-Glycine

  • Rationale: Standard peptide coupling conditions are used to attach a protected amino acid spacer to the piperidine nitrogen. EDCI/HOBt is a classic combination that activates the carboxylic acid and minimizes racemization.

  • Procedure:

    • Dissolve Boc-Gly-OH (1.05 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in DCM.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution.

    • Cool the mixture to 0 °C and add EDCI (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated alcohol, which is often pure enough for the next step.

Protocol 5: Oxidation to the Carboxylic Acid

  • Rationale: The primary alcohol must be oxidized to a carboxylic acid to enable subsequent amide bond formation. TEMPO-mediated oxidation is a mild and efficient method for converting primary alcohols to carboxylic acids without affecting other sensitive functional groups.

  • Procedure:

    • Dissolve the N-acylated alcohol (1.0 eq.) in a biphasic mixture of MeCN, water, and ethyl acetate.

    • Add TEMPO (0.1 eq.) and sodium phosphate buffer (pH ~6.7).

    • Cool to 0 °C and add sodium chlorite (NaClO₂, 4.0 eq.) followed by dilute bleach (NaOCl, 0.1 eq.) dropwise.

    • Stir vigorously at room temperature for 4-6 hours.

    • Quench the reaction with saturated sodium sulfite (Na₂SO₃) solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid.

Protocol 6: Boc-Deprotection and Intramolecular Cyclization

  • Rationale: This is a two-step, one-pot sequence. First, the Boc protecting group is removed with a strong acid like trifluoroacetic acid (TFA). After removing the acid, a peptide coupling agent is added to promote the intramolecular cyclization, forming the lactam. HATU is a highly efficient coupling reagent for sterically hindered or challenging cyclizations.

  • Procedure:

    • Dissolve the crude amino acid precursor in DCM and add TFA (10-20 eq.). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the solution under reduced pressure to remove excess TFA. Co-evaporate with toluene or DCM several times to ensure complete removal.

    • Dissolve the resulting crude ammonium salt in a large volume of anhydrous DMF (to achieve high dilution, ~0.01 M).

    • Add DIPEA (4.0-5.0 eq.) to neutralize the salt and basify the solution.

    • Add HATU (1.5 eq.) and stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

    • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to yield the final bicyclic lactam.

Conclusion and Expert Insights

This compound serves as an exemplary starting material for the synthesis of medicinally relevant bicyclic amine scaffolds. The two strategies presented herein highlight its versatility:

  • The RCM approach is elegant and efficient for creating unsaturated, bridged systems. The main challenges involve handling air-sensitive catalysts and potential side reactions like olefin isomerization, which can sometimes be suppressed with additives.[9]

  • The intramolecular lactamization route provides access to polar, amide-containing scaffolds. This classical approach is robust but can be longer. Key challenges include ensuring complete oxidation and achieving the final ring closure, which can be entropically disfavored and may require careful optimization of coupling agents and dilution.

The choice of strategy depends on the desired final structure, including ring size, stereochemistry, and functionality. By leveraging the orthogonal reactivity of its amine and alcohol groups, chemists can readily adapt this compound to construct a wide array of complex and valuable molecules for drug discovery programs.

References

  • Scott, A. M., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry, 80(1), 70-79.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4845.
  • Denisenko, A., et al. (2017). Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Chatterjee, A. K., et al. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783-3784.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
  • Kumareswaran, R., et al. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(44), 8497-8500.
  • Wikipedia. (n.d.). Ring-closing metathesis.
  • Murray, T. F., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 86(15), 10189-10197.
  • Twitty, C. N., et al. (2017). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 139(32), 11264-11273.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.

Sources

analytical methods for 4-Piperidinepropanol characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 4-Piperidinepropanol

Introduction: this compound is a key chemical intermediate and building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust and multi-faceted analytical approach is essential for its complete characterization. This guide provides a detailed overview of the core analytical techniques and validated protocols for the comprehensive analysis of this compound, intended for researchers, quality control analysts, and drug development professionals. We will explore chromatographic, spectroscopic, and thermal methods, explaining the rationale behind procedural choices to ensure reliable and reproducible results.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods. These properties dictate choices in solvent, chromatographic conditions, and sample preparation.

PropertyValueSource
Chemical Formula C₈H₁₇NO[1][4]
Molecular Weight 143.23 g/mol [1][4]
Appearance White to light yellow solid[1]
Melting Point 65 °C[1][5]
Boiling Point 235 °C[1][5]
IUPAC Name 3-(Piperidin-4-yl)propan-1-ol[4]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation, identification, and quantification of the main component from any related impurities or degradation products.[6][7]

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar compounds like this compound.[3] The molecule lacks a significant UV chromophore, necessitating detection at low wavelengths (e.g., ~210 nm) where the amide and hydroxyl functionalities show some absorbance. The selection of a C18 stationary phase provides a versatile hydrophobic backbone for retention, while an acidic mobile phase modifier (e.g., phosphoric or formic acid) ensures that the basic piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

Application Protocol: Purity Determination by RP-HPLC

This protocol outlines a validated method for determining the purity of this compound and separating it from potential process-related impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Prepare a 100 mL solution using the diluent as described for the standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Perform five replicate injections of the Standard Solution to establish system suitability.

    • Inject the Sample Solution in duplicate.

  • Data Analysis:

    • Calculate the % Purity using the area normalization method.

    • Identify and quantify any impurities relative to the main this compound peak.

Optimized Chromatographic Conditions:

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water, B: Acetonitrile
Gradient Program Time (min): 0 (95% A), 20 (50% A), 25 (95% A), 30 (95% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table based on established methods for similar polar compounds without strong chromophores.[2]

Method Validation Workflow

The trustworthiness of any analytical method hinges on its validation. The following workflow ensures the HPLC method is robust, reliable, and fit for purpose.[3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Start Define Analytical Target Profile Dev Develop & Optimize Method (Column, Mobile Phase, etc.) Start->Dev SST System Suitability Testing (SST) Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Report Robustness->Report Final Validation Report

Caption: A typical workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. For this compound, GC analysis can be used for identification and to detect volatile organic impurities or residual solvents. Due to the polar nature and the presence of active amine and hydroxyl groups, peak tailing can be an issue. Derivatization (e.g., silylation) can improve peak shape and thermal stability, though direct injection is often feasible on modern inert columns.[8] Mass spectrometry provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[9]

Application Protocol: Identification and Residual Solvent Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve ~10 mg of this compound in 1 mL of a suitable solvent like methanol or dichloromethane.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire data in full scan mode to identify the main component and any unknown impurities.

  • Data Interpretation:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Compare the resulting mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Analyze the chromatogram for the presence of any residual solvents from the synthesis process.

Typical GC-MS Conditions:

ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40 - 450 amu

Spectroscopic Structural Elucidation

Spectroscopic methods provide orthogonal data to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the definitive technique for unambiguous structural confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments in the molecule.

Data Interpretation:

¹H NMR (300 MHz, CD₃OD) ¹³C NMR (75 MHz, CD₃OD)
Chemical Shift (δ, ppm) Assignment
3.56 (t, 2H)-CH₂-OH
3.04 (td, 2H)Piperidine H (axial, adjacent to N)
2.59 (dt, 2H)Piperidine H (equatorial, adjacent to N)
1.74 (br d, 2H)Piperidine H
1.53-1.63 (m, 2H)-CH₂-CH₂-OH
1.27-1.49 (m, 3H)Piperidine CH & CH₂
1.08-1.23 (m, 2H)Piperidine H

Data table compiled from reference spectral information.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] For this compound, it can confirm the presence of the hydroxyl (-OH) and secondary amine (N-H) groups, which are key features of its structure.

Characteristic Absorption Peaks:

Wavenumber (cm⁻¹)Assignment
~3290 (broad)O-H and N-H stretching vibrations
2850-2950C-H stretching (aliphatic)
~1320C-N stretching

Data based on characteristic absorption peaks for similar structures.[1][11]

Thermal Analysis

Expertise & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties. DSC is used to determine the melting point and assess purity, while TGA measures thermal stability and decomposition profiles.[12] For this compound, DSC can confirm the melting point of ~65 °C, and TGA would indicate the temperature at which the compound begins to degrade.

Integrated Analytical Workflow

A complete characterization relies on the strategic integration of these techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality assessment.

Caption: Integrated workflow for the complete characterization of this compound.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Piperidine-1-propanol | C8H17NO | CID 66032.
  • This compound - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, PMC, NIH. (2023). [Link]
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. [Link]
  • FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017). [Link]
  • Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • A Comprehensive Guide to FTIR Analysis. Agilent. [Link]
  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. (2021). [Link]

Sources

Comprehensive Guide to the Analysis of 4-Piperidinepropanol by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a detailed examination of two primary analytical techniques for the characterization and quantification of 4-Piperidinepropanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate analysis critical for quality control in drug development and manufacturing.[1][2] This document offers not just procedural steps but also the underlying scientific rationale for method development choices, empowering researchers to adapt and troubleshoot these protocols effectively. We present a robust Reversed-Phase HPLC (RP-HPLC) method for routine purity analysis and quantification, and a confirmatory GC-MS method requiring derivatization for definitive structural identification.

Introduction to this compound

This compound (CAS: 7037-49-2) is a bifunctional organic molecule containing a secondary amine within a piperidine ring and a primary alcohol functional group.[1][3] This structure makes it a versatile building block in medicinal chemistry.[1] The purity and impurity profile of this intermediate can directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, robust and reliable analytical methods are essential for its characterization.

The molecule's physicochemical properties, particularly its polarity, basicity, and limited volatility, dictate the most appropriate analytical strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₇NO[4][5][6]
Molecular Weight 143.23 g/mol [4][5][6]
Appearance White crystalline solid or colorless to pale yellow liquid[1][4]
Melting Point 58-65 °C[1][7]
Boiling Point 235 °C[7]
Solubility Soluble in water and various organic solvents[4]

Part I: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Principle and Rationale

RP-HPLC is the premier technique for the routine analysis of this compound due to its suitability for polar, non-volatile compounds.[2] The method separates analytes based on their partitioning between a non-polar stationary phase (the column) and a polar mobile phase.

  • The Analytical Challenge : As a polar and basic compound, this compound can be poorly retained on traditional C18 columns and may exhibit poor peak shape (tailing) due to strong interactions with residual silanols on the silica support.

  • Methodological Solution :

    • Column Selection : A C18 column is a versatile starting point.[4] However, for improved performance, a column with polar-embedded technology or a polar-endcapped C18 phase is recommended. These modifications shield residual silanols, leading to better peak symmetry for basic compounds. For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention.[8][9]

    • Mobile Phase pH Control : The piperidine nitrogen is basic. Operating the mobile phase at a low pH (e.g., using 0.1% phosphoric or formic acid) ensures the amine is consistently protonated (ionized).[4] This single ionic state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. For LC-MS applications, volatile buffers like formic acid must be used in place of non-volatile salts like phosphate.[10]

    • Detection : this compound lacks a significant chromophore, making UV detection challenging. Detection at low wavelengths (e.g., 210-215 nm) is necessary, though this can lead to higher baseline noise.[2][4] Therefore, using high-purity solvents and a clean, well-equilibrated system is critical.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/Buffered H2O) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Standard & Sample Solutions in Diluent D Perform System Suitability (SST) Injections B->D E Inject Samples D->E SST Pass F Integrate Peak Area E->F G Calculate Purity / Assay vs. Standard F->G

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated for specific laboratory conditions.

Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC or UV grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sample of this compound for analysis

Instrumentation and Chromatographic Conditions:

Table 2: Optimized HPLC Conditions

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for LC-MS)
Mobile Phase B Acetonitrile
Gradient Program Isocratic or a shallow gradient may be used. Start with 95% A / 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Run Time 15 minutes (adjust as needed)

Procedure:

  • Mobile Phase Preparation : Prepare Mobile Phase A and B as described in Table 2. Filter through a 0.45 µm filter and degas thoroughly.

  • Standard Solution Preparation (e.g., 500 µg/mL) : Accurately weigh about 50 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Sample Solution Preparation (e.g., 500 µg/mL) : Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration : Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST) : Inject the Standard Solution in replicate (n=5). The system is ready for analysis if the SST criteria are met.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criterion
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
  • Analysis : Inject the blank (diluent), standard, and sample solutions.

  • Data Processing : Integrate the peak corresponding to this compound. Calculate the purity or assay of the sample by comparing its peak area to that of the reference standard.

Part II: Confirmatory Analysis by GC-MS

Principle and Rationale

Direct GC-MS analysis of this compound is impractical due to its high polarity and low volatility. The presence of active hydrogen atoms in the alcohol (-OH) and amine (-NH) groups leads to poor chromatographic performance and potential thermal degradation in the hot GC inlet.

  • The Analytical Challenge : To make the molecule suitable for GC, its polar functional groups must be masked.

  • Methodological Solution: Derivatization : Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable form.[11]

    • Silylation : This is the most common and effective strategy for compounds with -OH and -NH groups. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), quantitatively replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This reaction dramatically reduces polarity and increases volatility. R-OH + BSTFA → R-O-Si(CH₃)₃ R₂-NH + BSTFA → R₂-N-Si(CH₃)₃

    • GC Column Selection : After derivatization, the analyte is significantly less polar. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation for such compounds.[12]

    • Mass Spectrometric Detection : Electron Ionization (EI) provides reproducible fragmentation patterns that act as a "chemical fingerprint," allowing for unequivocal identification. The mass spectrum of the di-TMS-derivatized this compound will show a distinct molecular ion and characteristic fragments (e.g., loss of a methyl group, m/z 73 from the TMS moiety), confirming the compound's identity with high certainty.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Sample in Aprotic Solvent (e.g., Pyridine) B Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) A->B C React at Elevated Temp (e.g., 70°C for 30 min) B->C D Inject Derivatized Sample into GC-MS C->D Inject Cooled Sample E Separate on DB-5ms Column (Temperature Program) F Acquire Total Ion Chromatogram (TIC) E->F G Identify Peak by Mass Spectrum (Library Match & Fragmentation) F->G

Caption: Workflow for GC-MS analysis of this compound via derivatization.

Detailed GC-MS Protocol

Materials and Reagents:

  • This compound Sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine or Acetonitrile (anhydrous/GC grade)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation : Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Solvent Addition : Add 200 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization : Add 100 µL of BSTFA (+1% TMCS) to the vial. Cap tightly immediately.

  • Reaction : Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 70 °C for 30-45 minutes to ensure complete derivatization of both the alcohol and amine groups.

  • Cooling : Allow the vial to cool to room temperature before injection.

  • Analysis : Inject the derivatized sample into the GC-MS system.

Instrumentation and GC-MS Conditions:

Table 4: Optimized GC-MS Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 500

Data Analysis:

  • The di-TMS derivative of this compound (MW = 143.23 + 2 * 72.17 = 287.57) will elute as a sharp peak.

  • Examine the mass spectrum of the peak. Confirm the presence of the molecular ion (M⁺) at m/z 287.

  • Look for characteristic fragment ions, such as [M-15]⁺ (loss of CH₃) at m/z 272 and the base peak from the TMS group at m/z 73.

  • Compare the acquired spectrum against a spectral library (if available) for final confirmation.

Comparative Summary of Methods

Table 5: Comparison of HPLC and GC-MS for this compound Analysis

FeatureRP-HPLC MethodGC-MS Method (with Derivatization)
Primary Application Quantitative analysis (purity, assay)Confirmatory identity testing, impurity identification
Sample Preparation Simple dissolution in mobile phase[2]Multi-step: dissolution, derivatization, heating
Specificity Good; based on retention time and UV responseExcellent; based on retention time and unique mass spectrum
Sensitivity (LOD/LOQ) High; typically in the low µg/mL to ng/mL range[2]Very high; can reach pg levels
Robustness High; less prone to variabilityModerate; derivatization efficiency can be a source of variability
Throughput HighLower, due to sample preparation and longer run times

Conclusion

The analysis of this compound can be effectively accomplished using either HPLC or GC-MS, with the choice of technique driven by the analytical objective. For routine quality control, purity assessment, and quantification, the described RP-HPLC method is superior due to its simplicity, robustness, and high throughput. It provides accurate and precise data without the need for complex sample manipulation.

Conversely, when unequivocal identification or structural elucidation of trace impurities is required, the GC-MS method with silylation is the authoritative choice. While the mandatory derivatization step adds complexity, the resulting mass spectral data provides an unmatched level of confidence in the analyte's identity. Together, these two methods form a comprehensive analytical toolkit for researchers and drug development professionals working with this compound.

References

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
  • SIELC Technologies. (n.d.). Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column.
  • ChemBK. (2024, April 9). This compound.
  • US EPA. (n.d.). This compound - Substance Details - SRS.
  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine).
  • Scilit. (n.d.). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS).
  • Kaur, R., & Arora, S. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Co-Evolution of Secondary Metabolites. (pp. 1-38). Springer, Cham.
  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015, January 9).
  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Agilent. (n.d.). GC AND GC/MS Columns and Supplies.
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

Application Notes and Protocols: 4-Piperidinepropanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The precise stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, necessitating the development of robust asymmetric synthetic methodologies.[3] Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during C-C bond formation.[4][5] This guide details the application of a novel, rationally designed chiral auxiliary derived from the 4-piperidinepropanol scaffold for the asymmetric alkylation of carboxylic acid derivatives. We will explore the synthesis of the auxiliary, its attachment to a prochiral substrate, a diastereoselective alkylation protocol, and its subsequent cleavage and recovery. The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers in their synthetic endeavors.

Introduction: The Power of Chiral Auxiliaries and the Piperidine Motif

Asymmetric synthesis is fundamental to the creation of enantiomerically pure compounds, a necessity in the pharmaceutical industry where different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation to produce a single diastereomer.[4][6] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[4] This approach is highly valued for its predictability and reliability, especially in the early stages of drug development.[4]

The piperidine ring is a privileged scaffold due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties.[1][7] The development of methods to synthesize enantiomerically enriched piperidine derivatives is therefore of significant interest.[1][2] While numerous strategies exist, the use of chiral auxiliaries remains a cornerstone for its robustness.[1]

This document introduces a hypothetical, yet rationally designed, chiral auxiliary based on (R)-4-(1-hydroxypropan-2-yl)piperidine, a derivative of this compound. This amino alcohol auxiliary offers a rigid conformational framework and the potential for chelation control, both of which are desirable features for inducing high levels of stereoselectivity.

The Chiral Auxiliary: Synthesis and Attachment

The successful application of a chiral auxiliary begins with its efficient synthesis in enantiomerically pure form. For the purpose of this guide, we will assume the availability of enantiomerically pure (R)-4-(1-hydroxypropan-2-yl)piperidine. The attachment of this auxiliary to a prochiral carboxylic acid is typically achieved through standard amide bond formation.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the coupling of the chiral amino alcohol auxiliary to propanoic acid.

Materials:

  • (R)-4-(1-hydroxypropan-2-yl)piperidine

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (R)-4-(1-hydroxypropan-2-yl)piperidine (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM (0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl piperidine derivative.

Diastereoselective Asymmetric Alkylation

With the chiral auxiliary attached, the next step is the diastereoselective formation of a new stereocenter. This is achieved by generating a chiral enolate and subsequently quenching it with an electrophile (in this case, an alkyl halide). The steric hindrance provided by the auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.[4][8]

Protocol 2: Asymmetric Alkylation of the N-Acyl Piperidine

This protocol details the diastereoselective alkylation of the N-propionyl piperidine derivative with benzyl bromide.

Materials:

  • N-propionyl-(R)-4-(1-hydroxypropan-2-yl)piperidine (from Protocol 1)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl piperidine (1.0 eq).

  • Dissolve the substrate in anhydrous THF (0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel and extract with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the cleaved product.

Cleavage and Recovery of the Chiral Auxiliary

The final step in this sequence is the removal of the chiral auxiliary to reveal the enantiomerically enriched product and to recover the auxiliary for potential reuse.[4][9] For N-acyl auxiliaries, this is typically achieved by hydrolysis or reduction.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated N-acyl piperidine to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl piperidine (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the alkylated N-acyl piperidine (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C.

  • Add a freshly prepared solution of LiOH (4.0 eq) and H2O2 (4.0 eq) in water.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na2SO3 (5.0 eq) and stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with EtOAc to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • The recovered auxiliary can be purified by column chromatography.

Data Presentation and Visualization

Table 1: Representative Results for Asymmetric Alkylation
Electrophile (E-X)ProductYield (%)Diastereomeric Excess (d.e. %)
Benzyl bromide2-Methyl-3-phenylpropanoic acid85>95
Ethyl iodide2-Methylbutanoic acid88>95
Allyl bromide2-Methylpent-4-enoic acid82>95

Note: The data presented in this table is hypothetical and serves as an illustration of expected outcomes based on similar chiral auxiliary systems.

Visualizations

Workflow cluster_start Starting Materials cluster_process Asymmetric Synthesis cluster_end Products ProchiralAcid Prochiral Carboxylic Acid Attachment Protocol 1: Attachment ProchiralAcid->Attachment ChiralAux Chiral This compound Auxiliary ChiralAux->Attachment Alkylation Protocol 2: Diastereoselective Alkylation Attachment->Alkylation Cleavage Protocol 3: Cleavage Alkylation->Cleavage EnrichedProduct Enantiomerically Enriched Product Cleavage->EnrichedProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Overall workflow for asymmetric synthesis.

Mechanism cluster_chelation Chelated Enolate Formation cluster_approach Electrophile Approach cluster_product Diastereomerically Enriched Product Enolate [Chiral Enolate Structure] Li Li+ Enolate->Li Chelation via N and O Product [Alkylated Product Structure] Enolate->Product C-C Bond Formation Electrophile E-X Electrophile->Enolate Approaches from less hindered face Approach Sterically hindered face (blocked by piperidine ring)

Caption: Proposed mechanism for stereocontrol.

Conclusion

The use of a chiral auxiliary derived from the this compound scaffold presents a promising strategy for the asymmetric synthesis of valuable chiral building blocks. The protocols detailed in this guide provide a comprehensive framework for the attachment of the auxiliary, a highly diastereoselective alkylation, and the efficient cleavage and recovery of the auxiliary. The principles outlined are broadly applicable and can be adapted for a variety of substrates and electrophiles, empowering researchers in the synthesis of complex, enantiomerically pure molecules for drug discovery and development.

References

  • Soai, K., et al. (n.d.). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.
  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines.
  • Hattori, K., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(4), 234-8. [Link]
  • Weiss, M. M., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 14(18), 4758-61. [Link]
  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Cell reports. Physical science, 2(11), 100622. [Link]
  • DiRocco, D. A., et al. (2017). Diastereoselective alkylation and methods for chiral auxiliary removal....
  • Robbins, D. W., & Hartwig, J. F. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1434-1440. [Link]
  • Evans, D. A., et al. (1990). The asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(13), 5290-5313. [Link]
  • Paz, J., et al. (2010). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Molecules (Basel, Switzerland), 15(12), 9219-38. [Link]
  • Myers, A. G. (n.d.).
  • Binder, C. M., et al. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337-43. [Link]
  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Britton, R., & de la Rosa, V. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
  • Anderson, E. A., et al. (2015). Asymmetric synthesis of piperidines using the nitro-Mannich reaction.
  • Jia, T., et al. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 142(30), 13133-13139. [Link]
  • Evans, D. A. (n.d.). Methods for cleavage of chiral auxiliary..
  • Johansson, C. C. C., & Torssell, S. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(14), 2697-709. [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 4-Pyridinepropanol to 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of pyridine scaffolds to their saturated piperidine counterparts represents a cornerstone reaction in synthetic and medicinal chemistry. Piperidines are prevalent structural motifs in a vast number of FDA-approved pharmaceuticals and biologically active natural products.[1][2][3] The catalytic hydrogenation of pyridines is the most direct and atom-economical route to access these valuable saturated heterocycles.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-Pyridinepropanol to 4-Piperidinepropanol. It delves into the underlying principles, catalyst selection, detailed experimental protocols, and critical safety considerations.

The hydrogenation of the pyridine ring, while seemingly straightforward, presents distinct challenges. The inherent aromaticity of the pyridine ring necessitates the use of active catalytic systems, often under elevated hydrogen pressure.[3] Furthermore, the basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, potentially leading to catalyst inhibition or poisoning.[2][3] For a substrate like 4-Pyridinepropanol, which contains a hydroxyl functional group, achieving chemoselective reduction of the pyridine ring without affecting the alcohol moiety is paramount.

This document will explore effective catalytic systems, provide quantitative data to guide experimental design, and present a detailed, step-by-step protocol for this specific transformation.

Mechanistic Insights and Catalyst Selection

The catalytic hydrogenation of pyridines is a surface-mediated process when using heterogeneous catalysts. The reaction proceeds through a series of steps involving the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring.[5] The exact mechanism can be complex and is influenced by the catalyst, solvent, and reaction conditions.

Several catalytic systems are effective for pyridine hydrogenation, with the choice of catalyst being a critical determinant of reaction efficiency and selectivity.

  • Platinum Group Metals (PGMs): These are the most active and widely used catalysts for pyridine hydrogenation.

    • Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a highly effective and commonly used catalyst for this transformation.[6] It often requires acidic conditions, such as the use of glacial acetic acid or hydrochloric acid, to protonate the pyridine nitrogen. This protonation enhances the substrate's reactivity towards hydrogenation.[6][7]

    • Rhodium on Carbon (Rh/C) and Rhodium(III) oxide (Rh₂O₃): Rhodium-based catalysts are also very active for pyridine reduction and can often operate under milder conditions than platinum catalysts.[2][4] Rh₂O₃, in particular, has been shown to be effective for the hydrogenation of a variety of functionalized pyridines.[2][4]

    • Palladium on Carbon (Pd/C): While widely used in many hydrogenation reactions, Pd/C is generally less active for the reduction of the pyridine ring compared to platinum and rhodium catalysts.[3][8] Its effectiveness can sometimes be improved with acidic additives.[3][9]

  • Other Transition Metals: While less common, catalysts based on ruthenium and nickel can also be employed, though they often require more forcing reaction conditions.[6][10]

For the specific conversion of 4-Pyridinepropanol to this compound, a platinum-based catalyst is a robust choice, offering high activity and excellent yields. A detailed protocol using Platinum(IV) oxide is provided below.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic hydrogenation of pyridine derivatives, providing a comparative overview to guide experimental design.

CatalystTypical Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Typical Reaction Time (h)
PtO₂ 5Acetic Acid, Methanol/HClRoom Temperature50-706-10
Rh₂O₃ 0.5Trifluoroethanol (TFE)4054
Pd/C 10Water/Dichloromethane (with H₂SO₄)3065.5
Ru-Pd/AC --6070-

Data compiled from multiple sources for pyridine and its derivatives.[4][6][8][9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic hydrogenation of 4-Pyridinepropanol.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification start Weigh 4-Pyridinepropanol and Catalyst (PtO₂) dissolve Dissolve in Solvent (Methanol/HCl) start->dissolve charge Charge Reactor dissolve->charge purge Purge with N₂ charge->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Defined Temperature and Pressure pressurize->react monitor Monitor Reaction Progress react->monitor depressurize Depressurize and Purge with N₂ monitor->depressurize filter Filter Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up and Extraction concentrate->extract dry Dry Organic Phase extract->dry purify Purify Product (e.g., Distillation) dry->purify

Caption: General workflow for the catalytic hydrogenation process.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-Pyridinepropanol using Platinum(IV) oxide as the catalyst.

Materials:

  • 4-Pyridinepropanol (C₈H₁₁NO, MW: 137.18 g/mol )

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Methanol (MeOH)

  • 32% Hydrochloric acid (HCl)

  • 15% Sodium hydroxide (NaOH) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.

  • Standard laboratory glassware (flasks, beakers, graduated cylinders)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11][12] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[13][14][15] The reactor must be properly sealed and leak-tested before introducing hydrogen.[13]

  • Catalyst Handling: Platinum catalysts, especially after use (spent catalyst), can be pyrophoric and may ignite in the presence of air and flammable solvents.[12][14] The catalyst should be handled under an inert atmosphere when dry and should be kept wet with solvent or water during filtration.[11][12][14]

  • Pressure Operations: High-pressure reactors should be operated by trained personnel only.[13] Never exceed the maximum rated pressure and temperature of the vessel.[13]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves must be worn at all times.[15]

Procedure:

  • Reactor Charging:

    • To a suitable glass liner for the high-pressure reactor, add 4-Pyridinepropanol (e.g., 10.0 g, 72.89 mmol).

    • Under a stream of inert gas (e.g., argon or nitrogen), carefully add Platinum(IV) oxide (e.g., 1.45 g, 6.4 mmol).

    • Add methanol (110 mL) and 32% hydrochloric acid (18 mL) to the liner.[7]

  • Hydrogenation:

    • Place the glass liner into the high-pressure reactor and seal the vessel according to the manufacturer's instructions.

    • Purge the reactor system three times with nitrogen to remove all oxygen.[11][13]

    • Carefully purge the reactor system three times with low-pressure hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 kPa, although higher pressures up to 50-70 bar are commonly used for pyridine reductions and may expedite the reaction).[6][7]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • The reaction progress can be monitored by the uptake of hydrogen (pressure drop). The reaction is typically complete within 46 hours under these specific low-pressure conditions, but will be significantly faster at higher pressures.[7]

  • Work-up and Isolation:

    • Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor three times with nitrogen.[13]

    • Open the reactor and carefully remove the reaction mixture.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with methanol or water at all times to prevent ignition.[12]

    • Rinse the reactor and the filter cake with a small amount of methanol.

    • Transfer the filtrate to a round-bottom flask and remove the volatile solvents (methanol and excess HCl) by rotary evaporation.[7]

    • Dissolve the resulting oily residue in a 15% aqueous solution of sodium hydroxide (80 mL) to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.[7]

    • Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).[7]

    • Combine the organic layers and wash with deionized water (20 mL).[7]

    • Dry the combined organic phase over anhydrous sodium sulfate.[7]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white crystalline solid.[7] Expected yield is typically high (e.g., ~98%).[7]

Conclusion

The catalytic hydrogenation of 4-Pyridinepropanol to this compound is a highly efficient and scalable transformation that provides access to a valuable synthetic building block. The choice of a platinum-based catalyst, such as PtO₂, in the presence of an acid, ensures high conversion and yield under manageable reaction conditions. Adherence to strict safety protocols, particularly concerning the handling of hydrogen gas and pyrophoric catalysts, is imperative for the safe execution of this procedure. The detailed protocol provided herein serves as a robust starting point for researchers in academic and industrial settings, enabling the reliable synthesis of this compound for applications in drug discovery and development.

References

  • Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2.
  • Lin, J. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Process Safety Guide. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • National Institutes of Health. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC.
  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Journal of the American Chemical Society. (2013, August 14). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • Monatshefte für Chemie / Chemical Monthly. (2000, December 13). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Amar Equipment. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?.
  • Catalysis Science & Technology. (n.d.). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions.
  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC.
  • Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • ChemicalBook. (2025, July 24). piperidine-4-propanol | 7037-49-2.
  • Accounts of Chemical Research. (2020, November 12). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
  • Pipzine Chemicals. (n.d.). 4-Pyridinepropanol Supplier & Manufacturer in China.
  • RSC Publishing. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Inorganic Chemistry. (2022, June 16). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Sigma-Aldrich. (n.d.). 4-Pyridinepropanol 96 2629-72-3.
  • ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF.
  • Sigma-Aldrich. (n.d.). 4-Pyridinepropanol 96 2629-72-3.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.
  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • ResearchGate. (n.d.). 4-HO-TEMPO-Catalyzed Redox Annulation of Cyclopropanols with Oxime Acetates toward Pyridine Derivatives | Request PDF.

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidinepropanol is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[][2] The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including the need for a scalable, safe, cost-effective, and environmentally sustainable process. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on a recommended protocol for large-scale production. We will delve into the causality behind experimental choices, rigorous safety protocols essential for hazardous steps like catalytic hydrogenation, and robust methods for purification and quality control.

Strategic Overview: Selecting a Scalable Synthetic Pathway

The synthesis of this compound is conceptually a two-stage process: first, the formation of the precursor, 4-Pyridinepropanol, followed by the saturation of the pyridine ring to yield the target piperidine. The choice of route for large-scale synthesis must prioritize factors beyond simple laboratory yield, including reagent cost, process safety, capital equipment requirements, and waste stream management.

Synthesis of the Intermediate: 4-Pyridinepropanol

Several established organic chemistry reactions can produce 4-Pyridinepropanol. A comparative analysis is crucial for selecting the most industrially viable option.

Synthetic RouteKey Starting MaterialsKey ReagentsAdvantages for Large-Scale SynthesisDisadvantages for Large-Scale Synthesis
Route A: Reduction of Carboxylic Acid 4-Pyridinepropionic acidReducing agents (e.g., NaBH₄-BF₃·OEt₂)Utilizes a potentially readily available starting material.[3] The process is generally straightforward.Borane reagents can be expensive and require careful handling and quenching procedures on a large scale.
Route B: Grignard Reaction 4-Halopyridine, Ethylene oxideMagnesium (Mg), Ethylene oxideA classic C-C bond-forming reaction.[4][5] Can be high-yielding.Grignard reactions require strictly anhydrous conditions, which can be challenging to maintain in large reactors.[6][7] Ethylene oxide is a toxic, flammable gas requiring specialized handling.
Route C: Wittig Reaction 4-Pyridinecarboxaldehyde, (2-hydroxyethyl)triphenylphosphonium saltStrong base (e.g., n-BuLi), PPh₃A versatile method for forming C=C bonds, which can then be reduced.[8][9]Stoichiometric amounts of triphenylphosphine oxide are generated as a byproduct, complicating purification and waste disposal on a large scale.[10] The multi-step nature (olefination followed by reduction) reduces overall process efficiency.

Rationale for Selection: For large-scale synthesis, Route A (Reduction of Carboxylic Acid) often presents the most balanced profile. While the choice of reducing agent is critical, catalytic hydrogenation of the acid (if conditions allow) or using alternative, safer reducing systems can make this route highly efficient and scalable. The starting material, 4-Pyridinepropionic acid, is commercially accessible.

Final Step: Reduction of 4-Pyridinepropanol to this compound

The conversion of the aromatic pyridine ring to a saturated piperidine ring is achieved via reduction.

Reduction MethodKey Reagents/CatalystsAdvantages for Large-Scale SynthesisDisadvantages for Large-Scale Synthesis
Catalytic Hydrogenation H₂ gas, Heterogeneous Catalyst (e.g., Rh, Pt, Pd, Ru)[11][12]High atom economy (only H₂ is consumed). The catalyst can be filtered and potentially recycled. It is a well-established industrial process.[11]Requires high-pressure reactor (autoclave). Hydrogen gas is highly flammable and explosive.[13][14] Catalysts can be pyrophoric and require careful handling.[15][16]
Dissolving Metal Reduction Sodium (Na) in liquid ammonia (NH₃) or alcoholCan be effective for some substrates.Requires cryogenic temperatures and handling of metallic sodium and liquid ammonia, which is not practical for large-scale production. Significant safety and environmental concerns.

Rationale for Selection: Catalytic hydrogenation is the industry-standard and most atom-economical method for the large-scale reduction of pyridines to piperidines.[11] Despite the hazards associated with hydrogen and pyrophoric catalysts, established engineering controls and safety protocols can effectively mitigate these risks, making it the superior choice for industrial production.[17]

Recommended Large-Scale Synthesis Protocol

This protocol outlines a two-step process starting from 4-Pyridinepropionic acid. The first step is the reduction of the carboxylic acid to the alcohol, 4-Pyridinepropanol. The second, critical step is the catalytic hydrogenation to the final product.

Workflow Overview

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Purification & QC A 4-Pyridinepropionic Acid B 4-Pyridinepropanol A->B Reduction (e.g., BH₃·THF) C Crude this compound B->C H₂ Gas, Rh/C Catalyst High Pressure Reactor D Pure this compound C->D Vacuum Distillation QC Analysis (GC, NMR)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Pyridinepropanol from 4-Pyridinepropionic Acid

Principle: The carboxylic acid is reduced to a primary alcohol using a suitable reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation.

Equipment:

  • Large, jacketed glass-lined reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Condenser.

Reagents:

  • 4-Pyridinepropionic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for quenching)

  • Sodium hydroxide solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Charge the reactor with 4-Pyridinepropionic acid (1.0 eq) and anhydrous THF. Ensure the vessel is under a positive pressure of nitrogen.

  • Cooling: Cool the stirred suspension to 0-5 °C using a chiller.

  • Reagent Addition: Slowly add the BH₃·THF solution (approx. 1.1 eq) via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, add methanol to quench the excess borane. Vigorous hydrogen evolution will occur.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the THF. Add ethyl acetate and a sodium hydroxide solution to adjust the pH to basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-Pyridinepropanol, which can be used in the next step or purified further by distillation if necessary.

Step 2: Catalytic Hydrogenation of 4-Pyridinepropanol

Principle: The aromatic pyridine ring is catalytically reduced using hydrogen gas under pressure in the presence of a rhodium catalyst. Rhodium catalysts are often highly effective for the hydrogenation of pyridines under relatively mild conditions.[18]

Equipment:

  • High-pressure autoclave (e.g., Hastelloy or stainless steel) equipped with a magnetic drive stirrer, gas inlet, vent, pressure gauge, and temperature control system.

Reagents:

  • 4-Pyridinepropanol (from Step 1)

  • Rhodium on carbon (Rh/C, 5 wt%), wetted

  • Solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Celite (for filtration)

Procedure:

  • Reactor Charging: In an open vessel, prepare a slurry of the Rh/C catalyst in the chosen solvent. Crucially, never handle dry hydrogenation catalysts in the air as they can be pyrophoric .[14][15]

  • Substrate Addition: Charge the autoclave with 4-Pyridinepropanol and the solvent.

  • Catalyst Transfer: Transfer the catalyst slurry to the autoclave under a gentle stream of nitrogen.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times by pressurizing with nitrogen and then venting to remove all oxygen.[16][17] This is a critical safety step to prevent the formation of an explosive hydrogen-air mixture.[14]

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).[19] The reaction is typically exothermic, and the temperature should be monitored and controlled.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas cylinder.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Inerting: Purge the reactor multiple times with nitrogen to remove all residual hydrogen before opening.[15]

  • Catalyst Filtration: Discharge the reaction mixture and filter it through a pad of Celite to remove the rhodium catalyst. The filter cake must be kept wet with solvent or water at all times to prevent ignition. [16] The wet catalyst should be transferred to a dedicated, labeled waste container and submerged in water for disposal.[16]

  • Isolation: The filtrate, containing the product, can be concentrated under reduced pressure to remove the solvent, yielding crude this compound.

Process Safety and Hazard Management

Large-scale hydrogenation is an intrinsically hazardous operation that demands stringent safety protocols.

  • Hydrogen Flammability: Hydrogen has an extremely wide flammability range (4-76% in air) and a very low ignition energy.[15] All equipment must be properly grounded to prevent static discharge, and the reaction area must be designated as a flame-proof (FLP) zone.[14][17]

  • Catalyst Handling: Precious metal catalysts like Rh/C are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially after use when they are coated with adsorbed hydrogen.[16]

    • NEVER allow the catalyst to dry out.[15]

    • Always handle catalysts in an inert atmosphere or as a wet slurry.

    • Quench spent catalyst filters with water immediately after use.[16]

  • Pressure Safety: The autoclave must be rated for the intended reaction pressure and temperature. It must be equipped with a rupture disc and a pressure relief valve as redundant safety measures.[17] Regular pressure testing and maintenance are mandatory.

  • Inerting Procedures: The removal of all oxygen from the reactor before introducing hydrogen, and the removal of all hydrogen before opening the reactor, are the most critical steps to prevent an explosion.[14] This is achieved by repeated purging cycles with an inert gas like nitrogen.

Purification and Quality Control

Achieving high purity is essential for pharmaceutical intermediates. The final stage of the process involves purification of the crude product and rigorous analytical testing.

Large-Scale Purification: Vacuum Distillation

For multi-kilogram to ton-scale production, vacuum distillation is the most effective and economical method for purifying liquid products like this compound.[20][21] It separates the product from non-volatile impurities (catalyst residues, salts) and lower-boiling point solvents.

Procedure:

  • Charge the crude this compound into a distillation flask or reactor equipped with a vacuum distillation head, condenser, and receiver flasks.

  • Apply vacuum and gently heat the flask.

  • Collect and discard any initial low-boiling fractions (forerun).

  • Collect the main product fraction at its characteristic boiling point under the applied pressure.

  • Stop the distillation before the pot is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.

Quality Control Workflow

A robust QC process ensures the final product meets all specifications for identity, purity, and strength.

G A Crude Product B Purification (Vacuum Distillation) A->B C In-Process Control (IPC) Sample B->C D Final Product B->D E QC Analysis C->E Check Purity D->E Full Specification Testing F Certificate of Analysis (CoA) E->F Report Results G Release / Reject F->G

Caption: A typical workflow for purification and quality control.

Analytical Techniques:

  • Gas Chromatography (GC): Ideal for assessing purity and quantifying residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities when coupled with GC (GC-MS).

  • Karl Fischer Titration: Determines the water content of the final product.

The combination of these tests provides a comprehensive profile of the final product, which is documented in a Certificate of Analysis (CoA).

References

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hydrogenation SOP.
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Patsansthan. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen.
  • Malig, T. C., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 25-31.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Organic Reaction Data. (n.d.). Wittig Reaction - Common Conditions.
  • Pipzine Chemicals. (n.d.). 4-Pyridinepropanol Supplier & Manufacturer in China.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reagent.
  • Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Wikipedia. (n.d.). Wittig reaction.
  • Beyond Benign. (n.d.). Wittig Reaction.
  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • Livia Chemical. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • NIH PubChem. (n.d.). 4-Pyridinepropanol.
  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
  • ResearchGate. (2007). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.

Sources

The Strategic Integration of 4-Piperidinepropanol in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Cornerstone in Agrochemical Innovation

The piperidine scaffold is a recurring and vital structural motif in the design of modern agrochemicals.[1] Its inherent conformational flexibility and physicochemical properties contribute significantly to the biological activity and systemic movement of active ingredients within target pests and plants. The strategic incorporation of the piperidine ring can enhance a molecule's ability to cross cellular membranes and interact with specific biological targets, leading to the development of highly efficacious fungicides, insecticides, and herbicides.[1] This document provides a detailed exploration of the applications of a key piperidine-based building block, 4-Piperidinepropanol, in the synthesis of advanced agrochemical agents. We will delve into the causality behind its use, provide validated experimental protocols, and present data that underscores its importance for researchers and professionals in the field of crop protection.

Core Principles: Why this compound is a Privileged Intermediate

This compound, also known as 3-(4-piperidinyl)propan-1-ol, offers a unique combination of structural features that make it a highly valuable intermediate in the multi-step synthesis of complex agrochemicals.

  • Bifunctionality: The molecule possesses two reactive centers: a secondary amine within the piperidine ring and a primary alcohol at the terminus of the propyl chain. This allows for sequential and regioselective reactions, enabling the precise construction of the target agrochemical.

  • Lipophilicity and Hydrophilicity Balance: The piperidine ring imparts a degree of lipophilicity, aiding in the penetration of waxy plant cuticles and insect exoskeletons. The terminal hydroxyl group provides a point of hydrophilicity, which can be crucial for systemic transport within the plant's vascular system.

  • Structural Versatility: The secondary amine of the piperidine ring is a nucleophile that readily undergoes reactions such as N-arylation, N-alkylation, and acylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent substitution reactions. This versatility allows for the introduction of diverse pharmacophores to fine-tune the biological activity of the final product.

Application Focus: Synthesis of Advanced Piperidinyl-Thiazole Fungicides

One of the most significant applications of this compound is in the synthesis of a novel class of piperidinyl-thiazole fungicides. These compounds have demonstrated remarkable efficacy against a broad spectrum of plant pathogens. The this compound moiety often forms a critical linkage between a thiazole core, responsible for fungicidal activity, and other substituents that modulate the compound's spectrum of activity and systemic properties.

Illustrative Synthetic Pathway: From this compound to a Potent Fungicidal Candidate

The following protocol outlines a representative synthesis of a piperidinyl-thiazole fungicide, highlighting the pivotal role of this compound. This pathway is a composite of established synthetic transformations in heterocyclic chemistry and serves as a practical guide for researchers.

Experimental Protocol: Multi-step Synthesis of a Piperidinyl-Thiazole Fungicide

Step 1: N-Arylation of this compound with a Thiazole Precursor

This initial step involves the coupling of the piperidine nitrogen to a pre-functionalized thiazole ring system. The choice of a halogenated thiazole is critical for achieving a successful nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

  • Reaction:

    • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq) or triethylamine (Et3N, 2.5 eq).

    • To this stirred suspension, add the substituted 2-chlorothiazole derivative (1.1 eq).

    • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-thiazolyl-4-piperidinepropanol intermediate.

  • Causality of Choices:

    • The use of a polar aprotic solvent facilitates the dissolution of the reactants and promotes the SNAr reaction.

    • The inorganic base is essential to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

    • Elevated temperature is often required to overcome the activation energy of the C-N bond formation.

Step 2: Activation of the Terminal Hydroxyl Group

To enable the introduction of further diversity, the terminal hydroxyl group of the propanol chain is converted into a better leaving group, typically a tosylate or a mesylate.

  • Reaction:

    • Dissolve the N-thiazolyl-4-piperidinepropanol intermediate (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, typically triethylamine (1.5 eq) or pyridine (2.0 eq), followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq) or methanesulfonyl chloride (MsCl, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic phase sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the activated intermediate.

  • Causality of Choices:

    • Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride reagent.

    • The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

    • The base neutralizes the HCl generated during the reaction.

Step 3: Nucleophilic Substitution to Introduce the Final Pharmacophore

The activated intermediate is then reacted with a nucleophile, which can be a substituted phenol, thiol, or another heterocyclic moiety, to furnish the final fungicidal compound.

  • Reaction:

    • To a solution of the nucleophile (e.g., a substituted phenol, 1.2 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.3 eq) at 0 °C to generate the corresponding nucleophilic anion.

    • After gas evolution ceases, add a solution of the activated N-thiazolyl-4-piperidinepropane intermediate (1.0 eq) in DMF.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (TLC or LC-MS monitoring).

    • Carefully quench the reaction with water and extract the product with an appropriate organic solvent.

    • Perform an aqueous work-up, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

  • Causality of Choices:

    • The use of a strong base like NaH ensures complete deprotonation of the nucleophile, maximizing its reactivity.

    • DMF is an excellent solvent for this type of substitution reaction, as it solvates the cation and leaves the anion highly reactive.

Data Presentation: Representative Yields and Reaction Conditions

StepKey ReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1This compound, 2-Chlorothiazole derivativeDMFK2CO31001275-85
2N-thiazolyl-4-piperidinepropanol, TsClDCMEt3N0 to RT490-95
3Activated Intermediate, Substituted PhenolDMFNaHRT660-75

Visualization of the Synthetic Workflow

Agrochemical_Synthesis cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Activation cluster_step3 Step 3: Nucleophilic Substitution This compound This compound Intermediate_1 N-thiazolyl-4- piperidinepropanol This compound->Intermediate_1 K2CO3, DMF, heat Substituted 2-Chlorothiazole Substituted 2-Chlorothiazole Substituted 2-Chlorothiazole->Intermediate_1 Intermediate_2 Activated Intermediate (Tosylate/Mesylate) Intermediate_1->Intermediate_2 TsCl, Et3N, DCM Final_Product Piperidinyl-Thiazole Fungicide Intermediate_2->Final_Product Substituted Phenol, NaH, DMF

Caption: Synthetic workflow for a piperidinyl-thiazole fungicide.

Mechanism of Action: A Synergistic Effect

While the specific mode of action can vary depending on the final structure, many piperidine-containing fungicides, such as fenpropidin, act as inhibitors of sterol biosynthesis in fungi.[1] The piperidine moiety plays a crucial role in binding to the active site of the target enzyme. The thiazole ring and other substituents introduced via the synthetic pathway described above contribute to the overall potency and spectrum of activity of the fungicide. The propyl linker derived from this compound provides the necessary spatial orientation for optimal interaction with the enzyme's active site.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound has established itself as a valuable and versatile building block in the synthesis of modern agrochemicals. Its bifunctional nature, coupled with the favorable physicochemical properties it imparts to the final molecule, allows for the efficient construction of complex and highly active fungicides and insecticides. The synthetic protocols outlined in this application note provide a robust framework for researchers to explore the vast chemical space accessible from this key intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of the next generation of agrochemicals.

References

  • Research progress on piperidine-containing compounds as agrochemicals. RSC Advances, 2024. [Link]

Sources

Application Note: A Guide to Investigating the Reaction Kinetics of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Piperidinepropanol in Medicinal Chemistry

This compound, with the IUPAC name 3-(piperidin-4-yl)propan-1-ol, is a bifunctional organic molecule featuring a secondary amine integrated within a piperidine ring and a primary alcohol group.[1][2][3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine scaffold is a cornerstone in drug discovery, present in numerous approved pharmaceuticals.[4] this compound serves as a key intermediate in the synthesis of various compounds, including G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial activities.[1]

A thorough understanding of the reaction kinetics of this compound is paramount for researchers and drug development professionals. Kinetic studies provide crucial insights into reaction mechanisms, allow for the optimization of reaction conditions to maximize yield and minimize by-products, and are essential for the safe and efficient scale-up of synthetic processes. This application note provides a comprehensive guide to studying the reaction kinetics of three key transformations of this compound: N-alkylation of the secondary amine, esterification of the primary alcohol, and oxidation of the primary alcohol. Additionally, a protocol for assessing its thermal stability is presented.

Part 1: Kinetics of N-Alkylation of this compound

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation with alkyl halides. This reaction is fundamental for introducing diverse substituents to the piperidine nitrogen, significantly impacting the pharmacological properties of the final compound.

Causality Behind Experimental Choices

Studying the kinetics of this SN2 reaction helps in understanding the influence of the alkyl halide structure, solvent polarity, and temperature on the reaction rate. A pseudo-first-order approach is often employed to simplify the rate law by using a large excess of one reactant.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Objective: To determine the rate constant for the N-alkylation of this compound with benzyl bromide under pseudo-first-order conditions.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) as a non-nucleophilic base[5]

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thermostated reaction vessel

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in acetonitrile. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Reaction Setup: In a thermostated vessel at 25°C, prepare a 0.1 M solution of this compound and 1.5 equivalents of DIPEA in anhydrous acetonitrile.[5]

  • Initiation of Reaction: Add a large excess (e.g., 10-fold molar excess) of benzyl bromide to the solution with vigorous stirring to initiate the reaction. Start the timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., water/acetonitrile) to stop the reaction.

  • HPLC Analysis: Inject the quenched and diluted samples into the HPLC system to determine the concentration of the remaining this compound.

Data Analysis

Under pseudo-first-order conditions, the rate law can be expressed as: Rate = kobs[this compound] where kobs = k2[Benzyl Bromide].

A plot of ln([this compound]t / [this compound]0) versus time will yield a straight line with a slope of -kobs. The second-order rate constant (k2) can then be calculated by dividing kobs by the initial concentration of benzyl bromide.

Representative Data
Time (min)[this compound] (M)ln([A]t/[A]0)
00.1000.000
100.082-0.198
200.067-0.396
300.055-0.598
600.030-1.204
900.016-1.833

This data is illustrative and will vary with experimental conditions.

Workflow for N-Alkylation Kinetics

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_std Prepare HPLC Standards hplc Analyze by HPLC prep_std->hplc Calibrate prep_reagents Prepare Reactant Solutions in ACN initiate Initiate Reaction at 25°C (Add Benzyl Bromide) prep_reagents->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench quench->hplc plot Plot ln([A]t/[A]0) vs. Time hplc->plot calculate Calculate k_obs and k_2 plot->calculate

Caption: Workflow for N-Alkylation Kinetic Study.

Part 2: Kinetics of Esterification of this compound

The primary alcohol group of this compound can be esterified with acyl chlorides or carboxylic acids (under acidic catalysis) to form esters, which are common motifs in pharmaceuticals. The reaction with acyl chlorides is typically rapid and irreversible.[6]

Causality Behind Experimental Choices

The esterification with an acyl chloride is a nucleophilic acyl substitution. Monitoring this reaction in real-time using in-situ techniques like FT-IR spectroscopy can provide high-quality kinetic data by observing the disappearance of the acyl chloride carbonyl stretch and the appearance of the ester carbonyl stretch.[7][8]

Experimental Protocol: Esterification with Acetyl Chloride

Objective: To determine the kinetic parameters for the esterification of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (as an acid scavenger)

  • In-situ FT-IR spectrometer with a probe

  • Thermostated reaction vessel

Procedure:

  • System Setup: Set up the thermostated reaction vessel with the in-situ FT-IR probe and ensure a dry, inert atmosphere (e.g., nitrogen).

  • Background Spectrum: Collect a background IR spectrum of the solvent (anhydrous DCM) and triethylamine at the desired reaction temperature (e.g., 20°C).

  • Initial Spectrum: Add this compound to the reactor and collect the initial spectrum.

  • Reaction Initiation: Inject a stoichiometric amount of acetyl chloride into the vessel with vigorous stirring to start the reaction. Begin data collection immediately.

  • Data Collection: Continuously collect IR spectra over time. Monitor the decrease in the absorbance of the acetyl chloride carbonyl peak (~1800 cm⁻¹) and the increase in the absorbance of the ester carbonyl peak (~1740 cm⁻¹).

  • Data Processing: Convert the absorbance data for the ester peak to concentration using a pre-established calibration curve or by relating the final absorbance to the initial concentration of the limiting reactant.

Data Analysis

Assuming a second-order reaction, the rate law is: Rate = k[this compound][Acetyl Chloride]

The integrated rate law for a second-order reaction with 1:1 stoichiometry is: 1/[A]t - 1/[A]0 = kt

A plot of 1/[this compound]t versus time should yield a straight line with a slope equal to the second-order rate constant, k.

Representative Data
Time (s)Ester Concentration (M)1 / [Reactant] (M⁻¹)
00.00010.0
300.02513.3
600.04016.7
1200.05723.3
1800.06730.3
3000.07743.5

This data is illustrative and assumes an initial reactant concentration of 0.1 M.

Reaction Scheme for Esterification```dot

G reactant1 This compound product 4-(3-acetoxypropyl)piperidine reactant1->product reactant2 Acetyl Chloride reactant2->product hcl HCl

Caption: Workflow for Thermal Degradation Kinetics.

Conclusion

This application note provides a framework for investigating the reaction kinetics of this compound. By applying the detailed protocols for N-alkylation, esterification, oxidation, and thermal degradation, researchers can gain a quantitative understanding of its reactivity. These studies are essential for the rational design of synthetic routes, process optimization, and ensuring the safety and scalability of processes involving this versatile pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the kinetic analysis of other bifunctional molecules in drug discovery and development.

References

  • Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Alcohols by Pyridinium Chlorochromate. Bulletin of the Chemical Society of Japan, 51(9), 2732-2732.
  • ResearchGate. (2025). Kinetics and mechanism of oxidation of alcohols.
  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants.
  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega.
  • Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (2021). 15.7: Oxidation of Alcohols.
  • MDPI. (n.d.). Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms.
  • ACS Publications. (n.d.). The Rates of Alcoholysis of Acyl Chlorides. Journal of the American Chemical Society.
  • ResearchGate. (2025). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
  • DTIC. (2025). Piperidine Synthesis.
  • National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?
  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Semantic Scholar. (1980). A compilation of kinetic parameters for the thermal degradation of n-alkane molecules. Journal of Physical and Chemical Reference Data.
  • Scribd. (n.d.). Monitoring Reaction Mechanisms.
  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules.
  • US EPA. (n.d.). This compound - Substance Details.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem.
  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • OSTI.gov. (2021). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution.
  • ResearchGate. (2015). Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates.

Sources

The Strategic Integration of 4-Piperidinepropanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its six-membered saturated heterocyclic structure offers a unique combination of features that make it exceptionally valuable for drug design. The piperidine moiety can confer favorable physicochemical properties, such as improved aqueous solubility and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Furthermore, its three-dimensional geometry provides a synthetically tractable framework for creating complex molecules that can effectively interact with the binding pockets of biological targets.[4]

Within the diverse family of piperidine-containing building blocks, 4-Piperidinepropanol stands out as a particularly versatile and strategic starting material. This bifunctional molecule incorporates a secondary amine within the piperidine ring and a primary alcohol at the terminus of a three-carbon alkyl chain. This dual functionality allows for selective and sequential chemical modifications, providing medicinal chemists with a powerful tool to explore structure-activity relationships (SAR) and fine-tune the properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and a case study illustrating its relevance in the development of a modern antipsychotic agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The properties of this compound (also known as 4-(3-Hydroxypropyl)piperidine) are summarized below.

PropertyValueSource
CAS Number 7037-49-2[5][6]
Molecular Formula C₈H₁₇NO[5][6]
Molecular Weight 143.23 g/mol [5][6]
Melting Point 65 °C[7]
Boiling Point 235 °C[7]
Density 0.929 g/cm³[7]
pKa 15.16 ± 0.10 (Predicted)

Synthetic Utility and Key Reactions

The true power of this compound lies in its two distinct reactive handles: the secondary amine and the primary alcohol. This allows for a wide range of chemical transformations to be performed, enabling the synthesis of diverse libraries of compounds for biological screening.

G cluster_0 This compound cluster_1 Functionalization Pathways cluster_2 Resulting Scaffolds Start This compound N_Func N-Functionalization (Alkylation, Arylation, Amidation) Start->N_Func Secondary Amine O_Func O-Functionalization (Esterification, Etherification) Start->O_Func Primary Alcohol N_Deriv N-Substituted Piperidinepropanols N_Func->N_Deriv O_Deriv O-Substituted 4-Piperidinepropanes O_Func->O_Deriv Dual_Deriv Dual-Functionalized Derivatives N_Deriv->Dual_Deriv O_Deriv->Dual_Deriv

Protocol 1: N-Alkylation of this compound

N-alkylation is a fundamental reaction for introducing substituents onto the piperidine nitrogen. This modification can significantly impact a molecule's basicity, lipophilicity, and interaction with biological targets.

Objective: To synthesize an N-alkylated derivative of this compound via nucleophilic substitution.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. Stronger bases like sodium hydride could potentially deprotonate the primary alcohol, leading to side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Work-up: The aqueous washes are crucial to remove any remaining inorganic salts and unreacted starting materials.

Protocol 2: O-Esterification of this compound via Fischer Esterification

Esterification of the primary alcohol introduces an ester functionality, which can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of the molecule.

Objective: To synthesize an ester derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Dean-Stark Apparatus: The Fischer esterification is a reversible reaction.[8] By removing water as it is formed, the equilibrium is shifted towards the product, driving the reaction to completion.[9]

  • Neutralization: The sodium bicarbonate wash is essential to remove the strong acid catalyst, which could otherwise cause product degradation during concentration.

Protocol 3: O-Alkylation of this compound via Williamson Ether Synthesis

The formation of an ether linkage at the propanol side chain can significantly alter the lipophilicity and metabolic stability of the resulting molecule.

Objective: To synthesize an ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the corresponding alkoxide. This is necessary for the subsequent Sₙ2 reaction with the alkyl halide.[10][11]

  • Aprotic Solvent: THF is a suitable aprotic solvent for the Williamson ether synthesis as it solubilizes the reactants and does not interfere with the reaction.[12]

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any unreacted sodium hydride.

Case Study: The this compound Scaffold in Atypical Antipsychotics

The piperidine scaffold is a common feature in many antipsychotic drugs, particularly those that target dopamine D₂ and serotonin 5-HT₂ₐ receptors.[13][14] The atypical antipsychotic Cariprazine serves as an excellent example of the strategic importance of a functionalized piperidine core that mirrors the connectivity of this compound. While not directly synthesized from this compound in most reported routes, its structure highlights the value of the 4-substituted piperidine motif.[7][15]

G cluster_0 Key Intermediate Synthesis cluster_1 Side Chain Elaboration cluster_2 Final Steps Start 4-Aminocyclohexylacetic acid ethyl ester Boc Boc Protection Start->Boc Reduce Ester Reduction Boc->Reduce Intermediate N-Boc-trans-4-(2-hydroxyethyl)cyclohexylamine Reduce->Intermediate Mesylate Mesylation Intermediate->Mesylate Alkylate Alkylation with 1-(2,3-dichlorophenyl)piperazine Mesylate->Alkylate SideChain Protected Cariprazine Precursor Alkylate->SideChain Deprotect Boc Deprotection SideChain->Deprotect Urea Urea Formation with Dimethylcarbamoyl chloride Deprotect->Urea Cariprazine Cariprazine Urea->Cariprazine

A key intermediate in the synthesis of Cariprazine is trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexylamine.[16] The trans-4-(amino)-cyclohexylethyl portion of this molecule is structurally analogous to this compound, with the piperidine ring being replaced by a cyclohexane ring and the propanol chain shortened to an ethanol chain. The synthesis of this key intermediate often involves the reduction of a carboxylic acid ester to a primary alcohol, which is then activated (e.g., as a mesylate) for subsequent nucleophilic substitution with a piperazine derivative. This mirrors the reactivity of the hydroxyl group in this compound. The secondary amine on the cyclohexane ring is then typically acylated to form the final dimethylurea moiety of Cariprazine.

This case study demonstrates that while a specific building block like this compound may not always be the direct starting material, the synthetic logic and the strategic value of its bifunctional scaffold are highly relevant in the construction of complex drug molecules. The ability to independently functionalize an amine and a hydroxyl group separated by a flexible alkyl chain is a powerful strategy in medicinal chemistry.

Conclusion

This compound is a versatile and valuable building block in drug discovery. Its bifunctional nature, with a reactive secondary amine and a primary alcohol, provides medicinal chemists with a flexible platform for synthesizing diverse libraries of compounds. The protocols outlined in this guide provide a starting point for the strategic incorporation of this scaffold into novel drug candidates. The enduring presence of the piperidine moiety in a wide range of therapeutics, including modern antipsychotics, underscores the continued importance of building blocks like this compound in the quest for new and improved medicines.[2][14]

References

  • Bhosle, S. D., Itage, S. V., Gangapuram, B., Eppa, G., Bhosale, R. S., & Yadav, J. S. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 493-507.
  • (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE (EP 3845523 A1).
  • (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Yoshida, M., et al. (2012). Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one. Chemical & Pharmaceutical Bulletin, 60(9), 1093-1095.
  • (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Journal of Chemical Health Risks, 14(4), 421-432.
  • Chemistry LibreTexts. (2021). 22. The Fischer Esterification.
  • Wikipedia. (n.d.). Piperidine.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • Google Patents. (n.d.). CN114181202A - Preparation method of brexpiprazole.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists.
  • Google Patents. (n.d.). WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine.
  • Google Patents. (n.d.). CN104829602A - Brexpiprazole preparation method.
  • Google Patents. (n.d.). CN105461704A - Preparing method for brexpiprazole.
  • PubMed. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives.
  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • ResearchGate. (n.d.). Structures of selected GPR119 agonists under clinical development.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Ether Synthesis.
  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
  • ResearchGate. (2025). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis.
  • PubMed. (1994). Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • PubMed. (n.d.). Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands.
  • SciSpace. (1994). Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone.
  • PubMed Central. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). The Synthesis and Preliminary Pharmacological Evaluation of a Series of Substituted 4′-Phenoxypropyl Analogues of the Atypical Antipsychotic Clozapine.
  • PubMed. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.
  • ResearchGate. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

Sources

Application Notes and Protocols for the Derivatization of 4-Piperidinepropanol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. 4-Piperidinepropanol, a bifunctional molecule featuring a reactive secondary amine within the piperidine ring and a primary hydroxyl group on the propanol side chain, represents a versatile starting point for the synthesis of novel, biologically active compounds. The strategic derivatization of these two functional groups can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and overall shape, thereby enhancing its potency, selectivity, and pharmacokinetic profile for a range of therapeutic targets.[3]

This technical guide provides an in-depth exploration of derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and methods for the characterization and biological evaluation of the resulting derivatives. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to unlock the therapeutic potential of this valuable scaffold.

Derivatization Strategies at the Piperidine Nitrogen: Modulating Core Interactions

The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of a wide variety of substituents that can profoundly influence the molecule's interaction with biological targets. The most common strategies include N-alkylation, N-arylation, and N-acylation.

N-Alkylation and N-Arylation: Expanding the Chemical Space

Introducing alkyl or aryl groups at the nitrogen atom can alter the steric bulk, lipophilicity, and basicity of the piperidine ring, which are critical determinants of pharmacological activity.[4]

A robust and widely used method for N-alkylation involves the reductive amination of an aldehyde or ketone with the secondary amine of this compound. This one-pot reaction is efficient and proceeds under mild conditions.

Experimental Protocol: N-Benzylation of this compound

Objective: To synthesize N-benzyl-4-piperidinepropanol via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-piperidinepropanol.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Anhydrous conditions are crucial to prevent the hydrolysis of STAB and the iminium intermediate.

Diagram: Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve this compound in anhydrous DCM add_aldehyde Add Benzaldehyde start->add_aldehyde stir1 Stir for 30 min add_aldehyde->stir1 add_stab Add STAB portion-wise stir1->add_stab stir2 Stir for 12-16h add_stab->stir2 quench Quench with NaHCO3 (aq) stir2->quench separate Separate Layers quench->separate extract Extract Aqueous Layer with DCM separate->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product N-Benzyl-4-piperidinepropanol purify->product

Caption: Workflow for N-alkylation via reductive amination.

N-Acylation: Introduction of Amide Functionality

The conversion of the piperidine nitrogen to an amide introduces a planar, hydrogen-bond accepting group that can significantly alter the molecule's binding mode and metabolic stability.

Experimental Protocol: N-Benzoylation of this compound

Objective: To synthesize N-benzoyl-4-piperidinepropanol.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Triethylamine (TEA) acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine.

Derivatization Strategies at the Propanol Hydroxyl Group: Tailoring Physicochemical Properties

The primary hydroxyl group of the propanol side chain offers another key handle for derivatization, allowing for the fine-tuning of polarity, solubility, and potential for hydrogen bonding.

Esterification: Enhancing Lipophilicity and Creating Prodrugs

Esterification of the primary alcohol can increase lipophilicity, which may improve membrane permeability. Esters can also serve as prodrugs that are hydrolyzed in vivo to release the active parent alcohol. The Steglich esterification is a mild and efficient method suitable for this transformation.[1][5]

Experimental Protocol: Steglich Esterification with Benzoic Acid

Objective: To synthesize the benzoate ester of this compound.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid

Procedure:

  • To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the formation of the dicyclohexylurea (DCU) precipitate.

  • Filter off the DCU precipitate and wash it with DCM.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the ether solution with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by silica gel chromatography.

Causality Behind Experimental Choices:

  • DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol.[5]

  • DMAP is a highly effective acylation catalyst that accelerates the reaction.[5]

Diagram: Steglich Esterification Mechanism

G cluster_activation Carboxylic Acid Activation cluster_coupling Ester Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Ester Ester Product O_acylisourea->Ester + Alcohol + DMAP (cat.) O_acylisourea->Ester Alcohol This compound DCU DCU Byproduct

Caption: Simplified mechanism of Steglich esterification.

Etherification: Introducing Stable Linkages

The formation of an ether linkage provides a stable, less polar alternative to the hydroxyl group. The Mitsunobu reaction is a powerful method for achieving this transformation with inversion of configuration if a chiral secondary alcohol is used, although for a primary alcohol like in this compound, it is a straightforward conversion.[6][7]

Experimental Protocol: Mitsunobu Reaction with Phenol

Objective: To synthesize the phenyl ether of this compound.

Materials:

  • This compound

  • Phenol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel chromatography to separate the desired ether from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

Causality Behind Experimental Choices:

  • DEAD/DIAD and PPh3 form a phosphonium salt intermediate in situ, which activates the alcohol for nucleophilic attack by the phenol.[8]

  • The reaction is run at low temperature initially to control the exothermic reaction and improve selectivity.

Characterization of Synthesized Derivatives: Ensuring Purity and Structural Integrity

The purity and structural identity of each synthesized derivative must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an excellent method for assessing the purity of the synthesized compounds and for small-scale purification.

Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of a synthesized this compound derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

Time (min)% B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection: 254 nm

Procedure:

  • Prepare a 1 mg/mL stock solution of the sample in methanol.

  • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Inject 10 µL and acquire the chromatogram.

  • Calculate purity based on the peak area percentage.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized derivatives.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. Key diagnostic signals to look for upon derivatization include:

  • N-Alkylation/Arylation: Appearance of new signals corresponding to the introduced alkyl or aryl group and a shift in the signals of the piperidine ring protons.

  • N-Acylation: Appearance of a characteristic amide carbonyl signal in the ¹³C NMR spectrum (around 165-175 ppm) and shifts in the adjacent piperidine proton signals.

  • Esterification: Appearance of an ester carbonyl signal in the ¹³C NMR spectrum (around 170-180 ppm) and a downfield shift of the methylene protons adjacent to the ester oxygen in the ¹H NMR spectrum.

  • Etherification: Disappearance of the alcohol -OH proton signal and the appearance of signals corresponding to the new ether moiety.

Biological Evaluation: Screening for Enhanced Activity

The newly synthesized library of this compound derivatives should be screened in a panel of relevant in vitro assays to identify compounds with enhanced biological activity. The choice of assays will depend on the therapeutic area of interest. Given the broad range of activities reported for piperidine derivatives, a tiered screening approach is often effective.[2]

Primary Screening Assays:

  • Cytotoxicity Assays: The MTT or MTS assay can be used to assess the general cytotoxicity of the compounds against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) to identify potential anticancer agents.[2]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) can be determined against a panel of bacterial and fungal strains to identify compounds with antimicrobial properties.

  • Receptor Binding Assays: Radioligand binding assays can be used to screen for affinity to specific G-protein coupled receptors (GPCRs) or ion channels known to be modulated by piperidine-containing ligands.

Secondary and Mechanistic Assays:

  • Enzyme Inhibition Assays: For compounds showing promise in primary screens, specific enzyme inhibition assays (e.g., kinase assays, protease assays) can elucidate the mechanism of action.

  • Cell-Based Signaling Assays: Western blotting or reporter gene assays can be used to investigate the effect of the compounds on specific signaling pathways.[2]

Conclusion

This compound is a highly versatile scaffold for the development of novel bioactive molecules. The derivatization strategies outlined in this guide provide a roadmap for systematically exploring the chemical space around this core structure. By strategically modifying the secondary amine and primary hydroxyl functionalities, researchers can fine-tune the pharmacological properties of the resulting derivatives to enhance their activity against a wide range of biological targets. Rigorous purification and characterization, coupled with a well-designed biological screening cascade, are essential for identifying lead compounds with therapeutic potential.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • BYJU'S. Mitsunobu Reaction. [Link]
  • JoVE.
  • Wikipedia. Mitsunobu reaction. [Link]
  • Organic Chemistry Portal.
  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]
  • MDPI. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]
  • ACS Publications. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • PubMed.
  • PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
  • PubMed Central.
  • PubMed. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. [Link]
  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
  • ChemRxiv.
  • PubMed Central.
  • ResearchGate. (PDF)
  • PubMed Central. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. [Link]
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
  • PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
  • ResearchGate.
  • ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
  • Organic Chemistry Portal.
  • ACS Publications. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]
  • Royal Society of Chemistry.
  • OperaChem.
  • MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Organic Chemistry Portal.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Master Organic Chemistry.
  • PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • ESA-IPB.
  • Oak Ridge National Laboratory. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. [Link]

Sources

Application Notes & Protocols for the N-Alkylation of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Piperidinepropanol is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive secondary amine on the piperidine ring and a primary alcohol on the propyl side chain, allows for versatile chemical modifications. The N-alkylation of the piperidine nitrogen is a fundamental transformation used to introduce a wide array of substituents. This modification is a key strategy for modulating critical physicochemical properties such as lipophilicity, solubility, and basicity, which in turn influences the pharmacological activity, potency, selectivity, and pharmacokinetic profile of the resulting compounds.[1] N-alkylated piperidine scaffolds are prevalent in numerous classes of pharmaceuticals, including ligands for G-protein coupled receptors (GPCRs) like dopamine and opioid receptors.[2]

This document provides detailed experimental protocols for two robust and widely applicable methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . The causality behind experimental choices, self-validating process controls, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of N-Alkylation

The successful synthesis of N-substituted this compound derivatives hinges on the selection of an appropriate synthetic strategy. The two methods detailed below leverage distinct mechanistic pathways, each offering unique advantages.

Mechanism 1: Direct Alkylation via SN2 Reaction

Direct alkylation is a classic method that involves the reaction of the secondary amine with an electrophilic alkyl halide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3]

  • Acid-Base Neutralization: This initial step forms a hydrohalic acid (e.g., HBr, HCl) byproduct. The acid protonates the basic nitrogen of either the starting material or the product, rendering it non-nucleophilic and halting the reaction. To drive the reaction to completion, a base is required to neutralize this acid as it forms.[4]

A significant challenge with this method is the potential for over-alkylation. The tertiary amine product is often still nucleophilic and can react with a second molecule of the alkyl halide to form a quaternary ammonium salt.[3][5][6] This side reaction can be minimized by the slow addition of the alkylating agent or by using a bulky, non-nucleophilic base.[4][7]

Mechanism 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that largely avoids the issue of over-alkylation.[1][2][6] It is a one-pot reaction that proceeds in two discrete steps:

  • Iminium Ion Formation: The secondary amine (this compound) reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to form a positively charged iminium ion.

  • In-Situ Reduction: A mild and selective reducing agent, added to the same reaction vessel, reduces the iminium ion to the desired tertiary amine.[2]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[2] This selectivity is a key advantage, allowing all reagents to be present in a single pot.

Part 2: Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with Benzyl Bromide

This protocol details the N-benzylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Rationale for Component Selection:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base (K₂CO₃): An inorganic base is used to neutralize the HBr generated during the reaction. It is cost-effective and easily removed during the aqueous work-up. A sterically hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) could also be used.[4]

  • Alkylating Agent (Benzyl Bromide): A reactive alkylating agent that readily participates in SN2 reactions.

ReagentFormulaMW ( g/mol )Amount (1 mmol scale)Equivalents
This compoundC₈H₁₇NO143.23143 mg1.0
Benzyl BromideC₇H₇Br171.04188 mg (0.13 mL)1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.0
Acetonitrile (MeCN), anhydrousCH₃CN41.0510 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous Na₂SO₄ or MgSO₄--As needed-
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (143 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

  • Reagent Addition: Stir the suspension at room temperature and add benzyl bromide (0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 10:1 DCM:MeOH eluent system) until the starting amine spot is consumed (typically 4-8 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to afford the pure 1-benzyl-4-piperidinepropanol.

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A Combine this compound and K₂CO₃ in Flask B Add Anhydrous Acetonitrile A->B C Add Benzyl Bromide & Heat to 60°C B->C D Monitor by TLC (4-8h) C->D E Cool, Filter & Concentrate F Dissolve in EtOAc & Wash with NaHCO₃/Brine E->F G Dry (Na₂SO₄), Filter, & Concentrate F->G H Purify via Column Chromatography G->H I I H->I Pure Product D->E

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol describes the N-ethylation of this compound using acetaldehyde as the carbonyl source and sodium triacetoxyborohydride (STAB) as the reducing agent.

Rationale for Component Selection:

  • Solvent (DCM): Anhydrous dichloromethane is a common solvent for reductive amination, as it effectively dissolves the reactants and is unreactive towards the reducing agent.

  • Carbonyl Source (Acetaldehyde): The aldehyde reacts with the secondary amine to form the key iminium ion intermediate.

  • Reducing Agent (STAB): As discussed, STAB is mild and selective for the iminium ion, preventing premature reduction of the aldehyde and allowing for a one-pot procedure.[2]

ReagentFormulaMW ( g/mol )Amount (1 mmol scale)Equivalents
This compoundC₈H₁₇NO143.23143 mg1.0
AcetaldehydeC₂H₄O44.0553 mg (0.07 mL)1.2
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94318 mg1.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9310 mL-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous Na₂SO₄ or MgSO₄--As needed-
  • Reaction Setup: To a stirred solution of this compound (143 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a 50 mL round-bottom flask at room temperature, add acetaldehyde (0.07 mL, 1.2 mmol).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 DCM:MeOH) or LC-MS to confirm the consumption of the starting material.

  • Work-up - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-ethyl-4-piperidinepropanol.

G cluster_setup One-Pot Reaction cluster_workup Work-up & Purification A Combine this compound & Acetaldehyde in DCM B Stir for 30-60 min (Iminium Formation) A->B C Add STAB Portion-wise & Stir Overnight B->C D Monitor by TLC (12-16h) C->D E Quench with NaHCO₃ F Extract with DCM E->F G Wash, Dry (Na₂SO₄), & Concentrate F->G H Purify via Column Chromatography G->H I I H->I Pure Product D->E

Caption: Workflow for N-Alkylation via Reductive Amination.

Part 3: Comparative Data & Troubleshooting

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Mechanism SN2 Nucleophilic SubstitutionIminium Formation & In-Situ Reduction
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO) or Ketones
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., STAB)
Primary Side Reaction Over-alkylation (Quaternary Salt)[6]-
Substrate Scope Good for primary and some secondary halidesBroad; excellent for diverse aldehydes/ketones
Reaction Conditions Often requires heatingTypically room temperature
Typical Yield 45-85%70-95%
Key Advantage Utilizes readily available alkyl halidesHigh selectivity, minimal side products[1]
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield (Both Protocols) - Inactive reagents- Wet/impure solvents or reagents- Incorrect stoichiometry- Use freshly opened or purified reagents and anhydrous solvents.- Verify the quality of the starting material.- Re-check all calculations and measurements.
Starting Material Remains (Protocol 1) - Insufficient base or base is too weak- Alkylating agent is unreactive (e.g., alkyl chloride)- Insufficient reaction time or temperature- Increase equivalents of base or use a stronger base.- Add catalytic potassium iodide (KI) to facilitate in-situ conversion of R-Cl/R-Br to the more reactive R-I.[8]- Increase reaction time and/or temperature.
Starting Material Remains (Protocol 2) - Incomplete iminium ion formation- Deactivated reducing agent (STAB is moisture-sensitive)- Increase the initial stirring time before adding STAB.- Use freshly opened STAB and ensure anhydrous conditions.- Add a small amount of acetic acid to catalyze iminium formation if necessary.
Over-alkylation Observed (Protocol 1) - Product amine is more nucleophilic than starting amine[6]- Alkylating agent added too quickly- Use slow, controlled addition of the alkylating agent via a syringe pump.- Ensure the starting amine is always in excess relative to the alkylating agent at any given time.[7]
Difficult Purification - Close polarity of starting material and product- Presence of multiple side products- Optimize the gradient for column chromatography (try different solvent systems).- Consider an acidic aqueous wash during work-up to remove any unreacted amine starting material.

References

  • Ch22: Alkylation of Amines.Chemistry LibreTexts.[Link]
  • Amine alkyl
  • Alkylation of Amines (Sucks!).Master Organic Chemistry.[Link]
  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing.White Rose eTheses Online.[Link]
  • N-alkyl-piperidine DERIVATIVES.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Design and Synthesis of Antimicrobial Active New Molecular Entities of N-Substituted Pipradol Derivatives.
  • New 4 - substituted piperidines.
  • Procedure for N-alkylation of Piperidine?
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.Organic Chemistry Portal.[Link]
  • Catalytic reductive N-alkylation of amines using carboxylic acids.Royal Society of Chemistry.[Link]
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.MDPI.[Link]
  • Catalyst- and Solvent-Free Efficient Access to N-Alkylated Amines via Reductive Amination using HBPin.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.YouTube.[Link]
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
  • What are the best methods for Piperidine purification alternatives to distillation?
  • Piperidine, 1-ethyl-.Organic Syntheses.[Link]
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • The Regioselective 3-Alkylation of Piperidine.ODU Digital Commons.[Link]
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Preparation of Piperidines, Part 1: Substituted
  • Difficulties with N-Alkylations using alkyl bromides.Reddit.[Link]
  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile.PubMed.[Link]
  • Ethyl iodide.SciSpace.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Piperidinepropanol (also known as 4-(3-Hydroxypropyl)piperidine). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of a suitable pyridine precursor.[1] The typical starting material is 4-Pyridinepropanol or a related derivative like 3-(4-pyridyl)propionic acid.[2] This approach is favored due to its high atom economy, reducing a pyridine ring directly to a piperidine ring with hydrogen gas.[1]

Q2: How do I select the optimal catalyst for the hydrogenation of the pyridine ring?

Catalyst selection is critical for achieving high yield and selectivity. The choice depends on the specific substrate and desired reaction conditions (temperature, pressure).

  • Platinum (Pt) and Rhodium (Rh) Catalysts: These are generally more active for pyridine ring saturation than palladium.[3] Platinum(IV) oxide (PtO2, Adams' catalyst) and Rhodium on Carbon (Rh/C) are excellent choices.[2][4] Rhodium, in particular, often allows for hydrogenation under milder conditions, which can be crucial for preventing side reactions.[4][5]

  • Palladium (Pd) Catalysts: While widely used in hydrogenation, Palladium on Carbon (Pd/C) can sometimes be less effective for complete pyridine reduction or may require harsher conditions. However, its performance can be enhanced. Pearlman's catalyst (Pd(OH)2/C) is known to be more active than standard Pd/C for certain reductions.[6]

  • Nickel (Ni) Catalysts: Raney Nickel is a cost-effective option but typically requires higher temperatures and pressures and must be handled with care due to its pyrophoric nature when dry.[7]

Q3: What are the recommended solvents and additives for this reaction?

The choice of solvent is crucial as it can influence catalyst activity and reaction pathway.

  • Protic Solvents: Polar protic solvents like methanol, ethanol, or acetic acid are commonly used.[6]

  • Acidic Additives: The hydrogenation of pyridines is often accelerated under acidic conditions. The protonation of the pyridine nitrogen makes the ring more susceptible to reduction.[8][9] Therefore, using acetic acid as a solvent or adding a strong acid like hydrochloric acid (HCl) can significantly improve reaction rates and completeness.[2] A literature preparation using Platinum(IV) oxide specifies the use of methanol with hydrochloric acid.[2]

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to address specific problems you may encounter during the synthesis.

Problem 1: Low or Stagnant Conversion of Starting Material

You've set up the reaction, but TLC or GC-MS analysis shows a significant amount of unreacted 4-pyridinepropanol even after an extended period.

  • Cause A: Catalyst Inactivity or Poisoning

    • The Science: Heterogeneous catalysts rely on active surface sites. These sites can be blocked ("poisoned") by impurities like sulfur or certain nitrogen compounds, or the catalyst can deactivate through improper handling and storage (e.g., oxidation).[6][7][10]

    • Solution:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier to rule out deactivation from storage.[6][11]

      • Ensure Substrate Purity: Purify the starting 4-pyridinepropanol if its purity is questionable. Impurities can act as potent catalyst poisons.

      • Inert Handling: Handle catalysts under an inert atmosphere (Nitrogen or Argon) as much as possible, especially pyrophoric catalysts like Raney Nickel.[7] For catalysts like Pd/C, ensure the reaction flask is thoroughly purged with an inert gas before adding the catalyst and solvent.[12]

  • Cause B: Insufficient Hydrogen Pressure or Delivery

    • The Science: The reaction rate is directly influenced by the concentration of hydrogen available at the catalyst surface. Poor mixing or low pressure limits this availability.

    • Solution:

      • Vigorous Agitation: Ensure the reaction mixture is stirred vigorously. This is crucial for the efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to the solid catalyst surface.[6][7]

      • Verify Pressure: If using a pressurized system (e.g., a Parr shaker), ensure the vessel is properly sealed and holding pressure.[6] For balloon hydrogenation, ensure a positive pressure is maintained and consider periodically refreshing the hydrogen balloon.[11]

  • Cause C: Reaction Conditions are Too Mild

    • The Science: Pyridine ring hydrogenation has a significant activation energy barrier. Insufficient thermal energy or pressure may lead to a sluggish reaction.

    • Solution:

      • Increase Temperature: Gently warming the reaction can increase the rate, but this must be done cautiously to avoid side reactions.[6]

      • Increase Hydrogen Pressure: If feasible and safe, increasing the hydrogen pressure can dramatically accelerate the reaction.[11]

      • Consider a More Active Catalyst: If mild conditions are a necessity, switch to a more active catalyst system, such as Rh/C or PtO2.[4]

Problem 2: Formation of Impurities and Side Products

The reaction proceeds, but you observe significant byproducts, complicating purification and lowering the yield of this compound.

  • Impurity A: Incompletely Hydrogenated Intermediates (Tetrahydropyridines)

    • The Science: The reduction of pyridine to piperidine is a stepwise process.[13] If the reaction is stopped prematurely or conditions are not forcing enough, stable intermediates like 1,2,3,6-tetrahydropyridine derivatives may be present.

    • Solution: Increase reaction time, catalyst loading, or hydrogen pressure to drive the reaction to completion. Monitor the reaction by GC-MS to ensure the full disappearance of both starting material and intermediates.

  • Impurity B: Products of Hydrogenolysis

    • The Science: Hydrogenolysis is the cleavage of a C-X bond by hydrogen. While less common for a robust C-O bond in an alcohol, overly aggressive conditions (high temperature, aggressive catalyst) could potentially lead to cleavage of the side chain.

    • Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Rhodium-based catalysts are often effective under milder conditions than other metals, minimizing this risk.[4]

Visualized Workflow & Data

To better assist your experimental design, the following diagrams and tables summarize key information.

General Synthesis Workflow

The diagram below illustrates the primary synthetic transformation from the pyridine precursor to the final piperidine product.

G cluster_start Starting Material cluster_process Reaction cluster_product Product cluster_conditions Key Parameters start 4-Pyridinepropanol reaction Catalytic Hydrogenation (H₂, Catalyst) start->reaction product This compound reaction->product catalyst Catalyst (PtO₂, Rh/C, etc.) catalyst->reaction solvent Solvent (MeOH, EtOH, AcOH) solvent->reaction pressure H₂ Pressure (1-50 bar) pressure->reaction temp Temperature (25-80 °C) temp->reaction

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Logic

Use this flowchart to diagnose and resolve low-yield experiments.

Caption: Decision tree for troubleshooting low yield in synthesis.

Table 1: Comparison of Common Catalytic Systems
CatalystTypical Loading (mol%)PressureTemperature (°C)SolventKey Advantages & Considerations
PtO₂ (Adams') 1 - 5Low to Medium25 - 50MeOH, AcOHHighly active, often effective at room temperature.[2]
Rh/C (5%) 0.5 - 5Low to Medium25 - 60TFE, AlcoholsExcellent activity under mild conditions, good functional group tolerance.[4]
Pd/C (10%) 5 - 10Medium to High40 - 80EtOH, EtOAcWidely available, but may require more forcing conditions for pyridines.[7]
Pd(OH)₂/C (20%) 5 - 10Medium25 - 60Alcohols, AcOHMore active than Pd/C; good for stubborn reductions.[6]
Raney® Ni 10 - 20 (w/w)High50 - 100EtOHCost-effective but requires higher temp/pressure and careful handling.[7]

Exemplary Experimental Protocol

This protocol is a representative example for the hydrogenation of 4-Pyridinepropanol. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • 4-Pyridinepropanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.05 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 15% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen (H₂) gas supply

Procedure:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 4-Pyridinepropanol (e.g., 10.0 g).[2]

  • Solvent Addition: Add methanol (e.g., 110 mL) and concentrated HCl (e.g., 18 mL) to dissolve the starting material.[2]

  • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Platinum(IV) oxide catalyst.[2]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., low pressure, ~8 kPa as per one literature source, or 3-4 bar for more general lab setups) or maintain a positive pressure with a hydrogen-filled balloon.[2][7]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed (typically 24-48 hours).[2]

  • Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7] Wash the Celite pad with a small amount of methanol.

  • Work-up (Isolation):

    • Combine the filtrate and washings and remove the solvent under reduced pressure.[2]

    • Dissolve the resulting residue in a 15% aqueous NaOH solution until the pH is strongly basic.[2]

    • Extract the aqueous layer multiple times with dichloromethane.[2]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation if necessary.[14]

References

  • Benchchem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • ChemicalBook. (2025). piperidine-4-propanol | 7037-49-2.
  • Minteer, S. D., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health (PMC).
  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry.
  • Kattel, S., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress.
  • (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
  • Donohoe, T. J., et al. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health (PMC).
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC.
  • Wikipedia. (n.d.). Pyridine.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. YouTube.

Sources

Technical Support Center: Troubleshooting Common Problems in 4-Piperidinepropanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidinepropanol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the integrity and success of your synthesis.

Section 1: N-Alkylation and Related Side Reactions

The N-alkylation of the piperidine nitrogen is a frequent transformation involving this compound. While seemingly straightforward, this reaction is often plagued by side products and incomplete conversions.

Question 1: My N-alkylation of this compound is showing low yield and the formation of a significant amount of a polar, water-soluble byproduct. What is likely happening?

Answer: The most probable cause is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the desired N-alkylated product, a tertiary amine, reacts further with the alkylating agent. This side reaction is especially prevalent if an excess of the alkylating agent is used or if the reaction is run for an extended period.[1]

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[2] This maintains a low concentration of the alkylating agent at any given time, favoring the mono-alkylation of the more nucleophilic secondary amine (starting material) over the tertiary amine (product).

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Stop the reaction as soon as the starting material is consumed to prevent further reaction.

  • Choice of Base: If a base is used to scavenge the acid byproduct (e.g., from an alkyl halide), use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate.[2] Strong, unhindered bases can promote side reactions.

Workflow for Minimizing Over-alkylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Outcome Start This compound + Solvent + Base Slow_Addition Slow Addition (Syringe Pump) Start->Slow_Addition Alkylating_Agent Alkylating Agent (1.0 eq) Alkylating_Agent->Slow_Addition Monitoring Monitor by TLC/GC/LC-MS Slow_Addition->Monitoring Desired_Product Desired N-Alkylated Product Monitoring->Desired_Product Starting Material Consumed Side_Product Quaternary Salt (Minimized) Monitoring->Side_Product Over-reaction

Caption: Workflow for minimizing over-alkylation in N-alkylation reactions.

Question 2: I am attempting a reaction at the hydroxyl group of this compound, but I am observing N-alkylation as a major side product. How can I improve the selectivity?

Answer: The nitrogen of the piperidine ring is generally more nucleophilic than the hydroxyl group. To achieve selectivity for reactions at the hydroxyl group (e.g., esterification, etherification), the nitrogen atom must be "protected" to temporarily reduce its reactivity.

Troubleshooting Protocol:

  • Nitrogen Protection: Introduce a protecting group on the piperidine nitrogen. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups temporarily convert the amine into a less nucleophilic carbamate.

  • Reaction at the Hydroxyl Group: Once the nitrogen is protected, proceed with the desired reaction at the hydroxyl group.

  • Deprotection: After the reaction at the hydroxyl group is complete, remove the protecting group to regenerate the free amine.

Protecting GroupProtection ConditionsDeprotection Conditions
Boc (Boc)₂O, base (e.g., Et₃N, NaOH), solvent (e.g., CH₂Cl₂, THF)Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane)
Cbz Cbz-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., H₂O/dioxane)Catalytic hydrogenation (e.g., H₂, Pd/C)

Section 2: Catalyst-Related Issues in Hydrogenation and Cross-Coupling Reactions

This compound or its precursors are often involved in reactions utilizing transition metal catalysts, such as hydrogenation or cross-coupling reactions. Catalyst deactivation is a common pitfall in these processes.

Question 3: My hydrogenation reaction to produce this compound is sluggish and stalls before completion. What could be the issue?

Answer: This is a classic case of product inhibition, also known as catalyst poisoning.[4] The piperidine nitrogen in the product can coordinate strongly to the active sites of the metal catalyst (e.g., Pd, Pt, Rh), preventing the substrate from binding and reacting.[4]

Troubleshooting Protocol:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can compensate for the poisoned active sites and drive the reaction to completion.[4]

  • Optimize Reaction Conditions: Increasing the hydrogen pressure and/or reaction temperature can sometimes overcome the inhibition.

  • Use a Fresh Catalyst: Ensure the catalyst is of high quality and has been stored properly. Older or improperly stored catalysts may have reduced activity.

  • Ligand Screening (for homogeneous catalysis): In cross-coupling reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can sometimes enhance catalyst stability and prevent deactivation by N-heterocyclic products.[4]

Logical Relationship of Catalyst Poisoning:

Substrate Substrate Catalyst Active Catalyst Site Substrate->Catalyst Binds to Product This compound (Product) Catalyst->Product Produces Poisoned_Catalyst Poisoned Catalyst Site Product->Catalyst Binds strongly to (Poisoning) Slowdown Reaction Slows/ Stalls Poisoned_Catalyst->Slowdown

Caption: The cycle of catalyst poisoning by the piperidine product.

Section 3: Purification and Analytical Challenges

Even with a successful reaction, isolating and purifying this compound and its derivatives can present challenges.

Question 4: My purified this compound is a pale yellow liquid, not colorless. How can I remove the color?

Answer: A yellow tint often indicates the presence of trace impurities, possibly from oxidation or side reactions.[5]

Troubleshooting Protocol:

  • Activated Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethanol) and add a small amount of activated charcoal. Stir for 30-60 minutes at room temperature, then filter through a pad of Celite to remove the charcoal. The solvent can then be removed under reduced pressure.[5]

  • Vacuum Distillation: For thermally stable derivatives, vacuum distillation is a highly effective method for removing colored, non-volatile impurities.[3][5]

Question 5: I am observing significant peak tailing during HPLC analysis of my this compound derivative. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like piperidines is a common issue in reverse-phase HPLC.[5] It is caused by the interaction of the basic nitrogen with acidic residual silanol groups on the surface of the silica-based column packing.[5]

Troubleshooting Protocol:

  • Mobile Phase Modification: Add a basic modifier to your mobile phase to "mask" the silanol groups. A common and effective additive is 0.1% triethylamine (TEA) or 0.1% formic acid (which protonates the amine and can improve peak shape).[5]

  • Use a Base-Deactivated Column: Employ an HPLC column specifically designed for the analysis of basic compounds. These columns have been "end-capped" to minimize the number of free silanol groups.

Section 4: Potential Side Reactions of the Propanol Moiety

Question 6: Under acidic and heated conditions, I am observing an unexpected, less polar byproduct in my this compound reaction. What could this be?

Answer: The propanol side chain can undergo acid-catalyzed dehydration to form an alkene.[6][7] This is more likely to occur at elevated temperatures in the presence of a strong acid.

Troubleshooting Protocol:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and strong, non-volatile acids if dehydration is not the desired outcome.

  • Choice of Acid: If an acid is required, consider using a milder or volatile acid that can be easily removed.

  • Reaction Monitoring: Monitor for the formation of the less polar byproduct by TLC or GC.

Dehydration Pathway:

Start This compound Protonation Protonation of -OH (with H+) Start->Protonation Water_Loss Loss of H2O Protonation->Water_Loss Carbocation Carbocation Intermediate Water_Loss->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product Alkene Byproduct Deprotonation->Product

Caption: Acid-catalyzed dehydration of the propanol side chain.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Optimization of three- and four-component reactions for polysubstituted piperidines: application to the synthesis and preliminary biological screening of a prototype library - PubMed.
  • N alkylation at sp 3 Carbon Reagent Guide.
  • What are the factors for catalysts desactivation? - ResearchGate.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
  • Dehydration reactions in polyfunctional natural products - RSC Publishing.
  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology.
  • THE DEHYDRATION OF PROPAN-2-OL - Chemguide.
  • Amination and dehydration of 1,3-propanediol by hydrogen transfer: Reactions of a bio-renewable platform chemical - ResearchGate.
  • D. The Dehydration of Propan-2-ol - Chemistry LibreTexts.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Piperidinepropanol (CAS: 7037-49-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical piperidine intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Foundational Synthesis Strategy

Q1: What is the most robust and commonly employed method for synthesizing this compound?

The most reliable and scalable method for preparing this compound is the catalytic hydrogenation of 4-Pyridinepropanol.[1][2] This reaction involves the complete saturation of the aromatic pyridine ring to yield the corresponding piperidine ring. The transformation is highly efficient but requires careful control of several parameters to ensure high yield and purity.

The overall transformation is as follows:

Below is a generalized workflow for this synthetic approach.

cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Stage A Charge Reactor: - 4-Pyridinepropanol - Solvent (e.g., Methanol) - Acid (optional, e.g., HCl) B Add Catalyst (e.g., PtO2, Pd/C) A->B C Pressurize with H2 Gas B->C D Heat & Stir (Monitor Progress via TLC/GC) C->D E Depressurize & Purge with N2 D->E F Filter to Remove Catalyst E->F G Remove Solvent (Reduced Pressure) F->G H Basify with NaOH/K2CO3 G->H I Extract with Organic Solvent (e.g., DCM, EtOAc) H->I J Dry Organic Phase (e.g., Na2SO4) I->J K Concentrate Organic Phase J->K L Vacuum Distillation or Recrystallization K->L M Pure this compound L->M

Caption: General workflow for the synthesis of this compound.

Section 2: Optimizing Key Reaction Parameters

The success of the hydrogenation hinges on the interplay between the catalyst, solvent, pressure, and temperature. Understanding these variables is key to optimizing the reaction for yield, purity, and efficiency.

Q2: How do I select the appropriate catalyst, and what is the typical loading?

Catalyst selection is paramount for achieving complete reduction of the pyridine ring. The most common catalysts for this transformation are platinum, palladium, and rhodium-based.

Causality: The pyridine ring is aromatic and electron-deficient, making it relatively resistant to reduction compared to other aromatic systems like benzene. Heterogeneous catalysts like Platinum(IV) oxide (Adam's catalyst) and Palladium on carbon (Pd/C) are highly effective because they provide a surface for the adsorption of both the pyridine ring and hydrogen, facilitating the transfer of hydrogen atoms.[3][4] Platinum catalysts are often more active for this transformation than palladium catalysts.

CatalystTypical Loading (w/w)Pressure/TempAdvantagesDisadvantages
Platinum(IV) Oxide (PtO₂) 5-10 mol%Low-High / RT-80°CHighly active, effective under mild conditions.[1][3]Higher cost than Pd/C.
Palladium on Carbon (Pd/C) 5-10% w/wModerate-High / 50-100°CCost-effective, widely available, good for scale-up.May require higher pressure/temperature than PtO₂.[3]
Rhodium on Carbon (Rh/C) 5% w/wModerate-High / 50-100°CVery effective for heteroaromatic reduction.High cost.

Expert Insight: For laboratory-scale synthesis where activity is prioritized, PtO₂ is an excellent choice.[1] For larger-scale preparations where cost is a significant factor, optimizing the reaction with 10% Pd/C under slightly more forcing conditions is a common industrial strategy.

Q3: What is the role of acid in the reaction medium, and is it always necessary?

Adding a strong acid, such as hydrochloric acid (HCl) or acetic acid, is a common technique to accelerate the hydrogenation of pyridines.[1][3]

Causality: The acid protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. This protonation disrupts the aromaticity and makes the ring more susceptible to reduction by the catalyst.[3] Reactions performed in acidic media often proceed faster and at lower temperatures and pressures than those under neutral conditions.

Trustworthiness: While acid catalysis improves reaction kinetics, it necessitates an additional neutralization step during the workup. The crude product will exist as a hydrochloride salt, which is typically water-soluble. A base (e.g., NaOH, K₂CO₃) must be added to deprotonate the piperidine nitrogen, rendering the product soluble in organic solvents for extraction.[1] This is a self-validating system: if your product is not extracting into the organic phase, it is likely still in its salt form.

Q4: What are the optimal solvent, temperature, and hydrogen pressure conditions?

These three parameters are highly interdependent.

  • Solvents: Protic solvents like methanol, ethanol, and acetic acid are preferred. Methanol is a common choice due to its ability to dissolve the starting material and the resulting piperidine salt (if acid is used).[1]

  • Temperature & Pressure: Complete saturation of the pyridine ring can be challenging and may require elevated temperatures (70-100°C) and pressures (50-100 bar).[3] However, with a highly active catalyst like PtO₂ in an acidic medium, the reaction can sometimes be achieved under low hydrogen pressure (e.g., a balloon or ~8 kPa) over a longer period.[1]

    • High Pressure (e.g., 80 bar): Favors complete saturation and can reduce reaction times significantly. This is often the preferred method in industrial settings using hydrogenation reactors.[3]

    • Low Pressure (e.g., 1-5 bar): Can be effective, especially with PtO₂, but may lead to incomplete conversion or the formation of partially hydrogenated tetrahydropyridine intermediates.[3]

ParameterRecommended RangeRationale & Expert Insight
Solvent Methanol, EthanolExcellent solvency for starting material and intermediates. Avoid aprotic solvents which are less effective.
Temperature 25 - 80 °CStart at room temperature. If the reaction is sluggish, gently warming to 50-70°C can significantly increase the rate.[3]
H₂ Pressure 30 - 80 barHigher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction and minimizing side products.[3]
Q5: How should I monitor the reaction progress effectively?

Monitoring the reaction is crucial to avoid over- or under-running the synthesis.

  • Thin Layer Chromatography (TLC): The most straightforward method. The product, this compound, is significantly more polar than the starting material, 4-Pyridinepropanol. Use a mobile phase like Dichloromethane/Methanol/Ammonia (50:10:1) to get good separation. The product will have a much lower Rf value.[1]

  • Gas Chromatography (GC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and the formation of the product.

  • ¹H NMR Spectroscopy: Disappearance of the aromatic proton signals (typically δ 7.0-8.5 ppm) from 4-Pyridinepropanol is a definitive indicator of complete ring saturation.

Section 3: Troubleshooting Guide

Even with an optimized protocol, issues can arise. This section addresses the most common problems encountered during the synthesis.

Q6: My reaction is stalled or has stopped before completion. What are the likely causes and how can I fix it?

An incomplete reaction is the most common issue. The cause can usually be diagnosed and rectified systematically.

Start Problem: Incomplete Reaction (TLC/GC shows starting material) Q1 Is the H2 supply adequate and the system leak-free? Start->Q1 Fix1 Solution: Refill H2 tank, check all fittings for leaks, then continue reaction. Q1->Fix1 No Q2 Is the catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No Fix2 Cause: Catalyst may be old, poisoned, or deactivated. Solution: Filter the reaction mixture (under inert atmosphere) and add a fresh batch of catalyst. Q2->Fix2 No Q3 Are reaction conditions (Pressure/Temp) sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Fix3 Solution: Increase H2 pressure to >50 bar. Increase temperature to 50-70°C. Extend reaction time. Q3->Fix3 No End If issues persist, consider alternative catalyst (e.g., switch from Pd/C to PtO2). Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for an incomplete hydrogenation reaction.

Expert Insight: Catalyst poisoning is a frequent culprit. Sulfur-containing compounds, strong coordinating ligands, or even residual impurities from previous reactions can deactivate the catalyst surface. Always use high-purity starting materials and solvents.

Q7: I'm observing byproducts. What are they and how can I minimize them?

The most likely byproduct is a partially hydrogenated intermediate, such as 4-(3-hydroxypropyl)-1,2,3,6-tetrahydropyridine. This occurs when the reduction stalls before the final double bond in the ring is saturated.

Minimization Strategy:

  • Increase Hydrogen Pressure: This increases the availability of hydrogen at the catalyst surface, driving the reaction to completion.[3]

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can help overcome difficult reductions.

  • Extend Reaction Time: Ensure the reaction is allowed to run until all intermediates are consumed.

Q8: My isolated product is a yellow or brown oil/solid instead of a white solid. How can I decolorize it?

This discoloration is typically due to slight air oxidation of the basic piperidine nitrogen, forming colored impurities.[5]

Purification Protocol: Activated Charcoal Treatment [5]

  • Dissolve the discolored this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add a small amount of activated charcoal (typically 1-2% w/w).

  • Stir the slurry at room temperature for 30-60 minutes.

  • Filter the mixture through a pad of Celite® or fine filter paper to completely remove the charcoal.

  • Remove the solvent under reduced pressure.

  • Proceed with final purification (vacuum distillation or recrystallization).

Trustworthiness: This method is highly effective for removing colored impurities. The final product should be a white to off-white solid. The melting point of pure this compound is reported to be 58-60 °C, which can be used as a purity check.[1]

Section 4: Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[1]

Materials and Reagents:

  • 4-Pyridinepropanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.08 eq)

  • Methanol (11 mL per gram of starting material)

  • 32% Hydrochloric Acid (1.8 mL per gram of starting material)

  • 15% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogenation apparatus (e.g., Parr shaker or similar pressure vessel)

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-Pyridinepropanol (e.g., 10.0 g, 72.89 mmol) in methanol (110 mL).

  • Acidification: Carefully add 32% hydrochloric acid (18 mL) to the solution under argon or nitrogen.

  • Catalyst Addition: Add Platinum(IV) oxide (1.45 g, 6.4 mmol). Seal the vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel with hydrogen (the original literature uses low pressure, but 50 bar is recommended for efficiency) and stir the mixture vigorously.

  • Monitoring: The reaction can be monitored by taking small aliquots (after careful depressurization and purging) and analyzing by TLC. The reaction may take anywhere from 8 to 48 hours depending on the pressure and temperature.[1]

  • Workup - Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Remove the catalyst by vacuum filtration through a pad of Celite®.

  • Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Workup - Neutralization & Extraction: Dissolve the oily residue in 15% aqueous NaOH solution (80 mL) to reach a pH > 12. Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).

  • Drying and Isolation: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Final Product: The resulting product should be a white crystalline solid upon complete solvent removal, with a yield typically exceeding 95%.[1]

References

  • Pipzine Chemicals. (n.d.). 4-Pyridinepropanol Supplier & Manufacturer in China.
  • YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE.
  • U.S. EPA. (n.d.). This compound - Substance Details.
  • Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
  • DTIC. (n.d.). Piperidine Synthesis.

Sources

Technical Support Center: Synthesis of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Piperidinepropanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this compound, offering practical, field-tested solutions in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic hydrogenation of 4-pyridinepropanol is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in the hydrogenation of pyridine derivatives are a common challenge. The aromaticity of the pyridine ring necessitates potent catalytic systems and carefully controlled conditions. Several factors can contribute to diminished yields.

Primary Causes and Troubleshooting Strategies:

  • Incomplete Reaction: The hydrogenation of the pyridine ring is a demanding reduction. Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete conversion.

    • Troubleshooting:

      • Catalyst Loading: For catalysts like Platinum(IV) oxide (PtO₂), ensure a sufficient catalyst loading, typically around 5-10 mol%.

      • Hydrogen Pressure: While atmospheric pressure can work, elevated pressures (e.g., 50-80 bar) often significantly improve reaction rates and completeness.[1]

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. Hydrogen uptake cessation is also a good indicator.

      • Solvent Choice: Acidic solvents like glacial acetic acid can "activate" the pyridine ring by forming a pyridinium salt, which is more readily reduced.[2][3]

  • Catalyst Poisoning: The nitrogen atoms in both the starting material (4-pyridinepropanol) and the product (this compound) can act as Lewis bases and bind strongly to the active sites of the metal catalyst, leading to deactivation.[4]

    • Troubleshooting:

      • Acidic Medium: Performing the reaction in an acidic solvent like acetic acid can mitigate this by protonating the nitrogen, reducing its inhibitory effect.[5]

      • Catalyst Choice: Rhodium-based catalysts, such as Rh₂O₃, have shown high efficacy and can be less susceptible to poisoning under certain conditions.[4]

  • Side Reactions: The primary side reaction is often the formation of partially hydrogenated intermediates, such as tetrahydropyridine derivatives.

    • Troubleshooting:

      • Reaction Conditions: More forcing conditions (higher pressure, temperature, and/or longer reaction times) can help drive the reaction to the fully saturated piperidine product.[1]

Summary of Recommended Starting Conditions for Yield Optimization:

ParameterRecommended RangeRationale
Catalyst PtO₂ (Adams' catalyst), 5-10 mol%Effective for pyridine hydrogenation.[2][3]
Solvent Glacial Acetic AcidActivates the pyridine ring, improving reduction efficiency.[2][3]
H₂ Pressure 50-80 barEnsures sufficient hydrogen availability for complete reduction.[1]
Temperature Room Temperature to 60°CBalances reaction rate with potential for side reactions.
Monitoring TLC, GC-MS, Hydrogen UptakeConfirms reaction completion and helps identify issues.
Q2: I'm observing a persistent yellow or brown color in my purified this compound. What causes this and how can I remove it?

A2: Discoloration in piperidine derivatives often points to the presence of oxidized impurities or residual starting materials. The basic nature of the piperidine nitrogen makes it susceptible to air oxidation over time, forming colored byproducts.

Troubleshooting Strategies for Decolorization:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude this compound in a suitable solvent (e.g., ethanol or methanol).

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Stir the mixture at room temperature for 30-60 minutes.

      • Filter the mixture through a pad of Celite® to remove the charcoal.

      • Remove the solvent under reduced pressure.

  • Vacuum Distillation: This is an excellent technique for separating the desired product from non-volatile colored impurities and any remaining starting material. Given the relatively high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal decomposition.

Q3: My reaction seems to be complete by TLC, but after workup, I have a mixture of my product and unreacted 4-pyridinepropanol. How can I efficiently separate these?

A3: The significant difference in basicity between the aromatic pyridine starting material and the aliphatic piperidine product provides a straightforward method for separation via acid-base extraction.

Separation Workflow:

start Crude Mixture in Organic Solvent (e.g., DCM) wash Wash with dilute HCl (aq) start->wash separate1 Separate Layers wash->separate1 org_layer1 Organic Layer: Neutral/Weakly Basic Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Piperidinepropanol-HCl Salt (and some Pyridinepropanol-HCl) separate1->aq_layer1 Aqueous basify Basify with NaOH (aq) to pH > 12 aq_layer1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 org_layer2 Organic Layer: Purified this compound separate2->org_layer2 Organic aq_layer2 Aqueous Layer: Residual Salts separate2->aq_layer2 Aqueous dry Dry (Na₂SO₄), Filter, Concentrate org_layer2->dry final_product Pure this compound dry->final_product

Caption: Acid-base extraction workflow for purification.

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic this compound will be protonated and preferentially extracted into the aqueous layer. The less basic 4-pyridinepropanol will largely remain in the organic layer.

  • Separate the aqueous layer and carefully basify it with a strong base (e.g., 2M NaOH) to a pH greater than 12. This deprotonates the piperidinium salt, regenerating the free base.

  • Extract the now basic aqueous layer multiple times with an organic solvent to recover the purified this compound.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q4: Could the 3-hydroxypropyl side chain react under the hydrogenation conditions? Am I at risk of forming 4-propylpiperidine?

A4: This is a valid concern. The hydrogenolysis (cleavage) of a C-O bond is a known side reaction in catalytic hydrogenation, which in this case would lead to the formation of 4-propylpiperidine. However, the hydroxyl group in this compound is a primary alcohol and is generally stable under the conditions typically used for pyridine ring reduction.

Factors Influencing Hydrogenolysis:

  • Catalyst: Some catalysts are more prone to causing hydrogenolysis than others. Palladium on carbon (Pd/C) can sometimes be more aggressive in this regard, especially at higher temperatures. Platinum-based catalysts like PtO₂ are generally a good choice to minimize this side reaction.

  • Temperature and Pressure: Higher temperatures and pressures can increase the likelihood of hydrogenolysis.

  • Acidic Conditions: While acidic conditions are beneficial for the ring reduction, very strong acidity combined with high temperatures could potentially promote dehydration of the alcohol followed by reduction of the resulting alkene.

Mitigation Strategies:

  • Use a Milder Catalyst: PtO₂ is often preferred over Pd/C when sensitive functional groups are present.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40°C).[4]

  • Control Acidity: Use a moderate amount of acetic acid; avoid strong, non-coordinating acids.

Analytical Verification: The presence of 4-propylpiperidine can be checked by GC-MS analysis of the crude product. Its molecular weight (127.24 g/mol ) is lower than that of this compound (143.23 g/mol ), making it easily distinguishable.

Reaction Pathway Visualization:

cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction start 4-Pyridinepropanol intermediate Partially Hydrogenated Intermediates start->intermediate + H₂ / Catalyst product This compound intermediate->product + H₂ / Catalyst side_product 4-Propylpiperidine product->side_product Hydrogenolysis (C-O Cleavage)

Caption: Desired vs. potential side reaction pathways.

References

  • Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(10), 1528-1543.
  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 436-441. [Link]
  • Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
  • Google Patents. (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. CN111606842A.
  • Google Patents. (1944).
  • Google Patents. (1985).
  • PubChem. (n.d.).
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–787.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 65039. [Link]

Sources

stability issues of 4-Piperidinepropanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidinepropanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and a deeper understanding of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature between 2–8 °C.[1] It is crucial to keep the container tightly sealed in a dry, well-ventilated area, away from heat, ignition sources, and direct light.[2] For long-term storage, using an amber glass bottle is recommended to minimize light exposure.

Q2: Is this compound sensitive to pH changes?

A2: Yes, compounds containing a piperidine ring can exhibit pH-dependent stability.[3][4] While specific hydrolysis data for this compound is not extensively published, it is advisable to assume sensitivity to both acidic and alkaline conditions, which can catalyze degradation. For optimal stability in solution, it is recommended to maintain a pH close to neutral unless the experimental protocol requires otherwise.

Q3: Can I expose this compound to air during my experiments?

A3: Prolonged exposure to air should be minimized. The piperidine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides and other degradation products.[5] The presence of atmospheric oxygen, especially in combination with light or metal catalysts, can accelerate degradation.[6][7]

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[2] Contact with such agents can lead to rapid and potentially hazardous reactions. It is also advisable to avoid strong acids and bases unless they are a controlled part of the reaction.

Troubleshooting Guide: Investigating Unexpected Experimental Results

Encountering unexpected results, such as low yield or the appearance of unknown peaks in your analytical data, can often be attributed to the degradation of this compound. This guide provides a systematic approach to troubleshooting these stability-related issues.

Issue 1: Appearance of Impurity Peaks in Chromatographic Analysis (HPLC, LC-MS)

If you observe unexpected peaks in your chromatogram, it is highly probable that this compound has degraded.

Step-by-Step Troubleshooting Protocol:

  • Analyze Control Sample: Re-analyze a freshly prepared sample of this compound from a properly stored stock. This will help confirm if the degradation is happening during your experimental procedure or if the stock material has been compromised.

  • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is recommended.[8][9] This involves intentionally subjecting the compound to stressful conditions to generate and identify potential degradation products.

    • Acid/Base Hydrolysis: Treat separate solutions of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Heat a solid sample and a solution of this compound at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose a solid sample and a solution of this compound to a controlled light source (e.g., UV lamp).

  • Analyze Stressed Samples: Analyze the samples from the forced degradation study using a stability-indicating method, typically HPLC with a UV or mass spectrometry detector.[5][8] This will help you identify the retention times of the degradation products.

  • Compare and Identify: Compare the chromatograms of your experimental samples with those from the forced degradation study to identify the nature of the impurities.

Diagram of Troubleshooting Workflow for Unexpected Peaks:

G start Unexpected Peaks in Chromatogram fresh_sample Analyze Freshly Prepared Control Sample start->fresh_sample degradation_source Degradation Present in Control? fresh_sample->degradation_source stock_issue Stock Material Compromised degradation_source->stock_issue Yes experimental_issue Degradation Occurring During Experiment degradation_source->experimental_issue No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) experimental_issue->forced_degradation analyze_stressed Analyze Stressed Samples (HPLC, LC-MS) forced_degradation->analyze_stressed compare Compare Experimental and Stressed Sample Chromatograms analyze_stressed->compare identify Identify Degradation Products and Pathway compare->identify

Caption: Troubleshooting workflow for identifying the source of impurities.

Issue 2: Low Reaction Yield or Incomplete Reaction

If your reaction is not proceeding as expected, the degradation of this compound under the reaction conditions could be the cause.

Troubleshooting Considerations:

  • Reaction Temperature: High temperatures can lead to thermal degradation. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • pH of Reaction Mixture: Extreme pH values can cause hydrolysis. If your reaction can tolerate it, try buffering the reaction mixture to a more neutral pH.

  • Presence of Oxidizing Agents: If your reaction involves reagents that could act as oxidizing agents, this could be a source of degradation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Metal Catalysts: Certain metal ions, especially copper, can catalyze the oxidation of piperidine-containing compounds.[6] If your reaction uses a metal catalyst, ensure that it is not promoting the degradation of your starting material.

Summary of Stability under Different Conditions

The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of piperidine-containing compounds.

ConditionStressorExpected Stability of this compoundPotential Degradation Products
Hydrolytic Acidic (e.g., 0.1 M HCl)LabileRing-opening products, salts
Neutral (e.g., water)Generally stableMinimal degradation
Alkaline (e.g., 0.1 M NaOH)LabileRing-opening products, elimination products
Oxidative Hydrogen Peroxide (3%)UnstableN-oxide, ring-opened products
Air (long-term exposure)Potentially unstableN-oxide
Thermal Elevated Temperature (e.g., >70°C)Potentially unstableDehydration products, ring-opening products
Photolytic UV LightPotentially unstablePhotodegradation products

Potential Degradation Pathway: Oxidation

A common degradation pathway for piperidine-containing compounds is oxidation at the nitrogen atom. The following diagram illustrates a plausible oxidative degradation pathway for this compound.

G parent This compound oxidizing_agent [O] (e.g., H₂O₂, Air) n_oxide This compound N-oxide parent->n_oxide Oxidation oxidizing_agent->n_oxide further_degradation Further Degradation (e.g., Ring Opening) n_oxide->further_degradation Harsh Conditions

Caption: Plausible oxidative degradation pathway of this compound.

By understanding the potential stability issues of this compound and employing systematic troubleshooting, researchers can ensure the reliability and accuracy of their experimental outcomes.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 119-128.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 457-466.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • Sharma, M. K., & Murugesan, M. (2023). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research, 12(4), 229-234.
  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2021). ACS Omega, 6(25), 16379–16391.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015).
  • Benchchem. (n.d.). In-Depth Technical Guide to 1-Piperidinepropanol (CAS 104-58-5).
  • Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A, 128(16), 3465–3479.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. (2001). Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557.
  • Forced degradation of fentanyl: Identification and analysis of impurities and degradants. (2013). Journal of Pharmaceutical and Biomedical Analysis, 84, 216-225.
  • Analysing Impurities and Degradation Products. (2023).
  • Forced degradation and impurity profiling. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. (2004). Biochemistry, 43(44), 14046-14055.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2013). Journal of Chemistry, 2013, 1-10.
  • LGC Standards. (n.d.). Buy Online CAS Number 104-58-5 - TRC - 1-Piperidinepropanol.
  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). Pharmaceutics, 14(7), 1334.
  • The stability of polyaniline in strongly alkaline or acidic aqueous media. (2009).
  • LGC Standards. (n.d.). Buy Online CAS Number 104-58-5 - TRC - 1-Piperidinepropanol.

Sources

Technical Support Center: 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Piperidinepropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. As a bifunctional molecule containing both a secondary amine within a piperidine ring and a primary alcohol, its stability can be a critical factor in experimental success. This guide provides in-depth, field-proven insights into its potential degradation pathways and offers practical troubleshooting advice to ensure the integrity of your results.

Understanding the Stability of this compound

This compound is a robust molecule, but like all complex organic compounds, it is susceptible to degradation under specific environmental conditions. The primary sites of vulnerability are the nucleophilic secondary amine within the piperidine ring and, to a lesser extent, the terminal hydroxyl group. Understanding these liabilities is the first step in designing stable formulations and robust experimental protocols. The most common degradation pathways are initiated by exposure to oxidative, thermal, and photolytic stress.

Forced degradation studies are an indispensable tool for identifying potential degradants and establishing the intrinsic stability of a molecule. These studies intentionally stress the compound under harsh conditions to predict what might happen over a long-term stability program and to develop stability-indicating analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments with this compound.

Q1: My quantitative analysis of this compound shows a decreasing peak area over time, even in a seemingly stable solution. What's happening?

A1: A time-dependent loss of your main compound peak strongly suggests degradation. This compound, while generally stable, can degrade under common laboratory conditions. The piperidine ring's secondary amine is a likely candidate for oxidative degradation, even from dissolved atmospheric oxygen over extended periods. To confirm this, you should re-evaluate your storage and handling procedures. Ensure solutions are blanketed with an inert gas (like nitrogen or argon) and stored in tightly sealed containers at recommended temperatures, protected from light.

Q2: What are the most probable degradation pathways for this compound that I should be aware of?

A2: Based on its chemical structure, the following degradation pathways are the most likely:

  • Oxidation: The secondary amine is the most reactive site. It can be oxidized to form various products, most commonly the corresponding N-oxide. In more aggressive oxidative conditions or in the presence of certain catalysts, ring-opening reactions can occur. The primary alcohol can also be oxidized to an aldehyde and subsequently to a carboxylic acid, though this typically requires stronger oxidizing conditions.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate degradation. While piperidine rings are relatively stable, prolonged exposure to heat, especially in the presence of catalysts or impurities, can lead to complex decomposition reactions, potentially involving ring cleavage.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions. These reactions often proceed through free-radical mechanisms, which can lead to a variety of unpredictable degradation products. It is crucial to store both the solid compound and its solutions in amber vials or otherwise protected from light.

cluster_main This compound Degradation cluster_products Potential Degradation Products Main This compound Oxidation N-Oxide Aldehyde/Carboxylic Acid Ring-Opened Products Main->Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Thermal Ring Cleavage Products Polymerization Main->Thermal Thermal Stress (High Temp.) Photo Radical Adducts Complex Mixtures Main->Photo Photolytic Stress (UV/Visible Light) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in H₂O/ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base ox Oxidation (e.g., 3% H₂O₂) prep->ox therm Thermal (e.g., 80°C) prep->therm photo Photolytic (ICH Q1B Light Exposure) prep->photo quench Quench/Neutralize (If applicable) acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze via Stability- Indicating Method (LC-MS) quench->analyze compare Compare to Control (Unstressed Sample) analyze->compare identify Identify Degradants compare->identify

removing unreacted starting materials from 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Piperidinepropanol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block in high purity. We will move beyond simple procedural lists to explore the chemical principles behind each purification strategy, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: At-a-Glance Physical Properties for Purification Strategy

A successful purification strategy begins with a clear understanding of the physical properties of the target compound relative to its potential impurities. This compound is a bifunctional molecule, containing both a basic secondary amine and a polar primary alcohol. This duality governs its behavior in different purification schemes. The most common unreacted starting material is often piperidine, used either as a precursor or as a reagent.

CompoundMolecular WeightBoiling Point (B.P.)Melting Point (M.P.)Water Solubility
This compound 143.23 g/mol ~233 °C (atm, est.)94-95 °C @ 0.5 mmHg58-60 °C[1]Soluble
Piperidine 85.15 g/mol 106 °C @ 760 mmHg[2]-9 °C[2]Miscible[2]
4-Pyridinepropanol 137.18 g/mol 108-110 °C @ 1 mmHgN/A (Liquid)Soluble

The significant difference in boiling points between this compound and piperidine is a key physical property that can be exploited for separation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: My final product has a strong, unpleasant amine smell. How can I remove the volatile impurity causing this? This is almost certainly due to residual piperidine. Given its much lower boiling point (106 °C) compared to your product, the most definitive method for removal is vacuum distillation .[3][4][5] A simple acid wash will not separate piperidine from this compound, as both are basic and will partition into the aqueous layer together.

Q2: My isolated this compound is a yellow or brown solid/oil, but the literature reports a white solid. What's wrong? Discoloration typically points to the presence of high-molecular-weight oxidation byproducts. The piperidine nitrogen is susceptible to oxidation, especially if the reaction mixture was exposed to air at elevated temperatures.[6][7]

  • For moderate discoloration: Recrystallization is often sufficient to exclude these colored impurities from the crystal lattice.

  • For significant discoloration: A charcoal treatment prior to recrystallization or distillation is highly effective. Activated charcoal has a high surface area that readily adsorbs these colored impurities.[6]

Q3: I'm trying to purify my product using silica gel chromatography, but my compound is streaking badly on the TLC plate and the column is giving poor separation. Why is this happening? This is a classic problem when purifying basic compounds like amines on standard silica gel.[6] The slightly acidic silanol groups (Si-OH) on the surface of the silica strongly and irreversibly bind to the basic piperidine nitrogen. This leads to significant tailing and poor recovery. The solution is to add a competitive base to your mobile phase, typically 0.5-2% triethylamine (TEA) or a dilute solution of ammonia in methanol.[6][8] This "masks" the acidic sites on the silica, allowing your compound to elute cleanly.

Section 3: Troubleshooting & In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Decision Logic for Purification

The choice of purification method depends directly on the nature of the impurities you need to remove. The following flowchart provides a logical decision-making process.

Purification_Logic start Crude Product Analysis impurity_type What is the primary impurity? start->impurity_type volatile Volatile Starting Material (e.g., Piperidine) impurity_type->volatile Smells of piperidine non_basic Non-Basic/Neutral Impurities impurity_type->non_basic From starting materials colored Colored Impurities / Minor Contaminants impurity_type->colored Discolored solid complex Complex Mixture / Isomers impurity_type->complex Multiple spots on TLC method_distill Method: Vacuum Distillation volatile->method_distill method_extract Method: Acid-Base Extraction non_basic->method_extract method_recrystall Method: Recrystallization (+/- Charcoal) colored->method_recrystall method_column Method: Column Chromatography (with TEA) complex->method_column

Caption: Decision tree for selecting the appropriate purification method.

Guide 1: Removing Volatile Starting Materials via Vacuum Distillation

Causality: Vacuum distillation works by reducing the ambient pressure, which in turn lowers the boiling point of liquids.[4][5] This is essential for high-boiling compounds like this compound, as it allows for distillation at temperatures low enough to prevent thermal decomposition.[9] The large gap between the boiling point of piperidine (~106 °C at 760 mmHg) and this compound (~233 °C at 760 mmHg) makes this separation highly efficient.[2]

Experimental Protocol:

  • Drying: If the crude product was subjected to an aqueous workup, ensure it is thoroughly dry. Stir the crude material (dissolved in an organic solvent like DCM) over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Apparatus Setup: Assemble a standard short-path vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum. Use a heating mantle with a magnetic stirrer for even heating.

  • Distillation:

    • Begin stirring and slowly apply vacuum. You may observe some initial bubbling as residual solvent is removed.

    • Once a stable vacuum is achieved (e.g., <1 mmHg), gradually increase the temperature of the heating mantle.

    • A forerun of any low-boiling impurities (like piperidine) may distill first. Collect this in a separate receiving flask.

    • Increase the temperature until the main product begins to distill. Collect the fraction that distills at a constant temperature. For this compound, this should be around 94-95 °C at 0.5 mmHg .

    • Stop the distillation before the distilling flask goes to complete dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to prevent accidental flask implosion.

Guide 2: Removing Non-Basic Impurities via Acid-Base Extraction

Causality: This technique leverages the basicity of the piperidine nitrogen. By washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form its corresponding ammonium salt.[10][11] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or acidic organic impurities remain in the organic layer.[12] The layers can then be separated.

Workflow Diagram:

AcidBaseExtraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Extract start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) funnel Separatory Funnel start->funnel organic_layer_1 Organic Layer: Neutral/Acidic Impurities funnel->organic_layer_1 Top Layer aqueous_layer_1 Aqueous Layer: [Product-H]+Cl- Salt funnel->aqueous_layer_1 Bottom Layer add_acid Add 1M HCl (aq) add_acid->funnel Shake & Vent funnel_2 Separatory Funnel aqueous_layer_1->funnel_2 organic_layer_2 Organic Layer: Pure Product funnel_2->organic_layer_2 Top Layer aqueous_layer_2 Aqueous Layer: Inorganic Salts funnel_2->aqueous_layer_2 Bottom Layer add_base Add 2M NaOH (aq) until pH > 10 add_base->funnel_2 Regenerates Free Amine add_solvent Add Organic Solvent add_solvent->funnel_2 Shake & Vent

Caption: Workflow for acid-base extraction to isolate the amine product.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of 1M HCl to the organic layer, shake again, and combine this second aqueous wash with the first. This ensures complete extraction of your product. Discard the organic layer containing neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is strongly basic (pH > 10, check with pH paper).

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the now-neutral product back into an organic solvent (e.g., DCM, 3x portions).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Guide 3: General Purification and Decolorization via Recrystallization

Causality: Recrystallization purifies solids based on differences in solubility.[13] An ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature.[14] As a saturated hot solution cools slowly, the solubility of the desired compound decreases, forcing it to form a highly ordered, pure crystal lattice. Impurities, being present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").

Experimental Protocol:

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., heptane, ethyl acetate, isopropanol, or mixtures thereof) to find a suitable system. You are looking for a solvent that requires heating to dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[14]

  • Charcoal Treatment (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Remove the charcoal via hot filtration through a pad of Celite.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor without redissolving the product.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry.
  • Reddit. (2024). Amine workup. r/Chempros.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • BevZero. (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Busch Australia. (n.d.). Vacuum Distillation.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • Wikipedia. (n.d.). Vacuum distillation.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?
  • BevZero. (2024). Vacuum Distillation Vs. Traditional Distillation For The Beverage Industry: What's The Difference?
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Alberta. (n.d.). RECRYSTALLISATION.
  • Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Reddit. (2022). Best solvent for FMOC removal. r/Chempros.
  • PubMed. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis-.
  • NIH - PubChem. (n.d.). Piperidine-1-propanol.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Sino-Biochemical Laboratory Co.,Ltd. (n.d.). This compound.HCl.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Thorn-Seshold. (n.d.). Safe and Convenient Procedure for Solvent Purification.
  • PubMed. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.

Sources

Technical Support Center: Optimizing Catalyst Efficiency in 4-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Piperidinepropanol. This guide is designed for researchers, chemists, and drug development professionals engaged in the catalytic hydrogenation of pyridine-based precursors. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize catalyst efficiency, maximize yield, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for hydrogenating 4-pyridinepropanol to this compound?

The choice of catalyst is a critical parameter that dictates the efficiency and success of the hydrogenation. The most direct and atom-economical method for this synthesis is the catalytic hydrogenation of the 4-pyridinepropanol precursor.[1] Several heterogeneous catalysts are effective, with the selection depending on desired reaction conditions (temperature, pressure), cost, and tolerance to functional groups.[2][3]

  • Rhodium-based Catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts are highly active for pyridine ring hydrogenation and often operate under milder conditions (e.g., lower temperatures and pressures) compared to other metals.[2][3] Recent studies have highlighted rhodium(III) oxide (Rh₂O₃) as a particularly robust catalyst for reducing a wide variety of functionalized pyridines at low catalyst loading (0.5 mol%) and mild conditions (40°C, 5 bar H₂).[3]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum oxide (Adam's catalyst) is a classic and powerful catalyst for this transformation, especially when used in acidic media like glacial acetic acid or with hydrochloric acid.[2][4] The acid protonates the pyridine nitrogen, which prevents catalyst poisoning by the product piperidine and activates the ring toward reduction.[5][6]

  • Palladium-based Catalysts (e.g., Pd/C): While highly effective for many hydrogenations, Pd/C can sometimes be less active for pyridine reduction unless specific activating conditions, such as the use of acidic additives, are employed.[1][7] It is, however, an excellent choice when chemoselectivity is needed to avoid reducing other functional groups.[5]

  • Nickel-based Catalysts (e.g., Raney® Ni): Raney Nickel is a cost-effective option, particularly for industrial-scale synthesis. However, it typically requires more forcing conditions, such as higher temperatures and pressures, to achieve high conversion rates.[8]

A comparative analysis is crucial for selecting the optimal catalyst for your specific laboratory or industrial requirements.[8]

Q2: My reaction is sluggish or incomplete. How can I improve the conversion rate?

An incomplete reaction is a common issue, often stemming from catalyst deactivation or suboptimal reaction parameters. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison by strongly coordinating to the metal surface.[1][3]

Here are the primary troubleshooting steps:

  • Introduce an Acidic Additive: This is the most common and effective solution. Adding a stoichiometric amount of an acid (e.g., glacial acetic acid, HCl) protonates the nitrogen lone pair, forming a pyridinium salt.[5][6] This prevents coordination with the catalyst active sites, thereby reducing poisoning and accelerating the reaction. A published synthesis of this compound specifically uses hydrochloric acid with a PtO₂ catalyst to achieve a 98% yield.[4]

  • Increase Hydrogen Pressure: According to Le Chatelier's principle, increasing the concentration of a reactant (H₂) will shift the equilibrium toward the products. Higher hydrogen pressure increases the surface concentration of adsorbed hydrogen on the catalyst, facilitating a higher rate of hydrogenation. Pressures ranging from 5 to 70 bar are commonly reported for this type of reaction.[2][3]

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst degradation. For pyridine hydrogenation, a moderate temperature range of 40-80°C is often optimal when using noble metal catalysts.[3]

  • Increase Catalyst Loading: If partial deactivation is suspected, increasing the catalyst-to-substrate ratio (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active sites to drive the reaction to completion.[5]

Q3: I'm observing byproduct formation. What are the likely side reactions and how can I suppress them?

Byproduct formation lowers the yield and complicates purification. In pyridine hydrogenation, the primary side products arise from incomplete reduction or side-chain reactions.

  • Incomplete Reduction Products: Partially hydrogenated intermediates, such as tetrahydropyridines, can be observed if the reaction is stopped prematurely or if the catalyst is not active enough. Ensuring sufficient reaction time and catalyst activity is key to minimizing these.

  • Dehalogenation: If the pyridine ring contains halogen substituents (Cl, Br), these can be reductively cleaved (hydrogenolysis), especially with palladium catalysts.[3] If preserving a halogen is necessary, catalyst choice is critical.

  • Side-Chain Reduction: While the primary alcohol in 4-pyridinepropanol is generally stable under these conditions, more sensitive functional groups on other substrates (e.g., ketones, nitro groups, alkenes) can be reduced concurrently.[3] Achieving chemoselectivity in such cases requires careful catalyst selection (e.g., Pd/C for nitro group reduction in the presence of a pyridine ring) and milder conditions.[5]

Strategy for High Selectivity: To ensure the reaction proceeds directly from the pyridine to the piperidine without side products, use a highly active and selective catalyst like Rh₂O₃ or PtO₂ under optimized conditions.[3][9] Monitoring the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize piperidine formation while minimizing byproducts.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield is the most frequent problem. Use the following decision tree to identify the root cause.

G Troubleshooting Workflow: Low Product Yield start Start: Low Yield Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst check_h2 2. Verify Hydrogen Supply check_catalyst->check_h2 Is catalyst new & active? sol_catalyst Action: Use fresh catalyst or a different type (e.g., Rh₂O₃, PtO₂) check_catalyst->sol_catalyst No check_poisoning 3. Suspect Catalyst Poisoning check_h2->check_poisoning Is H₂ pressure stable? sol_h2 Action: Check for leaks. Ensure adequate pressure. check_h2->sol_h2 No check_conditions 4. Review Reaction Conditions check_poisoning->check_conditions Is an acid additive present? sol_poisoning Action: Add stoichiometric acid (HCl, Acetic Acid) to protonate pyridine nitrogen. check_poisoning->sol_poisoning No sol_conditions Action: Increase H₂ pressure. Optimize temperature. Increase reaction time. check_conditions->sol_conditions Are conditions suboptimal?

Caption: A systematic workflow for catalyst selection and optimization.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
  • Reddymasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (n.d.). National Center for Biotechnology Information.
  • Stambuli, J. P., et al. (2002). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. (2018). ACS Catalysis.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). Journal of the American Chemical Society.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2018). Catalysis Science & Technology.
  • Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. (1951). The Journal of Organic Chemistry.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. (2024). Princeton University.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI.
  • ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. (1990). ResearchGate.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. (2015). National Center for Biotechnology Information.
  • Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. (2020). Google Patents.
  • Piperidine-4-propanol. (n.d.). Pipzine Chemicals.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). National Center for Biotechnology Information.

Sources

Technical Support Center: Scaling Up 4-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Piperidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your process development and manufacturing campaigns.

Introduction: From Bench to Bulk - The Scale-Up Challenge

The transition from a laboratory-scale synthesis of this compound to industrial production is fraught with challenges that extend beyond simply multiplying reagent quantities.[1][2] Issues such as heat and mass transfer, reaction kinetics, impurity profiles, and process safety demand meticulous attention to ensure a robust, reproducible, and economically viable process.[1][2] This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound, and what are their primary scale-up advantages and disadvantages?

A1: The two most prevalent routes for large-scale synthesis of this compound are the catalytic hydrogenation of 4-pyridinepropanol and the nucleophilic substitution of a piperidine precursor.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsAdvantages for Large-Scale SynthesisDisadvantages for Large-Scale Synthesis
Catalytic Hydrogenation 4-PyridinepropanolH₂ gas, Catalyst (e.g., Pd/C, Pt/C, Rh/C, Raney Nickel)High atom economy; often results in a cleaner product profile.Requires high-pressure and potentially high-temperature equipment; catalyst deactivation and handling can be problematic; potential for runaway reactions.[3][4]
Nucleophilic Substitution Piperidine, 3-chloro-1-propanol (or other 3-halopropanol)Base (e.g., Na₂CO₃, K₂CO₃), optional Phase Transfer Catalyst (PTC)Utilizes readily available, cost-effective reagents and standard reaction vessels; straightforward reaction conditions.[5]The reaction is often exothermic and requires careful temperature control; potential for side reactions like elimination; workup can be extensive.[5]

Q2: My final this compound product is off-color (yellow to brown). What is the likely cause and how can I fix it?

A2: A yellow or brown discoloration in the final product is typically due to the presence of oxidation products.[6] The piperidine nitrogen is susceptible to oxidation, especially when exposed to air over time. To remedy this, you can:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Filter the charcoal and remove the solvent.[6]

  • Vacuum Distillation: This is a highly effective method for removing non-volatile, colored impurities and is a standard final purification step.[6]

To prevent discoloration, it is crucial to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[7]

Q3: During the workup of the nucleophilic substitution reaction, I'm experiencing emulsion issues. What can I do to improve phase separation?

A3: Emulsions during aqueous workup are a common challenge, especially at a larger scale. To mitigate this:

  • Brine Wash: After your initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine).[8][9] The increased ionic strength of the aqueous layer helps to break up emulsions and reduces the solubility of organic materials in the aqueous phase.[8]

  • Solvent Choice: If possible, use a solvent that has a lower tendency to form emulsions.

  • Minimize Agitation: During the wash steps, use gentle mixing instead of vigorous shaking.

  • Addition of Salt: Adding solid sodium chloride directly to the emulsion can sometimes help to break it.

Troubleshooting Guides

Guide 1: Challenges in Catalytic Hydrogenation of 4-Pyridinepropanol

The catalytic hydrogenation of 4-pyridinepropanol is an elegant route to this compound but presents significant scale-up challenges.

Causality: This is often due to catalyst deactivation or insufficient mass transfer of hydrogen.

Troubleshooting Steps:

  • Catalyst Deactivation:

    • Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Common poisons for platinum group metal (PGM) catalysts include sulfur compounds, and even carbon monoxide from the hydrogen source can act as an inhibitor.[10] Ensure the purity of your 4-pyridinepropanol and hydrogen gas.

    • Fouling: The catalyst surface can be blocked by byproducts or tars. A mild regeneration procedure, such as a solvent wash or gentle heating under vacuum, may be effective. For more severe cases, oxidative regeneration followed by reduction might be necessary.[11]

  • Mass Transfer Limitations:

    • Agitation: On a large scale, ensuring efficient mixing of the gas (H₂), liquid (substrate solution), and solid (catalyst) phases is critical.[12] Inadequate agitation can lead to hydrogen starvation at the catalyst surface. Increase the agitation speed, but be mindful of potential mechanical stress on the catalyst particles.

    • Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the reaction medium, thereby improving the mass transfer rate.[3]

    • Temperature: Increasing the temperature generally increases the reaction rate, but it can also lead to increased side reactions and potential catalyst sintering.

Causality: The hydrogenation of the pyridine ring is a highly exothermic process.[13] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat removal less efficient and increasing the risk of a runaway reaction.[12][14][15]

Troubleshooting Steps:

  • Controlled Hydrogen Addition: Implement a controlled flow of hydrogen gas into the reactor. This allows you to directly control the rate of the reaction and, consequently, the rate of heat generation.

  • Cooling Capacity: Ensure your reactor's cooling system is capable of handling the total heat output of the reaction. Perform calorimetric studies at the lab scale to determine the heat of reaction and calculate the required cooling duty for the plant-scale reactor.

  • Semi-batch Operation: Consider adding the 4-pyridinepropanol solution to the reactor containing the catalyst and solvent in a semi-batch manner. This allows for better control over the reaction temperature.[14]

This protocol is designed to be performed in a laboratory-scale autoclave to gather data for safe and efficient scale-up.

  • Reactor Preparation: Charge a 1 L autoclave with 4-pyridinepropanol (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., 5% Pd/C, 2-5 mol%).

  • Inerting: Seal the reactor and purge with nitrogen gas (3 cycles) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Begin stirring and heat the reaction to the target temperature (e.g., 50-80 °C). Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (GC or HPLC).

  • Workup: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by vacuum distillation.

Guide 2: Nucleophilic Substitution Route - Managing Side Reactions and Purification

The reaction of piperidine with 3-chloro-1-propanol is a common and cost-effective method. However, controlling impurities is key to a successful scale-up.[5]

Causality: The product, this compound, still has a nucleophilic secondary amine that can react with another molecule of 3-chloro-1-propanol to form a bis-alkylated tertiary amine impurity.

Troubleshooting Steps:

  • Stoichiometry Control: Use a slight excess of piperidine relative to 3-chloro-1-propanol. This will favor the formation of the desired mono-alkylated product.

  • Slow Addition: Add the 3-chloro-1-propanol slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of double alkylation.[5]

Causality: Piperidine and this compound have relatively close boiling points, making simple distillation challenging for complete separation.

Troubleshooting Steps:

  • Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[1][16] Both piperidine and this compound will be protonated and extracted into the aqueous layer.

  • Basification and Re-extraction: Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12. This will deprotonate both amines.

  • Extraction: Extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the amine products.

  • Purification: The resulting organic solution, now free of inorganic salts, can be dried and concentrated. The final purification is typically achieved by vacuum distillation.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage charge_reactor Charge Reactor: - Piperidine - Na2CO3 - Toluene heat Heat to 80-90°C charge_reactor->heat add_chloro Slowly Add 3-Chloro-1-propanol in Toluene heat->add_chloro reflux Reflux at 100-110°C (8-12 hours) add_chloro->reflux cool Cool to Room Temp. reflux->cool filter_salts Filter Inorganic Salts cool->filter_salts wash_organic Wash Organic Phase (Water/Brine) filter_salts->wash_organic dry_organic Dry Organic Phase (Anhydrous Na2SO4) wash_organic->dry_organic filter_drying Filter Drying Agent dry_organic->filter_drying solvent_removal Solvent Removal (Reduced Pressure) filter_drying->solvent_removal vac_distill Vacuum Distillation solvent_removal->vac_distill final_product Pure this compound vac_distill->final_product G cluster_phases Two-Phase System organic_phase Organic Phase (Toluene) - Piperidine - 3-Chloro-1-propanol reaction_site Reaction: Piperidine + 3-Chloro-1-propanol -> this compound organic_phase->reaction_site 3. Base promotes reaction solid_phase Solid Phase - Na2CO3 ptc PTC (Q+X-) solid_phase->ptc 1. PTC extracts carbonate anion ptc_carbonate Q+CO3^2- ptc_carbonate->organic_phase 2. Carbonate anion enters organic phase reaction_site->ptc 4. PTC returns to solid phase

Caption: Mechanism of Phase Transfer Catalysis in Nucleophilic Substitution.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol. BenchChem.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Pori, M., & Toubes-Rodrigo, M. (2024).
  • Organic Syntheses. Dithieno[3,2-b:2',3'-d]Thiophene.
  • Nature. (2025).
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • PubMed Central. (n.d.).
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Pyridinepropanol 96.
  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • ResearchGate. (2025).
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • News-Medical.net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • Journal of the American Chemical Society. (n.d.).
  • ThalesNano. (n.d.).
  • ResearchGate. (2025).
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Journal of Pharmaceutical Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • UW-Madison Chemistry. (2016).
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed Central. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Catalysis Science & Technology. (n.d.).
  • Pharmaeli. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • IJRPR. (n.d.). Impurities in Pharmaceutical Substances.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013). Impurity Profile: A Pharmaceutical Overview.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis.
  • MDPI. (2022).
  • ResearchGate. (2025). (PDF)

Sources

Technical Support Center: Spectroscopic Analysis of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 4-Piperidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the integrity and accuracy of your experimental results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. However, its spectra can sometimes be complex or present unexpected features. This section addresses common issues encountered during ¹H and ¹³C NMR analysis.

Frequently Asked Questions (FAQs) - NMR Analysis

Q1: My hydroxyl (-OH) proton peak is broad and its chemical shift is not where I expected it. Why is this happening and how can I confirm its identity?

A1: The chemical shift and appearance of the hydroxyl proton are highly variable due to several factors:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding significantly affects the deshielding of the -OH proton. This is dependent on concentration, temperature, and the solvent used.

  • Proton Exchange: The hydroxyl proton is labile and can undergo rapid exchange with other acidic protons in the sample, such as trace amounts of water.[1] This rapid exchange often leads to a broad signal and can average out spin-spin coupling to adjacent protons.[1][2]

  • Solvent Effects: The choice of NMR solvent can dramatically influence the chemical shift of the -OH proton.[3][4][5]

Troubleshooting Protocol: The D₂O Shake

To definitively identify the -OH peak, a "D₂O shake" experiment is the standard procedure.[2]

  • Acquire the initial ¹H NMR spectrum of your this compound sample.

  • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The peak corresponding to the -OH proton will disappear or significantly diminish in intensity. This is because the hydroxyl proton exchanges with deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

Q2: The multiplicity of the protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) is not a clear triplet as I would expect from coupling to the adjacent methylene group. What could be the cause?

A2: While you would typically expect the -CH₂-OH protons to be a triplet due to coupling with the neighboring -CH₂- group, the labile nature of the -OH proton can complicate this. If the rate of proton exchange of the hydroxyl group is slow on the NMR timescale, you may observe coupling between the -OH proton and the adjacent -CH₂- protons, leading to a more complex splitting pattern (e.g., a doublet of triplets). Conversely, rapid exchange decouples the -OH proton, resulting in a clean triplet for the -CH₂-OH signal.[1][2]

Troubleshooting Steps:

  • Ensure a Dry Sample: Traces of acid or base can catalyze proton exchange. Ensure your sample and NMR solvent are as dry as possible to slow down this exchange.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can slow the rate of exchange, potentially resolving the coupling.

  • Solvent Choice: Using a non-protic, aprotic solvent like DMSO-d₆ can help to slow down proton exchange and reveal the coupling between the -OH and the adjacent -CH₂-.

Q3: I'm seeing unexpected peaks in my spectrum that don't seem to belong to this compound. What are the likely sources?

A3: Extraneous peaks in an NMR spectrum commonly arise from:

  • Residual Solvents: Small amounts of solvents used in the synthesis or purification of your sample (e.g., diethyl ether, ethyl acetate, hexanes) are a frequent cause.

  • Water: A peak from residual water in the NMR solvent is very common. Its chemical shift is highly dependent on the solvent and temperature.[6]

  • Impurities from Synthesis: Starting materials or by-products from the synthesis of this compound may be present. For example, if prepared from a piperidine derivative, you might see residual starting material.[7][8]

  • Degradation Products: Although generally stable, piperidine-containing compounds can undergo degradation under certain conditions, such as oxidation or thermal stress.[9][10]

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying unknown peaks in NMR spectra.

Expected ¹H and ¹³C NMR Data for this compound

The following table summarizes the expected chemical shifts for this compound. Note that these are approximate values and can vary based on the solvent and other experimental conditions.

¹H NMR Approx. Chemical Shift (ppm) Multiplicity Integration
-OH1.0 - 5.0Broad Singlet1H
-CH₂-OH~3.6Triplet2H
Piperidine H (axial & equatorial)1.4 - 3.0Multiplets11H
-CH₂-CH₂-OH~1.6Multiplet2H
-CH₂-CH₂-piperidine~1.4Multiplet2H
¹³C NMR Approx. Chemical Shift (ppm)
-CH₂-OH50 - 65
Piperidine C adjacent to N45 - 60
Other Piperidine C20 - 40
Propyl Chain C20 - 40

Section 2: Infrared (IR) Spectroscopy Troubleshooting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features are the hydroxyl and amine groups, as well as the alkyl C-H stretches.

Frequently Asked Questions (FAQs) - IR Analysis

Q1: The O-H stretching band in my IR spectrum is very broad. Is this normal?

A1: Yes, a broad O-H stretching band is characteristic of alcohols in the condensed phase (liquid or solid). The broadness is due to the variation in the strength of intermolecular hydrogen bonding. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is a clear indication of an O-H group.

Q2: I am having trouble distinguishing the N-H stretch from the O-H stretch. How can I tell them apart?

A2: this compound is a secondary amine, so you should observe an N-H stretch. Typically, N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region and are usually sharper and weaker than the broad O-H band. In the case of this compound, the N-H stretch may be obscured by the much broader O-H band. If your sample is in solution, dilution with a non-polar solvent can sometimes help to sharpen the O-H band and resolve the N-H stretch.

Q3: What are the key diagnostic peaks I should look for in the IR spectrum of this compound?

A3: The following table highlights the key vibrational modes to confirm the structure of this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-HStretching3200 - 3600Strong, Broad
N-HStretching3200 - 3500Medium to Weak, Sharper (may be obscured)
C-H (sp³)Stretching2800 - 3000Strong to Medium
C-OStretching1000 - 1260Strong
C-NStretching1020 - 1250Medium to Weak

Section 3: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Frequently Asked Questions (FAQs) - MS Analysis

Q1: I am not seeing a clear molecular ion (M⁺) peak in my mass spectrum. Is this a problem?

A1: For some aliphatic amines and alcohols, the molecular ion peak can be weak or even absent in electron ionization (EI) mass spectrometry.[11][12] This is because the molecular ion is often unstable and readily undergoes fragmentation.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If you are using EI, consider switching to a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the protonated molecule ([M+H]⁺) or an adduct ion.[13]

  • Check for the Nitrogen Rule: this compound has one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11][14] For C₈H₁₇NO, the molecular weight is approximately 143 g/mol .[15][16][17] Look for a peak at m/z 143 (for M⁺) or 144 (for [M+H]⁺).

Q2: What are the expected major fragmentation pathways for this compound in mass spectrometry?

A2: The fragmentation of this compound is primarily driven by the presence of the nitrogen and oxygen atoms.

Key Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[11][14] Cleavage of the C-C bond adjacent to the nitrogen atom within the ring is highly favorable, leading to the formation of a stable iminium ion. The loss of an ethyl group from the ring or cleavage at the C2-C3 or C5-C6 bond can lead to characteristic fragments.

  • Loss of Water: Alcohols can undergo dehydration, resulting in a peak at [M-18]⁺.[14]

  • Ring Opening/Fission: The piperidine ring can open and subsequently fragment, leading to a series of smaller ions.[12][18]

Expected Fragmentation Diagram:

G M [C₈H₁₇NO]⁺˙ m/z = 143 F1 [M - H₂O]⁺˙ m/z = 125 M->F1 - H₂O F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 α-cleavage (loss of C₃H₇O˙) F3 [C₆H₁₂N]⁺ m/z = 98 M->F3 α-cleavage (ring opening)

Caption: Common fragmentation pathways for this compound.

References

  • JoVE. (2023). Mass Spectrometry of Amines.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2913–2921.
  • Chemistry Stack Exchange. (2014). Alcohol irregularities in Hydrogen NMR.
  • Fately, W. G., Carlson, G. L., & Dickson, F. E. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem.
  • Reddit. (2014). O Chem: Interpreting 'HNMR for an Alcohol. r/chemhelp.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • OpenOChem Learn. (n.d.). Alcohols.
  • Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. SRS.
  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • National Institute of Standards and Technology. (n.d.). piperidine-1-propanol. NIST WebBook.
  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation.
  • ResearchGate. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • American Chemical Society. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Freeman, S. K. (2007). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

Sources

minimizing byproduct formation with 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Piperidinepropanol

A Guide to Minimizing Byproduct Formation in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. By understanding the underlying chemical principles, you can significantly enhance reaction selectivity, improve yield, and simplify downstream purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct classes in reactions with this compound?

When using this compound, a bifunctional molecule containing both a secondary amine and a primary alcohol, two main classes of byproducts can arise depending on the reaction type.

  • N-Alkylation Reactions: The most common side reaction is over-alkylation , leading to the formation of a quaternary ammonium salt.[1][2] This occurs when the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Reactions Targeting the Piperidine Nitrogen: The primary alcohol can compete as a nucleophile, leading to O-alkylation and the formation of ether byproducts. This is especially prevalent under conditions that favor alkoxide formation.

  • Acid-Catalyzed or High-Temperature Reactions: Dehydration of the propanol side chain can occur, leading to the formation of an alkene byproduct.[3]

Q2: My N-alkylation reaction is producing a significant amount of a highly polar, water-soluble byproduct. How can I prevent this?

This is a classic case of over-alkylation, resulting in a quaternary ammonium salt. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[2]

Core Problem: The desired N-alkylated this compound reacts again with the alkylating agent.

G cluster_main Desired N-Alkylation (SN2) cluster_side Side Reaction: Over-Alkylation P This compound (Secondary Amine) Product Desired Product (Tertiary Amine) P->Product + R-X (Base) RX1 Alkylating Agent (R-X) Product_node Desired Product (Tertiary Amine) QuatSalt Quaternary Ammonium Salt (Byproduct) Product_node->QuatSalt + R-X (Excess) RX2 Alkylating Agent (R-X)

Caption: Competing pathways in N-alkylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with a 1:1 to 1:1.1 ratio of amine to alkylating agent. A large excess of the amine can also be used to favor mono-alkylation.[2][4]

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent relative to the amine is crucial. Use a syringe pump to add the alkylating agent dropwise over several hours.[1][5] This ensures that the agent is more likely to react with the starting secondary amine, which is in higher concentration, rather than the tertiary amine product.

  • Choice of Base and Solvent:

    • Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[5] This base is effective at scavenging the acid byproduct (HX) without competing as a nucleophile. Common inorganic bases like K₂CO₃ can also be effective, often used in polar aprotic solvents like DMF or acetonitrile.[5]

    • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[6][7]

  • Consider Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination is an excellent method that completely avoids over-alkylation.[8] This involves reacting this compound with an aldehyde or ketone to form an iminium ion in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

ParameterRecommendation for Minimizing Quaternary SaltRationale
Stoichiometry Use amine:alkylating agent ratio of 1:1.05.Prevents excess alkylating agent from reacting with the product.[1]
Addition Method Slow, dropwise addition of alkylating agent via syringe pump.Maintains a high concentration of starting amine relative to the product.[5]
Base N,N-Diisopropylethylamine (DIPEA) or K₂CO₃.Scavenges acid without acting as a competing nucleophile.[5]
Alternative Method Reductive Amination with an aldehyde/ketone and NaBH(OAc)₃.The mechanism does not support over-alkylation.[8]
Q3: During an N-alkylation, I'm observing an impurity with a similar mass to my desired product, suggesting O-alkylation has occurred. How can I achieve better chemoselectivity for the nitrogen?

The hydroxyl group of the propanol side chain can be deprotonated and act as a nucleophile, leading to the formation of an ether byproduct. Achieving N-selectivity over O-selectivity depends on carefully tuning reaction conditions to favor the nucleophilicity of the amine.[9][10]

Troubleshooting Strategies:

  • Leverage Basicity Differences: The piperidine nitrogen (pKa of conjugate acid ~11) is generally more basic and nucleophilic than the primary alcohol (pKa ~16-17). Using a base that is strong enough to deprotonate the ammonium salt formed during the reaction but not strong enough to significantly deprotonate the alcohol can favor N-alkylation. Bases like K₂CO₃ or DIPEA are often suitable.[5]

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of N vs. O.[10] Protic solvents can solvate the amine through hydrogen bonding, potentially reducing its nucleophilicity. Aprotic solvents like DMF or DMSO are often preferred.

  • Protecting Group Strategy: The most robust method to ensure absolute N-selectivity is to temporarily protect the hydroxyl group.[11][12] This strategy involves adding a protecting group to the alcohol, performing the N-alkylation, and then removing the protecting group.

Recommended Protocol: Alcohol Protection with a Silyl Ether

A tert-butyldimethylsilyl (TBDMS) group is an excellent choice as it is stable under the basic conditions of N-alkylation but can be easily removed later under acidic conditions or with a fluoride source.[13]

G Start This compound Step1 Step 1: Protection + TBDMS-Cl, Imidazole in DMF Start->Step1 Protected O-TBDMS Protected Intermediate Step1->Protected Step2 Step 2: N-Alkylation + R-X, Base in ACN Protected->Step2 Alkylated N-Alkyl, O-TBDMS Intermediate Step2->Alkylated Step3 Step 3: Deprotection + TBAF or HCl in THF Alkylated->Step3 Final Final N-Alkylated Product (High Purity) Step3->Final

Caption: Workflow for a protecting group strategy.

  • Step 1: Protection

    • Dissolve this compound (1 eq.) and imidazole (1.5 eq.) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify the silyl ether intermediate, typically by column chromatography.

  • Step 2: N-Alkylation

    • Use the purified O-TBDMS protected intermediate in your standard N-alkylation protocol (e.g., with an alkyl halide and DIPEA in acetonitrile).[5]

  • Step 3: Deprotection

    • Dissolve the N-alkylated, O-protected intermediate in tetrahydrofuran (THF).

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) or an acid like HCl.

    • Stir at room temperature until the silyl ether is cleaved (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify to yield the final, clean product.

Q4: I'm running my reaction at an elevated temperature and see an impurity corresponding to the loss of water. How can I avoid this?

This byproduct is likely the result of an acid-catalyzed dehydration of the primary alcohol, forming an alkene.[3] This is more common in the presence of strong acids and at higher temperatures.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Screen temperatures starting from room temperature and increasing in 20 °C increments to find the optimal balance between reaction rate and byproduct formation.

  • Neutralize Acid: Ensure that any acid generated during the reaction is effectively neutralized by a base. If your reaction conditions are acidic, consider if a different synthetic route is possible under neutral or basic conditions.

  • Choice of Acid: If an acid catalyst is required, use the mildest acid possible that achieves the desired transformation. For example, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to p-toluenesulfonic acid (pTSA) for certain reactions like acetal formation.[13]

Quick Troubleshooting Guide

Observation / Issue Potential Cause Recommended Action(s)
A new, highly polar spot/peak appears in TLC/LC-MS.Over-alkylation (Quaternary Salt Formation)1. Reduce alkylating agent to ~1.05 eq. 2. Add alkylating agent slowly via syringe pump.[1][5] 3. Switch to reductive amination.[8]
An impurity with a mass of (Product - 18) is observed.Dehydration of the alcohol side chain.1. Lower the reaction temperature. 2. Ensure any acid is fully quenched with a suitable base.[3]
Impurity with a similar polarity to the desired product.O-Alkylation of the alcohol.1. Use a protecting group (e.g., TBDMS) for the alcohol.[11][13] 2. Optimize base and solvent to favor N-selectivity.[10]
Low conversion, significant starting material remains.Insufficient reactivity or base incompatibility .1. Screen different solvents (e.g., ACN, DMF, DMSO).[7] 2. Try a stronger base (e.g., NaH), but be mindful of O-alkylation. 3. Increase temperature cautiously, monitoring for dehydration.

References

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]
  • Alcohol Protecting Groups. University of Guelph. [Link]
  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]
  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
  • Selective mono-N-alkylation of 3-amino alcohols via chel
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health (NIH). [Link]
  • ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions.
  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. [Link]
  • AQA A-level Chemistry - AMINES - Part 3. YouTube. [Link]
  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). [Link]
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]
  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • Reduction of quarternary ammonium salts with lithium triethylborohydride. Convenient method for the demethylation of substituted trimethylammonium salts.
  • Procedure for N-alkylation of Piperidine?
  • Catalytic Dehydration of Isopropanol to Propylene. MDPI. [Link]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
  • dehydration of propan-2-ol to give propene. Chemguide. [Link]
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
  • Dehydration of n-propanol and methanol to produce etherified fuel additives. AIMS Press. [Link]

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Piperidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and the stability of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, which is a solid at room temperature, this means that upon exposure to air, it will attract and hold water molecules. This can lead to a range of issues, including an increase in weight, changes in physical appearance from a crystalline solid to a more clumped or even deliquescent (liquid) state, and potential degradation of the compound.[1]

Q2: Why is managing the hygroscopic nature of this compound crucial for my research?

A2: Uncontrolled moisture absorption can significantly impact your experimental outcomes. The primary concerns are:

  • Inaccurate Weighing: If the compound absorbs water while being weighed, the measured mass will be higher than the actual mass of the this compound, leading to errors in concentration calculations for your reactions or assays.

  • Altered Physical Properties: Moisture can cause the powder to cake or clump, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can promote degradation pathways, such as hydrolysis or oxidation, especially for amine-containing compounds, potentially leading to the formation of impurities.[3]

  • Impact on Reaction Kinetics: The presence of water can alter the reaction environment, potentially affecting reaction rates and yields.

Q3: How can I determine the water content of my this compound sample?

A3: Several analytical methods can be used to quantify the water content in a solid sample. The most common and accurate methods are:

  • Karl Fischer Titration: This is the gold standard for water content determination.[4][5][6] It is a highly sensitive and specific method that chemically reacts with water to provide a precise measurement. For solid samples, a Karl Fischer oven may be used to heat the sample and transfer the evaporated water to the titration cell.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[8][9] A weight loss step at a temperature corresponding to the boiling point of water can be used to determine the moisture content. TGA can also help differentiate between surface water and bound water.[8]

  • Loss on Drying (LOD): This is a simpler gravimetric method where the sample is weighed, heated in an oven for a specific time, and then re-weighed.[10] While less specific than Karl Fischer titration (as any volatile component will be lost), it can provide a good estimate of moisture content.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent weighing results for this compound. The compound is absorbing atmospheric moisture during the weighing process.Use a controlled environment for weighing, such as a glove box with low humidity. Alternatively, use the "weighing by difference" technique. Refer to the detailed protocol below.
The this compound powder appears clumped or sticky. The compound has been exposed to humid air during storage or handling.Store the compound in a desiccator over a suitable desiccant. If clumping is severe, the material may need to be dried under vacuum before use, provided it is thermally stable.
Unexpected side products are observed in my reaction. The absorbed water in the this compound may be participating in or catalyzing side reactions.Ensure the this compound is properly dried before use. Consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in transferring the weighed this compound quantitatively. The static nature of the dry powder or the stickiness of the moisture-laden powder is hindering transfer.For dry powder, use an anti-static weighing dish. For sticky powder, consider dissolving the weighed compound in a small amount of an appropriate anhydrous solvent and transferring the solution.

Experimental Protocols

Protocol 1: Weighing Hygroscopic this compound

This protocol details the "weighing by difference" method, which minimizes the exposure of the hygroscopic solid to the atmosphere.

Materials:

  • This compound in a tightly sealed container

  • Spatula

  • Weighing bottle with a ground-glass stopper or a screw-cap vial

  • Analytical balance

  • Reaction vessel

Procedure:

  • Place the closed weighing bottle containing a sufficient amount of this compound onto the analytical balance and record the mass (Mass 1).

  • Remove the weighing bottle from the balance.

  • Carefully transfer a portion of the this compound from the weighing bottle to the reaction vessel.

  • Immediately and securely close the weighing bottle.

  • Place the closed weighing bottle back onto the analytical balance and record the new mass (Mass 2).

  • The mass of the transferred this compound is the difference between the two measurements (Mass 1 - Mass 2).

Protocol 2: Storage of this compound

Proper storage is the first line of defense against moisture absorption.

Procedure:

  • Upon receipt, store the this compound in its original, tightly sealed container.

  • Place the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

  • Store the desiccator in a cool, dry place, away from direct sunlight and heat sources.

  • For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Visualization of Key Workflows

Workflow for Handling Hygroscopic Solids

G cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution/Reaction Storage Store in a tightly sealed container in a desiccator Weighing Weigh by difference or in a glove box Storage->Weighing Minimize exposure Dissolution Dissolve in an anhydrous solvent under an inert atmosphere Weighing->Dissolution Prompt transfer

Caption: Workflow for handling hygroscopic this compound.

Decision Tree for Troubleshooting Inconsistent Results

G start Inconsistent Experimental Results? check_hygroscopicity Is this compound properly stored and handled as a hygroscopic material? start->check_hygroscopicity yes_hygroscopicity Yes check_hygroscopicity->yes_hygroscopicity Yes no_hygroscopicity No check_hygroscopicity->no_hygroscopicity No other_factors Investigate other experimental variables. yes_hygroscopicity->other_factors review_protocol Review handling and storage protocols. Implement corrective actions. no_hygroscopicity->review_protocol review_protocol->start

Caption: Troubleshooting inconsistent experimental results.

Quantitative Data Summary

Hygroscopicity Classification (European Pharmacopoeia)
ClassificationWeight Gain (% w/w) after 24h at 25°C and 80% RH
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia guidelines.[11]

References

  • Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration.
  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration.
  • ChemBK. (2024). This compound.
  • Quveon. (n.d.). The Basics of Karl Fischer Titration.
  • ResearchGate. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • Scientific Gear. (n.d.). Karl Fisher Titration can be used to measure solid and liquid samples.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Pharma Growth Hub. (2024). Classification of Hygroscopicity.
  • SOP Guide for Pharma. (2024). SOP for Hygroscopicity Testing in Powders.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • USP. (2016). Briefing 1241 Water–Solid Interactions in Pharmaceutical Systems.
  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • USP. (n.d.). General Chapters: <1079> Good Storage and Shipping Practices.
  • gmp-compliance.org. (2012). New USP Publication: Monitoring Humidity during Transportation?.
  • ResearchGate. (n.d.). Hygroscopicity classification.
  • ProUmid. (n.d.). Moisture Sorption Isotherms.
  • Google Patents. (n.d.). Anhydrous and hydrate polymorphic forms of antihistaminic piperidine derivatives.
  • PubChem. (n.d.). Piperidine-1-propanol.
  • Wikipedia. (n.d.). Moisture sorption isotherm.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content.
  • PubMed Central. (n.d.). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry.
  • Wikipedia. (n.d.). Piperidine.
  • Mettler Toledo. (n.d.). Moisture Content, Water Content, Loss on Drying, Part 2: Special Possibilities Using the TGA.
  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals.
  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials.
  • Thermal Characterisation Facility. (n.d.). Thermogravimetric Analysis (TGA).
  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
  • ResearchGate. (2010). Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples.

Sources

Technical Support Center: Stereoselective Synthesis of 4-Piperidinepropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you troubleshoot common issues and answer frequently asked questions regarding stereocontrol in reactions involving 4-piperidinepropanol and its derivatives.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. Each answer provides a systematic approach to problem-solving, grounded in established chemical principles.

Question 1: My reaction to create a new stereocenter at the propanol chain is resulting in poor diastereoselectivity (e.g., close to a 1:1 mixture). How can I improve the diastereomeric excess (d.e.)?

Answer:

Achieving high diastereoselectivity is a common challenge that hinges on maximizing the energy difference between the transition states leading to the different diastereomers. A low d.e. indicates that these energy barriers are very similar. Here is a systematic approach to enhance selectivity.

Step 1: Analyze and Optimize Reaction Temperature The first and often simplest parameter to adjust is temperature. Lowering the reaction temperature can significantly enhance selectivity by making the reaction more sensitive to small differences in activation energy between the competing diastereomeric transition states[1].

  • Protocol: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, down to -78 °C).

  • Causality: According to the Eyring equation, the ratio of diastereomers is exponentially dependent on the difference in the free energy of activation (ΔΔG‡) and inversely dependent on temperature. Lowering the temperature amplifies the effect of a small ΔΔG‡, favoring the lower-energy pathway.

Step 2: Evaluate Solvent Effects The solvent can dramatically influence transition state stability through polarity and coordinating ability[1].

  • Protocol: Experiment with a range of solvents with varying properties:

    • Non-polar: Toluene, Hexane

    • Apolar coordinating: Diethyl ether, Tetrahydrofuran (THF)

    • Polar aprotic: Dichloromethane (DCM), Acetonitrile (MeCN)

  • Causality: Solvents can stabilize or destabilize transition states through dipole-dipole interactions or by coordinating to metal catalysts or reagents. For example, a bulky, coordinating solvent might favor a more compact transition state, enhancing steric differentiation.

Step 3: Re-evaluate Your Catalyst or Reagent If temperature and solvent optimization are insufficient, the choice of catalyst or reagent is the next critical factor.

  • For Metal-Catalyzed Reactions (e.g., Hydrogenation, Cyclization): The ligand bound to the metal center is paramount. Bulky ligands can create a chiral pocket that effectively shields one face of the substrate.

    • Action: Screen different ligands (e.g., phosphine ligands for Rh or Ir catalysts) or different metal catalysts entirely (e.g., switch from Palladium to Rhodium or Platinum)[2][3]. Gold-catalyzed cyclizations have also shown excellent diastereoselectivity in forming piperidine rings[4][5].

  • For Organocatalyzed Reactions (e.g., Aldol, Mannich): The structure of the organocatalyst dictates the stereochemical outcome.

    • Action: L-proline and its derivatives are common for aldol reactions and can provide high stereoselectivity[6]. For other reactions, consider screening different chiral amines, phosphoric acids, or thiourea-based catalysts[7][8].

Step 4: Substrate Modification (Protecting Groups) The steric and electronic properties of the piperidine nitrogen's protecting group can exert significant stereocontrol.

  • Protocol: Modify the N-protecting group. A bulky protecting group (e.g., Boc, Cbz) can influence the conformational preference of the piperidine ring or block one face of the molecule from reagent attack.

  • Causality: The protecting group can act as a "stereochemical directing group." For example, in rhodium-catalyzed C-H functionalization, the choice between an N-Boc or N-brosyl group can completely change the site selectivity of the reaction[9].

Below is a troubleshooting workflow to guide your experimental design.

G start Low Diastereoselectivity Observed temp Step 1: Optimize Temperature (Screen 0°C, -20°C, -78°C) start->temp Start Here solvent Step 2: Screen Solvents (Toluene, THF, DCM, etc.) temp->solvent If unsuccessful success High Diastereoselectivity Achieved temp->success If successful catalyst Step 3: Change Catalyst/Ligand (Screen different metals, ligands, or organocatalysts) solvent->catalyst If unsuccessful solvent->success If successful substrate Step 4: Modify Substrate (Change N-protecting group) catalyst->substrate If unsuccessful catalyst->success If successful substrate->success If successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: I have synthesized a racemic mixture of a this compound derivative and need to isolate a single enantiomer. My attempts at kinetic resolution show low selectivity (low 's' factor). What should I optimize?

Answer:

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. A low selectivity factor ('s') means the rates are too similar. While the theoretical maximum yield for a kinetic resolution is 50% for the desired stereoisomer, achieving a high 's' factor (>20) is crucial for obtaining the unreacted enantiomer with high enantiomeric excess (e.e.) and in acceptable yield[10].

Method 1: Enzymatic Kinetic Resolution Enzymatic resolutions, often using lipases for selective acylation or hydrolysis, are highly effective and operate under mild conditions[11].

  • Key Parameters to Optimize:

    • Enzyme Selection: Screen a variety of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), Toyobo LIP-300)[11][12].

    • Acylating Agent: The choice of acyl donor is critical. Simple agents like vinyl acetate are common, but more exotic esters like trifluoroethyl isobutyrate can dramatically improve selectivity[12].

    • Solvent: The solvent can affect enzyme conformation and activity. Screen organic solvents like MTBE, toluene, or hexane. In some cases, solvent-free conditions may be optimal.

    • Moisture Content: For enzymatic reactions in organic media, trace amounts of water are often essential for activity, but excess water can lead to unwanted hydrolysis. Control this by using anhydrous solvents or adding a defined amount of water[12].

Method 2: Catalytic Kinetic Resolution This approach uses a chiral catalyst to selectively react one enantiomer with an achiral reagent.

  • Key Parameters to Optimize:

    • Catalyst System: The combination of the chiral catalyst and any additives is key. For the kinetic resolution of cyclic amines, systems using chiral hydroxamic acids with achiral N-heterocyclic carbenes (NHCs) have proven effective[10][13].

    • Acylating Agent: Similar to enzymatic methods, the acylating agent (often an anhydride) must be chosen carefully.

    • Temperature and Concentration: As with any reaction, these parameters should be screened to find the optimal balance between reaction rate and selectivity.

Data-Driven Optimization: The following table provides representative data on how changing key parameters can affect the outcome of an enzymatic kinetic resolution.

Lipase SourceAcylating AgentSolventTemp (°C)Selectivity Factor (s)
Lipase AVinyl AcetateToluene405
Lipase BVinyl AcetateToluene4012
Lipase B Trifluoroethyl Butyrate MTBE 30 >50
Lipase BVinyl AcetateHexane408

Important Note: After resolution, the unreacted enantiomer can be isolated. The reacted enantiomer can often be recovered by hydrolysis of the newly formed amide or ester, and the undesired enantiomer can sometimes be racemized and recycled to improve the overall process yield[11][12].

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing stereocenters in this compound reactions?

There are three main strategies for controlling stereochemistry in the synthesis of chiral piperidine derivatives[14]:

  • Chiral Pool Synthesis: This involves starting with an enantiomerically pure building block, such as an amino acid, where the stereochemistry is already set.

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity. This includes methods like asymmetric hydrogenation, cyclization, or C-H functionalization[3][9][15][16].

  • Use of Chiral Auxiliaries: A prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product[17][18].

Q2: How do I choose an appropriate chiral auxiliary for my reaction?

Choosing the right chiral auxiliary is critical for success. The ideal auxiliary should:

  • Be readily available in both enantiomeric forms.

  • Attach easily to the substrate under mild conditions.

  • Provide high stereochemical induction in the desired reaction.

  • Be removable under mild conditions without racemizing the product[18].

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. However, for piperidine-containing substrates, it can be advantageous to use auxiliaries derived from the piperidine scaffold itself, such as (R)- or (S)-2-benzylpiperidine, which leverage the inherent conformational rigidity of the piperidine ring to induce stereoselectivity[17]. Carbohydrate-based auxiliaries have also been used successfully to control additions to imines, leading to chiral piperidines[14].

The general workflow for using a chiral auxiliary is depicted below.

G sub Prochiral Substrate (e.g., Carboxylic Acid) attach Step 1: Auxiliary Attachment (Acylation) sub->attach aux Chiral Auxiliary (e.g., 2-Benzylpiperidine) aux->attach sub_aux Substrate-Auxiliary Adduct (Chiral N-Acylpiperidine) attach->sub_aux react Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) sub_aux->react product_aux Diastereomerically Enriched Product react->product_aux cleave Step 3: Auxiliary Cleavage (Hydrolysis/Reduction) product_aux->cleave final_product Enantiomerically Enriched Product cleave->final_product recycle Recovered Auxiliary cleave->recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Q3: Can you explain the concept of "substrate control" versus "reagent control" in achieving stereoselectivity?

These concepts define the origin of stereochemical induction in a reaction.

  • Substrate Control: Stereoselectivity is dictated by the inherent structural features of the substrate itself. This often involves a pre-existing chiral center influencing the formation of a new one. For example, a substituent on the piperidine ring may sterically block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. Modifying protecting groups is a way to enhance substrate control[1].

  • Reagent Control: Stereoselectivity is imposed by an external chiral reagent, catalyst, or auxiliary, which overrides any directing effects from the substrate. This is the foundation of most modern asymmetric synthesis. For example, in a catalytic asymmetric hydrogenation, the chiral ligand on the metal catalyst creates a chiral environment that determines the facial selectivity of hydrogen addition, regardless of the substrate's initial structure[3][19].

In many advanced synthetic routes, both substrate and reagent control are considered. In a "matched" pair, the inherent preference of the substrate aligns with the preference of the chiral reagent, leading to very high stereoselectivity. In a "mismatched" pair, they oppose each other, often resulting in poor selectivity.

References

  • Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem.
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
  • A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace.
  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.
  • Stereocontrolled Syntheses of Piperidine Derivatives Using Diastereoselective Reactions of Chiral 1,3-Oxazolidines with Grignard Reagents.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
  • Regio- And Stereoselective Syntheses of Piperidine Derivatives via Ruthenium-Catalyzed Coupling of Propargylic Amides and Allylic Alcohols. PubMed.
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Enzymatic kinetic resolutions of racemic 3 and 4.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine deriv
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annul
  • Catalytic asymmetric synthesis of substituted morpholines and piperazines. pubs.rsc.org.
  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. PMC - PubMed Central.
  • Introduction to Asymmetric Organoc
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI.
  • Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Method Validation for 4-Piperidinepropanol

This compound (C₈H₁₇NO, Molar Mass: 143.23 g/mol ) is a solid at room temperature with a melting point of approximately 65°C and a boiling point of 235°C.[1] Its accurate quantification is paramount in ensuring the purity and consistency of active pharmaceutical ingredients (APIs). A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[2][3] This guide will compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

Comparative Analysis: HPLC vs. Gas Chromatography

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte.[6][7][8] this compound, with its polar hydroxyl and secondary amine groups, presents a case where both techniques are plausible, but each comes with distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for non-volatile and thermally labile compounds.[1][7][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical approach.

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[6][7][8] While this compound has a defined boiling point, its polarity can lead to poor peak shape and column adsorption. This often necessitates a derivatization step to increase volatility and reduce polarity.

The following table summarizes the anticipated performance of a validated RP-HPLC method versus a potential GC method with derivatization for the analysis of this compound.

Validation ParameterRepresentative RP-HPLC MethodRepresentative GC-FID Method (with derivatization)Rationale for Performance
Linearity (r²) > 0.999> 0.998HPLC generally offers excellent linearity for a wide range of concentrations. The potential for incomplete or variable derivatization in GC can slightly impact linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. The multi-step nature of GC with derivatization can introduce slightly more variability.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%The direct injection in HPLC leads to higher repeatability. Derivatization adds a step that can increase variability.
- Intermediate Precision< 2.0%< 2.5%Similar to repeatability, the simpler workflow of HPLC contributes to better intermediate precision.
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 µg/mLThe choice of detector is crucial. A UV detector in HPLC at low wavelengths can be very sensitive for this compound. FID in GC is also sensitive, but the derivatization step can introduce baseline noise.
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.3 µg/mLLOQ is typically 3-10 times the LOD. The higher sensitivity of the HPLC method translates to a lower LOQ.
Specificity High; separates polar impurities.Good; dependent on derivatization efficiency and potential side reactions.RP-HPLC is excellent at separating polar compounds. The specificity of the GC method is contingent on a clean and efficient derivatization reaction without interfering byproducts.
Robustness Robust to minor changes in pH and mobile phase composition.Sensitive to changes in temperature ramp, gas flow, and derivatization conditions.HPLC methods are generally more robust to small, deliberate changes in method parameters. GC methods can be sensitive to variations in temperature programming and gas flow rates.
Sample Throughput HighModerateThe additional derivatization step required for GC analysis increases the overall sample preparation time, leading to lower throughput compared to the direct injection approach in HPLC.

In-Depth Experimental Protocols

This section provides detailed, step-by-step methodologies for the validation of an RP-HPLC method for this compound, which is the recommended approach based on the comparative analysis. A theoretical protocol for a GC method is also presented as a viable alternative.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for the closely related isomer, 1-Piperidinepropanol, and is expected to provide excellent performance for this compound with minimal optimization.[1]

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore)

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Procedure:

The validation of the analytical method will be performed according to ICH Q2(R2) guidelines.[4]

  • System Suitability: Before starting the validation, the suitability of the chromatographic system is verified by injecting the standard solution multiple times. The acceptance criteria are typically:

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

    • % RSD of peak areas < 2.0%

  • Specificity (Forced Degradation Study): To demonstrate that the method is stability-indicating, a forced degradation study is performed.[2][10] The bulk drug is subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105°C for 48 hours

    • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days The stressed samples are then analyzed by the HPLC method. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.

  • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.[1]

  • Range: The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 1.0%.[1]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD over the two days should be less than 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[1]

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

1. Derivatization:

  • Accurately weigh the this compound sample or standard into a vial.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl and amine groups.

2. GC Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Validation: The same validation parameters as for the HPLC method would be assessed (specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness), with acceptance criteria adjusted for the inherent variability of a method involving a derivatization step.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the HPLC method validation workflow and the logical relationship of key validation parameters.

HPLC_Validation_Workflow cluster_prep Method Development & Protocol Definition cluster_validation Validation Execution cluster_outcome Outcome start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol sst System Suitability Testing protocol->sst specificity Specificity (Peak Purity, Forced Degradation) sst->specificity sst_check SST Passed? sst->sst_check linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Final Validation Report robustness->report sst_check->start No sst_check->specificity validated Method Validated report->validated

Caption: A flowchart of the HPLC method validation process.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOQ Quantitation Limit center->LOQ Specificity Specificity center->Specificity LOD Detection Limit center->LOD Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability Accuracy->Precision Linearity->Range Specificity->SystemSuitability LOD->LOQ

Caption: Logical relationship of key parameters for HPLC method validation.

Conclusion and Recommendation

The validated RP-HPLC method presented provides a reliable, robust, and sensitive approach for the quantitative analysis of this compound. Its performance characteristics, particularly its specificity and high precision, make it highly suitable for routine use in a pharmaceutical quality control environment for both purity and stability testing. While GC-FID is a potential alternative, the HPLC method is generally superior for this analyte due to its direct analysis capability, avoiding the complexities and potential for variability associated with a derivatization step.[1] The choice of method should ultimately be guided by the specific requirements of the analysis and the available instrumentation.

References

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
  • GC Vs.
  • Difference between GC and HPLC Techniques. Pharmaguideline. [Link]
  • Method Development and Validation of Test Method using RP-HPLC. The Pharmaceutical and Chemical Journal. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • This compound - Substance Details. US EPA. [Link]
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Stability indicating study by using different analytical techniques. IJSDR. [Link]
  • Stability Indic
  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.

Sources

A Comparative Analysis of 4-Piperidinepropanol and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutics and bioactive compounds.[1][2][3] This guide provides a detailed comparative analysis of 4-Piperidinepropanol and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the causal relationships behind experimental choices and validates the described methodologies.

Introduction to this compound and its Therapeutic Potential

This compound, a simple yet versatile chemical entity, features a piperidine ring substituted at the 4-position with a propanol group.[4][5] This fundamental structure serves as a valuable starting point for the synthesis of a wide array of derivatives with diverse pharmacological applications. The piperidine moiety is a common feature in pharmaceuticals targeting a range of conditions, including but not limited to, cancer, infectious diseases, and neurological disorders.[1][6] The hydroxyl group of the propanol side chain and the secondary amine of the piperidine ring offer key handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide will explore how modifications to the core this compound structure influence its biological profile, drawing comparisons with key analogues. We will examine how alterations in stereochemistry, the introduction of various substituents, and the modification of the propanol linker impact receptor binding, functional activity, and overall therapeutic potential.

Synthesis Strategies for this compound and Its Analogues

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method for the parent compound involves the catalytic hydrogenation of 4-pyridinepropanol.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the hydrogenation of 4-pyridinepropanol.[4]

Materials:

  • 4-Pyridinepropanol

  • Methanol

  • 32% Hydrochloric acid

  • Platinum(IV) oxide (Adam's catalyst)

  • 15% Sodium hydroxide aqueous solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 4-pyridinepropanol (e.g., 10.0 g) in a mixture of methanol (e.g., 110 mL) and 32% hydrochloric acid (e.g., 18 mL).

  • Carefully add Platinum(IV) oxide (e.g., 1.45 g) to the solution.

  • Purge the reaction vessel with low-pressure hydrogen gas (e.g., 8 kPa) and stir the mixture vigorously for approximately 46 hours.

  • Monitor the reaction for completion using a suitable analytical technique (e.g., TLC).

  • Once the reaction is complete, remove the catalyst by filtration.

  • Remove the volatile solvents from the filtrate by distillation under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in a 15% aqueous solution of sodium hydroxide (e.g., 80 mL).

  • Extract the aqueous solution with dichloromethane (e.g., 1 x 150 mL, followed by 3 x 100 mL).

  • Combine the organic extracts and wash them with deionized water (e.g., 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and dry under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid.[4]

Workflow for the Synthesis of this compound:

cluster_synthesis Synthesis of this compound start 4-Pyridinepropanol in Methanol/HCl reaction Hydrogenation start->reaction Reactants catalyst PtO2, H2 catalyst->reaction Catalyst filtration Catalyst Filtration reaction->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate extraction Workup & Extraction evaporation->extraction Residue product This compound extraction->product Purified Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Synthesis of Analogues

The synthesis of analogues often involves multi-step sequences, starting from commercially available piperidine derivatives or by modifying the this compound scaffold. For instance, N-substituted analogues can be prepared by reductive amination of a piperidinone precursor, followed by further functionalization.[7] Other strategies include the alkylation of the piperidine nitrogen or the modification of the hydroxyl group on the propanol side chain. The choice of synthetic route is dictated by the desired structural modifications and the availability of starting materials.[1][8]

Comparative Pharmacological Analysis

The therapeutic potential of this compound analogues spans a wide range of activities, including antimicrobial, anticancer, and central nervous system effects. The following sections provide a comparative overview of the performance of these compounds in various biological assays.

Antimicrobial Activity

Piperidine derivatives have been investigated for their potential as antimicrobial agents.[9] For example, a study on piperidinol analogs identified compounds with significant anti-tuberculosis activity.[10]

Table 1: Comparative Anti-tuberculosis Activity of Piperidinol Analogues

CompoundKey Structural FeaturesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
4b (R)-stereochemistry at the secondary hydroxyl group, para-chloro substitution on the aryl C-ring1.4[10]
4m (S)-stereochemistry at the secondary hydroxyl group, para-trifluoromethyl group on the aryl C-ring1.7[10]
Parent Compound 1 Piperidinol hit from library screening1.5[10]

The data in Table 1 highlights the importance of stereochemistry and substituent effects on the anti-tuberculosis activity of these piperidinol analogues. The (R)-enantiomer with a chloro substituent and the (S)-enantiomer with a trifluoromethyl group both demonstrated potent activity.[10]

Anticancer and Tyrosinase Inhibitory Activity

Structure-activity relationship studies have revealed the potential of piperidine derivatives as anticancer agents and tyrosinase inhibitors.[11] Modifications on the piperidine ring and the nature of appended functionalities play a crucial role in determining their efficacy.

Table 2: Tyrosinase Inhibitory Effects of Piperidine Derivatives

CompoundKey Structural FeaturesIC50 (µM)Reference
4l N/A (Specific structure not detailed in abstract)138.1[11]
4j N/A (Specific structure not detailed in abstract)159.0[11]
4b N/A (Specific structure not detailed in abstract)208.9[11]
Kojic Acid (Positive Control) -218.8[11]

As shown in Table 2, several piperidine derivatives exhibited superior tyrosinase inhibitory effects compared to the positive control, kojic acid, indicating their potential for applications in cosmetics and medicine.[11]

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many CNS-active drugs. For instance, ACP-103, a piperidine derivative, has been identified as a potent 5-HT2A receptor inverse agonist with potential as an antipsychotic agent.[12]

Table 3: Receptor Binding Affinity and Functional Activity of ACP-103

ReceptorBinding Affinity (pKi)Functional Activity (pIC50, Inverse Agonist)Reference
Human 5-HT2A 9.3 (membranes), 9.70 (whole cells)8.7[12]
Human 5-HT2C 8.80 (membranes), 8.00 (whole cells)7.1[12]

The high affinity and potent inverse agonist activity at the 5-HT2A receptor, coupled with lower activity at the 5-HT2C receptor, demonstrate the selectivity of this analogue.[12] This selectivity is a critical factor in minimizing off-target side effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its analogues is intricately linked to their chemical structure. The following diagram illustrates the key structural features that can be modified to modulate pharmacological activity.

Key Structural Modifications and Their Impact on Activity:

cluster_sar Structure-Activity Relationship of this compound Analogues parent This compound Scaffold n_sub N-Substitution (Piperidine Nitrogen) parent->n_sub Impacts: Receptor affinity, Selectivity, Pharmacokinetics c4_sub C4-Side Chain Modification (Propanol Group) parent->c4_sub Impacts: Potency, Solubility, Metabolism ring_sub Piperidine Ring Substitution parent->ring_sub Impacts: Lipophilicity, Conformation, Target Interaction stereo Stereochemistry parent->stereo Impacts: Enantioselectivity, Potency

Caption: A diagram illustrating key areas for structural modification on the this compound scaffold and their general impact on pharmacological properties.

Conclusion and Future Directions

This comparative guide has provided an in-depth analysis of this compound and its analogues, highlighting the synthesis, pharmacological activities, and structure-activity relationships of this important class of compounds. The versatility of the piperidine scaffold allows for the development of derivatives with a wide range of therapeutic applications, from antimicrobial and anticancer agents to CNS-active drugs.

Future research in this area should continue to explore novel synthetic methodologies to access a wider diversity of analogues. Further elucidation of the mechanisms of action and detailed in vivo studies are crucial for translating the promising in vitro activities of these compounds into clinically viable therapeutics. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and optimization of next-generation piperidine-based drugs.

References

  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • piperidine-4-propanol. ChemicalBook.
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • piperidone analogs: synthesis and their diverse biological applications.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Structure activity relationship of piperidine derivatives.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
  • This compound. Santa Cruz Biotechnology.
  • Piperine and Derivatives: Trends in Structure-Activity Rel
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • This compound - Substance Details. US EPA.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

Sources

A Comparative Guide to the Synthesis of 4-Piperidinepropanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Piperidinepropanol

This compound, also known as 3-(4-piperidinyl)propan-1-ol, is a valuable bifunctional molecule incorporating both a secondary amine within a piperidine ring and a primary alcohol. This unique structural arrangement makes it a crucial building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The terminal propanol group offers a versatile handle for further chemical modifications, allowing for the construction of more complex molecules with diverse biological activities. For instance, this compound is utilized in the synthesis of G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial properties.

Given its importance, the efficient and scalable synthesis of this compound is a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and disadvantages to inform your selection of the most appropriate route for your research and development needs.

Route 1: Catalytic Hydrogenation of 4-Pyridinepropanol

This approach is arguably the most direct and high-yielding method for the synthesis of this compound. It involves the reduction of the aromatic pyridine ring of the readily available precursor, 4-pyridinepropanol, to the saturated piperidine ring.

Reaction Scheme:

Catalytic_Hydrogenation cluster_start 4-Pyridinepropanol cluster_end This compound 4-Pyridinepropanol This compound start_img reagents + 3H₂ Catalyst (e.g., PtO₂) Solvent (e.g., Methanol, HCl) start_img->reagents end_img reagents->end_img caption Catalytic Hydrogenation of 4-Pyridinepropanol.

Caption: Catalytic Hydrogenation of 4-Pyridinepropanol.

Experimental Protocol

This protocol is adapted from a procedure with a reported yield of 98%.

Materials:

  • 4-Pyridinepropanol

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Methanol

  • 32% Hydrochloric acid

  • 15% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add Platinum(IV) oxide (1.45 g, 6.4 mmol) to a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL) in a high-pressure reactor vessel.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to a low pressure (e.g., 8 kPa) and stir the reaction mixture vigorously for 46 hours.

  • Upon completion of the reaction, carefully vent the reactor and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the volatile solvent.

  • Dissolve the resulting oily residue in 15% aqueous sodium hydroxide solution (80 mL).

  • Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).

  • Combine the organic phases, wash with deionized water (20 mL), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Dry the resulting solid under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid (10.3 g, 98% yield).

Mechanistic Insights and Rationale

The catalytic hydrogenation of pyridines is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[1] The generally accepted mechanism involves the following key steps:

  • Adsorption: Both hydrogen gas and the pyridine substrate adsorb onto the surface of the catalyst (e.g., platinum). The hydrogen molecules dissociate into hydrogen atoms upon adsorption.[2]

  • Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the pyridine ring. The acidic conditions (from the addition of hydrochloric acid) are crucial in this step. The pyridine nitrogen is protonated to form a pyridinium salt. This protonation reduces the aromaticity of the ring, making it more susceptible to reduction.[1]

  • Desorption: Once the pyridine ring is fully saturated, the resulting piperidine product has a weaker affinity for the catalyst surface and desorbs, freeing up the active sites for further reaction cycles.

The choice of platinum oxide as a catalyst is based on its high activity for the hydrogenation of aromatic rings. The use of an acidic medium is a common strategy to enhance the rate of pyridine hydrogenation by overcoming the catalyst-poisoning effect of the basic nitrogen atom.[1]

Hydrogenation_Mechanism cluster_steps Reaction Steps Adsorption 1. Adsorption of H₂ and 4-Pyridinepropanol onto Catalyst Surface Protonation 2. Protonation of Pyridine Nitrogen Adsorption->Protonation Hydrogen_Addition 3. Stepwise Addition of Hydrogen Atoms Protonation->Hydrogen_Addition Desorption 4. Desorption of This compound Hydrogen_Addition->Desorption caption Mechanism of Catalytic Pyridine Hydrogenation.

Caption: Mechanism of Catalytic Pyridine Hydrogenation.

Route 2: N-Alkylation of Piperidine with 3-Chloro-1-propanol

This synthetic route involves the direct alkylation of the piperidine nitrogen with a suitable 3-carbon electrophile bearing a hydroxyl group. 3-Chloro-1-propanol is a commonly used reagent for this purpose. However, a significant challenge in this approach is achieving regioselectivity. Since piperidine has a secondary amine, alkylation can occur at the nitrogen atom, which is the desired outcome. However, the starting material for this specific synthesis would need to be a 4-substituted piperidine to begin with, which is not piperidine itself. A more accurate description of this route would be the alkylation of a 4-substituted piperidine derivative where the substituent is something other than the desired propanol group, or more logically, the alkylation of piperidine itself to yield 1-piperidinepropanol, which is a positional isomer of the target molecule. For the synthesis of this compound, this route would necessitate starting with a pre-functionalized piperidine at the 4-position, which adds steps to the overall synthesis.

However, for the purpose of this guide, we will consider the analogous reaction of piperidine to form 1-piperidinepropanol to illustrate the principles of N-alkylation, as detailed protocols for this reaction are available and it highlights the potential and challenges of this synthetic strategy.

Reaction Scheme (for the analogous 1-isomer):

N_Alkylation cluster_start_alkylation Piperidine cluster_end_alkylation 1-Piperidinepropanol Piperidine 1-Piperidinepropanol start_img_alkylation reagents_alkylation + 3-Chloro-1-propanol Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) start_img_alkylation->reagents_alkylation end_img_alkylation reagents_alkylation->end_img_alkylation caption_alkylation N-Alkylation of Piperidine.

Caption: N-Alkylation of Piperidine.

Experimental Protocol (for the analogous 1-isomer)

This protocol is adapted from a general procedure for the N-alkylation of piperidine.[3]

Materials:

  • Piperidine

  • 3-Chloro-1-propanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add piperidine (1.0 eq), potassium carbonate (1.2 eq), and acetonitrile.

  • Heat the mixture to reflux (approximately 82°C).

  • Slowly add 3-chloro-1-propanol (1.05 eq) to the refluxing mixture.

  • Continue to heat at reflux for 10 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • The crude product can be purified by vacuum distillation to yield 1-piperidinepropanol.

Mechanistic Insights and Rationale

The N-alkylation of a secondary amine like piperidine with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic carbon atom bonded to the chlorine atom in 3-chloro-1-propanol.

  • Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

  • Leaving Group Departure: The chloride ion departs as a leaving group, resulting in the formation of a protonated N-alkylated piperidine (a piperidinium salt).

  • Deprotonation: The base (potassium carbonate) deprotonates the piperidinium salt to yield the final N-alkylated product, 1-piperidinepropanol, and regenerates the catalyst.

The use of a base is essential to neutralize the hydrohalic acid (HCl) formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[4] The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. A potential side reaction is over-alkylation to form a quaternary ammonium salt, which can be minimized by using a slight excess of the amine and slow addition of the alkylating agent.[4]

SN2_Mechanism cluster_sn2_steps Reaction Steps Nucleophilic_Attack 1. Nucleophilic Attack of Piperidine on 3-Chloro-1-propanol Transition_State 2. Formation of SN2 Transition State Nucleophilic_Attack->Transition_State Leaving_Group_Departure 3. Departure of Chloride Leaving Group Transition_State->Leaving_Group_Departure Deprotonation 4. Deprotonation by Base Leaving_Group_Departure->Deprotonation caption_sn2 SN2 Mechanism of N-Alkylation.

Caption: SN2 Mechanism of N-Alkylation.

Comparative Analysis

FeatureRoute 1: Catalytic HydrogenationRoute 2: N-Alkylation (of a 4-substituted precursor)
Starting Materials 4-PyridinepropanolA suitable 4-substituted piperidine and 3-chloro-1-propanol
Key Reagents Platinum(IV) oxide, Hydrogen gas, HClPotassium carbonate or other base
Typical Yield Very High (up to 98% reported)Moderate to High (likely in the range of 70-90%, but specific data for the target molecule is scarce)
Reaction Conditions High pressure, long reaction time (46 hours)Reflux temperature, moderate reaction time (10 hours)
Scalability Well-established for industrial scaleReadily scalable
Atom Economy Excellent (addition reaction)Good, but produces salt byproduct
Safety Considerations Use of flammable hydrogen gas under pressure, potentially pyrophoric catalystUse of flammable organic solvents
Purification Filtration, extraction, and crystallization/distillationFiltration, extraction, and distillation
Complexity Requires specialized high-pressure equipmentStandard laboratory glassware is sufficient
Versatility Specific to the reduction of the pyridine ringCan be applied to a wider range of piperidine precursors

Conclusion and Recommendations

For the synthesis of this compound, the catalytic hydrogenation of 4-pyridinepropanol (Route 1) stands out as the superior method in terms of reported yield and atom economy. The near-quantitative conversion makes it an exceptionally efficient and clean reaction. The primary drawbacks are the requirement for specialized high-pressure hydrogenation equipment and the safety considerations associated with handling hydrogen gas and a potentially pyrophoric catalyst. These factors may be limiting for laboratories not equipped for such reactions.

The N-alkylation route (Route 2) , while conceptually simple, presents a significant challenge for the synthesis of this compound as it would necessitate a multi-step sequence starting from a different 4-substituted piperidine. If we consider the synthesis of the isomeric 1-piperidinepropanol as a model, the N-alkylation of piperidine is a viable and more accessible method for laboratories with standard equipment. The yields are generally good, though likely not as high as the hydrogenation route, and the reaction conditions are milder.

For researchers with access to hydrogenation equipment, Route 1 is highly recommended for its efficiency and high yield. For those without such facilities, a multi-step approach involving the synthesis of a suitable 4-substituted piperidine followed by modification to the propanol side-chain, or exploring alternative routes not covered in this guide, would be necessary. The choice of synthesis will ultimately depend on the available resources, scale of the reaction, and the specific requirements of the research project.

References

  • BenchChem. (2025).
  • Donohoe, T. J., Johnson, D. J., Mace, L. H., Bamford, M. J., & Ichihara, O. (2005). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. Organic Letters, 7(3), 435–437.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1837-1842.
  • BenchChem. (2025).
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1837-1842.
  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine?
  • Ibrahim, T. H., et al. (2017). Procedure for N-alkylation of Piperidine?
  • ChemicalBook. (2023). piperidine-4-propanol.
  • Wikipedia. (2023).
  • CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
  • Chemistry LibreTexts. (2021). 5.
  • Wikipedia. (2023).

Sources

Establishing a Definitive Reference Standard for 4-Piperidinepropanol: A Comparative Guide to Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a High-Fidelity Reference Standard

In the landscape of pharmaceutical development and chemical synthesis, the integrity of every result hinges on the quality of its foundational materials. 4-Piperidinepropanol (CAS: 7037-49-2), a key piperidine-based building block, is instrumental in the synthesis of novel G-protein coupled receptor (GPR119) agonists and various antimicrobial agents.[1] Its structural simplicity belies the analytical complexity required to establish a true reference standard—a benchmark against which all future batches can be qualified. An unassailable reference standard is not merely a matter of good practice; it is a prerequisite for reproducible research, robust quality control (QC), and streamlined regulatory submission.

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of this compound to establish it as a certified reference material (CRM). We will move beyond rote protocols to dissect the causality behind our choice of analytical techniques, comparing and contrasting their strengths and weaknesses in this specific context. The objective is to create a self-validating system of orthogonal methods that, in concert, provide an unequivocal profile of identity, purity, and potency.

Conceptual Framework: The Pillars of a Reference Standard

Establishing a reference standard is a holistic endeavor. It rests on four pillars: unequivocal identification, exhaustive purity analysis, accurate potency determination, and demonstrated stability. No single analytical technique can provide all the necessary information. Instead, we employ a battery of orthogonal methods—techniques that measure the same attribute through different physical principles—to build a cohesive and scientifically sound data package.

G cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity cluster_2 Phase 3: Potency (Assay) cluster_3 Certification NMR NMR (1H, 13C, 2D) MS Mass Spectrometry HPLC HPLC-DAD (Organic Impurities) IR FT-IR GC GC-FID (Volatile Impurities) MassBalance Mass Balance Calculation HPLC->MassBalance DSC DSC (Solid-State Purity) GC->MassBalance TGA TGA (Residuals) DSC->MassBalance KF Karl Fischer (Water Content) TGA->MassBalance KF->MassBalance qNMR qNMR CRM Certified Reference Material MassBalance->CRM qNMR->CRM G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Prep Dissolve in Mobile Phase HPLC HPLC-DAD Injection Prep->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation

Sources

quantitative analysis of 4-Piperidinepropanol in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 4-Piperidinepropanol in Complex Mixtures: A Comparative Analysis of Chromatographic Techniques

This compound is a polar molecule characterized by a piperidine ring and a propanol side chain. Its presence as a pharmaceutical intermediate, a potential impurity, or a metabolite in complex matrices such as biological fluids, reaction mixtures, or final drug products necessitates accurate and reliable quantitative methods. The primary analytical hurdles stem from its physicochemical properties:

  • High Polarity: The presence of hydroxyl (-OH) and secondary amine (-NH) groups leads to strong interactions with active sites in chromatographic systems, potentially causing poor peak shape and low recovery.

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive ultraviolet (UV) detection, a common and cost-effective detection method in HPLC.[1]

  • Volatility and Thermal Stability: While moderately volatile, its polar functional groups can make it susceptible to thermal degradation at high temperatures used in Gas Chromatography (GC) and can cause undesirable column interactions.[2][3]

This guide will compare two robust, validated approaches to overcome these challenges: GC-MS following silylation and HPLC with UV detection following pre-column derivatization.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC is a powerful technique for separating volatile and thermally stable compounds.[4] For polar analytes like this compound, direct analysis is often problematic. Derivatization is a critical step to enhance analytical performance.

Expertise & Rationale: Why Derivatization is Essential for GC Analysis

The direct injection of this compound into a GC system often results in broad, tailing peaks due to the interaction of the polar -OH and -NH groups with the stationary phase and any active sites in the inlet or column.[5] To circumvent this, we convert these polar groups into less polar, more volatile, and more thermally stable derivatives.[6][7]

Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is an ideal strategy.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing alcohols and amines, significantly improving chromatographic behavior and producing sharp, symmetrical peaks.[6] Coupling this with Mass Spectrometry (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[8][9]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Complex Mixture (e.g., Plasma, Drug Product) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Evaporation Evaporate to Dryness Extraction->Evaporation Concentrate Deriv Add BSTFA + Catalyst Heat (e.g., 75°C, 45 min) Evaporation->Deriv Reconstitute GCMS GC-MS Injection & Analysis Deriv->GCMS Inject Derivative Data Data Processing (Quantification) GCMS->Data Chromatogram

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Protocol: GC-MS Quantification
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.[10]

    • Load the pre-treated sample (e.g., plasma diluted with buffer).

    • Wash the cartridge with a weak organic solvent to remove interferences.[11]

    • Elute this compound using an organic solvent containing a small percentage of base (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to complete dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 100 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a non-polar solvent like pyridine or acetonitrile. The catalyst TMCS is used for moderately hindered groups.[6]

    • Seal the vial tightly and heat at 75°C for 45 minutes to ensure complete reaction.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent GC or equivalent.[12]

    • Column: Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), a low-bleed column suitable for MS.[12]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized this compound for maximum sensitivity and selectivity.

Anticipated Performance Data

The following table summarizes typical performance characteristics for a validated GC-MS method of this nature.

ParameterTypical PerformanceRationale
Linearity Range0.05 - 10 µg/mLWide enough for impurity analysis and bioanalysis.
Correlation Coeff. (r²)> 0.998Indicates a strong linear relationship.
Limit of Detection (LOD)0.015 µg/mLHigh sensitivity due to MS detection in SIM mode.
Limit of Quantitation (LOQ)0.05 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Accuracy (% Recovery)95 - 105%Demonstrates minimal sample matrix effects after cleanup.[13]
Precision (%RSD)< 5%Shows high reproducibility of the entire method.

Method 2: HPLC-UV with Pre-Column Derivatization

HPLC is exceptionally well-suited for polar, non-volatile, or thermally unstable compounds.[14][15] The primary challenge for analyzing this compound with HPLC is detection. Without a native chromophore, sensitive UV detection is not feasible. Pre-column derivatization with a UV-active labeling agent provides a robust and cost-effective solution.

Expertise & Rationale: Enabling UV Detection

To make this compound "visible" to a UV detector, we react it with a molecule that has a strong chromophore. 4-Toluenesulfonyl chloride (tosyl chloride) is an excellent reagent for this purpose. It reacts with the secondary amine of the piperidine ring to form a highly UV-active tosyl-derivative, which can be easily detected at wavelengths around 230 nm.[16][17] This approach transforms a difficult-to-detect analyte into one that can be quantified using standard, widely available HPLC-UV equipment. The resulting derivative is also more hydrophobic, leading to better retention and separation on common reversed-phase (C18) columns.

Experimental Workflow: HPLC-UV

HPLCUV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Complex Mixture (e.g., Plasma, Drug Product) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Deriv Add Tosyl Chloride + Basic Buffer (pH~9) React at RT Extraction->Deriv Analyte Solution HPLC RP-HPLC-UV Injection & Analysis Deriv->HPLC Inject Derivative Data Data Processing (Quantification) HPLC->Data Chromatogram

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Protocol: HPLC-UV Quantification
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of sample (e.g., urine), add a buffer to adjust the pH to >10 to ensure this compound is in its free base form.[18]

    • Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to partition the analyte into the organic layer.[11]

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

  • Derivatization (Tosylation):

    • Reconstitute the dried extract in 100 µL of acetonitrile.

    • Add 100 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9).

    • Add 50 µL of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[16][17]

    • Vortex and let the reaction proceed at room temperature for 30 minutes.

    • The reaction is quenched by the mobile phase upon injection.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[17]

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30°C.[17]

    • Detection: UV at the absorbance maximum of the tosyl derivative (typically ~230 nm).[16]

    • Injection Volume: 20 µL.

Validated Performance Data

The data in this table is based on published methods for similar derivatized piperidine compounds.[16][17]

ParameterValidated PerformanceRationale
Linearity Range0.44 - 53.33 µg/mLSuitable for quality control and purity testing.[17]
Correlation Coeff. (r²)0.9996Excellent linearity for accurate quantification.[17]
Limit of Detection (LOD)0.15 µg/mLGood sensitivity achieved with UV-active derivative.[17]
Limit of Quantitation (LOQ)0.44 µg/mLReliable for measuring low levels of the analyte.[17]
Accuracy (% Recovery)101.82%High accuracy indicates the method is free from significant bias.[17]
Precision (%RSD)0.6%Excellent repeatability for routine analysis.[17]

Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

FeatureGC-MS with SilylationHPLC-UV with TosylationThe Scientist's Verdict
Sensitivity Very High. MS detection, especially in SIM mode, provides excellent sensitivity, ideal for trace analysis.[4]Good. Derivatization provides a significant sensitivity boost, but generally less than MS.[16]GC-MS is superior for ultra-trace level quantification.
Selectivity Very High. MS provides mass information, allowing for definitive identification and separation from co-eluting matrix components.[15]Moderate to Good. Relies on chromatographic separation. Potential for interference from other UV-active compounds.GC-MS offers unparalleled selectivity, crucial for very complex or "dirty" matrices.
Sample Throughput Moderate. Derivatization requires heating and cooling steps, and GC run times can be longer.[3]Higher. Derivatization can be performed at room temperature, and HPLC run times are often shorter.HPLC-UV is generally faster for high-throughput screening.
Cost & Complexity Higher. GC-MS systems are more expensive to purchase and maintain. Requires handling of specialized derivatization reagents.[3]Lower. HPLC-UV systems are ubiquitous in analytical labs. Derivatization is straightforward.[4]HPLC-UV is the more economical and accessible option.
Robustness Good. Requires careful optimization of derivatization to ensure complete reaction. Inlet and column can require more frequent maintenance.Very Good. HPLC is a highly robust technique. Derivatization is typically reliable and reproducible.HPLC-UV is often considered more robust for routine QC environments.
Analyte Suitability Excellent for volatile impurities that may be present alongside the main analyte.Ideal for polar, non-volatile, or thermally labile compounds that cannot be analyzed by GC.[2][14]Depends on the overall impurity profile of the sample.

Conclusion and Recommendations

Both GC-MS with silylation and HPLC-UV with tosylation are powerful and validatable strategies for the quantitative analysis of this compound in complex mixtures. The optimal choice is dictated by the analytical objective.

  • Choose GC-MS when:

    • The highest sensitivity and selectivity are required, such as for trace-level metabolite identification in biological fluids or for forensic analysis.

    • Definitive confirmation of the analyte's identity is necessary.

    • The analysis of other volatile impurities in the same run is desired.

  • Choose HPLC-UV when:

    • A cost-effective, robust, and high-throughput method is needed for routine quality control or release testing.

    • A GC-MS system is not available.

    • The sample may contain non-volatile or thermally labile compounds that are incompatible with GC.

For laboratories with advanced capabilities, Liquid Chromatography-Mass Spectrometry (LC-MS) represents the ultimate solution. It combines the separation power of HPLC with the sensitivity and selectivity of MS, often eliminating the need for derivatization entirely and providing the most definitive data.[15] However, the derivatization-based methods presented here offer excellent, reliable, and accessible alternatives for nearly any analytical laboratory.

References

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Unknown. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Lab Manager Magazine. (2025, October 21). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • www.ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Unknown. (n.d.). Analytical method validation: A brief review.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • SIELC Technologies. (n.d.). Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • ijstr. (n.d.). Sample Preparation In Bioanalysis: A Review.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • PubMed. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. J Pharm Biomed Anal.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Unknown. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci.
  • Unknown. (n.d.). GC AND GC/MS.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • Unknown. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 4-Piperidinepropanol, a key intermediate in pharmaceutical synthesis.[1][2] The accurate determination of its purity and impurity profile is paramount to ensuring the quality, safety, and efficacy of final drug products.[3] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Our analysis is framed within the rigorous validation standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, which provide a framework for validating analytical procedures.[4][5][6] We will explore the causality behind methodological choices, present self-validating experimental designs, and provide a clear, data-driven comparison to guide your selection of the most appropriate technique for your laboratory's needs.

The Analyte: this compound

This compound (C₈H₁₇NO, MW: 143.23 g/mol ) is a polar organic compound characterized by a piperidine ring and a propanol side chain.[2][7] Its structure, containing secondary amine (-NH) and primary alcohol (-OH) functional groups, dictates its physicochemical properties and, consequently, the optimal analytical strategies. These polar groups lend it solubility in water and other polar solvents but also present challenges for certain analytical techniques, notably Gas Chromatography, due to low volatility.

Pillar 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the workhorse of the pharmaceutical industry for purity and assay testing.[8] Its suitability for non-volatile and polar compounds makes it an excellent first choice for analyzing this compound.

Expertise & Experience: The Rationale for RP-HPLC

The core principle of RP-HPLC involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. For this compound, this setup is ideal. The compound will have a moderate affinity for the stationary phase, allowing for effective separation from more polar (earlier eluting) or less polar (later eluting) impurities. A significant advantage of HPLC for this analyte is that it can be analyzed directly without the need for chemical derivatization, which simplifies sample preparation and reduces potential sources of error.[1]

A critical consideration for this compound is its lack of a strong UV chromophore.[2] This necessitates detection at a low UV wavelength, typically around 210-215 nm, where the peptide-like bonds in the molecule absorb light.[1][2] While this approach is effective, it requires a highly pure mobile phase to minimize baseline noise and ensure adequate sensitivity.

Trustworthiness: A Self-Validating HPLC Protocol

The following protocol is designed to be inherently robust and incorporates system suitability testing as mandated by regulatory guidelines to ensure the validity of results on a per-run basis.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: Return to 5% B

      • 30-35 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Solutions Preparation:

    • Diluent: Mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile).

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in diluent.

  • Validation Procedure:

    • System Suitability: Before analysis, inject the Standard Solution in five replicates. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.[9]

    • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of this compound. Conduct forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

    • Linearity: Prepare a series of calibration standards (e.g., 50 to 150 µg/mL). Plot the peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.999.[2]

    • Accuracy: Perform recovery studies by spiking a placebo with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[1]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration. The %RSD should be ≤ 1.0%.[1]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The cumulative %RSD should be ≤ 2.0%.[1]

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[1]

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min) and verify that system suitability criteria are still met.[10]

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Method Setup cluster_validation Core Validation Experiments Dev Method Development & Optimization Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Dev->Protocol SST_Criteria Set System Suitability (e.g., Tailing < 2, %RSD < 2%) Protocol->SST_Criteria Specificity Specificity (Forced Degradation, Peak Purity) SST_Criteria->Specificity Begin Validation Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD ≤ 2%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N = 3:1 & 10:1) Precision->LOD_LOQ Robustness Robustness (Varying Conditions) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report Validated Method Validated Report->Validated

Caption: A flowchart of the HPLC method validation process.

Pillar 2: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While highly effective, its application to polar, non-volatile molecules like this compound requires a critical extra step: derivatization.

Expertise & Experience: The Derivatization Imperative

Direct injection of this compound onto a GC column would result in poor chromatographic performance. The polar -OH and -NH groups would cause strong, irreversible adsorption to the column's stationary phase, leading to severe peak tailing and low sensitivity. To overcome this, a chemical derivatization step is necessary to convert these polar groups into less polar, more volatile moieties (e.g., by silylation or acylation).[8] This adds complexity to the sample preparation but makes GC analysis feasible. This choice is a clear example of adapting a method to the analyte's fundamental chemistry.

Trustworthiness: A Self-Validating GC Protocol

This protocol includes the crucial derivatization step and outlines the validation required to ensure the entire process, from reaction to detection, is reliable.

Experimental Protocol: GC-FID with Derivatization

  • Instrumentation & Conditions:

    • GC System: A standard GC equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

    • Column: A low-to-mid polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.[11]

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: 5 min at 280 °C.

    • Injection: 1 µL, with a split ratio (e.g., 20:1).

  • Solutions Preparation & Derivatization:

    • Solvent: Anhydrous Pyridine or Acetonitrile.

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: a. Accurately weigh the standard or sample into a vial. b. Add the solvent to dissolve, followed by an excess of the derivatizing agent (e.g., 100 µL BSTFA per mg of sample). c. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction. d. Cool to room temperature before injection.

    • Standard/Sample Preparation: Prepare standards and samples to achieve a post-derivatization concentration suitable for GC-FID analysis.

  • Validation Procedure:

    • System Suitability: Inject a derivatized standard five times. The %RSD for the peak area of the derivatized analyte should be ≤ 2.0%.

    • Specificity: Analyze a derivatized blank and placebo to ensure no interference. The derivatizing agent itself will produce peaks; these must be well-resolved from the analyte peak.

    • Derivatization Efficiency: The validation must demonstrate that the derivatization reaction is consistent and proceeds to completion. This can be assessed through linearity and precision studies.

    • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Follow the same principles as outlined for HPLC, applying them to the entire process including the derivatization step. For robustness, test the effect of small variations in reaction time and temperature.

Visualization: GC Validation Workflow with Derivatization

GC_Validation_Workflow cluster_prep Method Setup & Derivatization cluster_validation Core Validation Experiments Dev Method Development Deriv_Opt Optimize Derivatization (Agent, Time, Temp) Dev->Deriv_Opt Protocol Define Validation Protocol Deriv_Opt->Protocol Deriv_Val Validate Derivatization Step (Completeness, Stability) Protocol->Deriv_Val Begin Validation Specificity Specificity (Resolve from Reagent Peaks) Deriv_Val->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness (Vary Reaction & GC Conditions) Precision->Robustness Report Final Validation Report Robustness->Report Validated Method Validated Report->Validated

Caption: A flowchart of the GC method validation, including the critical derivatization step.

Pillar 3: The Role of Mass Spectrometry (MS) as a Detector

While UV and FID are common detectors, Mass Spectrometry (MS) offers unparalleled specificity and sensitivity.[12][13] It can be coupled with either HPLC (LC-MS) or GC (GC-MS) to provide definitive identification and quantification.

  • LC-MS: This is the most powerful technique for this compound. It combines the ideal separation of HPLC with the highly specific and sensitive detection of MS.[14] This overcomes the low UV absorbance issue entirely and can provide structural information on any impurities present, which is invaluable for process development and regulatory submissions.[15]

  • GC-MS: Coupling GC with MS provides definitive identification of the derivatized analyte peak. The mass spectrum serves as a chemical fingerprint, confirming that the peak being quantified is indeed the silylated this compound and not a co-eluting impurity.[16]

Data Presentation: A Head-to-Head Comparison

The table below summarizes the expected performance characteristics of the validated methods.

Validation ParameterRepresentative RP-HPLC-UVRepresentative GC-FID (with Derivatization)Representative LC-MS
Linearity (r²) > 0.999[1]> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%[1][2]97.0 - 103.0%[1]98.0 - 102.0%
Precision (% RSD)
    - Repeatability< 1.0%[1]< 1.5%[1]< 1.0%
    - Intermediate< 2.0%[1]< 2.5%[1]< 2.0%
LOD (est.) ~ 0.05 µg/mL[1]~ 0.1 µg/mL[1]< 0.01 µg/mL
LOQ (est.) ~ 0.15 µg/mL[1]~ 0.3 µg/mL[1]< 0.05 µg/mL
Specificity High; separates polar impurities.[1]High; dependent on resolution.Very High; mass-based detection.
Sample Prep Complexity Low (dissolve and inject)High (derivatization required)Low to Moderate
Primary Advantage Simplicity, robustness.High resolution for volatile species.Unmatched specificity & sensitivity.
Primary Disadvantage Low UV sensitivity for this analyte.Added complexity and error source.Higher equipment cost & complexity.

Conclusion and Recommendations

The cross-validation of analytical techniques for this compound reveals clear advantages and disadvantages for each method.

  • RP-HPLC with UV detection stands out as the most practical and robust method for routine quality control applications such as batch release testing and stability studies.[1] Its simplicity, direct analysis capability, and excellent precision make it highly reliable, provided the required sensitivity can be achieved.

  • GC-FID is a viable alternative but the mandatory derivatization step adds significant complexity, time, and potential for variability.[1] It should be considered only if HPLC instrumentation is unavailable or if there is a specific need to analyze for volatile impurities that are not amenable to HPLC.

  • LC-MS represents the gold standard for this analysis. For method development, impurity identification, and reference standard characterization, its superior sensitivity and specificity are indispensable. While its operational complexity and cost may preclude its use for routine QC in all laboratories, it is the definitive tool for troubleshooting and in-depth characterization.

Ultimately, the choice of method should be guided by its intended purpose, balancing the need for simplicity and throughput with the required levels of sensitivity and specificity as dictated by the stage of drug development and regulatory requirements.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: ICH URL:[Link]
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Validation of Impurity Methods, Part II Source: Chrom
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source:www.ec-undp URL:[Link]
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL:[Link]
  • Title: Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL:[Link]
  • Title: Analytical method validation: A brief review Source: Journal of Pharmacy Research URL:[Link]
  • Title: A Comprehensive Guide to the 4 Main Types of Analytical Chemistry Source: CfPIE URL:[Link]
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]
  • Title: this compound - Substance Details Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL:[Link]
  • Title: Analytical Methods Source: RSC Publishing URL:[Link]
  • Title: CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
  • Title: Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction Source: IU Indianapolis ScholarWorks URL:[Link]
  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: ResearchG

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Piperidinepropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-Piperidinepropanol and its Catalytic Synthesis

This compound is a pivotal structural motif and a versatile intermediate in the synthesis of a multitude of pharmaceutical agents. Its piperidine core is a prevalent feature in drugs targeting a wide range of conditions. The most direct and atom-economical route to this valuable compound is the catalytic hydrogenation of its pyridine precursor, 3-(4-pyridyl)propanol. This transformation, while conceptually straightforward, is highly dependent on the choice of catalyst, which governs the reaction's efficiency, selectivity, yield, and overall economic viability.

The hydrogenation of the pyridine ring is a challenging reaction due to the aromatic stability of the heterocycle and the potential for the nitrogen atom to coordinate with and poison the catalyst surface.[1] Therefore, selecting an appropriate catalyst is not merely a procedural step but a critical decision that dictates the success of the synthesis. This guide provides an in-depth, objective comparison of various catalytic systems, supported by experimental data from the literature, to empower researchers and process chemists to make informed decisions for the synthesis of this compound.

Homogeneous vs. Heterogeneous Catalysis: A Strategic Overview

The initial decision in catalyst selection lies between homogeneous and heterogeneous systems. Each presents a distinct set of advantages and disadvantages.

  • Homogeneous Catalysts: These are soluble in the reaction medium, offering high activity and selectivity due to well-defined, single-site active centers.[2] This allows for milder reaction conditions. However, the primary drawback is the often difficult and costly separation of the catalyst from the product, which complicates recycling and can lead to product contamination.[3][4]

  • Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid or gas phase). Their principal advantage is the ease of separation from the reaction mixture, usually through simple filtration, which facilitates catalyst reuse and simplifies product purification.[2] While historically they required harsher conditions, recent advances have yielded highly active heterogeneous catalysts that operate under mild conditions.[5][6]

For industrial-scale synthesis of compounds like this compound, heterogeneous catalysts are overwhelmingly preferred due to their robustness, ease of handling, and recyclability.[2][4] This guide will therefore focus primarily on the comparative performance of solid-supported catalysts.

G cluster_0 Catalyst Selection Logic Start Start Define Synthesis Scale Define Synthesis Scale Start->Define Synthesis Scale Homogeneous Homogeneous Catalysis (Lab Scale, High Selectivity) Define Synthesis Scale->Homogeneous Lab Scale Heterogeneous Heterogeneous Catalysis (Pilot/Industrial Scale) Define Synthesis Scale->Heterogeneous Industrial Scale Cost_Analysis Cost vs. Performance Homogeneous->Cost_Analysis Heterogeneous->Cost_Analysis Noble_Metals Noble Metals (Rh, Ru, Pd) (High Activity, Mild Conditions) Cost_Analysis->Noble_Metals Performance Priority Base_Metals Base Metals (Raney Ni) (Cost-Effective, Harsher Conditions) Cost_Analysis->Base_Metals Cost Priority Final_Selection Optimal Catalyst Selected Noble_Metals->Final_Selection Base_Metals->Final_Selection

Caption: Logical workflow for selecting a catalyst type based on scale and cost.

Comparative Efficacy of Heterogeneous Catalysts

The hydrogenation of pyridine derivatives to piperidines is most commonly achieved using catalysts based on noble metals (Rhodium, Ruthenium, Palladium, Platinum) or Raney Nickel.[7][8][9] The choice among them involves a trade-off between activity, operating conditions, and cost.

Rhodium-Based Catalysts (e.g., Rh₂O₃, Rh/C)

Rhodium catalysts are renowned for their high activity in the hydrogenation of aromatic and heteroaromatic rings, often under mild conditions.[10][11]

  • Expertise & Experience: Rhodium's high efficacy stems from its optimal balance of hydrogen activation and substrate adsorption. Recent studies have highlighted the use of simple, commercially available Rh₂O₃ for the hydrogenation of various functionalized pyridines with low catalyst loading (0.5 mol%) at mild temperatures (40°C) and pressures (5 bar H₂).[1][11] This makes it a practically useful and accessible option. Carbon-supported rhodium (Rh/C) is also a highly effective catalyst for pyridine reduction.[12] An electrocatalytic approach using carbon-supported rhodium has even achieved quantitative conversion of pyridine to piperidine at ambient temperature and pressure.[13][14]

  • Trustworthiness: Rhodium catalysts generally exhibit high selectivity, minimizing the formation of partially hydrogenated or ring-opened byproducts. Their ability to operate under milder conditions also prevents the degradation of sensitive functional groups, such as the hydroxyl group in the 3-(4-pyridyl)propanol precursor.

  • Authoritative Grounding: Studies have demonstrated that Rhodium catalysts can achieve near-quantitative yields (98%) in piperidine synthesis.[1][13][14] While highly active, a known challenge with rhodium catalysts can be deactivation upon reuse, particularly with nitrogen-containing substrates, though the extent of this depends on the support and reaction conditions.[15]

Ruthenium-Based Catalysts (e.g., Ru@TiO₂, Ru/C)

Ruthenium is another highly active platinum-group metal for arene and heteroarene hydrogenation. It is often more cost-effective than rhodium.

  • Expertise & Experience: Ruthenium catalysts, particularly novel heterogeneous ruthenium nanoparticles supported on materials like TiO₂, have been shown to be robust and reusable.[16][5] They demonstrate excellent activity for the cis-hydrogenation of substituted pyridines, achieving high yields (>80%) under comparatively mild conditions (e.g., 10 bar H₂, room temperature).[16][6] The choice of solvent, such as a water/isopropanol mixture, can drastically increase the yield.[5][6]

  • Trustworthiness: The key advantage of these supported Ru nanoparticle catalysts is their reusability. They can often be reused multiple times without a significant loss in activity, which is a major advantage for process chemistry.[16][6] This stability is attributed to the strong interaction between the Ru nanoparticles and the support material.

  • Authoritative Grounding: Research highlights the development of Ru catalysts that are active at lower temperatures and pressures than previously required.[6] For instance, a method using a Ru/C catalyst in a microreactor achieved ~100% conversion and selectivity at 60°C and 2.0 MPa.[17]

Raney Nickel

Raney Nickel is a classic, non-precious metal catalyst that is widely used in industry due to its high activity and low cost.[18]

  • Expertise & Experience: Raney Nickel is a fine-grained, porous nickel catalyst derived from a nickel-aluminum alloy.[18] Its high surface area and the hydrogen absorbed within its pores during activation contribute to its high catalytic activity.[18][19] However, its use often necessitates higher temperatures (100-200°C) and pressures (50-150 atm) compared to noble metal catalysts.[8][20]

  • Trustworthiness: While cost-effective, Raney Nickel requires careful handling. When dry, it is pyrophoric and can ignite spontaneously in air.[18] It is typically stored and handled as a slurry in water or another solvent.[20] Its activity can also decline upon prolonged storage, sometimes necessitating the use of promoting agents.[21]

  • Authoritative Grounding: Historically, the hydrogenation of pyridines with Raney Nickel required harsh conditions.[20] However, modifications to the process, such as using a very large quantity of the catalyst, can allow the reaction to proceed at lower temperatures and pressures.[20]

Palladium (Pd/C) and Platinum (PtO₂) Catalysts

Palladium and Platinum are also competent catalysts for hydrogenation, although they are sometimes considered less effective for pyridine ring saturation compared to Rhodium and Ruthenium unless specific conditions are met.

  • Expertise & Experience: Palladium on carbon (Pd/C) is a versatile and widely used hydrogenation catalyst.[8] It can be highly efficient for pyridine hydrogenation, often operating under milder conditions than Raney Nickel.[7] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also effective, particularly in acidic solvents like glacial acetic acid, which activates the pyridine ring towards reduction.[9]

  • Trustworthiness: The use of acidic media with catalysts like PtO₂ can enhance the reaction rate but may introduce concerns about corrosion and require a neutralization step during work-up.[9] Pd/C catalysts can be susceptible to poisoning by the nitrogen heterocycle, although specific additives can mitigate this.[22]

  • Authoritative Grounding: Complete hydrogenation of substituted pyridines has been successfully demonstrated using PtO₂ under 50-70 bar H₂ pressure in acetic acid at room temperature.[9] Similarly, Pd/C has been shown to be effective, especially when chemoselectivity is a concern in more complex molecules.[7]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of these catalysts for pyridine hydrogenation reactions, providing a basis for comparison. Note that optimal conditions can vary based on the specific substrate and experimental setup.

CatalystTypical Yield (%)Selectivity (%)Temperature (°C)Pressure (atm)Key Characteristics
Rhodium (Rh₂O₃, Rh/C) 95-99[1]Very High25-805-50High activity under mild conditions; commercially available.[10][11]
Ruthenium (Ru@Support) 80-95[6]High (cis-selective)25-8010-40Robust and reusable; good functional group tolerance.[16][5]
Raney Nickel 85-95[8]High100-20050-150Highly cost-effective; requires careful handling (pyrophoric).[18][20]
Palladium (Pd/C) 90-98[8]Very High25-1001-50Versatile; operates under mild conditions.[7]
Platinum (PtO₂) 90-98[9]High25-5050-70Effective, especially in acidic media.[9]

Experimental Protocols

Herein are detailed, self-validating protocols for the synthesis of this compound from 3-(4-pyridyl)propanol using two representative catalytic systems.

Protocol 1: Hydrogenation using Heterogeneous Ruthenium Nanoparticles

This protocol is based on modern, efficient methods utilizing supported metal nanoparticles, prized for their high activity and reusability.[16][6]

A. Materials and Reagents:

  • 3-(4-pyridyl)propanol

  • Ru:Phen(1:2)@TiO₂-800 catalyst (or similar supported Ru catalyst)

  • Isopropanol (IPA), Reagent Grade

  • Deionized Water

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Standard glassware and a high-pressure autoclave/hydrogenation reactor

B. Experimental Workflow Diagram:

G Start Reactor Setup Charge Charge Reactor: 1. 3-(4-pyridyl)propanol 2. Ru@TiO₂ Catalyst 3. H₂O/IPA Solvent Start->Charge Inert Seal & Purge Reactor with N₂ (3x) Charge->Inert Pressurize Pressurize with H₂ (e.g., 10 bar) Inert->Pressurize React Stir at Room Temp (e.g., 17 hours) Pressurize->React Depressurize Vent H₂ Safely Purge with N₂ React->Depressurize Filter Filter to Recover Catalyst for Reuse Depressurize->Filter Evaporate Evaporate Solvents from Filtrate Filter->Evaporate Purify Purify Crude Product (e.g., Chromatography) Evaporate->Purify End Isolated this compound Purify->End

Caption: Step-by-step workflow for Ru-catalyzed hydrogenation.

C. Step-by-Step Procedure:

  • Reactor Charging: To a high-pressure autoclave, add 3-(4-pyridyl)propanol (e.g., 0.5 mmol), the supported Ruthenium catalyst (e.g., 0.4 mol% Ru), deionized water (1 mL), and isopropanol (1 mL).[6]

  • Inerting: Seal the reactor. Purge the vessel three times with nitrogen gas to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 17 hours, monitoring hydrogen uptake if possible.

  • Depressurization: After the reaction period, cease stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen gas.

  • Catalyst Recovery: Open the reactor and filter the reaction mixture through a pad of celite to recover the solid catalyst. The catalyst can be washed with the reaction solvent and stored for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product can be analyzed and purified by standard methods such as column chromatography.

Protocol 2: Hydrogenation using Raney Nickel

This protocol represents a more traditional, cost-effective approach.

A. Materials and Reagents:

  • 3-(4-pyridyl)propanol

  • Raney Nickel (as a 50% slurry in water)

  • Ethanol or other suitable solvent

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • High-pressure autoclave/hydrogenation reactor

B. Step-by-Step Procedure:

  • Catalyst Preparation: In the autoclave, carefully wash the required amount of Raney Nickel slurry several times with the chosen reaction solvent (e.g., ethanol) to remove the water. Caution: Do not allow the Raney Nickel to become dry, as it is pyrophoric.

  • Reactor Charging: Add the substrate, 3-(4-pyridyl)propanol, dissolved in the reaction solvent to the autoclave containing the washed catalyst.

  • Inerting & Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to a higher pressure (e.g., 50-100 atm).

  • Reaction: Heat the reactor to the target temperature (e.g., 100-150°C) and stir vigorously. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After cooling the reactor and venting the hydrogen, the catalyst is carefully filtered off. The product is then isolated from the filtrate by evaporation of the solvent.

Conclusion and Recommendations

The synthesis of this compound via catalytic hydrogenation is a well-established but nuanced process where catalyst selection is paramount.

  • For high-throughput screening and small-scale synthesis where performance and mild conditions are prioritized, Rhodium-based catalysts like Rh₂O₃ offer excellent activity and selectivity.[1][11]

  • For process development and scale-up applications , modern supported Ruthenium catalysts present a compelling balance of high activity, mild conditions, and crucial reusability, making them an economically and environmentally sound choice.[16][6]

  • For applications where cost is the primary driver and the necessary high-pressure equipment is available, Raney Nickel remains a viable and powerful workhorse catalyst, provided appropriate safety precautions are strictly followed.[18][20]

Ultimately, the optimal catalyst is context-dependent. Researchers and drug development professionals should weigh the factors of activity, selectivity, cost, safety, and scalability to select the most fitting catalyst for their specific objectives in the synthesis of this compound.

References

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications (RSC Publishing).
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Publications.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing.
  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02928F.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
  • Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics - ACS Publications.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate.
  • Hydrogenation process. Google Patents.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. NIH.
  • Raney nickel. Wikipedia.
  • Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. ResearchGate.
  • The Role of Hydrogen in Raney Nickel Catalysts. Journal of the American Chemical Society.
  • Homogeneous vs Heterogeneous Catalysts. University of Pennsylvania.
  • Facile reduction of pyridines with nickel-aluminum alloy. The Journal of Organic Chemistry.
  • Promotion of raney nickel hydrogenation catalyst. Justia Patents.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH.
  • Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1. The Journal of Organic Chemistry - ACS Publications.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. PMC - NIH.
  • Homogeneous and Heterogeneous Catalysis. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Homogeneous versus heterogeneous catalysis in Cu2O-nanoparticle-catalyzed C–C coupling reactions. Green Chemistry (RSC Publishing).
  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed.
  • Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv | Cambridge Open Engage.
  • Process for the production of piperidine. Google Patents.
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega - ACS Publications.
  • Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap Eureka.
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics - ACS Publications.
  • (PDF) Methods for the Catalytic Synthesis of Piperazine. ResearchGate.
  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications.
  • Method for preparing 3-acetyl propanol and 1, 4-pentanediol by acid catalytic hydrogenation of furan derivative. Google Patents.

Sources

The Strategic Application of 4-Piperidinepropanol in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in numerous FDA-approved drugs attests to its utility as a versatile building block.[1][2] Among the myriad of functionalized piperidine derivatives, 4-Piperidinepropanol emerges as a key intermediate, offering a unique combination of a nucleophilic secondary amine and a primary alcohol, enabling diverse synthetic transformations. This guide provides an in-depth analysis of the applications of this compound, with a comparative look at alternative synthetic strategies and supporting experimental data for its role in the synthesis of G-protein coupled receptor 119 (GPR119) agonists and novel antimicrobial quinoline derivatives.

Synthesis and Profile of this compound

This compound, also known as 3-(piperidin-4-yl)propan-1-ol, is a bifunctional molecule featuring a piperidine ring substituted at the 4-position with a propanol chain. This structure provides two reactive centers: the secondary amine of the piperidine ring and the terminal hydroxyl group of the propanol side chain. The strategic placement of the propanol group at the 4-position minimizes steric hindrance around the nitrogen atom, making it readily available for a variety of chemical modifications.

A highly efficient and scalable synthesis of this compound involves the catalytic hydrogenation of 4-pyridinepropanol. This method demonstrates excellent yield and purity, making it suitable for industrial production.

Recommended Large-Scale Synthesis Protocol: Catalytic Hydrogenation of 4-Pyridinepropanol

Starting Material: 4-Pyridinepropanol Catalyst: Platinum(IV) oxide Solvent: Methanol with hydrochloric acid Reaction Conditions: Low-pressure hydrogen (8 kPa), vigorous stirring, 46 hours Yield: 98%

Experimental Procedure:

  • Under an argon atmosphere, a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL) is prepared.

  • Platinum(IV) oxide (1.45 g, 6.4 mmol) is added to the mixture.

  • The reaction mixture is stirred vigorously under a low-pressure hydrogen atmosphere (8 kPa) for 46 hours.

  • Upon reaction completion, the catalyst is removed by filtration.

  • The volatile solvent is removed by distillation under reduced pressure.

  • The resulting oily residue is dissolved in a 15% aqueous NaOH solution (80 mL) and extracted with dichloromethane (1 x 150 mL, then 3 x 100 mL).

  • The combined organic phases are washed with deionized water (20 mL) and dried over anhydrous sodium sulfate.

  • The organic phase is concentrated under reduced pressure and dried under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid.

This robust synthesis provides a reliable source of high-purity this compound, a critical factor for its application in pharmaceutical manufacturing where stringent quality control is paramount.

Application in the Synthesis of GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. Many potent GPR119 agonists feature a piperidine moiety in their structure. This compound serves as a valuable building block for the synthesis of these agonists, providing a scaffold to which other pharmacophoric elements can be attached.

Synthetic Approach to GPR119 Agonists utilizing this compound

Conceptual Synthetic Pathway for a GPR119 Agonist

GPR119_synthesis cluster_start Starting Materials cluster_reaction1 N-Arylation cluster_intermediate Intermediate cluster_start2 cluster_reaction2 O-Acylation cluster_final Final Product 4PP This compound Step1 Pd-catalyzed Cross-Coupling 4PP->Step1 R1X R1-X (e.g., Aryl halide) R1X->Step1 Intermediate1 N-Aryl-4-piperidinepropanol Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 R2Y R2-Y (e.g., Acyl chloride) R2Y->Step2 GPR119_Agonist GPR119 Agonist Step2->GPR119_Agonist

Caption: Conceptual workflow for GPR119 agonist synthesis.

Comparative Analysis: Alternative Scaffolds

While this compound offers a straightforward approach, other piperidine-based building blocks are also employed in the synthesis of GPR119 agonists.

Building BlockKey FeaturesAdvantages in GPR119 SynthesisPotential Disadvantages
This compound Secondary amine and primary alcoholBifunctionality allows for sequential or orthogonal derivatization.May require protection of one functional group during the reaction of the other.
1-Boc-4-aminopiperidine Protected primary amineAmine is readily available for coupling reactions after deprotection.Requires additional deprotection step.
4-Hydroxypiperidine Secondary amine and secondary alcoholCommercially available and widely used.Secondary alcohol is less reactive than a primary alcohol.
7-Azaspiro[3.5]nonan-1-one Spirocyclic ketoneRigid structure can enhance binding affinity to the receptor.More complex synthesis of the starting material.

The choice of the building block is dictated by the desired final structure of the GPR119 agonist and the overall synthetic strategy. The flexibility of this compound in allowing for diverse functionalization at both the nitrogen and the terminus of the propanol side chain makes it a valuable tool for creating libraries of potential GPR119 agonists for structure-activity relationship (SAR) studies.

Application in the Synthesis of Antimicrobial Quinoline Derivatives

The quinoline ring is a privileged scaffold in the development of antimicrobial agents.[1][4][5][6] Novel quinoline derivatives with potent antibacterial and antifungal activities are continuously being explored. This compound can be incorporated into quinoline structures to modulate their physicochemical properties, such as solubility and lipophilicity, which can in turn influence their antimicrobial efficacy and pharmacokinetic profiles.

Synthetic Approach to Antimicrobial Quinolines using this compound

The synthesis of quinoline derivatives incorporating this compound typically involves the reaction of the piperidine nitrogen with an electrophilic position on a pre-formed quinoline ring system. For instance, a halo-substituted quinoline can undergo nucleophilic aromatic substitution with this compound.

General Synthetic Pathway for a Quinoline-Piperidinepropanol Conjugate

Quinoline_synthesis cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_final Final Product 4PP This compound Step1 Nucleophilic Aromatic Substitution (SNAr) 4PP->Step1 Haloquinoline Halogenated Quinoline Haloquinoline->Step1 Antimicrobial_Quinoline Antimicrobial Quinoline Derivative Step1->Antimicrobial_Quinoline

Caption: Synthesis of antimicrobial quinoline derivatives.

Comparative Analysis of Synthetic Routes to Antimicrobial Quinolines

The synthesis of the core quinoline scaffold can be achieved through various named reactions, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Synthetic RouteStarting MaterialsKey Features
Gould-Jacobs Reaction Anilines, diethyl ethoxymethylenemalonateVersatile for synthesizing 4-hydroxyquinolines.
Conrad-Limpach-Knorr Synthesis Anilines, β-ketoestersYields 4-hydroxyquinolines.
Doebner-von Miller Reaction Anilines, α,β-unsaturated carbonyl compoundsA classic method for quinoline synthesis.
Pfitzinger Reaction Isatin, carbonyl compoundForms substituted quinoline-4-carboxylic acids.
Camps Cyclization o-AcylaminoacetophenonesProduces 2- and 4-quinolones.

Once the quinoline core is synthesized, the introduction of the this compound moiety can be compared with the introduction of other amine-containing side chains.

Side Chain PrecursorAdvantages for Antimicrobial QuinolinesPotential Disadvantages
This compound The hydroxyl group can improve aqueous solubility and provide a site for further modification.May require protection during quinoline ring formation.
Piperazine The second nitrogen atom offers an additional point for diversification.Can lead to issues with basicity and off-target effects.
Simple alkyl amines Can fine-tune lipophilicity.Lack of additional functional groups for further derivatization.

The incorporation of the this compound side chain offers a balance of properties that can be beneficial for antimicrobial activity. The piperidine ring can contribute to interactions with biological targets, while the propanol tail can enhance solubility and provide a vector for further chemical exploration.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its bifunctional nature, coupled with a straightforward and high-yielding synthesis, makes it an attractive intermediate for the construction of complex bioactive molecules. In the synthesis of GPR119 agonists and antimicrobial quinoline derivatives, this compound provides a robust scaffold that allows for systematic structural modifications to optimize pharmacological properties. While alternative synthetic routes and building blocks exist, the strategic use of this compound offers a compelling combination of efficiency, versatility, and access to novel chemical space, solidifying its importance in the drug discovery and development pipeline.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]
  • Patel, P. K. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1501-1513.
  • Pop, O., Cîmpean, A., & Antofie, E.-I. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(23), 7793. [Link]
  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. [Link]
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(13), 6904-6924. [Link]
  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(11), 1315-1351. [Link]
  • Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(5), 1195-1207.
  • Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones, 84, 415-446.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Piperidinepropanol Against Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmaceuticals and bioactive compounds.[1][2] This six-membered nitrogen-containing heterocycle offers a robust and versatile framework, enabling chemists to modulate physicochemical properties and biological activity.[3][4] Its structure is a key feature in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][5] The ability of the piperidine scaffold to influence aqueous solubility, membrane permeability, and receptor binding affinity makes it an invaluable tool in drug design.[6][7]

This guide provides an in-depth comparative analysis of 4-Piperidinepropanol , a simple yet promising derivative, benchmarked against two structurally related analogs: 4-Piperidinemethanol and 1-Methyl-4-piperidinol . The goal is to provide a clear, data-driven framework for selecting and advancing piperidine-based compounds in a drug discovery pipeline. We will dissect their physicochemical characteristics, outline rigorous protocols for evaluating their pharmacological potential, and assess their early-stage drug-like properties.

Our comparative compounds were chosen to illustrate the impact of key structural modifications:

  • 4-Piperidinemethanol: Features a shorter, one-carbon (methanol) side chain compared to the three-carbon (propanol) chain of our lead compound. This allows for a direct assessment of the impact of side-chain length and lipophilicity.

  • 1-Methyl-4-piperidinol: Introduces N-alkylation by adding a methyl group to the ring's nitrogen atom. This modification eliminates a hydrogen bond donor, increases steric bulk around the nitrogen, and alters the compound's basicity, providing critical insights into structure-activity relationships (SAR).

Part 1: Physicochemical Property Showdown

A compound's fundamental physicochemical properties—lipophilicity (LogP), acidity/basicity (pKa), and molecular weight—are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters govern everything from how a compound is absorbed to how it interacts with its biological target.

Causality Behind the Choices:

  • LogP (Octanol-Water Partition Coefficient): This value is a crucial measure of a compound's lipophilicity. A balanced LogP is often essential for oral bioavailability, allowing the molecule to be soluble enough in the aqueous environment of the gut while being lipid-soluble enough to cross cell membranes.

  • pKa: For ionizable compounds like piperidines, the pKa dictates the charge state at physiological pH (approx. 7.4). The protonated, positively charged form can enhance solubility and form ionic bonds with targets, while the neutral form is typically more membrane-permeable.

  • Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Comparative Data Summary

PropertyThis compound4-Piperidinemethanol1-Methyl-4-piperidinolRationale for Difference
Molecular Formula C₈H₁₇NO[8]C₆H₁₃NO[9]C₆H₁₃NO[10]Varies by side chain length and methylation.
Molecular Weight 143.23 g/mol [8]115.17 g/mol [9]115.17 g/mol [10]Propanol side chain adds two carbons and associated hydrogens.
Melting Point (°C) 65 °C[11]55-59 °C[12]29-31 °C[13]N-methylation disrupts crystal packing, lowering the melting point.
Boiling Point (°C) 235 °C[11]118-120 °C (at 10 mmHg)[12]200 °C[13]Higher molecular weight and chain length increase boiling point.
Calculated LogP -0.1[9]-0.1[9]0.1[10]The longer alkyl chain in this compound is balanced by the polar hydroxyl group. N-methylation slightly increases lipophilicity.
TPSA (Ų) 32.3[9]32.3[14]23.5[10]The secondary amine (NH) and hydroxyl (OH) contribute to TPSA. N-methylation removes the NH contribution.

Interpretation: The addition of the propanol side chain in this compound increases its molecular weight without significantly altering its calculated lipophilicity compared to 4-Piperidinemethanol, suggesting the hydrophilicity of the hydroxyl group balances the longer carbon chain. The N-methylation in 1-Methyl-4-piperidinol slightly increases lipophilicity and notably reduces the TPSA, which could have implications for its ability to cross the blood-brain barrier.

Part 2: Pharmacological Profile Assessment via Radioligand Binding

To quantitatively assess the interaction of these derivatives with a biological target, a competitive radioligand binding assay is the gold standard.[15] This technique measures the affinity of a test compound for a receptor by quantifying its ability to displace a known, high-affinity radiolabeled ligand.[16][17]

Expertise Behind the Protocol: This protocol is designed to be self-validating. By including a known reference compound, we can ensure the assay is performing correctly. The choice of a radioligand with high specific activity is crucial for sensitivity.[18] The separation of bound from free radioligand via vacuum filtration is a robust and high-throughput method.[15] The final calculation of the inhibition constant (Ki) normalizes the data, allowing for direct comparison of compound affinities across different experiments.[19]

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its analogs for a selected G-Protein Coupled Receptor (GPCR), for example, the Sigma-1 receptor, which is a common target for piperidine-containing CNS ligands.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells overexpressing the human Sigma-1 receptor.

  • Radioligand: [³H]-Pentazocine (a known high-affinity Sigma-1 ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 10 mM stock solutions of this compound, 4-Piperidinemethanol, and 1-Methyl-4-piperidinol in DMSO.

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and a MicroBeta scintillation counter .

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[19]

    • 150 µL of receptor membranes (e.g., 50 µg protein/well).

    • 50 µL of the test compound dilution or control (buffer for total binding, 10 µM haloperidol for non-specific binding).

    • 50 µL of [³H]-Pentazocine at a final concentration equal to its dissociation constant (Kd).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[19]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate. This separates the membrane-bound radioligand from the free radioligand.[15]

  • Washing: Immediately wash the filters four times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Part 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is essential to avoid costly late-stage failures. Here, we focus on two fundamental in vitro assays: metabolic stability and cytotoxicity.

A. Metabolic Stability in Liver Microsomes

This assay predicts how quickly a compound will be metabolized by the liver, the body's primary site for drug metabolism.[20] It uses liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[20][21]

Trustworthiness of the Protocol: The protocol's integrity is ensured by including a negative control (without the NADPH cofactor) to check for non-enzymatic degradation and a positive control (a compound with known metabolic fate, like verapamil) to confirm the microsomes are active.[22][23] Monitoring the disappearance of the parent compound over time provides a direct measure of metabolic clearance.[21]

Detailed Protocol: Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the piperidine derivatives.

Materials:

  • Pooled human liver microsomes (HLM).[24]

  • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Cofactor Solution: NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.[23]

  • Test Compounds: 1 µM final concentration.

  • Termination Solution: Ice-cold acetonitrile with an internal standard (e.g., warfarin).

  • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Step-by-Step Methodology:

  • Pre-incubation: Add the test compound to pre-warmed incubation buffer containing liver microsomes (e.g., 0.5 mg/mL protein) and incubate for 5 minutes at 37°C.[20]

  • Initiation: Start the metabolic reaction by adding the pre-warmed cofactor solution.[22]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[20]

  • Termination: Immediately add the aliquot to a larger volume of the ice-cold termination solution. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg protein/mL)).

B. Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability.[25] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[26][27] The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[26]

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that reduces the viability of a cell line (e.g., HepG2, a human liver cell line) by 50% (CC₅₀).

Materials:

  • HepG2 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT Solution: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.[28]

  • Compound Treatment: Treat the cells with a serial dilution of each piperidine derivative for a set period (e.g., 24 or 48 hours).

  • MTT Addition: Remove the media containing the compound and add 100 µL of fresh serum-free media plus 50 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.[27][28]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[27] Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot this against the log concentration of the compound to determine the CC₅₀ value.

Caption: Decision-making workflow based on in vitro ADME/Tox results.

Synthesis and Expert Recommendations

This guide provides a comprehensive framework for benchmarking this compound against its structural analogs. The data generated from these assays allows for a multi-parameter assessment to guide the drug discovery process.

  • This compound serves as an excellent starting point. Its balanced physicochemical properties make it a promising scaffold. Its performance in the pharmacological and ADME/Tox assays will determine its fate. A high binding affinity coupled with moderate metabolic stability and low cytotoxicity would make it a strong candidate for lead optimization.

  • If 4-Piperidinemethanol shows significantly better binding affinity, it would suggest that the shorter alkyl chain is preferred for target engagement. However, this must be weighed against its own ADME/Tox profile.

  • The data from 1-Methyl-4-piperidinol will be highly informative for SAR. If it demonstrates poor activity, it may indicate that the secondary amine's hydrogen-bonding capability is crucial for receptor interaction. Conversely, if it shows improved properties (e.g., better metabolic stability or cell permeability), it suggests that N-alkylation is a viable strategy for optimization.

By systematically applying these validated protocols, research and development teams can make informed, data-driven decisions, efficiently allocating resources to the most promising chemical matter and accelerating the journey from a simple scaffold to a potential therapeutic agent.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]
  • Pharmaffiliates.
  • CLYTE Technologies.
  • Petzer, J. P., & Petzer, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Hulme, E. C. (2010). Radioligand binding methods: practical guide and tips. PubMed. [Link]
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • Mercell. Metabolic stability in liver microsomes. [Link]
  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
  • ChemBK. This compound - Physico-chemical Properties. [Link]
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Cyprotex. Microsomal Stability. [Link]
  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
  • ResearchGate.
  • Chemcasts. 4-Piperidinemethanol (CAS 6457-49-4) Properties. [Link]
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
  • PubChem. 4-Piperidinemethanol. [Link]
  • Springer Nature Experiments.
  • Chemsrc. 4-N-METHYL PIPERIDINE PROPANOL. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information.
  • US EPA. This compound - Substance Details. [Link]
  • NIH. Piperidine-1-propanol. [Link]
  • PubChem. 4-Piperidinol, 1-methyl-. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 4-Piperidinepropanol: A Comparative Analysis of Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Piperidinepropanol, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the impurity profile of the final drug substance, making robust, validated analytical methods for its quantification indispensable.

This guide provides an in-depth comparison of classical and modern analytical techniques for the purity validation of this compound. We will begin with a detailed exploration of potentiometric titration—a time-honored, yet powerful, absolute method. We will then objectively compare its performance against orthogonal chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as the primary quantitative method of Nuclear Magnetic Resonance (qNMR) spectroscopy. This analysis is designed to equip researchers, analytical scientists, and quality control professionals with the expertise to select and validate the most appropriate method for their specific needs, ensuring compliance with rigorous regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Gold Standard: Purity by Potentiometric Titration

Titrimetry, as outlined in United States Pharmacopeia (USP) General Chapter <541>, remains a fundamental technique for assay and purity determination due to its stoichiometric, absolute nature.[5][6][7][8][9] For a weak base like this compound, a non-aqueous acid-base titration is the method of choice. This approach enhances the basicity of the analyte and provides a much sharper, more defined endpoint compared to an aqueous titration.[7][10]

The "Why": Causality in Method Design
  • Why Non-Aqueous? Water is amphiprotic and can compete with the weak base for the titrant's protons, leading to a shallow titration curve and an indistinct endpoint. Switching to a non-basic, aprotic solvent like glacial acetic acid allows the weak base to exhibit its basicity more strongly, resulting in a significant potential jump at the equivalence point.[7]

  • Why Potentiometric Detection? Visual indicators are subjective and can be difficult to interpret in colored solutions. Potentiometric titration uses an electrode to monitor the change in potential (or pH) as a function of titrant volume.[11][12] The endpoint is determined objectively from the point of maximum inflection on the titration curve, significantly improving accuracy and precision.[9][13] This aligns with modern pharmaceutical analysis, which favors instrumental methods for their reliability.[9]

Experimental Protocol: Potentiometric Titration of this compound

This protocol is designed as a self-validating system, incorporating principles from ICH Q2(R1) guidelines.[1][2][4]

1.1. Materials and Reagents:

  • This compound sample

  • Perchloric acid (HClO4), 0.1 N in glacial acetic acid (Standardized)

  • Glacial Acetic Acid (anhydrous)

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Crystal Violet indicator (for standardization)

  • pH electrode suitable for non-aqueous titrations (e.g., combination glass electrode with LiCl in ethanol reference electrolyte)

  • Automated potentiometric titrator

1.2. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh ~0.5 g of dried KHP into a flask.

  • Dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N HClO4 solution until the color changes from violet to blue-green.

  • Perform in triplicate and calculate the normality of the titrant. The tight precision (%RSD < 0.2%) of this step is the first pillar of the method's trustworthiness.

1.3. Sample Analysis:

  • Accurately weigh an appropriate amount of this compound (e.g., 150 mg) into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrode and a stirrer into the solution.

  • Titrate with the standardized 0.1 N HClO4 using the automated titrator. The instrument will record the potential (mV) or pH versus the volume of titrant added.

  • The endpoint is determined by the titrator software, typically by calculating the first or second derivative of the titration curve.

1.4. Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (V * N * M.W.) / (W * 10) Where:

  • V = Volume of HClO4 titrant at the equivalence point (mL)

  • N = Normality of the HClO4 titrant (mol/L)

  • M.W. = Molecular weight of this compound (143.23 g/mol )

  • W = Weight of the sample (mg)

Workflow for Titration Method Validation

The following diagram illustrates the logical flow for validating the titration method, ensuring it is fit for its intended purpose.

G cluster_prep 1. Preparation & Standardization cluster_titration 2. Titration & Data Acquisition cluster_analysis 3. Data Analysis cluster_validation 4. Method Validation (ICH Q2) prep_sample Accurately Weigh this compound run_titration Automated Potentiometric Titration prep_sample->run_titration prep_titrant Prepare 0.1 N HClO4 in Acetic Acid standardize Standardize HClO4 with KHP Primary Standard prep_titrant->standardize standardize->run_titration get_curve Generate Titration Curve (mV vs. Volume) run_titration->get_curve find_ep Determine Equivalence Point (1st/2nd Derivative) get_curve->find_ep calc_purity Calculate Purity (%) find_ep->calc_purity accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) linearity Linearity & Range specificity Specificity validation_report Validation Report accuracy->validation_report precision->validation_report linearity->validation_report specificity->validation_report

Caption: Workflow for the validation of this compound purity by potentiometric titration.

Comparative Analytical Methodologies

While titration is a powerful tool, it is an assay for total basicity and may lack the specificity to distinguish the main analyte from structurally similar basic impurities. Therefore, orthogonal methods are crucial for a comprehensive purity assessment.[14][15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[17][18] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their polarity. For this compound, a polar compound, a C18 column with an aqueous-organic mobile phase is a standard approach.[18][19]

  • Principle: The sample is injected into a high-pressure stream of liquid (mobile phase) and passed through a column packed with a solid adsorbent (stationary phase). Compounds separate based on their differential partitioning between the two phases.

  • Key Advantage (Specificity): HPLC excels at separating the main component from related impurities and degradation products, providing a detailed impurity profile. This is its primary advantage over titration.

  • Experimental Outline (RP-HPLC):

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.8) (30:70 v/v).[18]

    • Detection: UV at a low wavelength (e.g., 210-215 nm), as the molecule lacks a strong chromophore.[18][20]

    • Quantification: Based on the peak area relative to a reference standard of known purity.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[21] Amines like this compound can be challenging due to their polarity, which can cause peak tailing on standard columns.[22][23]

  • Principle: The sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase.

  • Key Consideration: Direct analysis requires a specialized, base-deactivated column (e.g., PoraPLOT Amines or a wax-type column).[24] Alternatively, derivatization (e.g., silylation) can be employed to increase volatility and improve peak shape, though this adds complexity to sample preparation.[23]

  • Experimental Outline (GC-FID):

    • Column: Capillary column designed for amines (e.g., Agilent CP-Sil 8 CB for Amines).[25]

    • Detector: Flame Ionization Detector (FID), which offers a robust and near-universal response for organic compounds.

    • Quantification: Based on peak area relative to an internal or external standard.

Quantitative NMR (qNMR)

qNMR is a primary analytical method recognized for its high precision and accuracy, as it can provide quantification without a specific reference standard of the analyte.[26][27][28]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[27] By co-dissolving a known mass of a sample with a known mass of a certified internal standard, the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from both compounds.[26][29]

  • Key Advantage (Primary Method): It is not a comparative method like chromatography. It provides a direct measure of purity and can be used to qualify reference standards themselves. This makes it an authoritative tool.[30]

  • Experimental Outline (¹H-qNMR):

    • Internal Standard: A stable compound with simple, sharp signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

    • Procedure: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full spin-lattice relaxation with a sufficient relaxation delay, typically 5 times the longest T₁).

    • Quantification: Calculate purity by relating the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.[26]

Head-to-Head Comparison: Choosing the Right Tool

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, from early-stage development to final quality control. The table below provides a direct comparison of the discussed methods for the purity validation of this compound.

Validation Parameter Potentiometric Titration RP-HPLC-UV GC-FID Quantitative NMR (qNMR)
Principle Stoichiometric reaction (Acid-Base)Differential PartitioningVolatility & PartitioningNuclear Spin Resonance
Method Type Absolute Assay (Total Basicity)Relative, ComparativeRelative, ComparativePrimary, Absolute Molar Ratio
Specificity Low. Quantifies total basicity; cannot distinguish between structurally similar bases.High. Excellent for separating impurities and degradation products.Moderate to High. Dependent on column choice and potential for co-elution.High. Structurally definitive; can distinguish isomers. Potential for signal overlap.
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%97.0 - 103.0% (can be affected by derivatization)99.5 - 100.5% (Highest)
Precision (% RSD) < 0.5%< 1.0% (Repeatability)< 1.5% (Repeatability)< 0.5%
Limit of Quantitation N/A (Assay Method)~0.01 - 0.1% of assay concentration~0.01 - 0.1% of assay concentration~0.1% of sample concentration
Throughput Moderate. Can be automated.High. Well-suited for automation and large sample sets.High. Autosamplers are standard.Low to Moderate. Longer acquisition times per sample.
Complexity & Cost Low. Inexpensive equipment.Moderate. Standard QC equipment.Moderate. Requires specialized columns for direct analysis.High. Requires high-field NMR and skilled operators.
Key Advantage Simple, robust, inexpensive, absolute method for assay.Excellent for impurity profiling and stability studies.Ideal for volatile impurities not seen by HPLC.Primary method, no analyte-specific reference standard needed, structurally informative.
Key Limitation Lack of specificity.Requires a well-characterized reference standard.Potential for peak tailing; may require derivatization.Lower sensitivity than chromatography; high capital cost.
Decision Framework: Which Method to Use?

This decision tree provides a logical pathway for selecting the most appropriate analytical technique based on the analytical objective.

G start Analytical Goal for this compound? q1 Need to establish purity of a primary reference standard? start->q1 q2 Need a routine QC assay for release testing (potency)? start->q2 q3 Need to identify and quantify unknown impurities or degradation products? start->q3 q4 Need to quantify known volatile or residual solvent impurities? start->q4 q1->q2  No res_qnmr Use Quantitative NMR (qNMR) as a primary method. q1->res_qnmr  Yes q2->q3  No res_titration Use Potentiometric Titration. (Confirm specificity during validation) q2->res_titration  Yes q3->q4  No res_hplc Use HPLC-UV/MS. (For impurity profiling & stability) q3->res_hplc  Yes res_gc Use GC-FID/MS. q4->res_gc  Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The validation of this compound purity requires a strategic, multi-faceted approach. Potentiometric titration stands as a robust, reliable, and cost-effective method for determining the overall assay value, serving as an excellent tool for routine quality control. Its inherent accuracy as an absolute method provides a high degree of trust in the final potency value.

However, its lack of specificity necessitates the use of orthogonal chromatographic techniques. HPLC is indispensable for impurity profiling, offering the specificity required to ensure that the material meets stringent purity criteria by separating and quantifying individual impurities. GC provides a complementary view, targeting volatile impurities that may not be amenable to HPLC analysis. Finally, qNMR serves as the ultimate arbiter—a primary method capable of assigning purity with the highest level of confidence, making it invaluable for the qualification of reference standards.

A comprehensive validation strategy, as mandated by regulatory bodies, should leverage the strengths of each of these techniques. By combining the absolute assay value from titration with the detailed impurity profile from chromatography, and grounding it all with the authoritative quantification of qNMR where necessary, a scientist can build a complete and unassailable case for the quality and purity of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.
  • An Overview of Titrimetry. Pharma Specialists. (2022-09-24). URL: https://www.pharma-specialists.com/an-overview-of-titrimetry/
  • General Chapter Prospectus: <541> Titrimetry. USP-NF. (2017-09-29). URL: https://www.uspnf.com/notices/general-chapter-prospectus-541-titrimetry
  • Quantitative NMR Spectroscopy. University of Oxford, Department of Chemistry. URL: https://chem.ox.ac.
  • General Chapters: <541> TITRIMETRY. uspbpep.com. URL: https://www.uspbpep.com/usp-35/general-chapters/541-titrimetry.html
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Moravek. URL: https://www.moravek.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17). URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
  • Quality Guidelines. ICH. URL: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). URL: https://starodub.
  • Titration of a weak base with a strong acid. Khan Academy. URL: https://www.khanacademy.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health (NIH). (2013-09-14). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888636/
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. (2005-11). URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
  • Quantitative analysis using NMR. Journal of Chemical Education. URL: https://pubs.acs.org/doi/abs/10.1021/ed060pA241
  • Revision of USP Chapter <541> Titrimetry. ECA Academy. (2022-09-21). URL: https://www.gmp-compliance.org/gmp-news/revision-of-usp-chapter-541-titrimetry
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. (2025-01-27). URL: https://www.linkedin.com/pulse/analytical-method-validation-crucial-pillar-pharmaceutical-g-o-c-f-5wrnc
  • What is qNMR and why is it important? Mestrelab Resources. URL: https://resources.mestrelab.
  • Understanding potentiometric titration: A vital technique in pharmaceutical analysis. Metrohm. (2025-01-20). URL: https://www.metrohm.
  • Weak base–strong acid titrations. Khan Academy. (2021-09-17). URL: https://www.khanacademy.
  • Amines Analysis of impurities in anhydrous mono- and trimethylamine. Agilent. URL: https://www.agilent.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. URL: https://www.bre.
  • Titration of a Weak Base with a Strong Acid. Chemistry LibreTexts. (2024-04-15). URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)
  • Acid–base titration. Wikipedia. URL: https://en.wikipedia.
  • Analytical method validation: A brief review. ResearchGate. URL: https://www.researchgate.
  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). URL: https://www.pharmaguideline.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. URL: https://www.fda.
  • 13.5: Acid/Base Titration. Chemistry LibreTexts. (2022-11-13). URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/ChemPRIME_(Moore_et_al.)/13%3A_Aqueous_Equilibria/13.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. URL: https://ccsknowledge.
  • Amines Analysis by Packed Column GC. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/910/t400737.pdf
  • Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. SIELC Technologies. URL: https://sielc.com/separation-of-4-3-4-piperidylpropylpiperidine-1-ethanol-on-newcrom-r1-hplc-column.html
  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. (2003-07-16). URL: https://vtechworks.lib.vt.edu/handle/10919/33589
  • NMR versus GC/MS, HPLC/GC, HCLtitration, meltingpoint test. Physics Forums. (2012-05-19). URL: https://www.physicsforums.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. Benchchem. URL: https://www.benchchem.
  • A Comparative Guide to the Analytical Validation of 1-Piperidinepropanol via High-Performance Liquid Chromatography. Benchchem. URL: https://www.benchchem.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. URL: https://www.researchgate.
  • Purity comparison by NMR and HPLC. ResearchGate. URL: https://www.researchgate.net/figure/Purity-comparison-by-NMR-and-HPLC_tbl1_287979603
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. Benchchem. URL: https://www.benchchem.com/blog/application-note-high-performance-liquid-chromatography-hplc-method-for-purity-analysis-of-1-piperidinepropanol/
  • POTENTIOMETRIC TITRATIONS. University of Babylon. URL: https://www.uobabylon.edu.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents. URL: https://patents.google.
  • Potentiometric titration. Wikipedia. URL: https://en.wikipedia.
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. (2021-10-11). URL: https://www.reddit.com/r/askscience/comments/q5v741/accuracy_of_gcms_nmr_comparing_to_an_hplc_test/
  • A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-validation-of-hplc-and-nmr-methods-for-purity-assessment-of-benzylboronic-acid/
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. (2025-01-14). URL: https://www.researchgate.net/post/Piperidine_derivatives-extra_peak_in_pure_compounds_Why_and_how_to_change_it
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2000%2F6%2F531.pdf
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. (2017-08-15). URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00171
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. URL: https://www.derpharmachemica.com/phocadownload/4-2-1383-1387.pdf
  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-and-gc-ms-methods-for-purity-analysis-of-5-chloro-2-fluoropyridin-3-amine/
  • Potentiometric Titration (Updated). Scribd. URL: https://www.scribd.
  • Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog. (2019-04-10). URL: https://blog.metrohmusa.
  • Methods to Determine End Point of Potentiometric Titration and Applications. Lab Manager. URL: https://www.labmanager.

Sources

A Comparative Pharmacological Analysis of the 4-Piperidinepropanol Scaffold and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a therapeutic candidate's development. The piperidine moiety, a ubiquitous feature in numerous FDA-approved drugs, serves as a versatile foundation for compounds targeting the central nervous system (CNS) and other biological systems.[1] This guide provides an in-depth comparative analysis of the pharmacological effects of derivatives based on the 4-piperidinepropanol scaffold. We will objectively compare their performance with established therapeutic agents, supported by experimental data, to empower informed decisions in drug discovery.

The this compound Scaffold: A Versatile Core

The this compound framework, characterized by a piperidine ring with a propanol substituent at the 4-position, offers a unique combination of a basic nitrogen atom and a hydroxyl group. This arrangement provides opportunities for diverse chemical modifications to modulate physicochemical properties and target engagement. Derivatives of the closely related 1-piperidinepropanol scaffold have demonstrated a wide range of pharmacological activities, including analgesic and antipsychotic potential.[2]

Comparative Analysis: Analgesic Properties

Derivatives of the piperidine scaffold have long been investigated for their analgesic properties.[3] A common preclinical assay to evaluate analgesic potential is the tail immersion test, which measures the latency of a rodent to withdraw its tail from hot water, with an increase in latency indicating an analgesic effect.[2]

Experimental Protocol: Tail Immersion Test

A standard protocol for the tail immersion test involves the following steps:

  • Baseline Latency: The rodent's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C), and the time taken to flick the tail is recorded as the baseline.

  • Compound Administration: The test compound or a standard analgesic is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, the tail immersion test is repeated to measure the analgesic effect.

  • Maximum Possible Analgesic Effect (%MPE): The analgesic effect is often quantified as the Maximum Possible Analgesic Effect, calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A cut-off time is established to prevent tissue damage.

Table 1: Comparative In Vivo Analgesic Efficacy

CompoundScaffoldDose (mg/kg)Maximum Analgesic EffectTime to Max Effect (min)
PP1 Derivative[2]4-Piperidinopiperidine50Persistent Analgesia180
AMP5 Derivative[2]4-AminomethylpiperidineNot SpecifiedHighly Significant AnalgesiaNot Specified
Fentanyl (Comparator)Phenylpiperidine-Potent Analgesia-
Morphine (Comparator)Morphinan-Potent Analgesia-

Note: Direct comparative studies with this compound itself are limited. The data for PP1 and AMP5 derivatives are from studies on related piperidine structures. Fentanyl and Morphine are well-established opioid analgesics included for comparison.

Mechanism of Action: Opioid Receptor Engagement

Many piperidine-based analgesics, such as fentanyl, exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] Fentanyl, a potent synthetic opioid, is approximately 50 to 100 times more potent than morphine.[5]

The binding of fentanyl to the μ-opioid receptor involves a critical interaction between the protonated amine of the piperidine ring and a conserved aspartate residue (Asp147) in the receptor's binding pocket.[6][7] This interaction initiates a signaling cascade that ultimately leads to the analgesic effect.

Comparative Analysis: Antipsychotic Properties

Piperidine and piperazine derivatives are integral to the development of antipsychotic medications.[1][8] These compounds often target dopamine and serotonin receptors in the brain.[8] Preclinical assessment of antipsychotic potential frequently employs behavioral models such as the conditioned avoidance response (CAR) test and apomorphine-induced climbing.[2]

Experimental Protocol: Conditioned Avoidance Response (CAR)

The CAR test assesses the ability of a compound to suppress a learned avoidance response, a hallmark of antipsychotic activity. A typical protocol is as follows:

  • Training: An animal (e.g., a rat) is placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the grid floor. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.

  • Testing: Once the avoidance response is acquired, the animal is treated with the test compound or a vehicle.

  • Evaluation: The number of successful avoidance responses (moving to the other compartment during the CS) and escape responses (moving after the onset of the US) are recorded. A decrease in avoidance responses without a significant impairment of escape responses is indicative of antipsychotic-like activity.

Table 2: Comparative In Vivo Antipsychotic Efficacy

CompoundScaffoldKey Receptor Affinities (Ki, nM)In Vivo Model
Compound 11[9]Amide-piperidineD₂: high, 5-HT₁ₐ: high, 5-HT₂ₐ: highReduced apomorphine-induced climbing, MK-801-induced hyperactivity, and DOI-induced head twitching; suppressed CAR.
Haloperidol (Comparator)[3]Butyrophenone (contains piperidine)D₂: 0.89Disrupts conditioned avoidance responding.[10]
Aripiprazole (Comparator)[11]PhenylpiperazinePartial agonist at D₂ and 5-HT₁ₐ; antagonist at 5-HT₂ₐReverses amphetamine-induced hyperlocomotion.[11]
Mechanism of Action: Dopamine D₂ and Sigma-1 Receptor Modulation

The antipsychotic effects of many drugs, including the typical antipsychotic haloperidol, are primarily attributed to their antagonist activity at the dopamine D₂ receptor.[12] The D₂ receptor is a Gi/o-coupled GPCR, and its blockade in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[13]

D2_Signaling Dopamine Dopamine D2R D₂ Receptor (GPCR) Dopamine->D2R Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blocks

Caption: Simplified Dopamine D₂ Receptor Signaling Pathway.

In addition to dopamine receptors, some piperidine derivatives exhibit high affinity for sigma receptors.[14] The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum that modulates calcium signaling and has been implicated in various neuropsychiatric disorders.[15][16]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Sigma1R Sigma-1 Receptor IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Stimulates Ligand Ligand (e.g., Piperidine derivative) Ligand->Sigma1R Binds to

Caption: Role of Sigma-1 Receptor in Calcium Signaling.

Comparative Receptor Binding Profiles

The pharmacological effects of a compound are intimately linked to its binding affinities at various receptors. Radioligand binding assays are the gold standard for determining these affinities, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

A general protocol for a competitive radioligand binding assay is as follows:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Table 3: Comparative Receptor Binding Affinities (Ki, nM)

CompoundScaffoldμ-OpioidD₂5-HT₂ₐSigma-1
Fentanyl[4]Phenylpiperidine1.35---
Haloperidol[3]Butyrophenone (contains piperidine)-0.8972.0-
Aripiprazole[11]Phenylpiperazine-Partial AgonistAntagonist-
Piperidine Derivative (Example)[14]Piperidine---3.64

Note: This table presents a selection of binding affinities for key receptors. A comprehensive analysis would include a broader panel of receptors to assess selectivity.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of novel CNS-acting agents. The inherent structural features of the piperidine ring allow for fine-tuning of pharmacological properties, leading to compounds with potent analgesic and antipsychotic activities.

Comparative analysis with established drugs like fentanyl, haloperidol, and aripiprazole highlights the potential for developing piperidine-based compounds with improved efficacy and side-effect profiles. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, will be crucial in advancing these promising compounds towards clinical development.

References

  • BenchChem. (2025). Comparative Efficacy of 1-Piperidinepropanol Derivatives: A Guide for Researchers.
  • Staroń, J., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • National Center for Biotechnology Information. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.
  • National Center for Biotechnology Information. (n.d.). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
  • MDPI. (n.d.). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.
  • Wikipedia. (n.d.). Sigma-1 receptor.
  • National Center for Biotechnology Information. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke.
  • Taylor & Francis Online. (n.d.). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands.
  • National Center for Biotechnology Information. (2018). Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment.
  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • National Center for Biotechnology Information. (n.d.). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents.
  • National Center for Biotechnology Information. (n.d.). How μ-Opioid Receptor Recognizes Fentanyl.
  • Wikipedia. (n.d.). Dopamine receptor.
  • Wikipedia. (n.d.). Fentanyl.
  • Wikipedia. (n.d.). Dopamine receptor D2.
  • Bentham Science. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • National Center for Biotechnology Information. (2019). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity.
  • SciSpace. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.
  • National Center for Biotechnology Information. (n.d.). Pharmacological Applications of Piperidine Derivatives.
  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
  • PubMed. (1980). Enhanced suppression of a conditioned avoidance response by haloperidol but not phenoxybenzamine in rats with bilateral parafascicular lesions.
  • National Center for Biotechnology Information. (2023). Haloperidol.

Sources

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide to qualifying and comparing commercial lots of 4-Piperidinepropanol for use in high-stakes research and development.

For researchers and drug development professionals, the axiom "garbage in, garbage out" has profound implications. The quality of a final active pharmaceutical ingredient (API) is inextricably linked to the quality of its starting materials. This compound (CAS: 7037-49-2), a key building block in the synthesis of numerous pharmaceutical compounds, is a prime example of a raw material where seemingly minor variations can have cascading effects on reaction yield, impurity profiles, and ultimately, the safety and efficacy of the final drug product.[1][2]

Lot-to-lot variability in raw materials can introduce inconsistencies in manufacturing processes, leading to out-of-specification (OOS) results and significant delays in development timelines.[3][4] This guide provides a comprehensive, multi-tiered analytical framework for assessing the lot-to-lot variability of commercial this compound. The methodologies described herein are designed to be self-validating, providing a robust system for ensuring the consistency and quality of this critical raw material.

Understanding the Sources of Variability

Before designing an analytical strategy, it is crucial to understand where variability can originate. For a synthesized chemical like this compound, lot-to-lot differences can arise from several sources:

  • Synthetic Route: Different suppliers may use different synthetic pathways, leading to unique impurity profiles.

  • Process Control: Inadequate control during manufacturing can result in residual starting materials, intermediates, or by-products.[5]

  • Purification Methods: The efficiency and type of purification (e.g., distillation vs. recrystallization) will significantly impact the final purity.[6]

  • Storage and Handling: Exposure to air, light, or temperature fluctuations can lead to degradation, such as oxidation of the piperidine nitrogen.[5][6]

  • Residual Solvents: Solvents used in the final purification steps may remain in the material.[7]

A Multi-Tiered Analytical Workflow

A systematic approach is essential for efficiently characterizing incoming raw materials. We propose a three-tiered workflow that moves from basic identity and quality checks to in-depth impurity profiling. This tiered approach allows for rapid screening of incoming lots and reserves more resource-intensive analyses for confirming quality or investigating discrepancies.

G Workflow for Assessing this compound Lot-to-Lot Variability cluster_0 Material Reception & Documentation cluster_1 Tier 1: Foundational Characterization cluster_2 Tier 2: Quantitative Purity & Impurity Profile cluster_3 Tier 3: Advanced Investigation (If Needed) cluster_4 Final Disposition A Receive Material Lots (Lot A, B, C) B Review Certificate of Analysis (CoA) A->B C Assign Internal Lot Numbers & Retain Samples B->C D Visual & Olfactory Inspection (Color, Form, Odor) C->D G Decision Point: Proceed or Reject? D->G E Melting Point Analysis (DSC) (Onset Temp, Peak Temp) E->G F Spectroscopic ID (FTIR) (Fingerprint Match) F->G H Purity by HPLC-UV (% Area, Impurity Profile) G->H Proceed J Thermal Stability (TGA) (% Weight Loss vs. Temp) G->J Discrepancy Found I Residual Solvent Analysis (GC-MS) (Identity & ppm Level) H->I L Compare Data Across Lots I->L K Impurity ID (LC-MS) (Structure Elucidation) J->K K->L M Accept or Reject Lots Based on Internal Specifications L->M

Caption: A multi-tiered workflow for the systematic analysis of this compound.

Experimental Methodologies & Data Interpretation

This section details the experimental protocols and provides hypothetical data to illustrate how to compare different commercial lots.

Tier 1: Foundational Characterization

The goal of Tier 1 is rapid confirmation of identity and basic quality. A failure at this stage is often sufficient cause for rejection.

3.1.1. Visual and Melting Point Analysis

  • Causality: Visual inspection is a simple but powerful first check for gross contamination or degradation (e.g., discoloration from white to yellow suggests oxidation)[6]. Differential Scanning Calorimetry (DSC) provides a precise melting point, which is a key physical constant indicative of purity.[8][9] A broad melting range or a depressed melting point typically signifies the presence of impurities.

  • Protocol: DSC Analysis

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 25°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.[10]

    • Record the onset temperature and the peak maximum of the melting endotherm.

3.1.2. Spectroscopic Identity Confirmation (FTIR)

  • Causality: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent tool for identity confirmation. The resulting spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups. By comparing the spectrum of a new lot to an established reference standard, one can quickly confirm its identity.

  • Protocol: FTIR Analysis

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by taking a background scan.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

    • Compare the resulting spectrum to a previously recorded spectrum of a qualified reference standard, focusing on key peaks: O-H stretch (~3300 cm⁻¹), N-H stretch (~3290 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).

Tier 2: Quantitative Purity and Impurity Profiling

Tier 2 analyses provide quantitative data on the purity of the material and identify the presence of volatile and non-volatile impurities.

3.2.1. Purity by High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the workhorse technique for determining the purity and impurity profile of non-volatile organic compounds like this compound.[2][12] Reversed-phase HPLC separates compounds based on their hydrophobicity. By using a UV detector, we can quantify the main component and any impurities that contain a chromophore or are present at high enough concentrations to have a UV response at low wavelengths. The basic nature of the piperidine ring can cause peak tailing on standard silica columns; therefore, a base-deactivated column or the use of a mobile phase modifier is often necessary to achieve good peak shape.[6]

  • Protocol: RP-HPLC-UV Analysis

    • System Preparation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: 70:30 (v/v) 0.01 M Potassium Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid) : Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 210 nm.

      • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a standard solution of a qualified this compound reference standard at a concentration of approximately 1.0 mg/mL in the mobile phase.

    • Sample Preparation: Prepare samples of each lot at the same concentration (1.0 mg/mL) in the mobile phase.

    • Analysis Sequence: Inject a blank (mobile phase), followed by the standard solution (in duplicate), and then the sample solutions.

    • Data Analysis: Determine the % Area of the main peak for each sample. Identify and quantify any impurity peaks relative to the main peak.

3.2.2. Residual Solvent Analysis (GC-MS)

  • Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying residual solvents.[5][13] Headspace sampling is used to analyze volatile compounds without injecting the non-volatile matrix onto the GC column. This analysis is critical as residual solvents can be toxic and may interfere with subsequent chemical reactions.

  • Protocol: Headspace GC-MS Analysis

    • System Preparation:

      • GC Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

      • MS Detector: Scan range m/z 35-350.

    • Sample Preparation: Accurately weigh ~100 mg of each lot into separate 20 mL headspace vials. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vials.

    • Headspace Conditions: Incubate vials at 80°C for 15 minutes before injection.

    • Analysis: Analyze the samples and compare the resulting chromatograms to a standard containing common synthesis solvents (e.g., Toluene, Methanol, Dichloromethane) to identify and quantify any residual solvents.

Comparative Data Summary

The table below presents hypothetical data for three different commercial lots of this compound, illustrating how the results from the analytical tests can be used for comparison.

ParameterSpecificationLot ALot BLot CAssessment
Appearance White to off-white solidWhite Crystalline SolidYellowish PowderWhite Crystalline SolidLot B is discolored, suggesting potential oxidation.
Melting Point (DSC) Onset > 63°C65.1°C62.5°C64.8°CLot B is below specification and shows a lower onset, indicating impurities.
Identity (FTIR) Conforms to ReferenceConformsConformsConformsAll lots are confirmed as this compound.
Purity by HPLC (% Area) ≥ 99.0%99.8%98.5%99.1%Lot B fails the purity specification.
Largest Impurity (HPLC) ≤ 0.20%0.08% (at RRT 1.5)0.75% (at RRT 1.5)0.15% (at RRT 1.8)Lot B has a significant known impurity. Lot C has a different main impurity than Lot A.
Total Impurities (HPLC) ≤ 0.50%0.20%1.50%0.45%Lot B has unacceptably high total impurities.
Residual Toluene (GC-MS) ≤ 890 ppm< 50 ppm150 ppm950 ppmLot C fails the residual solvent specification.

Interpretation:

  • Lot A: Meets all specifications. It is a high-quality lot suitable for use.

  • Lot B: Fails on multiple critical parameters (appearance, melting point, purity). The low purity and high level of a specific impurity suggest a potential issue in the synthesis or purification process. This lot should be rejected.

  • Lot C: Passes most tests but fails the residual solvent specification for Toluene. Depending on the criticality of this solvent for the downstream process, this lot would likely be rejected or require further purification.

Conclusion

Ensuring the consistency of raw materials like this compound is not merely a quality control exercise; it is a fundamental component of robust and reproducible scientific research and drug development.[14] Lot-to-lot variability is an inherent challenge, but it can be effectively managed through a systematic, multi-tiered analytical approach.[3] By combining foundational techniques like melting point and FTIR with quantitative methods such as HPLC and GC-MS, researchers can build a comprehensive quality profile for each incoming lot. This data-driven approach allows for confident acceptance or rejection of materials, safeguarding the integrity of the entire development pipeline and ensuring the final product meets its critical quality attributes.

References

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). MDPI.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.
  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.). NETZSCH.
  • Biopharma Takes On Raw Material Variability. (2021). BioPharm International.
  • Thermal Analysis of Pharmaceuticals. (n.d.). Henven.
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
  • What are the detection methods for piperidine? (2025). BIOSYNCE.
  • A Reliable Guide To Raw Material Testing. (n.d.). CPT Labs.
  • This compound. (2024). ChemBK.
  • Raw Material Variability. (2016). BioPharm International.
  • Raw Materials Testing: Trust – and Verify – Your Sources. (n.d.). SK pharmteco.
  • This compound - Substance Details. (n.d.). US EPA.
  • RAW MATERIAL LOT VARIABILITY CHALLENGES DURING MANUFACTURING OF BIOSIMILARS MAB. (2022). YouTube.
  • This compound.HCl CAS NO.155270-01-2. (n.d.). Sino-Biochemical Laboratory Co.,Ltd.
  • Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024). Contract Laboratory.
  • Raw Material Testing for Pharmaceutical Quality Control. (2025). Topiox Research Centre.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2014). Google Patents.
  • How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. (2025). Patsnap Synapse.
  • Your Ultimate Guide to Raw Materials Testing. (n.d.). Eurofins Scientific.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Lot-to-Lot Variation. (2016). PubMed Central - NIH.
  • Piperidine-1-propanol | C8H17NO. (n.d.). PubChem - NIH.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). MDPI.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. (2017). ResearchGate.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
  • 1-Piperidinepropanol | CAS 104-58-5. (n.d.). Veeprho.
  • CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol. (n.d.). Pharmaffiliates.

Sources

A Guide to Inter-Laboratory Comparison of 4-Piperidinepropanol Analysis: Ensuring Accuracy and Reliability in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity and concentration of chemical intermediates are of paramount importance. One such critical intermediate is 4-Piperidinepropanol, a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the quality of this compound through accurate and precise analytical testing is not just a regulatory requirement but a cornerstone of patient safety and drug efficacy.[2] This guide provides an in-depth, objective comparison of analytical methodologies for this compound, grounded in the principles of a formal inter-laboratory study.

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for assessing analytical performance across different laboratories, highlighting potential sources of variability and providing robust, field-proven insights to enhance the reliability of this compound analysis. The principles and protocols described herein are aligned with international standards for laboratory competence, such as ISO/IEC 17025.[3]

The Critical Need for Inter-Laboratory Comparison

An inter-laboratory comparison, or proficiency test, is a powerful tool for quality assurance.[4] It provides an objective assessment of a laboratory's ability to competently perform specific tests and measurements.[5] By analyzing identical samples, participating laboratories can gauge their performance against their peers and a reference value, thereby identifying potential systematic or random errors in their analytical methods.[6] This process is integral to a robust quality management system and is a key requirement for accreditation bodies.[3]

For a compound like this compound, where impurities can impact the final API's safety and efficacy, ensuring that different laboratories in a supply chain can produce comparable and reliable results is crucial for consistent product quality.[7][8]

Designing a Robust Inter-Laboratory Study for this compound

A well-designed inter-laboratory study is the foundation of a meaningful comparison. The following sections outline the key considerations and a hypothetical study design for the analysis of this compound.

Study Objective

To assess the proficiency of participating laboratories in quantifying the purity of a this compound sample using their in-house validated analytical methods (e.g., Gas Chromatography-Mass Spectrometry or High-Performance Liquid Chromatography) and to identify key sources of analytical variability.

Study Coordinator and Participants

A designated study coordinator is responsible for preparing and distributing the test samples, collecting and analyzing the data, and issuing a final report. The participants would ideally include a mix of in-house quality control laboratories, contract research organizations (CROs), and contract development and manufacturing organizations (CDMOs).

Test Material

A single, homogenous batch of this compound should be prepared. A portion of this batch should be well-characterized by a reference laboratory to establish a "true" or assigned value for purity. To challenge the analytical methods, the material could be spiked with known, relevant impurities that may arise during the synthesis of this compound.[9]

Experimental Workflow

The overall workflow of the inter-laboratory comparison is depicted in the diagram below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Homogenize & Package This compound Sample P2 Characterize Sample at Reference Laboratory P1->P2 Establish Assigned Value P3 Distribute Samples to Participating Laboratories P1->P3 A1 Laboratories Analyze Sample using In-house Methods P3->A1 Shipment A2 Report Purity Results and Method Details A1->A2 D1 Collect & Statistically Analyze Reported Data A2->D1 Data Submission D2 Calculate Performance Scores (e.g., Z-scores) D1->D2 D3 Issue Comprehensive Report to Participants D2->D3

Caption: Workflow of the this compound inter-laboratory comparison study.

Reference Analytical Protocol: GC-MS Method

While participating laboratories would use their own validated methods, a well-documented reference method is crucial for establishing the assigned value and for providing a baseline for comparison. Below is a detailed, self-validating protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method is based on the separation of this compound from potential impurities on a gas chromatographic column, followed by detection and quantification using a mass spectrometer. The choice of GC-MS is predicated on its high sensitivity and specificity, which is crucial for impurity profiling.[10]

Step-by-Step Methodology
  • Reagents and Materials:

    • This compound reference standard (≥99.5% purity)

    • Dichloromethane (DCM), HPLC grade or equivalent

    • Internal Standard (IS): e.g., 1-Adamantanamine

    • Helium (carrier gas), 99.999% purity

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

    • GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (10:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) for target analytes.

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of 1-Adamantanamine in DCM to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing the this compound reference standard and dissolving it in DCM containing a fixed concentration of the internal standard. A typical range would be 0.1 to 2.0 mg/mL.

    • Sample Preparation: Accurately weigh approximately 100 mg of the this compound test sample, dissolve it in a 100 mL volumetric flask with DCM, and add the internal standard to the same final concentration as in the calibration standards.

  • Data Analysis and Calculation:

    • Identify the peaks of this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample as a percentage.

Hypothetical Comparative Data

The following table presents hypothetical results from our inter-laboratory study, showcasing the performance of five participating laboratories against the reference laboratory.

LaboratoryAnalytical MethodReported Purity (%)Bias from Assigned Value (%)Repeatability (RSD, n=3)
Reference Lab GC-MS99.65 (Assigned Value)-0.15%
Lab A GC-MS99.58-0.070.25%
Lab B RP-HPLC99.21-0.440.85%
Lab C GC-FID99.72+0.070.30%
Lab D GC-MS98.95-0.701.50%
Lab E RP-HPLC99.61-0.040.45%

Analysis and Interpretation of Results

The performance of each laboratory is typically evaluated using statistical measures such as the Z-score, which compares a laboratory's result to the consensus mean of all participants.[11] A Z-score between -2 and +2 is generally considered satisfactory.

G cluster_0 Initial Data Review cluster_1 Statistical Analysis cluster_2 Performance Evaluation D1 Tabulate Reported Purity and Method Details D2 Calculate Bias from Assigned Value D1->D2 D3 Assess Repeatability (RSD) D1->D3 S1 Calculate Consensus Mean and Standard Deviation D2->S1 S2 Determine Z-scores for Each Laboratory S1->S2 P1 Identify Outliers and Systematic Errors S2->P1 P3 Provide Feedback and Recommendations P1->P3 P2 Correlate Performance with Analytical Method P2->P3

Caption: Logical flow for the analysis and interpretation of inter-laboratory comparison data.

Discussion of Hypothetical Results
  • Labs A, C, and E demonstrated excellent performance, with results closely aligning with the assigned value and exhibiting good repeatability. This suggests their analytical methods are well-validated and controlled.

  • Lab B's result shows a notable negative bias. The higher repeatability RSD might indicate issues with sample preparation or integration parameters in their HPLC method. The use of a different technique (HPLC vs. GC) could also contribute to this bias, potentially due to differences in the detection of certain impurities.

  • Lab D reported a significantly lower purity value and poor repeatability. This would warrant a thorough investigation into their GC-MS method, including instrument calibration, sample handling, and data processing. A Z-score for this lab would likely be outside the acceptable range, indicating a need for corrective actions.

Causality and Troubleshooting

Discrepancies in inter-laboratory studies can often be traced back to a few key areas:

  • Method Validation: An inadequately validated method is a primary source of error.[12] This includes insufficient assessment of specificity, linearity, accuracy, and precision.[13]

  • Sample Handling and Preparation: Errors in weighing, dilution, or introduction of the internal standard can lead to significant inaccuracies.

  • Instrument Calibration and Maintenance: A poorly calibrated or maintained instrument will not produce reliable data.[3]

  • Data Processing and Integration: Inconsistent peak integration parameters can be a major source of variability, especially for minor impurity peaks.

For laboratories with outlying results, a root cause analysis should be initiated. This may involve reviewing raw data, re-analyzing samples, and scrutinizing their analytical method validation package.

Conclusion

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. By participating in such studies, laboratories can gain valuable insights into their analytical performance, build confidence in their results, and contribute to the overall quality and consistency of the pharmaceutical supply chain. The adoption of robust, validated analytical methods and a commitment to continuous improvement are essential for ensuring the safety and efficacy of the medicines that reach patients.

References

  • ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. (n.d.).
  • ASTM D6259 - Standard Practice for Determination of a Pooled Limit of Quantitation. (n.d.).
  • ASTM D6259-23 - Standard Practice for Determination of a Pooled Limit of Quantitation for a Test Method. (2023).
  • ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories Information Session: Changes. (2017).
  • ISO/IEC 17025 : 2017 General Requirements for the Competence of Testing and Calibration Laboratories. (n.d.).
  • ASTM D6259 - Standard Practice for Determination of a Pooled Limit of Quantitation for a Test Method. (2023).
  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. (2025).
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. (2021).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • Buy ASTM D6259-23 in PDF & Print | Nimonik Standards. (2023).
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical method validation: A brief review. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (n.d.).
  • ASTM D6259-2023 Standard practice for determination of a pooled limit of quantitation for a test method. (2023).
  • Summary SHAPYPRO Proficiency testing. (2024).
  • Proficiency Testing from Cole-Parmer United Kingdom. (n.d.).
  • Proficiency Test List. (2024).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • A Comparative Guide to the Analytical Validation of 1-Piperidinepropanol via High-Performance Liquid Chromatography. (n.d.).
  • Inter laboratory Comparison 2023 Report. (2024).
  • Analytical Methods. (n.d.).
  • Proficiency Testing in Laboratory | Trusted Testing Providers. (n.d.).
  • 1-Piperidinepropanol | CAS 104-58-5. (n.d.).
  • Proficiency testing | Sigma-Aldrich. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. (n.d.).
  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.).
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. (n.d.).
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.).
  • INTERLABORATORY COMPARISONS – Proficiency Testing Provider. (n.d.).
  • Piperidine Impurities. (n.d.).
  • Quality control. (2024).
  • Importance of quality control in the pharmaceutical industry. (n.d.).
  • Quality control of drugs and pharmaceuticals | PPTX. (n.d.).
  • Pharmaceutical analysis and quality control. (2023).
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023).
  • GC AND GC/MS. (n.d.).
  • Now Showing. (n.d.).
  • CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol | Pharmaffiliates. (n.d.).

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-Piperidinepropanol Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The synthesis of piperidine derivatives, such as 4-Piperidinepropanol, a valuable building block in pharmaceutical chemistry, is no exception.[1] A successful synthesis is not merely about achieving a high yield; it is about proving, with irrefutable data, that the target molecule has been formed, free from significant levels of isomeric or process-related impurities.

This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of this compound. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to design robust validation systems. We will explore how orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—can be synergistically employed to build a comprehensive and definitive structural dossier.

The Synthetic Landscape: Pathways and Potential Pitfalls

A common and efficient route to this compound involves the catalytic hydrogenation of 4-Pyridinepropanol.[2] In this process, the aromatic pyridine ring is reduced to a saturated piperidine ring.

G cluster_reactants Starting Material cluster_products Product 4-Pyridinepropanol 4-Pyridinepropanol (C₈H₁₁NO) This compound This compound (C₈H₁₇NO) 4-Pyridinepropanol->this compound H₂, PtO₂ / HCl, MeOH

Caption: Synthesis of this compound via catalytic hydrogenation.

While seemingly straightforward, this reaction can yield impurities that complicate structural confirmation:

  • Unreacted Starting Material: Incomplete hydrogenation can leave residual 4-Pyridinepropanol.

  • Partially Hydrogenated Intermediates: Intermediates such as tetrahydropyridine derivatives may be present.

  • Isomeric Byproducts: Although less common in this specific reaction, other synthetic routes could introduce isomeric impurities. A critical comparison is with 1-Piperidinepropanol , where the propanol group is attached to the nitrogen atom instead of the C4 position.[3] Differentiating these isomers is paramount.

Comparative Analysis of Core Analytical Techniques

No single technique provides a complete structural picture. A multi-faceted approach is essential for a trustworthy confirmation. The table below compares the primary analytical methods.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure elucidation; differentiates isomers effectively.Requires higher sample quantity; less sensitive than MS.
Mass Spectrometry Molecular weight and elemental composition (HRMS); fragmentation patterns.High sensitivity; confirms molecular formula.Does not inherently distinguish between isomers without fragmentation analysis or chromatography.
FTIR Spectroscopy Presence of specific functional groups (e.g., -OH, -NH).Fast, simple, and non-destructive.Provides limited connectivity information; poor for distinguishing isomers with the same functional groups.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of organic molecules. By mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.

The Causality of NMR in Differentiating Isomers: The key to confirming the 4-substituted product lies in analyzing the chemical shifts and splitting patterns, which are highly sensitive to the atom's position in the molecule. For this compound, we expect signals corresponding to a symmetrical piperidine ring with a C4 substituent. This contrasts sharply with the spectrum of 1-Piperidinepropanol, where the propanol chain is attached to the nitrogen, breaking the ring's symmetry in a different way and significantly shifting the protons adjacent to the nitrogen.

Comparative NMR Data (¹H NMR)

Assignment Expected Chemical Shift (δ) for this compound[2] Expected Chemical Shift (δ) for 1-Piperidinepropanol Rationale for Difference
Protons α to Nitrogen ~2.6-3.1 ppm (CH₂)~2.4 ppm (CH₂)In the 1-isomer, these protons are also adjacent to the N-propyl chain, altering their environment.
Protons on Propanol Chain (adjacent to O) ~3.6 ppm (t, 2H)~3.5 ppm (t, 2H)Similar environment, but subtle differences may exist.
Protons on Piperidine Ring (not α to N) ~1.1-1.8 ppm (m)~1.4-1.6 ppm (m)The substitution pattern significantly changes the symmetry and electronic environment of the ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesis product in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃)) in a clean NMR tube. CD₃OD is often preferred as it can exchange with the -OH and -NH protons, causing their signals to disappear, which can help with peak assignment.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CD₃OD at 3.31 ppm).

  • Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the this compound structure. Compare the obtained spectrum with reference data.[2]

Deep Dive 2: Mass Spectrometry (MS)

MS provides the molecular weight of a compound with high precision, serving as a primary check for a successful synthesis. High-Resolution Mass Spectrometry (HRMS) can even confirm the elemental formula.

The Causality of MS in Structural Confirmation: For this compound (C₈H₁₇NO, Molecular Weight: 143.23 g/mol ), Electrospray Ionization (ESI) is an ideal technique due to the molecule's polarity and the presence of a basic nitrogen atom, which is easily protonated.[4][5] We expect to see a prominent ion at m/z 144.2, corresponding to the protonated molecule [M+H]⁺.[2] While this confirms the mass, tandem MS (MS/MS) is needed to generate fragments that offer clues about the structure and help differentiate it from isomers.[6]

G M [M+H]⁺ m/z 144 M_H2O [M+H - H₂O]⁺ m/z 126 M->M_H2O -H₂O (Neutral Loss) M_C3H6O [M+H - C₃H₆O]⁺ m/z 86 M->M_C3H6O -C₃H₆O (Cleavage)

Caption: Plausible ESI-MS/MS fragmentation of this compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the [M+H]⁺ ion.

  • Data Acquisition (MS): Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to detect the protonated molecular ion.

  • Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 144) as the precursor ion. Apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions. Acquire the resulting product ion spectrum.

  • Analysis: Confirm the presence of the m/z 144 ion. Analyze the fragmentation pattern to see if it is consistent with the proposed structure, noting characteristic losses such as water (H₂O).

Deep Dive 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule. It acts as a quick quality check, confirming that the key chemical transformations have occurred.

The Causality of FTIR in Structural Confirmation: In the synthesis of this compound from 4-Pyridinepropanol, the key changes are the disappearance of aromatic C=C and C=N stretching vibrations and the appearance of N-H and aliphatic C-H stretching vibrations. The hydroxyl (-OH) group from the propanol side chain should remain.

Key Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)[2] Vibration Functional Group
~3290 (broad)O-H stretchHydroxyl (-OH)
~3200-3400 (may be broad/weak)N-H stretchSecondary Amine (-NH)
~2850-2950C-H stretchAliphatic (CH₂, CH)
~1320C-N stretchAmine
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is typically needed.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected functional groups for this compound. The presence of a broad -OH stretch and an N-H stretch, combined with the absence of aromatic signals, provides strong evidence for a successful reaction.

Integrated Workflow for Structural Confirmation

A self-validating system relies on the convergence of data from these orthogonal methods. Discrepancies in the results from one technique demand further investigation and purification.

Caption: A self-validating workflow for structural confirmation.

Conclusion

Confirming the structure of a synthesis product like this compound is a multi-step, evidence-based process. While rapid techniques like FTIR and MS can provide quick, valuable checks for functional groups and molecular weight, they lack the definitive power of NMR spectroscopy. Only NMR can provide an unambiguous map of the molecular architecture, allowing for the confident differentiation of the target molecule from critical isomers like 1-Piperidinepropanol. By integrating these three techniques into a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and build a foundation of trust in their results.

References

  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • This compound - Substance Details. United States Environmental Protection Agency (EPA). [Link]
  • Piperidine-1-propanol | C8H17NO | CID 66032. PubChem, National Institutes of Health (NIH). [Link]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, National Institutes of Health (NIH). [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PL-FTIR Spectroscopy. Edinburgh Instruments. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Piperidinepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of not just procedural steps, but the fundamental principles of risk mitigation. For researchers and drug development professionals working with 4-Piperidinepropanol, a derivative of the hazardous compound piperidine, a robust personal protective equipment (PPE) plan is the cornerstone of laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of protection.

Foundational Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive safety data sheet for this compound is not widely available, its structural relationship to piperidine provides a strong basis for assessing its potential hazards. Piperidine is a well-documented hazardous substance, and it is prudent to treat its derivatives with a similar level of caution. The primary hazards associated with piperidine, and therefore anticipated for this compound, are summarized below.[1][2]

Hazard CategoryDescriptionPotential Impact on Researcher
Corrosivity Causes severe skin burns and eye damage.[2]Direct contact can lead to immediate, severe chemical burns and potentially irreversible eye damage or blindness.[2]
Toxicity Toxic or harmful if it comes into contact with skin or is inhaled.[2] Harmful if swallowed.Systemic effects can occur upon exposure, including nausea, dizziness, and potential damage to the liver and kidneys.[1]
Flammability Highly flammable liquid and vapor.[1] Vapors are heavier than air and may travel to an ignition source.[3]Poses a significant fire and explosion risk, especially when handled in open systems or near ignition sources.[3]
Irritation May cause respiratory irritation.Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and wheezing.[1]

This hazard profile dictates that all handling procedures must be designed to prevent any direct contact, inhalation of vapors, or accidental ignition. The selection of PPE is therefore not merely a suggestion but a critical control measure.

Core Directive: Mandatory PPE for this compound

The following PPE is considered the minimum requirement for any procedure involving this compound. The specific grade and type of equipment may be scaled up based on the quantity of material being handled and the nature of the operation, as detailed in the subsequent sections.

Eye and Face Protection: The First Line of Defense

The corrosivity of piperidine derivatives means that even a minor splash to the eyes can be catastrophic.[2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against splashes and vapors.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][5][6] This provides a secondary barrier protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

Given the severe skin burns and dermal toxicity associated with piperidine, preventing all skin contact is paramount.[1][2]

  • Gloves: Standard nitrile examination gloves are often insufficient.

    • Material: Select gloves specifically rated for resistance to chemicals like piperidine. Butyl rubber or laminate film gloves are excellent choices. At a minimum, heavy-duty nitrile gloves should be used. Always consult the glove manufacturer's chemical resistance chart.

    • Practice: Double-gloving is strongly recommended, especially for extended procedures or when handling concentrated solutions.[5] This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use, as chemical permeation can occur over time.

  • Body Covering:

    • A flame-resistant lab coat is the minimum requirement for all bench-scale operations.

    • For procedures involving larger volumes or significant splash risks, a chemical-resistant apron (worn over the lab coat) or a disposable chemical-resistant gown with tight-fitting cuffs is necessary.[5] Clothing worn in the lab should be laundered separately from other personal items.[7]

Respiratory Protection: Controlling Inhalation Exposure

This compound should be considered to have an irritating and potentially toxic vapor.[1] Engineering controls are the primary method for mitigating this risk.

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor concentrations in the work area.

  • Secondary Control: In situations where engineering controls are insufficient or during emergency situations such as a large spill, respiratory protection is required.

    • For spill cleanup or weighing operations outside of a fume hood, a full-face respirator with organic vapor cartridges is necessary.[4][8]

    • In a major spill scenario with high vapor concentrations, a self-contained breathing apparatus (SCBA) may be required.[3]

Operational Plans: From Preparation to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It includes the procedures for its correct use, what to do in an emergency, and how to handle contaminated materials.

Experimental Protocol: PPE Donning and Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear: Confirm you are wearing closed-toe, chemical-resistant shoes.

  • Inner Gloves: Don the first pair of appropriate chemical-resistant gloves.

  • Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your gown or coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Eye/Face Protection: Remove the face shield and goggles from the back of your head.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Emergency Preparedness: Spills and Exposure
  • Spill Management: In the event of a spill, the first priority is personal safety. Alert others in the area and evacuate if necessary. Only personnel with the appropriate level of PPE (including respiratory protection) and training should attempt to clean the spill.[3] Contaminated clothing must be removed immediately, and the affected skin area rinsed with copious amounts of water for at least 15 minutes.[2][10]

  • Exposure Response: Eyewash stations and safety showers must be located in the immediate work area.[1] In case of eye contact, flush immediately with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

Disposal Plan: Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Place all used gloves, disposable gowns, and other contaminated materials into a designated, clearly labeled hazardous waste container.[2][9]

  • Do not dispose of this material in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Visualization: Scenario-Based PPE Selection Workflow

The level of PPE required is directly proportional to the risk of exposure. This workflow illustrates the decision-making process for selecting appropriate protection based on the scale and nature of the task.

PPE_Selection_Workflow PPE Selection Workflow for this compound Start Identify Task: Weighing, Transfer, Reaction, etc. Scale Quantity of This compound? Start->Scale Risk High Splash or Aerosol Risk? Scale->Risk > 1 gram (Solid) > 10 mL (Solution) Level_A Level 1: Basic PPE - Double Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles Scale->Level_A  < 1 gram (Solid)  < 10 mL (Solution) Level_B Level 2: Enhanced PPE - Level 1 PPE + - Chemical-Resistant Gown/Apron - Face Shield Risk->Level_B No Level_C Level 3: Maximum PPE - Level 2 PPE + - Full-Face Respirator (or work in glovebox) Risk->Level_C Yes (e.g., Heating, Agitation, Large Volume Transfer)

Caption: PPE selection based on quantity and procedure risk.

References

  • Piperidine Safety Data Sheet, Jubilant Life Sciences Limited. [Link]
  • Piperidine - SAFETY DATA SHEET, Penta chemicals. (2024-05-07). [Link]
  • Safety Data Sheet: Piperidine, Chemos GmbH&Co.KG. [Link]
  • PIPERIDINE CAS Number - HAZARD SUMMARY, New Jersey Department of Health. [Link]
  • Safety Data Sheet: Piperidine, Carl ROTH. (2025-03-31). [Link]
  • This compound - Substance Details, US EPA. [Link]
  • Piperidine-1-propanol, PubChem - NIH. [Link]
  • Personal protective equipment in your pharmacy, Alberta College of Pharmacy. (2019-10-30). [Link]
  • Personal Protective Equipment (PPE), CHEMM. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs, Provista. (2022-10-06). [Link]
  • Personal Protective Equipment, US EPA. (2025-09-12). [Link]
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?, YouTube. (2025-01-06). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinepropanol
Reactant of Route 2
4-Piperidinepropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.